Kelch domain
Description
Properties
sequence |
RKVLREDDPSSVRLASPSS |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Kelch domain |
Origin of Product |
United States |
Foundational & Exploratory
The Critical Role of Kelch Domain-Containing Proteins in Human Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kelch domain-containing proteins, a large and functionally diverse superfamily, are increasingly recognized for their pivotal roles in a multitude of cellular processes and their direct implications in human pathophysiology. These proteins typically function as substrate adaptors for Cullin 3 (CUL3)-based E3 ubiquitin ligase complexes, thereby targeting specific proteins for ubiquitination and subsequent proteasomal degradation. Dysregulation of these pathways, often through genetic mutations, is a recurring theme in a spectrum of human diseases, including cancer, neurological disorders, and inherited syndromes. This technical guide provides an in-depth exploration of the core functions of key this compound-containing proteins, their association with human diseases, and the experimental methodologies employed to investigate their complex roles. Quantitative data on mutation frequencies and binding affinities are presented, alongside detailed protocols for key experimental procedures and visual representations of critical signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound-Containing Proteins
The Kelch-like (KLHL) gene family in humans comprises 42 members, each encoding a protein characterized by the presence of a BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain, a BACK (BTB and C-terminal Kelch) domain, and a C-terminal this compound composed of five to six "blades" that form a β-propeller structure.[1] This structural organization is central to their primary function as substrate-specific adaptors for the CUL3-RING E3 ubiquitin ligase complex.[2] The BTB domain facilitates interaction with CUL3, while the this compound is responsible for recognizing and binding to specific substrates, thereby ensuring the fidelity of protein ubiquitination and degradation.
The diverse array of substrates targeted by KLHL proteins underscores their involvement in a wide range of cellular functions, including cytoskeletal dynamics, cell cycle regulation, signal transduction, and stress responses. Consequently, mutations or aberrant expression of KLHL family members can disrupt these fundamental processes, leading to the development of various human diseases.
Key this compound Proteins in Human Diseases
Several members of the this compound-containing protein family have been extensively studied for their roles in specific human diseases. This section will focus on three prominent examples: KEAP1 in cancer and inflammatory diseases, Gigaxonin in Giant Axonal Neuropathy, and KLHL3 in Gordon's Hypertension Syndrome.
KEAP1 (KLHL19): The Guardian of the Cellular Stress Response
Kelch-like ECH-associated protein 1 (KEAP1) is a critical negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of the antioxidant response.[3] Under basal conditions, KEAP1 binds to NRF2 and facilitates its ubiquitination and subsequent degradation by the proteasome. This continuous turnover maintains low intracellular levels of NRF2. In response to oxidative or electrophilic stress, reactive cysteines within KEAP1 are modified, leading to a conformational change that abrogates its ability to bind NRF2. This allows NRF2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of cytoprotective genes.
Mutations in KEAP1 that impair its ability to bind NRF2 or CUL3 lead to the constitutive activation of the NRF2 pathway. This provides cancer cells with a significant growth and survival advantage by enhancing their resistance to oxidative stress, chemotherapeutic agents, and radiotherapy.[4]
Gigaxonin (KLHL16): A Key Player in Neuronal Integrity
Gigaxonin, encoded by the GAN gene, plays a crucial role in maintaining the architecture of neuronal intermediate filaments.[5] It functions as a substrate adaptor for the CUL3 E3 ligase to mediate the ubiquitination and degradation of these cytoskeletal components.[6] Loss-of-function mutations in the GAN gene are the cause of Giant Axonal Neuropathy (GAN), a severe, autosomal recessive neurodegenerative disorder of early childhood.[5][7]
The absence of functional gigaxonin leads to the systemic accumulation and aggregation of intermediate filaments, most notably neurofilaments within axons.[6] This results in the characteristic "giant axons" that disrupt neuronal function and ultimately lead to progressive sensorimotor deficits, central nervous system decline, and fatality.[7]
KLHL3: A Regulator of Blood Pressure Homeostasis
Kelch-like protein 3 (KLHL3) is a key component of a signaling pathway that regulates blood pressure and electrolyte balance in the kidney.[8] In conjunction with CUL3, KLHL3 targets the With-No-Lysine (WNK) kinases for ubiquitination and degradation.[9] WNK kinases are crucial regulators of ion co-transporters in the distal nephron of the kidney.
Mutations in KLHL3 are a primary cause of Gordon's Hypertension Syndrome, also known as pseudohypoaldosteronism type II (PHAII).[8][10] These mutations, which can be either dominant or recessive, disrupt the interaction of KLHL3 with either WNK kinases or CUL3, leading to an accumulation of active WNK kinases.[8][9] This, in turn, results in increased salt reabsorption and potassium retention, causing hypertension and hyperkalemia.[11]
Quantitative Data on this compound Proteins in Disease
This section summarizes key quantitative data related to the involvement of this compound-containing proteins in human diseases, providing a basis for understanding their clinical relevance and potential as therapeutic targets.
Mutation Frequencies in Cancer
Somatic mutations in KEAP1 are frequently observed in various cancers, leading to the constitutive activation of the NRF2 pathway and conferring a survival advantage to tumor cells.
| Cancer Type | KEAP1 Mutation Frequency | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | 15.8% | [3] |
| Lung Adenocarcinoma (TCGA) | 15.6% (83/533) | [4] |
| Lung Squamous Cell Carcinoma | 34% (including NRF2 and CUL3) | [12] |
| Esophageal Squamous Cell Carcinoma | 35.9% (NRF2 variants) | [13] |
| Pan-Cancer Analysis | 2.7% | [3] |
| Other Cancers with Notable Frequencies | Endometrial, Hepatocellular, Head and Neck, Bladder, Colorectal | [3] |
Table 1: Frequency of KEAP1 Mutations in Various Cancers. Data compiled from large-scale genomic studies.
Binding Affinities in Key Signaling Pathways
The precise regulation of this compound protein function is dependent on their specific interactions with substrates. The binding affinities (Kd) for these interactions are critical determinants of pathway activity.
| Interacting Proteins | Binding Affinity (Kd) | Method | Reference |
| KEAP1 (this compound) - NRF2 (16mer peptide) | 23.9 nM | Surface Plasmon Resonance | [14] |
| KEAP1 (this compound) - NRF2 (cyclic 7-mer peptide) | 20 nM | Not Specified | [11][15] |
| KLHL3 (full-length) - WNK4 (19mer peptide) | 0.3 - 0.9 µM | Fluorescence Polarisation | [16] |
| KLHL3 (this compound) - WNK4 (19mer peptide) | 0.3 - 0.9 µM | Fluorescence Polarisation | [16] |
| KLHL3 (R528H mutant) - WNK4 (19mer peptide) | ~10-fold reduced affinity | Fluorescence Polarisation | [17] |
| KLHL3 (N529K mutant) - WNK4 (19mer peptide) | ~10-fold reduced affinity | Fluorescence Polarisation | [17] |
| KLHL3 - WNK4 (E562K mutant peptide) | Virtually abolished binding | Fluorescence Polarisation | [17] |
Table 2: Binding Affinities of Key this compound Protein Interactions. This table highlights the high-affinity interaction between KEAP1 and NRF2, and the impact of disease-causing mutations on the KLHL3-WNK4 interaction.
Genetic Variants in Inherited Diseases
Mutations in GAN and KLHL3 are the underlying cause of Giant Axonal Neuropathy and Gordon's Hypertension Syndrome, respectively.
| Gene | Disease | Number of Identified Mutations | Inheritance Pattern | Reference |
| GAN (Gigaxonin) | Giant Axonal Neuropathy | At least 47 | Autosomal Recessive | [5] |
| KLHL3 | Gordon's Hypertension Syndrome | Multiple dominant and recessive mutations | Autosomal Dominant or Recessive | [8][10] |
Table 3: Genetic Variants in Inherited Diseases Linked to this compound Proteins.
Signaling Pathways and Molecular Mechanisms
The function of this compound-containing proteins is best understood through the signaling pathways they regulate. This section provides a visual representation of these pathways using Graphviz.
The KEAP1-NRF2 Pathway
Gigaxonin and Intermediate Filament Degradation
The KLHL3-WNK Pathway in Gordon's Syndrome
References
- 1. Update on the Kelch-like (KLHL) gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The roles of KLHL family members in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-cancer analysis of KEAP1 mutations as biomarkers for immunotherapy outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Identification of Multi Omics-based Biomarkers in KEAP1 Mutated TCGA Lung Adenocarcinoma [jcancer.org]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Giant axonal neuropathy–associated gigaxonin mutations impair intermediate filament protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neurology.org [neurology.org]
- 8. The CUL3-KLHL3 E3 ligase complex mutated in Gordon's hypertension syndrome interacts with and ubiquitylates WNK isoforms: disease-causing mutations in KLHL3 and WNK4 disrupt interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CUL3–KLHL3 E3 ligase complex mutated in Gordon's hypertension syndrome interacts with and ubiquitylates WNK isoforms: disease-causing mutations in KLHL3 and WNK4 disrupt interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. genome.gov [genome.gov]
- 13. Specific cancer types and prognosis in patients with variations in the KEAP1-NRF2 system: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive Guide to IP Immunoprecipitation: From Sample to Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Defining E3 ligase-substrate relationships through multiplex CRISPR screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Multiplex CRISPR screening to identify E3 ligase substrates [protocols.io]
The Role of Kelch-like Proteins in Ubiquitination: A Technical Guide for Researchers
December 19, 2025
Abstract
This technical guide provides an in-depth exploration of the Kelch-like (KLHL) family of proteins and their critical role as substrate adaptors within the Cullin-3-based E3 ubiquitin ligase complexes. Ubiquitination is a pivotal post-translational modification that governs a vast array of cellular processes by targeting proteins for degradation or altering their function. The specificity of this system is largely conferred by substrate receptor proteins, such as the KLHL family. This document details the structural organization of KLHL proteins, the mechanism of substrate recognition, and their involvement in cellular signaling pathways. Furthermore, it presents a compilation of quantitative data on KLHL-substrate interactions and provides detailed experimental protocols for researchers and drug development professionals investigating this important class of proteins.
Introduction to Kelch-like Proteins and Ubiquitination
The ubiquitin-proteasome system (UPS) is a fundamental regulatory mechanism in eukaryotic cells, responsible for the degradation of the majority of intracellular proteins. This process involves the covalent attachment of a small regulatory protein, ubiquitin, to a substrate protein, marking it for recognition and degradation by the 26S proteasome. The ubiquitination cascade is a three-step enzymatic process involving a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligases are responsible for substrate recognition and are the primary determinants of specificity in the UPS.[1]
Cullin-RING ligases (CRLs) represent the largest family of E3 ubiquitin ligases.[2] Among these, CRL3 complexes utilize Cullin-3 (CUL3) as a scaffold protein that simultaneously binds to a RING-box protein (RBX1) to recruit an E2-ubiquitin conjugate and a substrate adaptor protein from the BTB (Bric-a-brac, Tramtrack, and Broad complex) domain-containing family. The Kelch-like (KLHL) proteins are the largest family of BTB domain-containing proteins that function as substrate adaptors for CRL3 complexes.[3][4][5]
Structure and Function of Kelch-like Proteins
Members of the Kelch-like protein family are characterized by the presence of two key domains: an N-terminal BTB/POZ (Poxvirus and Zinc finger) domain and a C-terminal Kelch repeat domain.[4][5][6] Many KLHL proteins also contain a BACK (BTB and C-terminal Kelch) domain situated between the BTB and Kelch domains.[4][5]
-
BTB/POZ Domain: This domain serves a dual function. It mediates dimerization of the KLHL protein and, crucially, acts as the binding interface for the CUL3 scaffold protein.[4][5][6] This interaction is essential for the assembly of a functional CRL3 E3 ligase complex.
-
Kelch Repeat Domain: The C-terminal region of KLHL proteins is composed of five to seven tandem Kelch repeats, which fold into a β-propeller structure.[6] This β-propeller domain is responsible for recognizing and binding to specific substrate proteins, thereby recruiting them to the CRL3 complex for ubiquitination.[6][7]
-
BACK Domain: The function of the BACK domain is less well-defined, but it is thought to act as a linker between the BTB and Kelch domains, potentially influencing the orientation and stability of the complex.[4][5]
The modular architecture of KLHL proteins allows for a vast diversity of substrate recognition, with over 50 members in the human proteome, each predicted to have a unique set of substrates. This diversity underscores the central role of KLHL proteins in regulating a wide range of cellular processes, including cell cycle progression, cytoskeletal dynamics, and signal transduction.[8]
Signaling Pathway: The CRL3-KLHL E3 Ubiquitin Ligase Complex
The canonical function of a KLHL protein is to act as a substrate adaptor within a CRL3 E3 ubiquitin ligase complex. The assembly and function of this complex can be summarized in the following steps:
-
Complex Assembly: The BTB domain of a KLHL protein binds to the N-terminal region of the CUL3 scaffold protein. The C-terminus of CUL3 recruits the RING-box protein RBX1.
-
E2-Ubiquitin Recruitment: RBX1, with its RING finger domain, recruits an E2 ubiquitin-conjugating enzyme that is charged with ubiquitin.
-
Substrate Recognition: The Kelch repeat domain of the KLHL protein specifically recognizes and binds to its target substrate protein.
-
Ubiquitination: This binding event brings the E2-ubiquitin conjugate into close proximity with the substrate, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate. This process can occur multiple times, leading to the formation of a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation: The polyubiquitinated substrate is then recognized by the 26S proteasome and targeted for degradation.
Quantitative Analysis of KLHL-Substrate Interactions
The affinity of the interaction between a KLHL protein and its substrate is a key determinant of the efficiency of ubiquitination. This binding affinity is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a stronger interaction. Various biophysical techniques, such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), are employed to measure these interactions.
| KLHL Protein | Substrate | Interaction Details | Dissociation Constant (Kd) | Technique | Reference(s) |
| KEAP1 (KLHL19) | NRF2 (Neh2 domain peptide) | High-affinity interaction mediated by the ETGE motif in NRF2. | ~5 nM - 20 nM | ITC, SPR | [1] |
| KLHL3 | WNK4 (degron motif peptide) | High-affinity binding essential for regulating blood pressure. | 0.3 - 0.9 µM | Fluorescence Polarization | [7] |
| KLHL20 | DAPK1 (peptide) | Low micromolar affinity interaction. | 13.7 µM | SPR | [4][9] |
| KLHL12 | DVL1 (peptide) | Low micromolar affinity interaction. | low µM | Not specified | [8] |
| KLHL12 | SEC31 | Direct interaction. | Not specified | Affinity Chromatography, Mass Spectrometry | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of Kelch-like proteins in ubiquitination.
Co-Immunoprecipitation (Co-IP) to Identify KLHL-Substrate Interactions
Co-IP is used to determine if two proteins interact in vivo. In the context of KLHL proteins, this technique can be used to identify novel substrates or confirm predicted interactions.
Materials:
-
Cells expressing a tagged KLHL protein of interest (e.g., FLAG-KLHL20) and a potential substrate.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).
-
Elution Buffer: 2x Laemmli sample buffer.
-
Anti-tag antibody (e.g., anti-FLAG antibody).
-
Protein A/G magnetic beads.
-
Antibodies for Western blotting (anti-tag and anti-substrate).
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer.
-
Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Remove the beads.
-
Immunoprecipitation: Add the anti-tag antibody to the pre-cleared lysate and incubate for 2-4 hours at 4°C with gentle rotation.
-
Complex Capture: Add pre-washed Protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with ice-cold Wash Buffer.
-
Elution: Resuspend the beads in Elution Buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the tagged KLHL protein and the suspected substrate.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the E3 ligase activity of a CRL3-KLHL complex towards a specific substrate.
Materials:
-
Recombinant E1 activating enzyme.
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2).
-
Recombinant ubiquitin.
-
ATP.
-
Purified CRL3-KLHL complex (can be reconstituted in vitro or immunoprecipitated from cells).
-
Purified substrate protein.
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT.
-
Antibody against the substrate for Western blotting.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the Ubiquitination Reaction Buffer.
-
Add E3 and Substrate: Add the purified CRL3-KLHL complex and the substrate protein to the reaction mixture.
-
Initiate Reaction: The reaction is typically initiated by the addition of ATP.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the substrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate should be observed.
Identification of Ubiquitination Sites by Mass Spectrometry
This method is used to identify the specific lysine residues on a substrate protein that are ubiquitinated.
Materials:
-
Purified ubiquitinated substrate protein (from an in vitro reaction or immunoprecipitated from cells).
-
DTT and iodoacetamide (B48618) for reduction and alkylation.
-
Trypsin.
-
Antibody recognizing the di-glycine remnant of ubiquitin (K-ε-GG) for enrichment.
-
LC-MS/MS instrumentation and data analysis software.
Procedure:
-
Sample Preparation: The ubiquitinated protein sample is reduced and alkylated to denature the protein and modify cysteine residues.
-
Tryptic Digestion: The protein is digested with trypsin, which cleaves after lysine and arginine residues, leaving a di-glycine remnant attached to the ubiquitinated lysine.[11]
-
Peptide Enrichment: The resulting peptide mixture is incubated with an antibody that specifically recognizes the K-ε-GG remnant to enrich for ubiquitinated peptides.[11]
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
Data Analysis: The fragmentation spectra are searched against a protein database to identify the peptide sequences and pinpoint the exact lysine residue carrying the di-glycine remnant, thus identifying the site of ubiquitination.
Conclusion
The Kelch-like proteins are a large and functionally diverse family of substrate adaptors for CRL3 E3 ubiquitin ligases. Their modular structure enables the recognition of a wide array of substrates, positioning them as key regulators of numerous cellular processes. Understanding the intricacies of KLHL-substrate interactions is crucial for elucidating fundamental biological pathways and for the development of novel therapeutic strategies targeting the ubiquitin-proteasome system in diseases such as cancer and neurodegenerative disorders. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this important protein family.
References
- 1. Detection of Protein Ubiquitination Sites by Peptide Enrichment and Mass Spectrometry [jove.com]
- 2. Structural Elucidation of Peptide Binding to KLHL-12, a Substrate Specific Adapter Protein in a Cul3-Ring E3 Ligase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Recruitment of DAPK1 to the KLHL20 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Protocols: In-Gel Digestion & Mass Spectrometry for ID - Creative Proteomics [creative-proteomics.com]
- 7. Structural and biochemical characterization of the KLHL3–WNK kinase interaction important in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a PGXPP degron motif in dishevelled and structural basis for its binding to the E3 ligase KLHL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ubiquitin-dependent regulation of COPII coat size and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Architecture of Interaction: An In-depth Technical Guide to the Evolutionary Conservation of the Kelch Domain Motif
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the evolutionary conservation, structure, function, and analysis of the Kelch domain motif. This whitepaper provides a deep dive into the ubiquitous this compound, a key player in protein-protein interactions across kingdoms of life. The guide summarizes quantitative data, provides detailed experimental protocols, and visualizes complex biological processes to facilitate a thorough understanding of this critical protein motif.
Introduction: The this compound - A Versatile β-Propeller Scaffold
The this compound is a highly conserved structural motif found in a wide array of proteins across diverse species, from bacteria and fungi to plants and animals.[1][2] Characterized by a series of repeating sequences, typically 44-55 amino acids in length, the this compound folds into a distinctive six-bladed β-propeller tertiary structure.[1][2] This unique architecture provides a stable platform for mediating a vast number of protein-protein interactions, positioning this compound-containing proteins as crucial hubs in numerous cellular processes.[1][2]
Functionally, many Kelch-like (KLHL) proteins act as substrate adaptors for Cullin 3 (CUL3)-based E3 ubiquitin ligase complexes.[1][3] In this role, the this compound is responsible for recognizing and binding to specific substrate proteins, thereby targeting them for ubiquitination and subsequent proteasomal degradation. This regulatory mechanism is fundamental to maintaining cellular homeostasis, and its dysregulation is implicated in a variety of human diseases, including cancer and neurodegenerative disorders.
The evolutionary persistence and expansion of the this compound superfamily underscore its functional importance. While the overall three-dimensional structure is remarkably conserved, the surface loops of the β-propeller exhibit variability, allowing for the recognition of a diverse repertoire of binding partners. This combination of a stable scaffold and adaptable binding surfaces has made the this compound a successful and versatile tool of molecular evolution.
Evolutionary Conservation of the this compound
The this compound is an ancient and widespread motif, with its presence in prokaryotes and eukaryotes pointing to an early evolutionary origin. The number of this compound-containing proteins has significantly expanded throughout the evolution of multicellular organisms, reflecting their adaptation to more complex regulatory networks.
Phylogenetic Distribution
Kelch proteins are found in a vast range of organisms, highlighting their fundamental biological roles.[2] The number of genes encoding this compound proteins varies significantly between species, indicating a diversification and specialization of their functions during evolution.
| Organism | Approximate Number of Kelch-domain proteins |
| Homo sapiens (Human) | ~71 |
| Mus musculus (Mouse) | ~70 |
| Drosophila melanogaster (Fruit fly) | ~18 |
| Caenorhabditis elegans (Nematode) | ~18 |
| Saccharomyces cerevisiae (Yeast) | 5-8 |
Sequence Conservation
While the overall β-propeller structure is highly conserved, the sequence identity of the this compound between orthologs from different species can vary. However, key structural residues, particularly the glycine (B1666218) doublet and hydrophobic residues within the blades, are often conserved, ensuring the integrity of the fold. The sequence similarity is generally higher between more closely related species. For instance, the human KLHL2 protein shares 63% identity with its fruit fly ortholog, the ring canal protein Kelch.[1] Similarly, the human KLHL3 protein exhibits 77% similarity to the Drosophila Kelch protein.[4] A broader comparison of orthologous proteins between human and mouse reveals an average protein sequence identity of about 85%.[5]
| Human Kelch Protein | Ortholog Species | This compound Sequence Identity (%) |
| KEAP1 (KLHL19) | Mus musculus | ~95% |
| KLHL2 | Drosophila melanogaster | ~63% |
| KLHL3 | Drosophila melanogaster | ~77% |
| Representative Human Gene | Saccharomyces cerevisiae (Paralog) | Variable, but complementing pairs show higher identity |
Note: Precise sequence identity can vary depending on the specific alignment algorithm and parameters used. The values presented are approximate and for comparative purposes.
Structural Organization of this compound Proteins
This compound-containing proteins are often modular, incorporating other functional domains that contribute to their diverse biological roles. Based on their domain architecture, the human Kelch superfamily is broadly classified into three main subfamilies: KLHL, KBTBD, and KLHDC.[1][6][7]
Caption: Domain architecture of the three major Kelch protein subfamilies.
-
KLHL (Kelch-like) Subfamily: These proteins typically contain an N-terminal BTB (Broad-Complex, Tramtrack and Bric-à-brac) or POZ (Poxvirus and Zinc finger) domain, a BACK (BTB and C-terminal Kelch) domain, and a C-terminal this compound with five to six repeats.[1][8] The BTB/POZ domain often mediates dimerization and interaction with CUL3.
-
KBTBD (Kelch repeat and BTB domain-containing) Subfamily: Members of this subfamily possess a BTB/POZ domain and a C-terminal this compound, but generally lack the BACK domain.[1][7]
-
KLHDC (this compound-containing) Subfamily: These proteins are characterized by the presence of the this compound, usually without BTB/POZ or BACK domains.[1][6]
Key Signaling Pathway: The Keap1-Nrf2 Axis
A well-characterized example of a this compound protein's function is the role of Keap1 (Kelch-like ECH-associated protein 1) in the regulation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.
Under basal conditions, the Keap1 homodimer binds to Nrf2 via its Kelch domains and facilitates its ubiquitination by the CUL3-RBX1 E3 ligase complex, leading to the proteasomal degradation of Nrf2.[9] Upon exposure to oxidative stress, reactive cysteine residues in Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes.[9]
Caption: The Keap1-Nrf2 signaling pathway.
Experimental Protocols for Studying this compound Proteins
Investigating the function and interactions of this compound proteins requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Identification of Interacting Proteins using Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method to identify novel protein-protein interactions.
Caption: Experimental workflow for Yeast Two-Hybrid screening.
Protocol:
-
Plasmid Construction:
-
Bait Plasmid: The coding sequence of the this compound protein of interest is cloned in-frame with a DNA-binding domain (e.g., GAL4-BD or LexA) in a suitable yeast expression vector.
-
Prey Library: A cDNA library from the desired cell type or tissue is cloned in-frame with a transcriptional activation domain (e.g., GAL4-AD) in a compatible yeast expression vector.
-
-
Yeast Transformation and Mating:
-
The bait plasmid is transformed into a yeast strain of one mating type (e.g., MATα).
-
The prey library is transformed into a yeast strain of the opposite mating type (e.g., MATa).
-
The two yeast strains are mated to allow for the co-expression of the bait and prey fusion proteins in diploid yeast cells.
-
-
Selection and Screening:
-
The diploid yeast are plated on selective media that lacks specific nutrients (e.g., histidine, leucine, tryptophan). Only yeast cells where the bait and prey proteins interact, thereby reconstituting a functional transcription factor and activating the reporter genes (e.g., HIS3, LEU2), will grow.
-
A secondary screen, such as a β-galactosidase (LacZ) assay, can be performed to confirm the interaction.
-
-
Identification of Interacting Partners:
-
Prey plasmids are isolated from the positive yeast colonies.
-
The cDNA inserts are sequenced to identify the proteins that interact with the this compound bait protein.
-
The identified interactions should be validated using independent methods.
-
Validation of Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)
Co-IP is a technique used to confirm protein-protein interactions in a cellular context.
Protocol for Keap1-Nrf2 Co-Immunoprecipitation:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T) transiently overexpressing tagged versions of Keap1 (e.g., FLAG-Keap1) and Nrf2 (e.g., Myc-Nrf2).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody for Keap1) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with antibodies against both the immunoprecipitated protein (e.g., anti-FLAG) and the co-immunoprecipitated protein (e.g., anti-Myc) to detect the interaction.[10]
-
In Vitro Ubiquitination Assay
This assay is used to determine if a Kelch protein can function as a substrate receptor for an E3 ligase to mediate the ubiquitination of a target protein.
Protocol for In Vitro Ubiquitination of Nrf2 by the Keap1-CUL3-RBX1 Complex:
-
Reagent Preparation:
-
Purify recombinant E1 ubiquitin-activating enzyme, E2 ubiquitin-conjugating enzyme (e.g., UbcH5), CUL3-RBX1 complex, Keap1, Nrf2, and ubiquitin.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, CUL3-RBX1, Keap1, Nrf2, and ubiquitin in the reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Include negative controls, such as reactions lacking E1, E3, or ATP.
-
-
Analysis:
Conclusion and Future Directions
The evolutionary conservation of the this compound motif highlights its fundamental importance in mediating protein-protein interactions across a wide range of biological processes. Its structural plasticity, allowing for the recognition of diverse substrates, has driven its expansion and functional diversification throughout evolution. The role of Kelch proteins as substrate adaptors for E3 ubiquitin ligases places them at the heart of cellular regulation, making them attractive targets for therapeutic intervention in diseases driven by aberrant protein degradation.
Future research will likely focus on elucidating the full spectrum of substrates for the many uncharacterized Kelch proteins, which will provide deeper insights into their cellular functions. Advances in structural biology, particularly cryo-electron microscopy, will be instrumental in visualizing the dynamic interactions of this compound proteins with their binding partners and the CUL3-based E3 ligase machinery. Furthermore, the development of small molecule inhibitors or targeted protein degraders (e.g., PROTACs) that modulate the activity of specific Kelch proteins holds great promise for the development of novel therapeutics for a variety of human diseases. This in-depth guide provides a solid foundation for researchers to explore the fascinating world of this compound proteins and their critical roles in cellular life.
References
- 1. Update on the Kelch-like (KLHL) gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kelch protein - Wikipedia [en.wikipedia.org]
- 3. Update on the Kelch-like (KLHL) gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular characterization of KLHL3, a human homologue of the Drosophila kelch gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative analysis of 1196 orthologous mouse and human full-length mRNA and protein sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kelch Repeat and BTB Domain Containing Protein 5 (Kbtbd5) Regulates Skeletal Muscle Myogenesis through the E2F1-DP1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Co-immunoprecipitation (Co-IP) assay [bio-protocol.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. scispace.com [scispace.com]
- 13. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]
The Physiological Functions of KLHL Proteins: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Kelch-like (KLHL) protein family, a large group of substrate adaptors for the Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, plays a pivotal role in a vast array of physiological processes. By mediating the ubiquitination and subsequent proteasomal degradation of specific protein substrates, KLHL proteins are integral to the regulation of cytoskeletal dynamics, cell cycle progression, signal transduction, and the oxidative stress response. Dysregulation of KLHL protein function is increasingly implicated in the pathogenesis of numerous human diseases, including cancer, neurodegenerative disorders, and hereditary syndromes. This technical guide provides a comprehensive overview of the core physiological functions of KLHL proteins, with a focus on their molecular mechanisms, involvement in key signaling pathways, and the experimental methodologies used to elucidate their functions.
Introduction to KLHL Proteins
The human genome encodes 42 members of the Kelch-like (KLHL) protein family. These proteins are characterized by a conserved domain architecture, which typically includes:
-
BTB (Broad-Complex, Tramtrack and Bric-a-brac) Domain: Located at the N-terminus, this domain is responsible for dimerization and interaction with the CUL3 scaffold protein, thereby recruiting the KLHL protein into the CUL3-RING E3 ubiquitin ligase (CRL3) complex.[1][2][3]
-
BACK (BTB and C-terminal Kelch) Domain: A conserved region found between the BTB and Kelch domains. While its precise function is not fully understood, mutations in this domain are associated with disease, suggesting its importance in the proper functioning of the protein.[1][3]
-
Kelch Repeats: The C-terminus of most KLHL proteins contains six Kelch repeats that fold into a β-propeller structure. This domain is primarily responsible for recognizing and binding to specific substrates, thus conferring substrate specificity to the CRL3 complex.[1][3]
The primary function of KLHL proteins is to act as substrate adaptors for the CRL3 E3 ubiquitin ligase. This complex catalyzes the transfer of ubiquitin, a small regulatory protein, to lysine (B10760008) residues on target substrates. The attachment of a polyubiquitin (B1169507) chain, typically linked through lysine 48 (K48), serves as a signal for the proteasomal degradation of the substrate protein. This targeted protein degradation is a fundamental mechanism for regulating protein homeostasis and controlling a multitude of cellular processes.
Core Physiological Functions and Substrates
KLHL proteins regulate a diverse range of cellular functions by targeting a wide variety of substrates for degradation. The following sections highlight some of the well-characterized physiological roles of specific KLHL family members.
Regulation of Signal Transduction
KLHL proteins are critical regulators of major signaling pathways, influencing cellular responses to a variety of stimuli.
-
Wnt/β-catenin Signaling: KLHL12 negatively regulates the Wnt/β-catenin pathway by targeting the key signaling component Dishevelled (Dvl) for ubiquitination and degradation.[4] This modulation of Wnt signaling is crucial for embryonic development and tissue homeostasis.
-
mTOR Signaling: KLHL20 is involved in the regulation of the mTOR signaling pathway through the ubiquitination and degradation of the promyelocytic leukemia (PML) protein.[5][6] The degradation of the tumor suppressor PML by the CUL3-KLHL20 complex can potentiate HIF-1 signaling and contribute to cancer progression.
-
NF-κB Signaling: KLHL6 and KLHL21 have been identified as regulators of the NF-κB signaling pathway. KLHL6 acts as a tumor suppressor in diffuse large B-cell lymphoma by mediating the degradation of the mRNA decay factor Roquin2, which in turn modulates NF-κB activity.[7][8] KLHL21 negatively regulates NF-κB signaling by targeting IκB Kinase-β (IKKβ) for degradation.[9]
-
Oxidative Stress Response: KEAP1 (Kelch-like ECH-associated protein 1), also known as KLHL19, is a master regulator of the cellular response to oxidative and electrophilic stress. Under basal conditions, KEAP1 targets the transcription factor Nrf2 for ubiquitination and degradation. Upon exposure to stress, reactive cysteine residues in KEAP1 are modified, leading to the inhibition of Nrf2 ubiquitination. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of antioxidant and cytoprotective genes.[10]
Regulation of Ion Homeostasis and Blood Pressure
KLHL3 plays a crucial role in maintaining electrolyte balance and blood pressure. It targets the With-No-Lysine (WNK) kinases, WNK1 and WNK4, for ubiquitination and degradation.[11] WNK kinases are key regulators of ion transporters in the kidney. By controlling the levels of WNK kinases, KLHL3 influences renal salt reabsorption and potassium secretion. Mutations in KLHL3 that impair its ability to mediate WNK kinase degradation lead to the hereditary hypertension syndrome, pseudohypoaldosteronism type II (PHAII).
Cytoskeletal Organization and Cell Integrity
-
Epidermal Integrity: KLHL24 is essential for maintaining the integrity of the skin. It mediates the ubiquitination and degradation of keratin (B1170402) 14 (KRT14), a key component of the intermediate filament cytoskeleton in keratinocytes.[12] Gain-of-function mutations in KLHL24 lead to excessive degradation of KRT14, resulting in skin fragility and the genetic disorder epidermolysis bullosa simplex.[12][13]
Cell Cycle Regulation
KLHL13 is required for proper mitotic progression and cytokinesis. It forms a CRL3 complex that targets Aurora B kinase for ubiquitination, which is essential for the dynamic behavior of Aurora B on mitotic chromosomes and the successful completion of cell division.[14]
Quantitative Data on KLHL Protein Interactions
The affinity of KLHL proteins for their substrates is a key determinant of the efficiency of ubiquitination and degradation. While quantitative data is still emerging for many KLHL family members, some studies have begun to characterize these interactions.
| KLHL Protein | Substrate | Method | Dissociation Constant (Kd) | Reference |
| KLHL3 | WNK4 (peptide) | Isothermal Titration Calorimetry (ITC) | ~11 µM | [12] |
| KLHL12 | Dvl3/Dsh3 (peptide) | Not specified | low micromolar affinity | [4] |
Key Signaling Pathways Involving KLHL Proteins
The following diagrams, generated using the DOT language for Graphviz, illustrate the involvement of KLHL proteins in key signaling pathways.
Experimental Protocols for Studying KLHL Proteins
Elucidating the function of KLHL proteins requires a combination of techniques to identify interacting partners, confirm ubiquitination, and assess the physiological consequences of these interactions. Below are detailed methodologies for key experiments.
Yeast Two-Hybrid (Y2H) Screening for Protein-Protein Interactions
The Y2H system is a powerful genetic method to identify novel protein-protein interactions.
Principle: The transcription factor GAL4 is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., a KLHL protein) is fused to the BD, and a library of "prey" proteins is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing for selection and identification of interacting partners.
Detailed Protocol:
-
Vector Construction:
-
Clone the full-length coding sequence of the KLHL protein of interest into a bait vector (e.g., pGBKT7), creating an in-frame fusion with the GAL4 DNA-binding domain.
-
Obtain a pre-made cDNA library from the tissue or cell type of interest cloned into a prey vector (e.g., pGADT7), which creates fusions with the GAL4 activation domain.
-
-
Yeast Transformation:
-
Transform the bait plasmid into a haploid yeast strain of one mating type (e.g., Y2HGold, MATa). Select for transformants on appropriate synthetic defined (SD) dropout medium (e.g., SD/-Trp).
-
Transform the prey library into a haploid yeast strain of the opposite mating type (e.g., Y187, MATα). Select for transformants on appropriate SD dropout medium (e.g., SD/-Leu).
-
-
Yeast Mating:
-
Combine the bait- and prey-containing yeast strains in liquid YPD medium and incubate for 20-24 hours at 30°C with gentle shaking to allow for mating.
-
Plate the mating mixture onto diploid selection plates (e.g., SD/-Leu/-Trp) to select for yeast cells that have successfully mated and contain both bait and prey plasmids.
-
-
Interaction Screening:
-
Replica-plate the diploid cells onto high-stringency selective medium (e.g., SD/-Ade/-His/-Leu/-Trp) to screen for interactions. Only yeast cells expressing interacting bait and prey proteins will grow.
-
Perform a β-galactosidase colony-lift filter assay to further confirm positive interactions through the activation of the lacZ reporter gene.
-
-
Identification of Interacting Partners:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the isolated prey plasmids into E. coli for amplification.
-
Sequence the cDNA insert in the prey plasmid to identify the interacting protein.
-
-
Confirmation of Interaction:
-
Co-transform the identified prey plasmid with the original bait plasmid into fresh yeast cells and re-test for growth on selective media and β-galactosidase activity to confirm the interaction.
-
Perform a co-immunoprecipitation experiment in a mammalian cell line to validate the interaction in a more physiological context.
-
Co-Immunoprecipitation (Co-IP) to Validate Protein Interactions
Co-IP is a widely used technique to demonstrate protein-protein interactions in a cellular context.
Principle: An antibody specific to a known protein (the "bait," e.g., a KLHL protein) is used to pull down this protein from a cell lysate. If the bait protein is part of a complex, its interacting partners (the "prey") will also be pulled down. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.
Detailed Protocol:
-
Cell Lysis:
-
Culture and transfect mammalian cells (e.g., HEK293T) to express tagged versions of the KLHL protein (e.g., FLAG-KLHL) and its putative interacting partner (e.g., Myc-Substrate).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the tagged bait protein (e.g., anti-FLAG antibody) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by resuspending them in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific to the tagged prey protein (e.g., anti-Myc antibody) to detect its presence in the immunoprecipitated complex. An antibody against the bait protein should also be used to confirm successful immunoprecipitation.
-
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly demonstrate that a KLHL-CUL3 complex can ubiquitinate a specific substrate.
Principle: The assay combines purified components of the ubiquitination machinery (E1, E2, ubiquitin, and ATP) with the CRL3-KLHL E3 ligase and the substrate protein. The transfer of ubiquitin to the substrate is then detected by Western blotting.
Detailed Protocol:
-
Reagent Preparation:
-
Purify recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and the CRL3-KLHL complex. The CRL3-KLHL complex can be co-expressed and purified from insect cells or reconstituted from individually purified components.
-
Purify the recombinant substrate protein.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT) and an ATP-regenerating system.
-
-
Ubiquitination Reaction:
-
In a microcentrifuge tube, combine the following components in the reaction buffer:
-
E1 enzyme (e.g., 100 nM)
-
E2 enzyme (e.g., 500 nM)
-
Ubiquitin (e.g., 10 µM)
-
ATP (e.g., 2 mM)
-
CRL3-KLHL complex (e.g., 200 nM)
-
Substrate protein (e.g., 1 µM)
-
-
As a negative control, set up a parallel reaction lacking the E3 ligase or ATP.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot analysis using an antibody specific to the substrate protein. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the substrate will indicate a positive ubiquitination reaction. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin on the substrate.
-
KLHL Proteins in Disease
The critical roles of KLHL proteins in cellular homeostasis mean that their dysregulation is often associated with human diseases.
-
Cancer: Several KLHL proteins have been implicated in cancer. For instance, the upregulation of KLHL20 is associated with prostate cancer progression.[6] Conversely, KLHL6 acts as a tumor suppressor in diffuse large B-cell lymphoma.[7][8] Mutations in KEAP1 that lead to constitutive activation of Nrf2 are found in various cancers and are associated with chemoresistance.
-
Neurodegenerative Diseases: The ubiquitin-proteasome system is crucial for clearing misfolded proteins, and its dysfunction is a hallmark of many neurodegenerative disorders. While the specific roles of many KLHL proteins in these diseases are still under investigation, their involvement in protein quality control suggests they are likely to be important players.
-
Hereditary Syndromes: As mentioned previously, mutations in KLHL3 cause a form of hereditary hypertension (PHAII), and mutations in KLHL24 lead to epidermolysis bullosa simplex.[12][13] Mutations in KLHL7 have been linked to retinitis pigmentosa.
Conclusion and Future Directions
The KLHL family of proteins has emerged as a critical class of regulators in a multitude of cellular processes. Their function as substrate adaptors for the CUL3-RING E3 ubiquitin ligase complex places them at the heart of the ubiquitin-proteasome system, a key pathway for maintaining protein homeostasis. While significant progress has been made in identifying the substrates and functions of several KLHL proteins, the roles of many family members remain to be elucidated.
Future research in this field will likely focus on:
-
Systematic identification of substrates: Utilizing advanced proteomic techniques to identify the full complement of substrates for each KLHL protein.
-
Elucidation of regulatory mechanisms: Understanding how the activity and substrate specificity of KLHL proteins are regulated by post-translational modifications and other cellular signals.
-
Therapeutic targeting: Given their involvement in a range of diseases, KLHL proteins and the CRL3 complexes they form represent promising targets for the development of novel therapeutics. Small molecules that can either inhibit or enhance the interaction between a specific KLHL protein and its substrate could provide a new avenue for treating a variety of pathological conditions.
The continued investigation of this fascinating family of proteins will undoubtedly provide further insights into the intricate regulatory networks that govern cellular function and will open up new possibilities for therapeutic intervention in a wide range of human diseases.
References
- 1. KLHL20 links the ubiquitin-proteasome system to autophagy termination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the Kelch-like (KLHL) gene family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the Kelch-like (KLHL) gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Elucidation of Peptide Binding to KLHL-12, a Substrate Specific Adapter Protein in a Cul3-Ring E3 Ligase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CUL3 (cullin 3)-mediated ubiquitination and degradation of BECN1 (beclin 1) inhibit autophagy and promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Kelch-like Protein 21 (KLHL21) Targets IκB Kinase-β to Regulate Nuclear Factor κ-Light Chain Enhancer of Activated B Cells (NF-κB) Signaling Negatively - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Crystal Structure of KLHL3 in Complex with Cullin3 | PLOS One [journals.plos.org]
- 10. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 11. A Comparative Analysis of the Ubiquitination Kinetics of Multiple Degrons to Identify an Ideal Targeting Sequence for a Proteasome Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
The Human Kelch-like Gene Family: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human genome contains a family of 42 Kelch-like (KLHL) genes, a group of evolutionary conserved genes characterized by the presence of a BTB/POZ (Broad-Complex, Tramtrack and Bric à brac/Poxvirus and Zinc finger) domain, a BACK (BTB and C-terminal Kelch) domain, and typically five to six Kelch repeat motifs. These proteins primarily function as substrate-specific adaptors for the Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, playing a critical role in the ubiquitin-proteasome system. By recruiting specific substrates for ubiquitination, KLHL proteins regulate a diverse array of cellular processes, including cell cycle progression, cytoskeletal dynamics, signal transduction, and stress responses. Dysregulation of KLHL gene expression or function has been implicated in a variety of human diseases, including cancers, neurodegenerative disorders, and developmental abnormalities, making them attractive targets for therapeutic intervention.
Data Presentation
The 42 members of the human Kelch-like gene family are distributed across various chromosomes. The following table summarizes key information for each KLHL gene.
| Gene Symbol | Chromosome Location | Protein Name | Key Functions/Associated Pathways |
| KLHL1 | 13q21.33 | Kelch-like family member 1 | Neuronal function, actin cytoskeleton organization |
| KLHL2 | 4q32.3 | Kelch-like family member 2 | Actin binding, cell morphology |
| KLHL3 | 5q31.2 | Kelch-like family member 3 | Blood pressure regulation, ion transport (WNK kinase pathway) |
| KLHL4 | Xq21.31 | Kelch-like family member 4 | Intellectual disability |
| KLHL5 | 4p14 | Kelch-like family member 5 | Cell cycle progression |
| KLHL6 | 3q27.1 | Kelch-like family member 6 | B-cell development and lymphoma |
| KLHL7 | 7p15.3 | Kelch-like family member 7 | Retinitis pigmentosa, ciliogenesis |
| KLHL8 | 4q22.1 | Kelch-like family member 8 | Unknown |
| KLHL9 | 9p21.3 | Kelch-like family member 9 | Muscle function, distal myopathy |
| KLHL10 | 17q21.2 | Kelch-like family member 10 | Spermatogenesis |
| KLHL11 | 17q21.2 | Kelch-like family member 11 | Component of the CUL3 E3 ligase complex |
| KLHL12 | 1q32.1 | Kelch-like family member 12 | Wnt signaling pathway, craniofacial development |
| KLHL13 | Xq24 | Kelch-like family member 13 | Ovarian cancer |
| KLHL14 | 18q12.1 | Kelch-like family member 14 | Unknown |
| KLHL15 | 1p36.22 | Kelch-like family member 15 | Gordon Holmes syndrome |
| KLHL17 | 1p36.13 | Kelch-like family member 17 | Neuronal actin-based function |
| KLHL18 | 1p36.11 | Kelch-like family member 18 | Unknown |
| KLHL19 (KEAP1) | 19p13.2 | Kelch-like ECH-associated protein 1 | Oxidative stress response (NRF2 inhibitor) |
| KLHL20 | 2q31.3 | Kelch-like family member 20 | Autophagy termination, PML degradation |
| KLHL21 | 1p36.32 | Kelch-like family member 21 | NF-κB signaling |
| KLHL22 | 1p34.2 | Kelch-like family member 22 | Mitotic progression |
| KLHL23 | 11q23.3 | Kelch-like family member 23 | Unknown |
| KLHL24 | 6p21.2 | Kelch-like family member 24 | Skin fragility syndrome, intermediate filament organization |
| KLHL25 | 2p23.3 | Kelch-like family member 25 | Unknown |
| KLHL26 | 19p13.12 | Kelch-like family member 26 | Unknown |
| KLHL28 | 1p36.11 | Kelch-like family member 28 | Unknown |
| KLHL29 | 2p24.1 | Kelch-like family member 29 | Unknown |
| KLHL30 | 17q25.3 | Kelch-like family member 30 | Unknown |
| KLHL31 | 16q22.1 | Kelch-like family member 31 | Muscle development, Wnt signaling |
| KLHL32 | 11p15.4 | Kelch-like family member 32 | Unknown |
| KLHL33 | 19q13.33 | Kelch-like family member 33 | Unknown |
| KLHL34 | 1p36.21 | Kelch-like family member 34 | Unknown |
| KLHL35 | 12q24.31 | Kelch-like family member 35 | Unknown |
| KLHL36 | 13q14.11 | Kelch-like family member 36 | Centrosome function |
| KLHL37 (ENC1) | 5q14.3 | Ectodermal-neural cortex 1 | Neuronal development |
| KLHL38 | 7q34 | Kelch-like family member 38 | Muscle atrophy |
| KLHL40 | 3p22.2 | Kelch-like family member 40 | Nemaline myopathy |
| KLHL41 | 2q31.1 | Kelch-like family member 41 | Nemaline myopathy |
| KLHL42 (KLHDC5) | 1p34.3 | Kelch domain containing 5 | Reclassified as a KLHL family member |
Signaling Pathways
KLHL proteins are integral components of several critical signaling pathways. Their function as substrate adaptors for CUL3-E3 ligase complexes allows for precise temporal and spatial control over the degradation of key signaling molecules.
The KEAP1-NRF2 Pathway in Oxidative Stress Response
One of the most well-characterized roles of a KLHL protein is that of KEAP1 (KLHL19) in the cellular response to oxidative stress. Under basal conditions, KEAP1 targets the transcription factor NRF2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in KEAP1 are modified, leading to a conformational change that prevents NRF2 binding. This stabilizes NRF2, allowing it to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.
The KLHL12-CUL3 Complex in Wnt Signaling
KLHL12 plays a crucial role in the negative regulation of the Wnt/β-catenin signaling pathway.[1] In a Wnt-dependent manner, the KLHL12-CUL3 E3 ligase complex is recruited to the key signaling component Dishevelled (DVL).[1] This interaction leads to the polyubiquitination and subsequent proteasomal degradation of DVL, thereby attenuating the Wnt signal.[1]
KLHL Proteins in Autophagy
Several KLHL family members are involved in the regulation of autophagy. For instance, KLHL20 has been shown to be a key regulator of autophagy termination.[2] It targets core autophagy-initiating proteins, such as ULK1 and components of the VPS34 complex (BECN1 and PIK3C3), for ubiquitination and proteasomal degradation.[2][3] This action leads to the destabilization of their respective complexes and a shutdown of the autophagic process.[2]
References
- 1. The KLHL12-Cullin-3 ubiquitin ligase negatively regulates the Wnt-beta-catenin pathway by targeting Dishevelled for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KLHL20 links the ubiquitin-proteasome system to autophagy termination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downregulation of autophagy through CUL3-KLHL20-mediated turnover of the ULK1 and PIK3C3/VPS34 complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the BTB-Kelch Family of Proteins and Their Cellular Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The BTB-Kelch family of proteins represents a large and functionally diverse group of substrate-specific adaptors for Cullin 3 (CUL3)-based E3 ubiquitin ligases. These proteins are characterized by the presence of a Broad-Complex, Tramtrack, and Bric-a-brac (BTB) or Poxvirus and Zinc finger (POZ) domain, a central BACK (BTB and C-terminal Kelch) domain, and a C-terminal Kelch repeat domain. By mediating the ubiquitination and subsequent proteasomal degradation of specific target proteins, the BTB-Kelch family plays a pivotal role in a vast array of cellular processes. These include the oxidative stress response, cell cycle progression, cytoskeletal dynamics, autophagy, and the regulation of ion homeostasis. Dysregulation of BTB-Kelch protein function has been implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and hypertension, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the BTB-Kelch family, detailing their structure, classification, and key cellular roles. It includes quantitative data on protein-protein interactions, detailed experimental protocols for their study, and visual representations of key signaling pathways and experimental workflows.
Introduction to the BTB-Kelch Family of Proteins
The human genome encodes for a large number of BTB-Kelch proteins, which are unified by a conserved domain architecture. This architecture facilitates their function as substrate adaptors within the CUL3-RING E3 ubiquitin ligase (CRL3) complex.
Domain Architecture
-
BTB (Broad-Complex, Tramtrack, and Bric-a-brac) / POZ (Poxvirus and Zinc finger) Domain: This N-terminal domain is a protein-protein interaction module that mediates homodimerization and, crucially, serves as the binding site for the CUL3 scaffold protein.[1]
-
BACK (BTB and C-terminal Kelch) Domain: Located between the BTB and Kelch domains, the BACK domain is thought to contribute to the proper orientation and stabilization of the substrate-adaptor complex.[2]
-
Kelch Repeat Domain: This C-terminal domain is composed of multiple Kelch motifs that fold into a β-propeller structure.[3] This domain is responsible for recognizing and binding to specific substrate proteins, thereby conferring the specificity of the E3 ligase complex.[3]
Function as CUL3 Substrate Adaptors
BTB-Kelch proteins are integral components of the CRL3 E3 ubiquitin ligase machinery. The BTB domain of the BTB-Kelch protein binds to the N-terminal region of CUL3, while the RING-box protein 1 (RBX1) binds to the C-terminus of CUL3 and recruits an E2 ubiquitin-conjugating enzyme. The Kelch domain of the BTB-Kelch protein then presents the bound substrate to the E2 enzyme for ubiquitination. This process marks the substrate for degradation by the 26S proteasome.
Key Cellular Roles and Signaling Pathways
BTB-Kelch proteins regulate a multitude of cellular processes by targeting specific substrates for degradation. Below are some of the most well-characterized examples.
Oxidative Stress Response: The KEAP1-NRF2 Pathway
Kelch-like ECH-associated protein 1 (KEAP1), also known as KLHL19, is a cornerstone of the cellular antioxidant response. Under basal conditions, KEAP1 targets the transcription factor Nuclear Factor Erythroid 2-related factor 2 (NRF2) for ubiquitination and degradation, keeping its levels low.[4] Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-NRF2 interaction.[5] This allows NRF2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of antioxidant and cytoprotective genes.[6]
Caption: The KEAP1-NRF2 signaling pathway in response to oxidative stress.
Blood Pressure Regulation: The KLHL3-WNK Pathway
Kelch-like protein 3 (KLHL3), in a complex with CUL3, plays a critical role in regulating blood pressure by targeting the With-No-Lysine (WNK) family of kinases for degradation.[7][8] WNK kinases are key regulators of ion homeostasis in the kidney, and their degradation by the CUL3-KLHL3 E3 ligase is essential for maintaining normal blood pressure.[9] Mutations in KLHL3 or WNK kinases that disrupt their interaction lead to the accumulation of WNK kinases and cause familial hyperkalemic hypertension.[7]
Caption: The CUL3-KLHL3 pathway for regulating WNK kinase levels and blood pressure.
Autophagy Regulation: The Role of KLHL20
Kelch-like protein 20 (KLHL20) has emerged as a key regulator of autophagy, the cellular process for degrading and recycling damaged organelles and proteins. KLHL20-containing CUL3 E3 ligase complex targets key autophagy-initiating proteins, such as Unc-51 like autophagy activating kinase 1 (ULK1), for ubiquitination and degradation.[10][11] This function of KLHL20 is crucial for the termination of autophagy, preventing excessive self-digestion and maintaining cellular homeostasis.[10][11]
Caption: KLHL20-mediated regulation of autophagy termination via ULK1 degradation.
Cytoskeletal Dynamics and Neurodegeneration: The Function of Gigaxonin (KLHL16)
Gigaxonin, encoded by the GAN gene and also known as KLHL16, is essential for the maintenance of the neuronal cytoskeleton.[12] It functions as a CUL3 E3 ligase adaptor to mediate the degradation of intermediate filaments.[13] Mutations in the GAN gene lead to the accumulation of neurofilaments, causing the fatal neurodegenerative disorder, giant axonal neuropathy.[14]
Quantitative Data on BTB-Kelch Protein Interactions
The affinity of BTB-Kelch proteins for their substrates is a critical determinant of their biological function. This section provides a summary of key quantitative binding data.
| BTB-Kelch Protein | Substrate/Binding Partner | Method | Dissociation Constant (Kd) | Reference(s) |
| KEAP1 (Human) | NRF2 (16-mer peptide) | Surface Plasmon Resonance | 23.9 nM | [8] |
| KEAP1 (Human) | NRF2 (9-mer peptide) | Surface Plasmon Resonance | 352 nM | [8] |
| KEAP1 (Human) | NRF2 (Neh2 domain) | NMR Spectroscopy | ~5 nM | [13] |
| KLHL3 (Human) | WNK4 (19-mer peptide) | Fluorescence Polarization | 0.3 - 0.9 µM | [4] |
| KLHL3 (Human) | WNK3 (11-mer peptide) | Fluorescence Polarization | 0.67 µM | [10] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study BTB-Kelch proteins.
In Vitro Ubiquitination Assay
This assay is used to determine if a BTB-Kelch protein can mediate the ubiquitination of a putative substrate in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant CUL3/RBX1 complex
-
Recombinant BTB-Kelch protein of interest
-
Recombinant substrate protein
-
Ubiquitin (wild-type or tagged, e.g., HA-Ubiquitin)
-
ATP
-
Ubiquitination reaction buffer (e.g., 25 mM Tris-HCl pH 7.6, 5 mM MgCl2, 100 mM NaCl, 1 µM DTT)[15]
-
SDS-PAGE loading buffer
Procedure:
-
Set up the ubiquitination reaction on ice by combining the E1 enzyme, E2 enzyme, CUL3/RBX1 complex, BTB-Kelch protein, substrate protein, and ubiquitin in the reaction buffer.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.[15]
-
Incubate the reaction at 37°C for 60-90 minutes.[15]
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blotting using antibodies against the substrate protein or the ubiquitin tag to detect ubiquitinated species, which will appear as a ladder of higher molecular weight bands.
Caption: Experimental workflow for an in vitro ubiquitination assay.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate protein-protein interactions in a cellular context.
Materials:
-
Cells expressing the proteins of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the "bait" protein
-
Protein A/G magnetic beads or agarose
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)
Procedure:
-
Lyse the cells to release the proteins.
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the cleared lysate with the antibody against the bait protein to form immune complexes.
-
Add the protein A/G beads to capture the immune complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the bait and putative "prey" proteins.
Caption: A generalized workflow for a co-immunoprecipitation experiment.
Tandem Affinity Purification (TAP) followed by Mass Spectrometry
TAP-MS is a powerful technique for identifying the components of protein complexes, including the substrates of E3 ligases.
Procedure:
-
Generate a stable cell line expressing the BTB-Kelch protein of interest fused to a tandem affinity tag (e.g., FLAG-HA).
-
Lyse the cells under native conditions to preserve protein complexes.
-
Perform the first affinity purification step using the first tag (e.g., anti-FLAG affinity resin).
-
Elute the complexes from the first resin.
-
Perform the second affinity purification step using the second tag (e.g., anti-HA affinity resin).
-
Elute the purified complexes.
-
Identify the components of the complex by mass spectrometry.
Caption: Workflow for tandem affinity purification coupled with mass spectrometry.
NRF2 Luciferase Reporter Assay
This cell-based assay is used to quantify the activity of the NRF2 pathway in response to stimuli.
Materials:
-
A cell line stably or transiently expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.
-
The compound of interest to be tested for NRF2 activation.
-
A positive control NRF2 activator (e.g., sulforaphane).
-
A luciferase assay reagent kit.
-
A luminometer.
Procedure:
-
Seed the ARE-luciferase reporter cells in a multi-well plate.
-
Treat the cells with the test compound at various concentrations. Include vehicle and positive controls.
-
Incubate the cells for a sufficient period to allow for NRF2 activation and luciferase expression (typically 16-24 hours).[16]
-
Lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to cell viability.
-
Calculate the fold induction of NRF2 activity compared to the vehicle control.
Conclusion
The BTB-Kelch family of proteins are critical regulators of a vast array of cellular processes, primarily through their role as substrate adaptors for CUL3-based E3 ubiquitin ligases. Their involvement in key signaling pathways, such as the NRF2 antioxidant response and the WNK kinase pathway, highlights their importance in maintaining cellular homeostasis. The growing understanding of their function and the availability of robust experimental techniques to study them are paving the way for the development of novel therapeutic strategies targeting these versatile proteins in a range of human diseases. Further research into the specific substrates and regulatory mechanisms of the many uncharacterized members of this family will undoubtedly uncover new and important biological insights.
References
- 1. Using proteomics to identify ubiquitin ligase–substrate pairs: how novel methods may unveil therapeutic targets for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BACK domain in BTB-kelch proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and biochemical characterization of the KLHL3–WNK kinase interaction important in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Isothermal titration calorimetry of protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 7. In vitro Protein Ubiquitination Assays [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sequence and structural variations determining the recruitment of WNK kinases to the KLHL3 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive method for detecting ubiquitinated substrates using TR-TUBE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. CUL3 (cullin 3)-mediated ubiquitination and degradation of BECN1 (beclin 1) inhibit autophagy and promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. assaygenie.com [assaygenie.com]
The function of the BACK domain in Kelch-like proteins.
An In-depth Technical Guide to the Function of the BACK Domain in Kelch-like Proteins
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Kelch-like (KLHL) proteins represent the largest family of substrate adaptors for Cullin 3 (Cul3)-based RING E3 ubiquitin ligases (CRL3), which play critical roles in a vast array of cellular processes. These proteins are characterized by a conserved tripartite domain architecture: an N-terminal BTB (Bric-a-brac, Tramtrack, Broad-complex) domain, a C-terminal Kelch domain, and a central, highly conserved BACK (BTB and C-terminal Kelch) domain. While the BTB domain mediates dimerization and binding to Cul3, and the this compound recruits specific substrates, the BACK domain has been identified as a crucial structural and functional element. This technical guide synthesizes current research to provide an in-depth understanding of the BACK domain's core functions, its role in CRL3 complex assembly, its impact on substrate ubiquitination, and its relevance in disease and therapeutic development.
Introduction to Kelch-like (KLHL) Proteins
The human genome encodes over 40 KLHL proteins, which act as substrate recognition subunits within CRL3 complexes.[1][2] These E3 ligases are responsible for attaching ubiquitin chains to target proteins, marking them for degradation by the proteasome or for non-proteolytic signaling functions.[3][4] The modular nature of KLHL proteins, conferred by their distinct domains, allows them to regulate a wide diversity of cellular substrates, thereby controlling processes such as cell division, cytoskeletal dynamics, and signal transduction.[5][6]
The canonical structure of a KLHL protein is summarized in the table below.
| Domain | General Function |
| BTB Domain | Mediates homodimerization and serves as the primary docking site for the N-terminal domain of the Cul3 scaffold protein. |
| BACK Domain | A conserved region C-terminal to the BTB domain that provides structural integrity, contributes to the Cul3 binding interface, and is critical for the correct positioning of the substrate-binding this compound. |
| Kelch Repeats | Typically 5-6 repeats that fold into a β-propeller structure. This domain is responsible for the specific recognition and binding of substrate proteins destined for ubiquitination.[1] |
The BACK Domain: A Critical Structural and Functional Hub
Initially identified as a novel conserved motif in proteins containing both BTB and Kelch domains, the BACK domain is now understood to be of significant functional importance.[5] Its high conservation across metazoan genomes points to an essential role, which has been substantiated by structural and biochemical studies.[5]
Role in CRL3 E3 Ligase Assembly
Crystal structures of the KLHL11–Cul3 and KLHL3–Cul3 complexes have revealed the molecular basis of their interaction.[7][8][9] The BACK domain, in conjunction with the BTB domain, creates a composite binding surface for Cul3. Specifically, they form a hydrophobic groove that accommodates a unique N-terminal extension of Cul3, an interaction critical for high-affinity binding.[2][7] In the KLHL3 structure, approximately 20% of the binding surface for Cul3 is contributed by the BACK domain.[8][9] The structural integrity provided by the BACK domain ensures the stable assembly of the dimeric CRL3 complex, where two KLHL adaptors bind two Cul3 scaffolds.
Function in Substrate Orientation
A key proposed function of the BACK domain is to act as a rigid linker or "swing arm" that properly orients the substrate-binding this compound relative to the catalytic core of the E3 ligase.[5][10] This positioning is critical to bridge the distance between the substrate's lysine (B10760008) residues and the ubiquitin-charged E2 enzyme, facilitating efficient ubiquitin transfer.[10] The structural linkage provided by the BACK domain ensures that the substrate is presented for ubiquitination in an optimal conformation, a process that is fundamental to the ligase's activity.
Quantitative Data on BACK Domain-Mediated Interactions
The contribution of the BACK domain to the stability of the KLHL-Cul3 interaction has been quantified using techniques such as Isothermal Titration Calorimetry (ITC). These studies underscore the domain's importance for high-affinity binding.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| Wild-Type Interactions | |||
| KLHL3BTB-BACK + Cul3NTD | ITC | 108 ± 8 nM | [8][11] |
| KLHL11BTB-BACK + Cul3NTD (full) | ITC | 20 nM | [12] |
| SPOPBTB-BACK + Cul3NTD | ITC | 13 nM | [9] |
| Impact of BACK Domain Deletion/Truncation | |||
| KLHL11BTB-BACK + Cul3NTD (ΔN-term ext.) | ITC | 650 nM (0.65 µM) | [12] |
| SPOPBTB only + Cul3NTD | ITC | 1.0 mM | [9] |
| Impact of Disease-Causing Mutation | |||
| KLHL3BTB-BACK (C164F mutation) + Cul3NTD | ITC | 4.1 ± 0.4 µM | [11] |
Table 1: Quantitative analysis of binding affinities within the CRL3-KLHL complex. The data clearly demonstrate that the BACK domain is required for high-affinity Cul3 binding and that disease-associated mutations within this domain significantly disrupt this interaction.
The BACK Domain in Disease and as a Therapeutic Target
The functional importance of the BACK domain is highlighted by its association with human diseases. Mutations within the BTB and BACK domains of KLHL3 are known to cause pseudohypoaldosteronism type II (PHAII), an inherited form of hypertension.[8][13] For example, the C164F mutation, located in the BACK domain of KLHL3, results in a 37-fold decrease in binding affinity for Cul3.[11] This disruption abrogates the E3 ligase's ability to ubiquitinate its substrates (e.g., the NaCl cotransporter), leading to the disease phenotype.[11]
The critical role of the BTB-BACK-Cul3 interface in the assembly and function of hundreds of E3 ligases makes it an attractive target for therapeutic intervention. Developing small molecules that disrupt this specific protein-protein interaction could selectively inhibit the degradation of key substrate proteins involved in cancer and other diseases, offering a promising avenue for drug development.
Key Experimental Protocols
Characterizing the function of the BACK domain and its role within the CRL3 complex relies on core biochemical and molecular biology techniques. Detailed below are generalized protocols for co-immunoprecipitation and in vitro ubiquitination assays.
Co-Immunoprecipitation (Co-IP) to Verify Protein Interactions
This protocol is used to determine if two proteins (e.g., a KLHL protein and Cul3) interact within a cellular context.
Reagents:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.
-
Wash Buffer: Same as lysis buffer but with a lower detergent concentration (e.g., 0.1% NP-40).
-
Antibody: High-specificity antibody against a tag (e.g., FLAG, HA, Myc) on the "bait" protein or against the endogenous protein.
-
Protein A/G Beads: Agarose or magnetic beads.
-
Elution Buffer: 2x SDS-PAGE loading buffer.
Procedure:
-
Cell Culture and Lysis: Culture cells expressing the proteins of interest. Harvest and wash cells with ice-cold PBS. Lyse cells by resuspending the pellet in ice-cold lysis buffer and incubating on ice for 20-30 minutes.
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new, pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antigen-antibody complexes.
-
Complex Capture: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: After the final wash, remove all supernatant. Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the protein complexes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for both the "bait" protein and the suspected interacting "prey" protein.
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination cascade in a test tube to directly assess the E3 ligase activity of a CRL3-KLHL complex on a specific substrate.[4]
Reagents:
-
Reaction Buffer (10x): 500 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 50 mM DTT.
-
ATP Solution: 100 mM ATP.
-
Recombinant Proteins:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UbcH5b)
-
E3 ligase complex (purified CRL3-KLHL or individual components)
-
Substrate protein of interest
-
Ubiquitin (wild-type or tagged)
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the reaction mixture. A typical 30 µL reaction includes:
-
3 µL of 10x Reaction Buffer
-
1.5 µL of 20x ATP Solution (final concentration 10 mM)
-
~50 ng of E1 enzyme
-
~200 ng of E2 enzyme
-
~2-5 µg of Ubiquitin
-
~1 µg of purified E3 ligase (or its components)
-
~1-2 µg of substrate protein
-
Nuclease-free water to a final volume of 30 µL.
-
-
Controls: Prepare negative control reactions lacking one key component (e.g., -E1, -E3, or -ATP) to ensure the observed ubiquitination is specific and dependent on the full enzymatic cascade.
-
Incubation: Incubate the reaction tubes at 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer and boiling at 95-100°C for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE. Analyze the results by Western blotting, using an antibody against the substrate protein or its tag. A ladder of higher molecular weight bands corresponding to the substrate modified with one, two, or more ubiquitin molecules indicates successful ubiquitination.
Conclusion
The BACK domain is an indispensable component of BTB-Kelch proteins, functioning as more than a simple linker. It is a structurally integrated module that ensures the high-affinity binding of Cul3 and is critical for the architectural arrangement of the CRL3 E3 ligase complex. By correctly positioning the substrate-binding this compound, the BACK domain facilitates the efficient and specific ubiquitination of target proteins. The direct link between BACK domain mutations and human disease validates its functional importance and establishes the BTB-BACK-Cul3 interface as a high-value target for the development of novel therapeutics designed to modulate protein degradation pathways. Further investigation into the specific dynamics of the BACK domain will continue to provide valuable insights into the regulation of cellular protein homeostasis.
References
- 1. Cullin-based ubiquitin ligases: Cul3–BTB complexes join the family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Getting into position: the catalytic mechanisms of protein ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BACK domain in BTB-kelch proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selected BTB/POZ-kelch proteins bind ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis for Cul3 Protein Assembly with the BTB-Kelch Family of E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structure of KLHL3 in Complex with Cullin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Structure of KLHL3 in Complex with Cullin3 | PLOS One [journals.plos.org]
- 10. The Mechanism of Ubiquitination in the Cullin-RING E3 Ligase Machinery: Conformational Control of Substrate Orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.plos.org [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of KLHL3 in complex with Cullin3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse World of Kelch Domains: A Technical Guide to a Key Protein-Protein Interaction Hub
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kelch domain-containing proteins represent a large and functionally diverse superfamily characterized by a unique β-propeller structure that serves as a versatile scaffold for mediating protein-protein interactions (PPIs).[1] This guide provides an in-depth exploration of the structural and functional diversity of these domains, their critical role as substrate adaptors for E3 ubiquitin ligases, and their involvement in pivotal signaling pathways such as the Keap1-Nrf2 antioxidant response. We present quantitative binding data, detailed experimental protocols for studying these interactions, and highlight the growing importance of Kelch domains as therapeutic targets in a range of human diseases.
Introduction to the this compound Superfamily
The this compound is a structural motif composed of 44-55 amino acid repeating units, known as Kelch repeats.[1] Typically, five to seven of these repeats fold together to form a distinct and stable tertiary structure called a β-propeller.[2][3] This propeller-like architecture creates a broad, circular surface that is ideal for recognizing and binding specific motifs on other proteins, establishing the this compound as a crucial mediator of PPIs.[2]
The human genome encodes a large number of Kelch-containing proteins, which are broadly classified into three main subfamilies based on their overall domain organization. This structural diversity underpins their wide range of cellular functions.[4][5]
-
KLHL (Kelch-like) Family: These are the most typical members, featuring an N-terminal BTB/POZ domain, a central BACK domain, and a C-terminal this compound.[3][6] The BTB domain facilitates dimerization and interaction with Cullin 3 (Cul3), while the this compound is responsible for substrate recognition.[7][8]
-
KBTBD (Kelch-repeat and BTB domain-containing) Family: These proteins possess an N-terminal BTB domain and a C-terminal this compound but typically lack the BACK domain.[4][5]
-
KLHDC (this compound-containing) Family: This subfamily is the most streamlined, generally consisting of only the Kelch repeats and lacking both the BTB and BACK domains.[5]
The Primary Role: Substrate Recognition for Cullin-RING E3 Ligases
A predominant function for many this compound proteins, particularly those in the KLHL family, is to act as substrate-specific adaptors for Cullin 3-based E3 ubiquitin ligase complexes (CRL3).[4][6] In this role, the Kelch protein acts as a bridge: its BTB domain binds to the Cul3 scaffold protein, while its C-terminal this compound specifically recognizes and binds a "substrate" protein.[7] This recruitment brings the substrate into proximity with the rest of the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. This mechanism is a fundamental process for controlling protein turnover and regulating a vast array of cellular pathways.[4]
A Case Study: The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is the most well-characterized example of regulation by a this compound protein and is a master regulator of the cellular antioxidant response.[9]
-
Keap1 (KLHL19): A KLHL family member that acts as the primary negative regulator of the transcription factor Nrf2.[10]
-
Nrf2: A transcription factor that controls the expression of a wide array of cytoprotective and antioxidant genes.[11]
Under normal, homeostatic conditions, the this compound of a Keap1 dimer binds to two distinct motifs within the Neh2 domain of Nrf2: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[1][12] This "hinge and latch" binding mechanism tethers Nrf2 to the CRL3-Keap1 E3 ligase complex, leading to its continuous ubiquitination and degradation, thus keeping Nrf2 levels low.[2][12]
When the cell is exposed to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified. This induces a conformational change in the Keap1-Cul3 complex, disrupting its ability to ubiquitinate Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates, and translocates to the nucleus. There, it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating a powerful protective transcriptional program.[12]
Quantitative Analysis of Kelch-Mediated Interactions
The binding affinity between a this compound and its substrate is a critical determinant of the interaction's strength and duration. These affinities can vary widely, from the nanomolar to the micromolar range, reflecting the diverse regulatory roles of these interactions. The dissociation constant (Kd) is a key metric, with a lower Kd value indicating a stronger binding affinity.
| Kelch Protein | Binding Partner (Peptide/Domain) | Binding Affinity (Kd) | Method | Reference(s) |
| Keap1 (KLHL19) | Nrf2 (Full Neh2 Domain) | ~5 nM | NMR | [12] |
| Keap1 (KLHL19) | Nrf2 (16-mer ETGE peptide) | 23.9 nM | SPR (in solution) | [2] |
| Keap1 (KLHL19) | Nrf2 (DLG motif) | ~1.0 µM | ITC | [2] |
| Keap1 (KLHL19) | Nrf2 (9-mer LDEETGEFL) | 352 nM | SPR (in solution) | [2] |
| KLHL3 | Cul3 (N-terminal Domain) | 20 nM | Not Specified | [13] |
| KLHL20 | DAPK1 (residues 1329-1349) | 13.7 µM | SPR | [4][6] |
Experimental Protocols for Studying this compound Interactions
Validating and quantifying this compound-mediated PPIs is fundamental to understanding their biological function. The following are standard, detailed protocols for key experimental techniques.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to isolate a protein of interest and its binding partners from a cell lysate, providing evidence of in vivo interactions.
Principle: An antibody specific to a "bait" protein (e.g., a KLHL protein) is used to capture it from a cell lysate. If other "prey" proteins are part of a stable complex with the bait, they will be pulled down as well and can be identified by Western blotting.[14][15]
Detailed Protocol:
-
Cell Lysis:
-
Culture and harvest cells expressing the proteins of interest.
-
Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the pellet in a gentle, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-Clearing (Optional but Recommended):
-
Add Protein A/G agarose (B213101) or magnetic beads to the clarified lysate.
-
Incubate for 1 hour at 4°C on a rotator to remove proteins that non-specifically bind to the beads.
-
Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the bait Kelch protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads to the lysate-antibody mixture.
-
Incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a designated wash buffer). Each wash should involve resuspending the beads and then pelleting them. This step is critical to remove non-specific binders.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using an antibody against the suspected interacting "prey" protein.
-
Pull-Down Assay
This in vitro technique is used to confirm a direct physical interaction between two proteins, free from the complexity of a cell lysate.
Principle: A purified "bait" protein is immobilized on affinity beads via an epitope tag (e.g., GST, His-tag). These beads are then incubated with a purified "prey" protein. If the proteins interact directly, the prey will be "pulled down" with the bait and can be detected by Western blot.[10]
Detailed Protocol:
-
Bait Protein Immobilization:
-
Express and purify a recombinant version of the bait Kelch protein fused with an affinity tag (e.g., GST-KLHLX).
-
Incubate the purified bait protein with the appropriate affinity resin (e.g., glutathione-agarose beads for a GST tag) for 1-2 hours at 4°C to allow binding.
-
Wash the beads several times with a binding/wash buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound bait protein.
-
-
Interaction Step:
-
Prepare the "prey" protein, which can be a purified recombinant protein or present in a cell lysate.
-
Add the prey protein solution to the beads now coated with the bait protein.
-
Incubate for 2-4 hours at 4°C on a rotator to allow the bait-prey interaction to occur.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes. For GST-tags, this can be done with a buffer containing reduced glutathione (B108866). For His-tags, imidazole (B134444) is used. Alternatively, boil the beads in SDS-PAGE loading buffer.
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific to the prey protein. A band for the prey protein in the eluate from the bait-coated beads (but not from control beads) confirms a direct interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique used to quantitatively measure the kinetics (on-rate, off-rate) and affinity (Kd) of PPIs in real-time.
Principle: One protein (the "ligand," e.g., the this compound) is immobilized on a gold-plated sensor chip. A solution containing the other protein (the "analyte," e.g., a substrate peptide) is flowed over the surface. Binding of the analyte to the ligand changes the refractive index at the chip surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
Detailed Protocol:
-
Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of EDC/NHS for amine coupling.
-
Inject the purified ligand (Kelch protein) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will covalently bind to the chip.
-
Inject an ethanolamine (B43304) solution to deactivate any remaining active esters on the surface. A control flow cell should be prepared similarly but without the ligand to allow for reference subtraction.
-
-
Binding Analysis (Kinetics Measurement):
-
Prepare a series of dilutions of the purified analyte (substrate protein) in a suitable running buffer (e.g., HBS-EP+).
-
Sequentially inject each concentration of the analyte, from lowest to highest, over both the ligand and control flow cells at a constant flow rate.
-
The "association phase" is measured during the injection as the analyte binds to the immobilized ligand.
-
After the injection, switch back to flowing only running buffer over the chip. The "dissociation phase" is measured as the analyte unbinds from the ligand.
-
Between each analyte injection cycle, inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte from the ligand, returning the signal to baseline.
-
-
Data Analysis:
-
The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell.
-
The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model).
-
This fitting process calculates the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of the rate constants (Kd = kd / ka).
-
Kelch Domains in Disease and Drug Development
Given their central role in regulating protein stability, it is not surprising that mutations and dysregulation of this compound proteins are implicated in numerous human diseases.
-
Genetic Disorders: Mutations in KLHL3 cause a form of hereditary hypertension (pseudohypoaldosteronism type II).[13] Mutations in KLHL40 and KLHL9 are associated with severe nemaline myopathy and distal myopathy, respectively.[4]
-
Cancer: The Keap1-Nrf2 pathway is frequently dysregulated in cancer. Somatic mutations in Keap1 that abolish its ability to bind Nrf2, or mutations in Nrf2 that prevent its recognition by Keap1, lead to constitutive Nrf2 activation.[11] This provides cancer cells with a survival advantage by enhancing their resistance to oxidative stress and chemotherapy.
The tractability of the this compound's binding pocket makes it an attractive target for small-molecule drug development. The goal is often to develop inhibitors that disrupt a specific PPI. For example, significant effort is underway to develop drugs that inhibit the Keap1-Nrf2 interaction. Such molecules would mimic the effects of oxidative stress, causing Nrf2 stabilization and the activation of its beneficial antioxidant gene program. These drugs hold therapeutic promise for treating inflammatory and neurodegenerative diseases where boosting the cell's natural defenses is desirable.
Conclusion
The this compound superfamily exemplifies how a conserved structural fold—the β-propeller—can be adapted to mediate a vast and diverse range of protein-protein interactions. Their function as substrate receptors for the ubiquitin-proteasome system places them at the heart of cellular regulation, controlling the abundance of key proteins involved in stress responses, cell morphology, and development. The well-established links between Kelch protein dysfunction and human disease, combined with the structured nature of their substrate-binding sites, firmly establish Kelch domains as a critical area of study and a promising class of targets for future therapeutic intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A conserved N-terminal motif of CUL3 contributes to assembly and E3 ligase activity of CRL3KLHL22 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recapitulating the Binding Affinity of Nrf2 for KEAP1 in a Cyclic Heptapeptide, Guided by NMR, X-ray Crystallography, and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thesgc.org [thesgc.org]
- 7. Death Associated Protein Kinase 1 (DAPK1): A Regulator of Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Recruitment of DAPK1 to the KLHL20 E3 Ligase. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Insights into therapeutic discovery through the this compound structure of Keap1 at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Basis for Cul3 Protein Assembly with the BTB-Kelch Family of E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Quantitative Proteomics Approach to Gain Insight into NRF2-KEAP1 Skeletal Muscle System and Its Cysteine Redox Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LabXchange [labxchange.org]
An In-depth Technical Guide to the KEAP1 Kelch Domain and Nrf2 Signaling Pathway
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, KEAP1, acting as a substrate adaptor for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2][3] This rapid turnover of Nrf2 maintains low basal expression of its target genes.[4] However, upon exposure to oxidative stress or electrophiles, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that inhibits Nrf2 ubiquitination.[2] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes by binding to the Antioxidant Response Element (ARE).[1][5]
Given its central role in cellular protection, the KEAP1-Nrf2 pathway is a major focus in drug development for a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[5][6] This guide provides a detailed technical overview of the core components of this pathway, with a specific focus on the KEAP1 Kelch domain, the primary site of interaction with Nrf2.
Core Components and Protein Domains
The intricate regulation of the Nrf2 pathway is governed by the specific protein domains of KEAP1 and Nrf2, which dictate their interaction and function.
KEAP1 Protein Domains
KEAP1 is a homodimeric protein that functions as the primary sensor of cellular stress.[4] It is comprised of several key domains:
-
BTB (Broad-Complex, Tramtrack and Bric-a-brac) Domain: Located at the N-terminus, this domain is responsible for KEAP1 homodimerization and recruitment of the CUL3 E3 ligase.[7]
-
IVR (Intervening Region): This region is rich in reactive cysteine residues (Cys273 and Cys288 in humans) that act as sensors for oxidative and electrophilic stress.[2]
-
This compound/DGR (Double Glycine Repeat): This C-terminal domain forms a six-bladed β-propeller structure and is directly responsible for binding to Nrf2.[8][9][10] Each KEAP1 monomer contains one this compound, allowing the KEAP1 dimer to bind a single Nrf2 molecule at two distinct sites.[11]
Nrf2 Protein Domains
Nrf2 is a transcription factor belonging to the "Cap'n'Collar" (CNC) basic leucine (B10760876) zipper (bZIP) family.[12] Its activity is regulated by seven highly conserved Nrf2-ECH homology (Neh) domains:[3][13]
-
Neh1 Domain: Contains the bZIP motif necessary for dimerization with small Maf (sMaf) proteins and binding to the ARE.[13][14]
-
Neh2 Domain: The critical N-terminal domain for KEAP1-mediated regulation. It contains two distinct binding motifs for the KEAP1 this compound: the high-affinity "ETGE" motif and the low-affinity "DLG" motif.[10][13][14] This domain is also the site of lysine (B10760008) residues targeted for ubiquitination.[4]
-
Neh3, Neh4, and Neh5 Domains: These are transactivation domains that recruit transcriptional coactivators to initiate gene expression.[3][13]
-
Neh6 Domain: A degron domain that mediates a KEAP1-independent pathway for Nrf2 degradation via the β-TrCP/GSK3 axis.[12][13]
-
Neh7 Domain: Interacts with the retinoid X receptor alpha (RXRα) to repress Nrf2 activity.[15]
The "Hinge and Latch" Mechanism of Interaction
The interaction between the KEAP1 dimer and a single Nrf2 molecule is described by the "hinge and latch" model.[16] In this model, the two Kelch domains of the KEAP1 dimer bind to the two distinct motifs within the Neh2 domain of Nrf2.
-
The Hinge (High-Affinity Binding): The ETGE motif of Nrf2 binds with high affinity to one of the KEAP1 Kelch domains. This strong interaction serves as an anchor or "hinge".
-
The Latch (Low-Affinity Binding): The DLG motif of Nrf2 binds with approximately 100-fold weaker affinity to the second KEAP1 this compound, acting as a "latch".[11]
This two-site binding properly orients the lysine-rich region of the Neh2 domain for efficient polyubiquitination by the CUL3-RBX1 E3 ligase complex, leading to Nrf2's degradation. Under oxidative stress, modification of KEAP1's cysteine sensors is thought to induce a conformational change that causes the dissociation of the low-affinity "latch" (DLG motif).[16] This disruption misaligns Nrf2, preventing its ubiquitination and allowing it to accumulate.[16]
Visualization of the KEAP1-Nrf2 Signaling Pathway
The following diagrams illustrate the core mechanisms of the KEAP1-Nrf2 pathway.
Basal Conditions: Nrf2 Degradation
Stress Conditions: Nrf2 Activation
Quantitative Data on KEAP1-Nrf2 Interaction
The development of small molecule inhibitors that disrupt the KEAP1-Nrf2 protein-protein interaction (PPI) is a major therapeutic strategy. The binding affinities of the native Nrf2 motifs and various inhibitors to the KEAP1 this compound are critical parameters in drug design.
| Ligand | Binding Motif/Type | Affinity (Kd) | Assay Method | Reference |
| Nrf2 peptide (ETGE) | High-Affinity Motif | ~30 nM | Isothermal Titration Calorimetry (ITC) | [11] |
| Nrf2 peptide (DLG) | Low-Affinity Motif | ~3 µM | Isothermal Titration Calorimetry (ITC) | [11] |
| Small Molecule Inhibitors | ||||
| Hypothetical Compound A | Non-covalent PPI Inhibitor | 15 nM | Fluorescence Polarization (FP) | Illustrative |
| Hypothetical Compound B | Covalent (Cys151 modifier) | 50 nM (IC50) | TR-FRET Assay | Illustrative |
| Hypothetical Compound C | Non-covalent PPI Inhibitor | 200 nM | Surface Plasmon Resonance (SPR) | Illustrative |
Note: Data for hypothetical compounds are for illustrative purposes to demonstrate typical ranges and assay methods used in the field.
Key Experimental Protocols
Studying the KEAP1-Nrf2 pathway involves a variety of biochemical and cell-based assays. Below are methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect KEAP1-Nrf2 Interaction
This protocol is used to verify the in-cell interaction between KEAP1 and Nrf2 and to assess the effect of potential inhibitors.
Materials:
-
Cells expressing endogenous or tagged KEAP1 and Nrf2
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail
-
Wash Buffer: Lysis buffer without NP-40
-
Antibodies: Anti-KEAP1 or Anti-tag (for IP), Anti-Nrf2 (for Western blot)
-
Protein A/G magnetic beads
-
Elution Buffer: 1x Laemmli sample buffer
Procedure:
-
Cell Lysis: Culture and treat cells as required (e.g., with a test compound). Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer for 30 minutes on ice.
-
Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.
-
Immunoprecipitation: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour. Transfer the pre-cleared lysate to a new tube and add the primary antibody (e.g., anti-KEAP1). Incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand. Discard the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in Elution Buffer. Boil at 95°C for 5-10 minutes to elute the protein complexes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Nrf2 antibody to detect the co-precipitated protein.
Nrf2-ARE Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of Nrf2.
Materials:
-
A stable cell line (e.g., HEK293T or HepG2)
-
An ARE-luciferase reporter plasmid (containing multiple copies of the ARE sequence upstream of a luciferase gene)
-
A control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
Procedure:
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the normalization control plasmid.
-
Treatment: After 24 hours, treat the transfected cells with test compounds or known activators (e.g., sulforaphane) for a specified period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the assay kit.
-
Luminometry: Measure the firefly luciferase activity (from the ARE reporter) and the Renilla luciferase activity (from the control plasmid) in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized activity of treated cells to untreated controls to determine the fold induction of Nrf2 transcriptional activity.
Workflow for a Reporter Gene Assay
Conclusion
The KEAP1-Nrf2 pathway represents a sophisticated system for sensing and responding to cellular stress. The this compound of KEAP1 is the central hub for this regulation, acting as the binding site for Nrf2 and the target for therapeutic intervention. A thorough understanding of the structural biology of the KEAP1-Nrf2 interface, the quantitative biophysics of their interaction, and the robust experimental methods to probe this pathway is essential for researchers and drug developers seeking to modulate this critical cellular defense mechanism for therapeutic benefit. The continued exploration of this pathway promises to yield novel treatments for a wide range of human diseases.
References
- 1. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NFE2L2 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 7. thesgc.org [thesgc.org]
- 8. Structure of the Keap1:Nrf2 interface provides mechanistic insight into Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of the this compound of human Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NRF2, a Transcription Factor for Stress Response and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
The Subcellular Landscape of Kelch Domain Proteins: A Technical Guide for Researchers
Abstract
The Kelch-like (KLHL) family of proteins, characterized by the presence of the Kelch domain, represents a large and functionally diverse group of substrate adaptors for the Cullin 3 (CUL3)-based E3 ubiquitin ligase complex. By mediating the ubiquitination and subsequent degradation of specific protein targets, this compound proteins play pivotal roles in a vast array of cellular processes, including cytoskeletal dynamics, cell morphology, signal transduction, and stress responses. The precise subcellular localization of these proteins is intrinsically linked to their function, dictating their access to substrates and regulatory partners. This technical guide provides an in-depth overview of the cellular localization of various this compound proteins, details the experimental methodologies used to determine their distribution, and illustrates their involvement in key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important protein family.
Introduction to this compound Proteins
This compound proteins are a large superfamily of proteins defined by the presence of a conserved Kelch motif, which typically occurs in five to seven tandem repeats.[1] These repeats fold into a β-propeller tertiary structure that functions as a protein-protein interaction domain.[1][2] The majority of Kelch-like (KLHL) proteins also contain an N-terminal BTB (Broad-Complex, Tramtrack and Bric-à-brac) domain, which serves as an adaptor to bind CUL3, and a BACK (BTB and C-terminal Kelch) domain.[3][4] This modular architecture enables them to function as substrate-specific adaptors for the CUL3-RING E3 ubiquitin ligase complex, bringing the ubiquitination machinery into proximity with its targets.[3][5] Given their critical role in regulating protein turnover, the dysregulation of this compound proteins is increasingly implicated in a variety of human diseases, including cancers and neurodegenerative disorders.[5][6]
Cellular Localization of this compound Proteins
The subcellular distribution of this compound proteins is diverse and reflects their wide range of biological functions. Localization is tightly regulated and can be dynamic, changing in response to cellular signals and stressors. The following tables summarize the known subcellular localizations of several key this compound proteins based on data from immunofluorescence, mass spectrometry, and other experimental approaches.
Quantitative Localization Data
Quantitative proteomics provides valuable insights into the relative abundance of proteins in different cellular compartments. While comprehensive quantitative data for all Kelch proteins is still an active area of research, the following tables compile available information from large-scale proteomic studies and curated databases.
Table 1: Subcellular Localization of Selected Human this compound Proteins
| Gene Name | Protein | Primary Localization(s) | Secondary/Additional Localization(s) | Data Source |
| KEAP1 (KLHL19) | Kelch-like ECH-associated protein 1 | Cytoplasm | Nucleus, Endoplasmic Reticulum | [7][8] |
| KLHL12 | Kelch-like protein 12 | Vesicles, Centriolar satellite | COPII vesicle coat, Cytoplasm | [1][9][10] |
| KLHL20 | Kelch-like protein 20 | Golgi apparatus, Cytosol | Nucleus, Cell projection | [11][12] |
| KBTBD13 | Kelch repeat and BTB domain-containing protein 13 | Cytoplasm | - | [13] |
| KLHL24 | Kelch-like protein 24 | Nucleus | - | [7] |
| KLHL9 | Kelch-like protein 9 | Cytoplasm | - | The Human Protein Atlas |
| KLHDC1 | This compound-containing protein 1 | Cytoplasm | - | [14] |
| KLHDC2 | This compound-containing protein 2 | Nucleus | - | [14] |
Table 2: Protein Abundance of Selected this compound Proteins
| Gene Name | Organism | Tissue/Cell Line | Abundance (ppm) | Rank | Data Source |
| KLHL20 | Homo sapiens | Whole organism (Integrated) | - | - | [15] |
| Klhl20 | Mus musculus | Whole organism (Integrated) | 0.07 | 13091 out of 19871 | [16] |
| Klhl20 | Mus musculus | Brain (Integrated) | 0.02 | 10167 out of 11208 | [16] |
| Klhl20 | Rattus norvegicus | Whole organism (Integrated) | 0.14 | 14103 out of 16729 | [17] |
| Klhl12 | Mus musculus | - | - | - | [1] |
| Klhl2 | Mus musculus | - | - | - | [18] |
Note: Protein abundance data is often context-dependent and can vary significantly between different tissues, cell types, and experimental conditions. The rank indicates the protein's abundance relative to all other proteins detected in the same dataset.
Experimental Protocols for Determining Cellular Localization
A variety of experimental techniques are employed to elucidate the subcellular localization of proteins. The choice of method depends on factors such as the desired resolution, whether the analysis is qualitative or quantitative, and the availability of specific reagents. Here, we provide detailed protocols for two of the most common and powerful techniques.
Indirect Immunofluorescence
Indirect immunofluorescence is a widely used technique to visualize the subcellular localization of a protein of interest within fixed and permeabilized cells.[19] It relies on a primary antibody that specifically binds to the target protein and a fluorophore-conjugated secondary antibody that recognizes the primary antibody.
Protocol: Indirect Immunofluorescence Staining of Adherent Cells [1][20]
-
Cell Culture:
-
One to two days prior to the experiment, seed adherent cells onto sterile glass coverslips in a 12-well plate at a density that will result in 50-70% confluency on the day of staining.
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with 1x Phosphate Buffered Saline (PBS).
-
Add 1 mL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
Aspirate the fixative and wash the cells three times for 5 minutes each with 1x PBS.
-
-
Permeabilization:
-
To allow antibodies to access intracellular antigens, add 1 mL of 0.2% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times for 5 minutes each with 1x PBS.
-
-
Blocking:
-
To reduce non-specific antibody binding, add 1 mL of blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the this compound protein of interest to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the coverslips three times for 5 minutes each with 1x PBS.
-
Dilute the fluorophore-conjugated secondary antibody (with a fluorophore compatible with your microscope's lasers and filters) in the blocking buffer. From this step onwards, protect the samples from light.
-
Aspirate the wash buffer and add the diluted secondary antibody to each coverslip.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times for 5 minutes each with 1x PBS in the dark.
-
(Optional) Incubate with a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), for 5 minutes.
-
Wash the coverslips one final time with 1x PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Subcellular Fractionation and Western Blotting
Subcellular fractionation is a biochemical method used to isolate different organelles and cellular compartments from a cell lysate through differential centrifugation.[21][22] The resulting fractions can then be analyzed by Western blotting to determine the relative abundance of a target protein in each compartment.
Protocol: Subcellular Fractionation of Cultured Cells [22][23]
-
Cell Lysis and Homogenization:
-
Harvest cultured cells and wash them with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, and protease inhibitors) and incubate on ice for 15-20 minutes to allow the cells to swell.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle. This disrupts the plasma membrane while leaving the nuclei and other organelles largely intact.
-
-
Isolation of Nuclei (Nuclear Fraction):
-
Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) for 10 minutes at 4°C.
-
The resulting pellet contains the nuclei. The supernatant contains the cytoplasm, mitochondria, and other organelles.
-
Carefully collect the supernatant (cytoplasmic fraction) and transfer it to a new tube.
-
Wash the nuclear pellet with the lysis buffer and centrifuge again to minimize cytoplasmic contamination.
-
-
Isolation of Mitochondria (Mitochondrial Fraction):
-
Centrifuge the cytoplasmic fraction from the previous step at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C.
-
The resulting pellet contains the mitochondria. The supernatant is the cytosolic fraction.
-
Carefully collect the supernatant (cytosolic fraction).
-
-
Isolation of Microsomes (Microsomal/Membrane Fraction):
-
For further fractionation, the post-mitochondrial supernatant can be centrifuged at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing endoplasmic reticulum and Golgi apparatus).
-
-
Protein Quantification and Western Blot Analysis:
-
Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody specific for the this compound protein of interest.
-
To verify the purity of the fractions, probe the blot with antibodies against known markers for each compartment (e.g., Histone H3 for the nucleus, Cytochrome c for mitochondria, and GAPDH for the cytosol).
-
Mass Spectrometry-Based Spatial Proteomics
Mass spectrometry (MS)-based spatial proteomics is a powerful high-throughput approach to globally map the subcellular localization of thousands of proteins simultaneously.[6][24] Techniques like Localization of Organelle Proteins by Isotope Tagging (LOPIT) and protein correlation profiling combine biochemical fractionation with quantitative mass spectrometry to generate detailed subcellular maps.[6] These methods rely on the principle that proteins residing in the same organelle will have similar distribution profiles across the different fractions. By comparing the profiles of unknown proteins to those of well-characterized organellar marker proteins, their subcellular localization can be predicted with high confidence.[24]
This compound Proteins in Signaling Pathways
The subcellular localization of this compound proteins is often dynamically regulated to control their activity in various signaling pathways. Here, we illustrate the roles of several Kelch proteins in key cellular signaling networks.
KEAP1 in the Nrf2-Mediated Oxidative Stress Response
KEAP1 (Kelch-like ECH-associated protein 1), also known as KLHL19, is a master regulator of the cellular response to oxidative and electrophilic stress.[25] Under basal conditions, KEAP1 resides in the cytoplasm where it targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and proteasomal degradation, thereby keeping its levels low.[25][26] Upon exposure to oxidative stress, reactive cysteine residues in KEAP1 are modified, leading to a conformational change that inhibits its E3 ligase activity.[27] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of antioxidant and cytoprotective genes.[26][28]
References
- 1. Proteomics DB [proteomicsdb.org]
- 2. JCI - KBTBD13 and the ever-expanding sarcomeric universe [jci.org]
- 3. Subcellular - KLHL12 - The Human Protein Atlas [proteinatlas.org]
- 4. The Human Protein Atlas [proteinatlas.org]
- 5. cellculturedish.com [cellculturedish.com]
- 6. Recent Advancements in Subcellular Proteomics: Growing Impact of Organellar Protein Niches on the Understanding of Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Human Protein Atlas—Spatial localization of the human proteome in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue expression of KLHL12 - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. uniprot.org [uniprot.org]
- 10. KLHL12 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 11. KLHL20 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. Proteomics DB [proteomicsdb.org]
- 13. Tissue expression of KBTBD13 - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. KBTBD13 is an actin-binding protein that modulates muscle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pax-db.org [pax-db.org]
- 16. pax-db.org [pax-db.org]
- 17. pax-db.org [pax-db.org]
- 18. ProteomicsDB [proteomicsdb.org]
- 19. A Cullin3-KLHL20 Ubiquitin ligase-dependent pathway targets PML to potentiate HIF-1 signaling and prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Proteomics DB [proteomicsdb.org]
- 21. The KLHL12-Cullin-3 ubiquitin ligase negatively regulates the Wnt-beta-catenin pathway by targeting Dishevelled for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. uniprot.org [uniprot.org]
- 24. Search: KLHL20 - The Human Protein Atlas [proteinatlas.org]
- 25. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
The Role of Kelch Domains in Cytoskeletal Organization: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The cytoskeleton, a dynamic network of protein filaments, is fundamental to cell shape, motility, and intracellular transport. Its precise organization is orchestrated by a vast array of regulatory proteins. Among these, the Kelch-like (KLHL) family of proteins has emerged as a critical class of adaptors that link cellular signaling pathways to cytoskeletal dynamics. These proteins are characterized by the presence of a Kelch domain, a β-propeller structure that mediates protein-protein interactions. This technical guide provides an in-depth examination of the role of Kelch domains in cytoskeletal organization, focusing on their interactions with actin and intermediate filaments. We will detail the molecular mechanisms of key Kelch-containing proteins, present quantitative data on their interactions and functional outcomes, provide detailed experimental protocols for their study, and visualize the core signaling pathways and workflows involved.
Introduction to Kelch Domains
The this compound is a structural motif composed of approximately 50 amino acids, repeated typically six times. These "Kelch repeats" fold together to form a highly conserved tertiary structure known as a β-propeller.[1] This circular, propeller-like architecture creates a stable platform for mediating protein-protein interactions. The top surface of the propeller often contains binding pockets that recognize specific peptide motifs on substrate proteins.[1]
Proteins containing Kelch domains, particularly the KLHL family, are frequently components of Cullin-RING E3 ubiquitin ligase (CRL) complexes.[2][3] In this context, the KLHL protein acts as a substrate adaptor: its N-terminal BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain binds to Cullin 3 (CUL3), while its C-terminal this compound recruits specific substrates for ubiquitination and subsequent proteasomal degradation.[2][3] This mechanism is central to the regulation of numerous cellular processes, including cytoskeletal remodeling.
Role in Actin Cytoskeleton Organization
Kelch-containing proteins regulate the actin cytoskeleton through direct binding, cross-linking, and by serving as scaffolds for regulatory complexes.
Keap1: Anchoring Stress Response to the Cytoskeleton
Kelch-like ECH-associated protein 1 (Keap1) is a primary sensor of oxidative and electrophilic stress and a key negative regulator of the transcription factor Nrf2.[4][5][6] Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and degradation.[6] This repressive function is critically dependent on Keap1's association with the actin cytoskeleton.[4][7] This interaction is not mediated by the this compound itself, but by the double glycine (B1666218) repeat (DGR) domain of Keap1.[8] The actin network acts as a scaffold, localizing the Keap1-Nrf2 complex and enabling efficient Nrf2 turnover.[4][7][9] Disruption of the actin cytoskeleton leads to the release of Nrf2, allowing its translocation to the nucleus and the activation of cytoprotective genes.[4][8]
The Keap1 this compound is responsible for binding directly to the "ETGE" and "DLG" motifs on Nrf2, an interaction characterized by high affinity.[10] This positions the cytoskeleton as a master regulator of the Keap1-Nrf2 signaling axis.
Other KLHL Proteins in Actin Dynamics
Several other members of the large KLHL family have been identified as actin-binding proteins, where the this compound directly engages with F-actin.
-
Drosophila Kelch: The founding member of the family, Drosophila Kelch, is essential for maintaining the organization of actin filaments in ovarian ring canals.[11][12] It functions as an actin cross-linking protein and also acts as a substrate adaptor for a CUL3-based E3 ligase, highlighting a dual role in both direct structural support and protein turnover to remodel the cytoskeleton.[11][12]
-
KLHL2 (Mayven): This protein binds directly to F-actin through its Kelch repeats and is important for the organization of the actin cytoskeleton in oligodendrocytes and neurons.[13]
-
KLHL1: A neuronal actin-binding protein where the this compound is involved in actin binding.[8] This interaction is crucial for modulating the function of certain calcium channels.[8][14]
Role in Intermediate Filament Organization
Kelch domains also play a vital role in the turnover and organization of intermediate filaments (IFs), a class of cytoskeletal proteins that provide mechanical stability to cells.
Gigaxonin (KLHL16): A Master Regulator of IF Degradation
Gigaxonin (GAN), also known as KLHL16, is the substrate adaptor for a CUL3-E3 ubiquitin ligase complex that specifically targets IF proteins for degradation.[2][7][15] The this compound of Gigaxonin directly interacts with various IF proteins, including vimentin (B1176767) and neurofilaments.[15] Loss-of-function mutations in the GAN gene cause Giant Axonal Neuropathy, a severe neurodegenerative disease characterized by the massive accumulation and aggregation of IFs in axons and other cell types.[7][15] This pathology underscores the critical role of Gigaxonin in maintaining IF proteostasis. The loss of Gigaxonin function leads to a dramatic inhibition of IF transport along microtubules, contributing to their aggregation.[16]
Quantitative Data Summary
While the qualitative roles of Kelch domains are well-established, quantitative data on their direct binding affinity to cytoskeletal components are not widely reported. However, quantitative data for this compound-substrate interactions and the functional consequences of disrupting Kelch-cytoskeleton pathways are available.
| Interacting Partners | Protein Family | Method | Parameter | Value | Reference |
| Keap1 this compound – Nrf2 Peptide (16mer) | Kelch-Substrate | Surface Plasmon Resonance (SPR) | Kd (solution) | 23.9 nM | [4][10] |
| Keap1 this compound – Nrf2 Peptide (9mer) | Kelch-Substrate | Surface Plasmon Resonance (SPR) | Kd (solution) | 352 nM | [4][10] |
| Gigaxonin Function | Kelch-IF Regulation | Cellular Protein Quantification | Fold Change | >20-fold increase in soluble vimentin oligomers in GAN KO cells | [16] |
| Villin Headpiece – F-Actin | Non-Kelch Actin Binder (Context) | Cosedimentation Assay | Kd | ~7 µM | [17] |
| Villin Domain 2-3 – F-Actin | Non-Kelch Actin Binder (Context) | Cosedimentation Assay | Kd | ~0.3 µM | [17] |
| Cytochalasin D – F-Actin | Small Molecule (Context) | Kinetic Analysis | Kd | ~2 nM | [18] |
Table 1: Summary of quantitative data for this compound interactions and related cytoskeletal binding events. Kd (equilibrium dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction.
Signaling Pathways and Logical Workflows
Visualizing the relationships between Kelch proteins and the cytoskeleton is crucial for understanding their function. The following diagrams were generated using Graphviz (DOT language).
Detailed Experimental Protocols
Protocol: Co-Immunoprecipitation (Co-IP) to Detect Kelch Protein-Cytoskeleton Interaction
This protocol describes the co-immunoprecipitation of a Kelch-containing protein (e.g., Keap1) with its cytoskeletal binding partner (e.g., actin) from cell lysates.
Materials:
-
Cultured cells expressing the proteins of interest.
-
Ice-cold PBS (Phosphate-Buffered Saline).
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40. Add protease inhibitor cocktail immediately before use.
-
Primary antibody specific to the "bait" protein (e.g., anti-Keap1).
-
Control IgG antibody (from the same species as the primary antibody).
-
Protein A/G magnetic beads or agarose (B213101) slurry.
-
Wash Buffer: Same as Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 1x SDS-PAGE loading buffer (e.g., Laemmli buffer).
-
Refrigerated microcentrifuge, rotator, and magnetic rack (if using magnetic beads).
Methodology:
-
Cell Harvest and Lysis: a. Culture cells to ~80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Co-IP Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube. d. Incubate on a rotator for 30 minutes at 4°C to ensure complete lysis. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Reserve a small aliquot as the "Input" or "Lysate" control.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add 20-30 µL of Protein A/G bead slurry to the cleared lysate. b. Incubate on a rotator for 1 hour at 4°C to remove proteins that non-specifically bind to the beads. c. Pellet the beads (centrifuge or magnetic rack) and transfer the supernatant to a new tube.
-
Immunoprecipitation: a. Add 2-5 µg of the primary antibody (e.g., anti-Keap1) to the pre-cleared lysate. For a negative control, add an equivalent amount of control IgG to a separate tube of lysate. b. Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form. c. Add 30-50 µL of fresh Protein A/G bead slurry to each tube. d. Incubate on a rotator for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Washing: a. Pellet the beads and discard the supernatant. b. Add 1 mL of ice-cold Wash Buffer to the beads. Invert the tube several times to wash. c. Pellet the beads again and completely remove the supernatant. d. Repeat the wash step 3-4 times to minimize background.
-
Elution and Analysis: a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 µL of 1x SDS-PAGE loading buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Pellet the beads, and load the supernatant onto an SDS-PAGE gel for Western blot analysis. e. Analyze the "Input", "IgG control", and "IP" lanes by immunoblotting for both the bait protein (Keap1) and the suspected interacting partner (actin). A band for actin in the Keap1 IP lane, but not in the IgG control lane, indicates an interaction.
Protocol: In Vitro Pyrene-Actin Polymerization Assay
This assay measures the influence of a Kelch-containing protein on the kinetics of actin polymerization in vitro. It relies on the principle that the fluorescence of pyrene-labeled actin monomers increases significantly upon their incorporation into a polymer (F-actin).
Materials:
-
Actin, purified from rabbit skeletal muscle or non-muscle source.
-
Pyrene-labeled actin.
-
Purified recombinant Kelch-containing protein of interest.
-
G-buffer (General Actin Buffer): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT.
-
10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0).
-
Fluorometer with excitation at ~365 nm and emission at ~407 nm.
-
Black 96-well plates.
Methodology:
-
Actin Preparation: a. Reconstitute lyophilized actin and pyrene-actin in G-buffer on ice. b. To ensure a monomeric actin stock (G-actin), centrifuge the solution at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet any existing filaments. c. Use the supernatant for the assay. Keep on ice. Determine the concentration via spectrophotometry.
-
Reaction Setup: a. Prepare a master mix of G-actin in G-buffer to a final concentration of 2-4 µM. Typically, 5-10% of this actin should be pyrene-labeled. b. In the wells of a black 96-well plate, set up the reaction conditions on ice. For each condition, you will have:
- G-buffer
- The Kelch protein of interest (at various concentrations) or a buffer control.
- 1/10th volume of 10x Polymerization Buffer (to be added last). c. The final reaction volume is typically 100-200 µL.
-
Initiation and Measurement: a. Add the G-actin master mix to the wells containing the Kelch protein/buffer. b. Place the plate in a pre-warmed fluorometer. c. To initiate polymerization simultaneously in all wells, add the 10x Polymerization Buffer. Mix quickly but gently (e.g., by pipetting or with a plate mixer). d. Immediately begin recording fluorescence intensity every 15-30 seconds for 1-2 hours.
-
Data Analysis: a. Plot fluorescence intensity versus time for each condition. The resulting curve will show a lag phase (nucleation), a rapid growth phase (elongation), and a plateau (steady-state). b. Compare the curves from the control (actin alone) with those containing the Kelch protein.
- Nucleation Promotion: A shorter lag phase indicates the protein promotes nucleation.
- Elongation Effects: A steeper slope in the growth phase indicates an increased rate of polymerization.
- Bundling/Cross-linking: An increase in the overall fluorescence signal at the plateau can sometimes indicate bundling, which enhances pyrene (B120774) fluorescence.
- Severing/Depolymerization: A decrease in the plateau fluorescence or a faster depolymerization rate (if measured) indicates filament destabilization.
Conclusion
Kelch domains are versatile protein-protein interaction modules that play fundamental roles in organizing the cytoskeleton. As substrate adaptors for CUL3-E3 ligases, proteins like Gigaxonin control the proteolytic turnover of intermediate filaments, a process essential for neuronal health. In other contexts, Kelch-containing proteins associate with the actin network, either directly or through other domains, to function as cross-linkers or as scaffolds that integrate cellular stress signals with cytoskeletal architecture. While detailed quantitative data on the direct binding affinities between Kelch domains and cytoskeletal filaments remain an area for future investigation, the profound functional consequences of these interactions are clear. The experimental protocols and pathway models provided in this guide offer a robust framework for researchers and drug development professionals to further explore the intricate relationship between this compound proteins and the cytoskeleton.
References
- 1. KEAP1 - Wikipedia [en.wikipedia.org]
- 2. JCI Insight - Gigaxonin glycosylation regulates intermediate filament turnover and may impact giant axonal neuropathy etiology or treatment [insight.jci.org]
- 3. thestacks.org [thestacks.org]
- 4. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 7. Scaffolding of Keap1 to the actin cytoskeleton controls the function of Nrf2 as key regulator of cytoprotective phase 2 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elimination of the Actin-Binding Domain in Kelch-Like 1 Protein Induces T-Type Calcium Channel Modulation Only in the Presence of Action Potential Waveforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of the Intermediate Filament Family by Gigaxonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KEAP1 kelch like ECH associated protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. Actin-bound structures of Wiskott–Aldrich syndrome protein (WASP)-homology domain 2 and the implications for filament assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Gigaxonin is required for intermediate filament transport - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gigaxonin is required for intermediate filament transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Characterisation of the F-actin binding domains of villin: classification of F-actin binding proteins into two groups according to their binding sites on actin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Actin-Associated Proteins and Small Molecules Targeting the Actin Cytoskeleton [mdpi.com]
Methodological & Application
Techniques for Studying Kelch Domain-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for studying protein-protein interactions involving Kelch domains. It is designed to guide researchers, scientists, and drug development professionals in selecting and implementing appropriate techniques to investigate these crucial interactions.
Introduction to Kelch Domains
Kelch domains are highly conserved structural motifs found in a wide range of proteins across various species.[1] These domains are characterized by a β-propeller structure, typically composed of five to seven "blades," with each blade being a four-stranded β-sheet.[1] This unique architecture provides a platform for mediating protein-protein interactions, which are fundamental to numerous cellular processes, including signal transduction, cytoskeletal organization, and protein ubiquitination.
A prominent example of a Kelch domain-containing protein is the Kelch-like ECH-associated protein 1 (Keap1), which acts as a substrate adaptor for the Cullin-3-based E3 ubiquitin ligase complex.[2] Keap1 plays a critical role in cellular stress response by binding to the transcription factor Nrf2 and targeting it for ubiquitination and subsequent proteasomal degradation.[2] Understanding the intricacies of this compound-protein interactions is therefore vital for elucidating cellular signaling pathways and for the development of novel therapeutics targeting diseases associated with their dysregulation.
The Keap1-Nrf2 Signaling Pathway: A Model System
The interaction between the this compound of Keap1 and the Neh2 domain of Nrf2 is a well-characterized model for studying this compound-protein interactions.[2][3] Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. However, upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) and activates the transcription of a battery of cytoprotective genes.
Figure 1: The Keap1-Nrf2 signaling pathway.
Quantitative Data on this compound-Protein Interactions
The following table summarizes quantitative data, primarily focusing on the well-studied Keap1-Nrf2 interaction, to provide a reference for binding affinities.
| Interacting Proteins | Technique | Ligand | Analyte | K D (Dissociation Constant) | Reference |
| Human Keap1 (this compound) & Nrf2 (Neh2 domain) | Surface Plasmon Resonance (SPR) | GST-Nrf2 (Neh2) | Keap1 (Kelch) | 5.8 x 10⁻⁷ M (Surface K D ) | [4] |
| Human Keap1 (this compound) & 16mer Nrf2 peptide | Surface Plasmon Resonance (SPR) | 16mer Nrf2 peptide | Keap1 (Kelch) | 252 nM (Surface K D ) | [4] |
| Human Keap1 (this compound) & 16mer Nrf2 peptide | SPR-based competition assay | - | - | 23.9 nM (Solution K D ) | [4] |
| Human Keap1 (this compound) & 9mer Nrf2 peptide | SPR-based competition assay | - | - | 352 nM (Solution K D ) | [4] |
| Human Keap1 (this compound) & Acetylated 9mer Nrf2 peptide | SPR-based competition assay | - | - | ~23.5 nM (Solution K D ) | [4] |
| Mouse Keap1 (this compound) & Nrf2 (DLG motif peptide) | X-ray Crystallography | - | - | ~100-fold weaker than ETGE motif | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-protein interactions.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify and validate protein-protein interactions in vivo by using an antibody to capture a specific "bait" protein and its interacting "prey" proteins from a cell lysate.[5][6]
Application:
-
To verify a predicted interaction between a this compound-containing protein and its partner within a cellular context.
-
To identify novel interacting partners of a this compound protein.
Figure 2: Co-Immunoprecipitation workflow.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells expressing the this compound-containing protein of interest to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS or a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing the Lysate:
-
To a fraction of the cell lysate, add a non-specific IgG antibody of the same isotype as the primary antibody to be used for IP.
-
Add Protein A/G agarose (B213101) or magnetic beads and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and discard them. This step removes proteins that non-specifically bind to the IgG and beads.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the primary antibody specific to the this compound-containing protein (the "bait").
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by adding a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein ("prey").
-
Alternatively, for the identification of unknown interacting partners, the eluate can be analyzed by mass spectrometry.
-
Pull-Down Assay
A pull-down assay is an in vitro technique used to detect direct physical interactions between two proteins.[7][8] A purified "bait" protein, often fused to an affinity tag (e.g., GST or His-tag), is immobilized on beads and used to "pull down" interacting "prey" proteins from a cell lysate or a solution of purified protein.[8]
Application:
-
To confirm a direct interaction between a this compound protein and a putative partner.
-
To screen for novel interacting proteins from a complex mixture.
Figure 3: Pull-Down Assay workflow.
Protocol:
-
Bait Protein Preparation:
-
Clone the this compound of interest into an expression vector with an affinity tag (e.g., pGEX for GST-fusion, pET for His-fusion).
-
Express the fusion protein in a suitable host (e.g., E. coli) and purify it using affinity chromatography.
-
-
Immobilization of Bait Protein:
-
Incubate the purified tagged bait protein with the appropriate affinity beads (e.g., glutathione-agarose for GST-tags, Ni-NTA agarose for His-tags) for 1-2 hours at 4°C.
-
Wash the beads to remove unbound bait protein.
-
-
Prey Protein Preparation:
-
Prepare a cell lysate as described in the Co-IP protocol or use a purified potential interacting protein.
-
-
Binding Reaction:
-
Incubate the immobilized bait protein with the prey protein sample for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with a suitable wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins using a specific eluting agent (e.g., reduced glutathione (B108866) for GST-tags, imidazole (B134444) for His-tags) or by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting. Mass spectrometry can be used to identify unknown interacting partners.
-
Yeast Two-Hybrid (Y2H) Screening
The yeast two-hybrid system is a genetic method used to discover protein-protein interactions in vivo.[9][10] It relies on the reconstitution of a functional transcription factor when a "bait" protein fused to a DNA-binding domain (DBD) interacts with a "prey" protein fused to an activation domain (AD), leading to the expression of a reporter gene.[9][10]
Application:
-
To screen a cDNA library for novel interaction partners of a this compound protein.
-
To map the specific domains responsible for a protein-protein interaction.
Figure 4: Yeast Two-Hybrid screening workflow.
Protocol:
-
Plasmid Construction:
-
Clone the cDNA of the this compound protein (bait) into a yeast expression vector containing a DNA-binding domain (e.g., GAL4-DBD or LexA).
-
Obtain or construct a cDNA library (prey) in a yeast expression vector containing a transcriptional activation domain (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait plasmid and the prey library plasmids.
-
-
Selection of Positive Interactions:
-
Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine, adenine) that are required for growth and are under the control of the reporter gene.
-
Only yeast cells in which the bait and prey proteins interact, thereby reconstituting the transcription factor and activating the reporter gene, will be able to grow.
-
-
Validation of Interactions:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the interacting proteins.
-
Perform control experiments, such as re-transforming the identified prey plasmid with the original bait plasmid and with an unrelated bait plasmid, to confirm the specificity of the interaction.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time technique for quantifying the kinetics and affinity of biomolecular interactions.[11][12] One molecule (the ligand) is immobilized on a sensor chip, and the other (the analyte) is flowed over the surface. The binding is detected as a change in the refractive index at the sensor surface.[11]
Application:
-
To determine the binding affinity (K D ), association rate (k a ), and dissociation rate (k d ) of a this compound-protein interaction.
-
To characterize the binding kinetics of small molecule inhibitors to a this compound.
Figure 5: Surface Plasmon Resonance workflow.
Protocol:
-
Ligand Immobilization:
-
The purified this compound protein (ligand) is immobilized onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
-
Analyte Injection:
-
The interacting protein or small molecule (analyte) is prepared in a series of concentrations in a suitable running buffer.
-
The analyte solutions are injected sequentially over the sensor surface.
-
-
Data Collection:
-
The binding of the analyte to the immobilized ligand is monitored in real-time as a change in resonance units (RU).
-
The sensorgram shows an association phase during analyte injection and a dissociation phase during the flow of running buffer.
-
-
Data Analysis:
-
The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
Conclusion
The study of this compound-protein interactions is crucial for understanding fundamental cellular processes and for developing targeted therapies. The techniques described in these application notes provide a comprehensive toolkit for researchers to identify, validate, and characterize these interactions. The choice of technique will depend on the specific research question, with Co-IP and Y2H being excellent for in vivo discovery and validation, pull-down assays for confirming direct in vitro interactions, and SPR for providing detailed quantitative kinetic data. By employing these methods, researchers can gain valuable insights into the complex world of this compound biology.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. researchgate.net [researchgate.net]
- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 9. physlab.org [physlab.org]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 11. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 12. researchgate.net [researchgate.net]
Co-immunoprecipitation of Kelch Proteins: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like (KLHL) family of proteins is a large and functionally diverse group characterized by the presence of a Kelch repeat domain, which forms a β-propeller structure that mediates protein-protein interactions. Many Kelch proteins act as substrate adaptors for Cullin3 (CUL3)-based E3 ubiquitin ligase complexes, playing a crucial role in the ubiquitination and subsequent degradation of target proteins.[1][2][3][4] This involvement in cellular processes such as cytoskeletal organization, signal transduction, and protein degradation makes them attractive targets for drug development.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[5][6][7] This method involves enriching a specific protein (the "bait") from a cell lysate using a targeted antibody, thereby also isolating its interacting partners (the "prey"). Subsequent analysis of the immunoprecipitated complex, typically by western blotting or mass spectrometry, allows for the identification and validation of these interactions.[8][9]
This application note provides a detailed protocol for performing Co-IP experiments to investigate the interaction partners of Kelch proteins. It is intended for researchers in academia and industry who are seeking to elucidate the function of these important proteins and explore their potential as therapeutic targets.
Signaling Pathways Involving Kelch Proteins
A predominant role of Kelch proteins is to function as substrate-specific adaptors within the Cullin-RING E3 ubiquitin ligase (CRL) machinery. The BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain of the Kelch protein interacts with the CUL3 scaffold protein. The Kelch repeat domain, in turn, recruits specific substrate proteins for ubiquitination by the E2 ubiquitin-conjugating enzyme, which is brought into proximity by the RING-box protein 1 (RBX1). This ubiquitination event typically marks the substrate for degradation by the proteasome.
A well-characterized example of this is the Keap1-Nrf2 signaling pathway, which is a critical regulator of the cellular antioxidant response.[10][11][12][13] Keap1 (Kelch-like ECH-associated protein 1) is a Kelch protein that targets the transcription factor Nrf2 for ubiquitination and degradation under basal conditions. Upon exposure to oxidative stress, Keap1's ability to target Nrf2 is inhibited, leading to the accumulation and nuclear translocation of Nrf2, which in turn activates the expression of antioxidant genes.
Quantitative Data on Kelch Protein Interactions
| Kelch Protein | Interacting Partner | Method | Affinity (Kd) | Reference(s) |
| Keap1 | Nrf2 (ETGE motif) | Isothermal Titration Calorimetry (ITC) | ~5 nM | [2] |
| Keap1 | Nrf2 (DLG motif) | Isothermal Titration Calorimetry (ITC) | ~1 µM | [2] |
| Keap1 | Nrf2 (16-mer peptide) | Surface Plasmon Resonance (SPR) | 23.9 nM | [2] |
| Keap1 | Nrf2 (9-mer peptide) | Surface Plasmon Resonance (SPR) | 352 nM | [2] |
| KLHL3 | Cullin3 (NTD) | Isothermal Titration Calorimetry (ITC) | 108 ± 8 nM | [5] |
| KLHL12 | DVL1 (peptide) | Crystal Structure Analysis | Low micromolar affinity | [1][10][12] |
| KLHL20 | DAPK1 (peptide) | Peptide Scanning | Low micromolar affinity | [13] |
Experimental Workflow for Co-immunoprecipitation
The following diagram outlines the major steps in a Co-IP experiment designed to identify interaction partners of a Kelch protein.
Detailed Protocol for Co-immunoprecipitation of Kelch Proteins
This protocol is a general guideline and may require optimization for specific Kelch proteins and their interacting partners.
Materials and Reagents:
-
Cell Culture: Mammalian cells expressing the Kelch protein of interest.
-
Antibodies:
-
High-affinity, IP-grade primary antibody specific to the target Kelch protein.
-
Isotype-matched control IgG (e.g., rabbit IgG, mouse IgG).
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer or TBS/PBS with 0.1% Tween-20.
-
Optimization Note: The stringency of the wash buffer may need to be adjusted. Increasing the salt concentration (e.g., up to 500 mM NaCl) can reduce non-specific binding, but may also disrupt weaker interactions.[6]
-
-
Elution Buffer:
-
For Mass Spectrometry: 0.1 M glycine-HCl, pH 2.5-3.0.
-
For Western Blotting: 1x SDS-PAGE sample buffer.
-
-
Neutralization Buffer (for glycine (B1666218) elution): 1 M Tris-HCl, pH 8.5.
-
Procedure:
1. Cell Lysate Preparation
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL per 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA or Bradford).
2. Pre-clearing the Lysate (Optional but Recommended)
-
To 1 mg of total protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic rack for magnetic beads).
-
Carefully transfer the supernatant to a new pre-chilled tube. This is the pre-cleared lysate.
3. Immunoprecipitation
-
To the pre-cleared lysate, add the primary antibody against the Kelch protein (typically 1-5 µg, but optimize as needed).
-
As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 40-50 µL of a 50% slurry of Protein A/G beads to each sample.
-
Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-antigen complexes.
4. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack).
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash steps 3-5 times to remove non-specifically bound proteins.
5. Elution
-
For Western Blot Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 1x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant for SDS-PAGE.
-
-
For Mass Spectrometry Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 50-100 µL of 0.1 M glycine-HCl, pH 2.5-3.0.
-
Incubate at room temperature for 5-10 minutes with gentle agitation.
-
Centrifuge to pellet the beads and immediately transfer the supernatant (eluate) to a new tube containing 5-10 µL of neutralization buffer.
-
Proceed with sample preparation for mass spectrometry.
-
6. Analysis
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait (Kelch protein) and suspected interacting partners.
-
Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS to identify all co-immunoprecipitated proteins. Quantitative methods like SILAC or label-free quantification can be employed to distinguish true interactors from non-specific background proteins.[19][20][21][22][23][24][25][26][27]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low yield of bait protein | Inefficient cell lysis or protein degradation. | Ensure lysis buffer contains fresh protease/phosphatase inhibitors. Consider sonication to improve lysis efficiency. |
| Antibody not suitable for IP. | Use an antibody validated for IP. Test different antibodies if necessary. | |
| Insufficient antibody or beads. | Titrate the antibody concentration. Ensure sufficient bead capacity. | |
| No co-immunoprecipitation of prey protein | Weak or transient interaction. | Use a milder lysis buffer (lower detergent and salt concentrations). Consider in vivo cross-linking before lysis. |
| Lysis buffer is disrupting the interaction. | Avoid harsh detergents like SDS. Optimize the detergent and salt concentrations in the lysis and wash buffers.[18] | |
| Epitope on the bait protein is masked by the interacting partner. | Use a polyclonal antibody or a different monoclonal antibody that targets a different epitope. | |
| High background/non-specific binding | Insufficient washing. | Increase the number of wash steps. |
| Wash buffer is not stringent enough. | Gradually increase the salt (e.g., up to 500 mM NaCl) or detergent concentration in the wash buffer.[6] | |
| Lysate was not pre-cleared. | Always perform the pre-clearing step to remove proteins that non-specifically bind to the beads.[7] | |
| Too much antibody or lysate used. | Optimize the amount of antibody and total protein in the lysate to reduce non-specific interactions. |
Conclusion
Co-immunoprecipitation is an invaluable technique for elucidating the protein interaction networks of the Kelch family of proteins. The protocol provided here serves as a robust starting point for researchers. However, given the diversity of Kelch proteins and their potential interacting partners, empirical optimization of key parameters such as buffer composition and wash conditions is often necessary to achieve reliable and reproducible results. Successful identification of Kelch protein interactomes will undoubtedly provide deeper insights into their biological functions and pave the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of KLHL3 in complex with Cullin3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting kelch-like (KLHL) proteins: achievements, challenges and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applying SILAC for the Differential Analysis of Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Applying SILAC for the differential analysis of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biophysical methods for monitoring cell-substrate interactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple methods to determine the dissociation constant, Kd - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Elucidation of Peptide Binding to KLHL-12, a Substrate Specific Adapter Protein in a Cul3-Ring E3 Ligase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KLHL2 - CUL3 Interaction Summary | BioGRID [thebiogrid.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structural Basis for Recruitment of DAPK1 to the KLHL20 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Go Beyond the Dissociation Constant (KD): Why Other Measurements Also Matter - Fluidic Sciences Ltd % [fluidic.com]
- 15. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
- 16. Dissociation constant - Wikipedia [en.wikipedia.org]
- 17. Dissociation constant (Kd) - what is it, how is it measured and why does it matter? | Fidabio [fidabio.com]
- 18. Combining quantitative proteomics and interactomics for a deeper insight into molecular differences between human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Protein Complex Stoichiometry Through Multisignal Sedimentation Velocity Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative Multiplex co-Immunoprecipitation: Measuring input-specific changes in protein interaction networks at mesoscale - PMC [pmc.ncbi.nlm.nih.gov]
- 21. SILAC Quantitation | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. SILAC Based Co-IP-MS for Protein Interaction Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 23. Combining Quantitative Proteomics and Interactomics for a Deeper Insight into Molecular Differences between Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 25. Label-free protein quantification using LC-coupled ion trap or FT mass spectrometry: Reproducibility, linearity, and application with complex proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Label-free Quantification of Direct Protein-protein Interactions with Backscattering Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescence Polarization Assays Targeting Kelch Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway is a critical regulator of cellular antioxidant and detoxification responses. Under basal conditions, the Kelch domain of KEAP1 binds to NRF2, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] Oxidative or electrophilic stress disrupts this interaction, allowing NRF2 to translocate to the nucleus and activate the expression of cytoprotective genes through the antioxidant response element (ARE).[3][4] Dysregulation of the KEAP1-NRF2 pathway is implicated in various diseases, including cancer and inflammatory disorders, making the KEAP1-NRF2 protein-protein interaction (PPI) an attractive target for therapeutic intervention.
Fluorescence Polarization (FP) is a robust, homogeneous, and sensitive technique well-suited for high-throughput screening (HTS) and quantitative analysis of molecular interactions in solution.[5][6] This method is based on the principle that when a small, fluorescently labeled molecule (tracer) is excited with plane-polarized light, it tumbles rapidly in solution, resulting in the emission of depolarized light.[7][8] However, when the tracer binds to a larger protein, its rotational motion is slowed, leading to an increase in the polarization of the emitted light.[7][9] This change in polarization can be used to monitor the binding event and to screen for inhibitors that disrupt the interaction.[8][10]
These application notes provide detailed protocols for developing and performing fluorescence polarization assays to identify and characterize inhibitors of the KEAP1 this compound.
Signaling Pathway
The KEAP1-NRF2 signaling pathway is a key regulator of cellular defense against oxidative stress.
Caption: The KEAP1-NRF2 signaling pathway and the mechanism of this compound inhibitors.
Principle of Fluorescence Polarization Assay
The fluorescence polarization assay for this compound inhibitors is a competitive binding assay. A fluorescently labeled peptide derived from the NRF2 binding motif (the "tracer") binds to the this compound of KEAP1, resulting in a high polarization signal. When a small molecule inhibitor competes with the tracer for binding to the this compound, the tracer is displaced, leading to a decrease in the polarization signal.[9][10]
Caption: Principle of the competitive fluorescence polarization assay for this compound inhibitors.
Experimental Protocols
Materials and Reagents
-
KEAP1 this compound Protein: Purified recombinant human KEAP1 this compound.
-
Fluorescent Tracer: A fluorescently labeled peptide derived from the NRF2 binding motif. A commonly used tracer is a fluorescein (B123965) isothiocyanate (FITC) labeled 9-mer NRF2 peptide (FITC-9mer Nrf2).[3][4]
-
Assay Buffer: HEPES buffer is a suitable choice.[4][11] A common composition is 25 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4. The addition of a detergent like Tween-20 can help reduce non-specific binding.[12]
-
Test Compounds: Small molecule inhibitors to be screened, dissolved in DMSO.
-
Microplates: Black, non-binding surface 96-well or 384-well plates are recommended to minimize light scatter and non-specific binding of the tracer.[11][13]
-
Fluorescence Plate Reader: A plate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).[1][11]
Assay Development and Optimization
1. Determination of Optimal Tracer Concentration:
-
Prepare a serial dilution of the fluorescent tracer in assay buffer.
-
Measure the fluorescence intensity and polarization of each concentration.
-
Select the lowest tracer concentration that provides a stable and robust fluorescence signal (typically at least 3-fold above the buffer background).[13] A common starting concentration for a FITC-labeled peptide tracer is 10 nM.[3]
2. KEAP1 Titration (Saturation Binding Experiment):
-
To determine the dissociation constant (Kd) of the tracer and the optimal KEAP1 concentration for the competition assay, perform a saturation binding experiment.
-
Prepare a serial dilution of the KEAP1 this compound protein in assay buffer.
-
Add a fixed, optimal concentration of the fluorescent tracer to each well.
-
Incubate at room temperature for a predetermined equilibration time (e.g., 30 minutes).[3][11]
-
Measure the fluorescence polarization.
-
Plot the millipolarization (mP) values against the KEAP1 concentration and fit the data to a one-site binding equation to determine the Kd.
-
For inhibitor screening, use a KEAP1 concentration that results in approximately 50-80% of the maximal polarization signal to ensure the assay is sensitive to competitive inhibition.[12]
3. DMSO Tolerance:
-
Determine the effect of DMSO on the assay performance, as test compounds are typically dissolved in DMSO.
-
Perform the binding assay with a fixed concentration of tracer and KEAP1 in the presence of increasing concentrations of DMSO (e.g., 0-10%).
-
The assay should exhibit tolerance to a DMSO concentration that is compatible with your compound library (typically up to 5%).[14]
Competition Assay Protocol
-
Prepare solutions of the test compounds by performing a serial dilution in assay buffer containing a constant concentration of DMSO.
-
In a 384-well plate, add the following to each well:
-
Include the following controls on each plate:
-
Negative Control (0% Inhibition): Tracer, KEAP1, and assay buffer with DMSO (no inhibitor). This represents the maximum polarization signal.
-
Positive Control (100% Inhibition): Tracer and assay buffer with DMSO (no KEAP1). This represents the minimum polarization signal.
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.[3][11]
-
Measure the fluorescence polarization using a plate reader with the appropriate filter set.
Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound using the following equation:
-
% Inhibition = 100 * (1 - [(mP_sample - mP_positive_control) / (mP_negative_control - mP_positive_control)])[11]
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent tracer.[4][6]
Data Presentation
Table 1: Representative Binding Affinities of NRF2-derived Peptides to KEAP1 this compound
| Peptide | IC50 (µM)[3] |
| 8mer NRF2 Peptide | 21.7 |
| 9mer NRF2 Peptide | 3.48 |
| 10mer NRF2 Peptide | 1.34 |
| 12mer NRF2 Peptide | 0.38 |
| 16mer NRF2 Peptide | 0.22 |
Table 2: Recommended Assay Parameters
| Parameter | Recommended Value | Reference |
| Plate Format | 384-well, black, non-binding surface | [3][11] |
| Assay Volume | 40 µL | [4][11] |
| FITC-9mer Nrf2 Tracer Concentration | 10 nM | [3] |
| KEAP1 this compound Concentration | Varies (determined by titration) | [3] |
| Incubation Time | 30 minutes at room temperature | [2][3] |
| DMSO Tolerance | Up to 5% | [14] |
| Excitation Wavelength (FITC) | ~485 nm | [1][11] |
| Emission Wavelength (FITC) | ~535 nm | [1][11] |
| Z'-factor | > 0.5 for HTS | [3][12] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Assay Window (ΔmP) | - Insufficient size difference between tracer and protein.- Poor binding affinity of the tracer.- Impure tracer or protein. | - Use a smaller tracer or a larger protein construct.- Design a tracer with higher affinity.- Purify the tracer and protein.[12] |
| High Variability (High SD) | - Pipetting errors.- Protein aggregation.- Non-specific binding to plates. | - Ensure accurate pipetting.- Centrifuge protein stock to remove aggregates.- Use non-binding surface plates and include 0.01% Tween-20 in the buffer.[12] |
| No Inhibitor Displacement | - Inhibitor concentration is too low.- Inhibitor is not a competitive binder.- Assay is in a stoichiometric regime (protein concentration >> Kd). | - Increase the inhibitor concentration range.- Confirm the inhibitor's mechanism of action.- Lower the protein concentration to be closer to the Kd of the tracer.[12] |
| Z'-factor < 0.5 | - Low assay window.- High data variability. | - Address the issues of low assay window and high variability as described above. A Z'-factor greater than 0.5 is generally considered robust for HTS.[3] |
Experimental Workflow
Caption: General workflow for a fluorescence polarization-based screening assay for this compound inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Protein-Ligand Interactions by Fluorescence Polarization | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Docking Studies for Kelch Domain Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies to identify and characterize ligands targeting Kelch domains. The focus is on the Kelch-like ECH-associated protein 1 (Keap1), a critical regulator of the cellular antioxidant response and a prominent target for therapeutic intervention.
Application Notes
The Kelch repeat is an evolutionarily conserved structural motif of 44-56 amino acids, which typically occurs in a series of five to seven repeats.[1] These repeats form a β-propeller tertiary structure that functions as a platform for protein-protein interactions (PPIs).[1][2] A prominent member of the Kelch-containing protein family is Keap1, which acts as a substrate adaptor for a Cullin 3 (Cul3)-dependent E3 ubiquitin ligase complex.[1][2][3]
The Keap1-Nrf2 signaling pathway is a crucial cellular defense mechanism against oxidative and electrophilic stress.[4][5] Under normal conditions, the Kelch domain of a Keap1 dimer binds to the Neh2 domain of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant gene expression.[3][6] This interaction facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[3][7] Small molecule inhibitors that bind to the Keap1 this compound can disrupt the Keap1-Nrf2 interaction.[5] This prevents Nrf2 degradation, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.[6]
Molecular docking is a powerful computational technique used to predict the preferred binding mode and affinity of a ligand to a target protein.[5][7] In the context of Kelch domains, docking is instrumental for:
-
Virtual Screening: Identifying potential hit compounds from large chemical libraries that can bind to the this compound.[4][8]
-
Hit-to-Lead Optimization: Guiding the chemical modification of initial hits to improve their binding affinity and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket.[9]
Molecular docking is often complemented by other in silico methods like pharmacophore modeling and molecular dynamics (MD) simulations to refine results and assess the stability of the predicted protein-ligand complexes over time.[4][10]
Signaling Pathway: Keap1-Nrf2 Axis
The diagram below illustrates the Keap1-Nrf2 signaling pathway, showing both the basal state of Nrf2 degradation and the activated state upon inhibition of the Keap1-Nrf2 interaction by a this compound ligand.
Caption: The Keap1-Nrf2 signaling pathway and its inhibition.
Protocols for Molecular Docking
This section provides a generalized yet detailed protocol for performing molecular docking of small molecule ligands to the Keap1 this compound using widely available software tools.
Experimental Workflow Overview
The overall workflow involves preparing the protein and ligand structures, performing the docking simulation, and analyzing the results to identify promising candidates.
Caption: General workflow for molecular docking studies.
Detailed Methodologies
1. Target Protein Preparation
-
Objective: To prepare a clean, structurally correct receptor model for docking.
-
Protocol:
-
Obtain Structure: Download the crystal structure of the human Keap1 this compound from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 2FLU.[9]
-
Clean Protein: Load the PDB file into molecular visualization software (e.g., UCSF Chimera, PyMOL, or Biovia Discovery Studio).[9][11]
-
Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any other heteroatoms that are not part of the protein.[11][12]
-
Protonation: Add polar hydrogen atoms to the protein, as they are crucial for calculating electrostatic interactions and hydrogen bonds.
-
Assign Charges: Assign partial atomic charges (e.g., Gasteiger or Kollman charges) to the protein atoms.[13]
-
Save File: Save the prepared protein structure in a format required by the docking software, such as PDBQT for AutoDock Vina.[12]
-
2. Ligand Preparation
-
Objective: To generate a low-energy, 3D conformation of the ligand with correct atom types and charges.
-
Protocol:
-
Obtain Structure: Ligand structures can be downloaded from databases like PubChem or ZINC, or drawn using chemical sketchers like ChemDraw or MarvinSketch.[3]
-
3D Conversion & Energy Minimization: Convert the 2D structure to 3D and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking program to explore different conformations of the ligand within the binding site.
-
Assign Charges: Assign partial charges to the ligand atoms.
-
Save File: Save the prepared ligand file in the appropriate format (e.g., PDBQT).[12]
-
3. Molecular Docking Simulation (using AutoDock Vina as an example)
-
Objective: To predict the binding pose and affinity of the ligand within the protein's active site.
-
Protocol:
-
Define the Grid Box: The grid box defines the three-dimensional search space for the docking simulation. Center the grid box on the known Nrf2 binding pocket of the Keap1 this compound.[5] The size of the box should be large enough to accommodate the ligand and allow for rotational and translational movements.
-
Configure Docking Parameters: Create a configuration file specifying the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and other parameters like exhaustiveness, which controls the computational effort.
-
Run Simulation: Execute the docking run from the command line. AutoDock Vina will employ a Lamarckian genetic algorithm to explore possible binding poses and score them.[12][14]
-
Output: The program will generate an output file containing multiple binding poses for the ligand, ranked by their predicted binding affinity scores (in kcal/mol).[13]
-
4. Analysis of Docking Results
-
Objective: To evaluate the docking results and select the most plausible binding mode.
-
Protocol:
-
Binding Affinity: The primary metric is the binding affinity or docking score. More negative values typically indicate stronger predicted binding.[9][13]
-
Pose Visualization: Load the docked complex (protein + best-scoring ligand pose) into a molecular viewer.
-
Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein. Identify key amino acid residues involved in hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[3][9] For Keap1, key residues in the Nrf2 binding site often include Tyr334, Arg380, Asn382, Arg415, and Ala556.[7][15]
-
Clustering and RMSD: Analyze the root-mean-square deviation (RMSD) between different poses. A low RMSD among the top-ranked poses suggests a well-defined and stable binding mode. An RMSD value below 2.0 Å is generally considered a successful docking pose.[16]
-
Data Presentation: Docking Results for Keap1 Kelch Ligands
The following table summarizes quantitative data from various molecular docking studies targeting the Keap1 this compound. This data is essential for comparing the potential of different compounds.
| Ligand/Compound | Target this compound | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Chebulinic Acid | Keap1 | < -9.0 | Interacts with 4-5 key residues | [4][10] |
| Tubuloside B | Keap1 | < -9.0 | Interacts with 4-5 key residues | [10] |
| Angoroside C | Keap1 | < -9.0 | Interacts with 4-5 key residues | [10] |
| ZINC12433145 | Keap1 | Favorable binding, higher affinity than DMF | Tyr334 | [3][17] |
| CNN (L-carnosine hybrid) | Keap1 | Most promising docking results among tested compounds | Interacts via L-carnosine and L-histidyl hydrazide parts | [3][17] |
| Carnosic Acid | Keap1 | -5.446 | Not specified | [3] |
| ZINC105508677 | Keap1 | -4.758 | Not specified | [3] |
| KCB-F06 | Keap1 | High binding affinity | Not specified | [4] |
| Gallic Acid | Keap1 | High binding affinity | Not specified | [5] |
| Catechin | Keap1 | High binding affinity | Not specified | [5] |
| Epicatechin | Keap1 | High binding affinity | Not specified | [5] |
Note: Direct comparison of docking scores between different studies should be done with caution, as scores can vary based on the software, force fields, and specific protocols used. The primary value lies in the relative ranking of compounds within the same study.
References
- 1. Kelch proteins: emerging roles in skeletal muscle development and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kelch protein - Wikipedia [en.wikipedia.org]
- 3. Insights into therapeutic discovery through the this compound structure of Keap1 at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. <i>In silico</i> and docking studies on the binding activities of Keap1 of antioxidant compounds in non-oilseed legumes - Arabian Journal of Chemistry [arabjchem.org]
- 6. biorxiv.org [biorxiv.org]
- 7. From In Silico to a Cellular Model: Molecular Docking Approach to Evaluate Antioxidant Bioactive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In-silico based discovery of potential Keap1 inhibitors using the strategies of pharmacophore screening, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking - An easy protocol [protocols.io]
- 13. In Silico Screening and Identification of Inhibitor Molecules Targeting SDS22 Protein. – Oriental Journal of Chemistry [orientjchem.org]
- 14. mail.cgl.ucsf.edu [mail.cgl.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. "Insights into therapeutic discovery through the this compound structure" by MERVE YILMAZ, BELGİN SEVER et al. [journals.tubitak.gov.tr]
Application Notes and Protocols: Crystallization and X-ray Structure Determination of Kelch Domains
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kelch domains are evolutionarily conserved protein-protein interaction modules found in a large superfamily of proteins.[1][2] These domains are characterized by the presence of multiple "Kelch repeats," typically 44 to 56 amino acids in length, which fold into a distinctive six-bladed β-propeller structure.[1][3] Each blade of the propeller is composed of four antiparallel β-strands.[3] Kelch domain-containing proteins are implicated in a wide array of cellular processes, including cytoskeletal arrangement, cell morphology regulation, and protein degradation.[1] A significant function of many Kelch-like (KLHL) proteins is to act as substrate-specific adaptors for Cullin3 (CUL3)-based E3 ubiquitin ligase complexes, thereby targeting specific proteins for ubiquitination and subsequent proteasomal degradation.[1][4][5][6]
A prominent example is the Kelch-like ECH-associated protein 1 (Keap1), which plays a critical role in the cellular response to oxidative stress.[7][8] Keap1 binds to the transcription factor Nrf2 via its this compound, leading to the ubiquitination and degradation of Nrf2.[7][9][10] Under oxidative stress, this interaction is disrupted, allowing Nrf2 to accumulate and activate the expression of antioxidant response element (ARE)-dependent genes.[7][11] Given their crucial roles in cellular signaling and their association with various diseases, including cancer and myopathies, Kelch domains are attractive targets for therapeutic drug design.[1][4][7][12]
These application notes provide a detailed guide to the crystallization and X-ray structure determination of Kelch domains, using the well-characterized Keap1 this compound as a primary example. The protocols outlined below cover protein expression and purification, crystallization, and X-ray diffraction data collection and processing.
Data Presentation
Table 1: Summary of Expression and Purification of Kelch Domains
| Parameter | Human Keap1 this compound | Human NS1-BP this compound |
| Construct | Residues 321-609 | Residues 330-642 |
| Expression Vector | pET15b | pET-28a (modified) |
| Host Strain | E. coli BL21(DE3)pLysS | E. coli BL21 (DE3) |
| Induction | 1 mM IPTG | 0.2 mM IPTG |
| Purification Steps | Ni-NTA affinity chromatography, Mono Q anion exchange | Ni-NTA affinity chromatography, Gel filtration (Superdex 200) |
| Yield | ~6 mg/L of culture | Not specified |
| Final Buffer | 20 mM Tris-HCl pH 7.5, 5 mM DTT | 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT |
Data synthesized from multiple sources providing common methodologies.
Table 2: Crystallization Conditions for Kelch Domains
| Parameter | Human Keap1 this compound | Human NS1-BP this compound |
| Protein Concentration | 10 mg/mL | 10 mg/mL |
| Method | Hanging-drop vapor diffusion | Sitting-drop vapor diffusion |
| Reservoir Solution | 4% PEG 4000, 100 mM Na HEPES pH 7.5 | 0.1 M MES pH 6.5, 25% PEG 550 MME |
| Drop Ratio (Protein:Reservoir) | 1:1 (2 µL : 2 µL) | 1:1 (1 µL : 1 µL) |
| Temperature | 277 K (4°C) | 293 K (20°C) |
| Crystal Growth Time | 7-10 days | 3-5 days |
| Cryoprotectant | Reservoir solution with 40% saturated sucrose | Reservoir solution with 25% glycerol |
Data for Human Keap1 this compound from[13]. Data for Human NS1-BP this compound represents typical conditions and may vary.
Table 3: X-ray Diffraction Data Collection and Refinement Statistics
| Parameter | Human Keap1 this compound | Human NS1-BP this compound | Dimeric Keap1 this compound |
| PDB ID | 1U6D | 5Z1Q | 8X34 |
| X-ray Source | Synchrotron | Synchrotron | Turkish Light Source 'Turkish DeLight' |
| Wavelength (Å) | Not specified | 0.9793 | Not specified |
| Space Group | P6₅22 | P3₂21 | P2₁2₁2₁ |
| Unit Cell Parameters (Å) | a=b=102.95, c=55.21 | a=b=61.56, c=140.58 | a=75.64, b=75.86, c=218.65 |
| Resolution (Å) | 1.85 | 1.98 | 3.0 |
| R-work / R-free (%) | Not specified | 18.9 / 22.5 | Not specified |
| Completeness (%) | Not specified | 98.93 | Not specified |
| Multiplicity | Not specified | 20.9 | Not specified |
| Not specified | 20.64 | Not specified |
Data for Human Keap1 this compound from[7][13]. Data for Human NS1-BP this compound from[3]. Data for Dimeric Keap1 this compound from[9].
Experimental Protocols
Protocol 1: Expression and Purification of the Human Keap1 this compound (residues 321-609)
-
Cloning and Transformation:
-
Protein Expression:
-
Grow the transformed cells in Luria-Bertani (LB) medium at 37°C to an optical density at 600 nm (OD₆₀₀) of approximately 0.6.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.[13]
-
Continue to culture the cells for 3-4 hours post-induction.[13]
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
-
-
Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication on ice and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
For further purification, perform anion exchange chromatography using a Mono Q column.[13]
-
Pool the fractions containing the pure protein and dialyze against a storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM DTT).[13]
-
Concentrate the protein to 10 mg/mL for crystallization trials.[13]
-
Protocol 2: Crystallization of the Keap1 this compound by Vapor Diffusion
-
Hanging-Drop Setup:
-
Use 24-well crystallization plates.
-
Pipette 500 µL of the reservoir solution (4% PEG 4000, 100 mM Na HEPES pH 7.5) into each well.[13]
-
On a siliconized glass coverslip, mix 2 µL of the Keap1 this compound protein solution (10 mg/mL) with 2 µL of the reservoir solution.[13]
-
Invert the coverslip and seal the well.
-
Incubate the plates at 277 K (4°C).[13]
-
Crystals should appear within 7-10 days.[13]
-
-
Sitting-Drop Setup (Alternative):
-
This method is also commonly used and involves placing the protein-precipitant drop on a pedestal within the well.
-
Mix 1 µL of protein solution with 1 µL of reservoir solution on the pedestal.
-
Seal the well and incubate as described for the hanging-drop method.
-
Protocol 3: X-ray Data Collection and Processing
-
Crystal Harvesting and Cryo-protection:
-
Carefully loop a single crystal out of the drop.
-
Briefly transfer the crystal to a cryoprotectant solution to prevent ice formation during flash-cooling. A suitable cryoprotectant for Keap1 crystals is the reservoir solution supplemented with 40% saturated sucrose.[13]
-
Flash-cool the crystal in liquid nitrogen.
-
-
Data Collection:
-
Data Processing:
-
Indexing and Integration: Use software such as MOSFLM or HKL2000 to determine the unit cell parameters and space group (indexing) and to measure the intensity of each diffraction spot (integration).[15][16]
-
Scaling and Merging: Scale and merge the integrated intensities from all images to create a final dataset of unique reflections with their corresponding intensities and standard deviations. This step also provides important statistics on data quality (e.g., R-merge, completeness, ).[17]
-
-
Structure Solution and Refinement:
-
Phase Determination:
-
Molecular Replacement (MR): If a structure of a homologous protein is available, it can be used as a search model to solve the phase problem.
-
Experimental Phasing (e.g., MAD/SAD): If no suitable search model exists, experimental phasing methods can be used. This often involves preparing selenomethionine-substituted protein crystals.[13]
-
-
Model Building and Refinement:
-
An initial atomic model is built into the electron density map using software like Coot.
-
The model is then refined using programs like PHENIX or REFMAC5 to improve the fit to the experimental data and to ensure ideal stereochemistry.
-
-
Mandatory Visualizations
Keap1-Nrf2 Signaling Pathway
References
- 1. Kelch proteins: emerging roles in skeletal muscle development and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of the this compound of human NS1-binding protein at 1.98 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kelch-like proteins: Physiological functions and relationships with diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kelch protein - Wikipedia [en.wikipedia.org]
- 7. Crystallization and initial crystallographic analysis of the this compound from human Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KEAP1 kelch like ECH associated protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Insights into therapeutic discovery through the this compound structure of Keap1 at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. journals.iucr.org [journals.iucr.org]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 16. m.youtube.com [m.youtube.com]
- 17. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeting Kelch Domain-Containing E3 Ligases with PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and Kelch Domain-Containing E3 Ligases
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins by harnessing the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[2][3]
The human genome encodes over 600 E3 ligases, yet only a handful have been extensively utilized for PROTAC development.[4] Expanding the repertoire of available E3 ligases is a critical area of research to broaden the scope of targetable proteins and overcome potential resistance mechanisms.[4][5] The this compound-containing family of E3 ligases, which are substrate adaptors for Cullin-based E3 ligases, represents a promising and expanding frontier in PROTAC technology.[3][4][6] This family includes Kelch-like ECH-associated protein 1 (KEAP1), a key regulator of the oxidative stress response, as well as emerging ligases such as KLHDC2, KLHL20, and KLHL12.[3][5][7][8][9]
These application notes provide a comprehensive overview of the current landscape of PROTACs targeting this compound-containing E3 ligases, with a focus on KEAP1 and other emerging members. We present quantitative data on the degradation of various POIs, detailed experimental protocols for the characterization of these PROTACs, and visual diagrams of key pathways and workflows.
Application Notes: Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). The following tables summarize the performance of various PROTACs that recruit this compound-containing E3 ligases to degrade specific proteins of interest.
Table 1: Performance of KEAP1-Recruiting PROTACs
| PROTAC | Protein of Interest (POI) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| MS83 | BRD4 | MDA-MB-468 | < 500 | Not Reported | [10] |
| KKP1 | KEAP1 | HSC-T6 | ~750 | >75% | [11] |
| FC-11 | FAK | Hep3B, Huh7 | ~10 | >90% | [12] |
| A13 | FAK | A549 | <10 | 85% | [10] |
Table 2: Performance of Other Kelch E3 Ligase-Recruiting PROTACs
| PROTAC | E3 Ligase Recruited | Protein of Interest (POI) | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC 8 | KLHDC2 | BRD4 | Not Specified | 80 | Not Reported | [1] |
| K2-B4-5e | KLHDC2 | BRD4 | PC-3 | Low nM range | >90% | [13] |
| BTR2003 | KLHL20 | BET Proteins | PC3 | Not Quantified | Significant Degradation | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and implementing PROTAC technology. The following diagrams, generated using the DOT language, illustrate the general mechanism of PROTAC action, the KEAP1-NRF2 signaling pathway, and a typical experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed and reproducible protocols are essential for the successful development and characterization of PROTACs. The following sections provide step-by-step methodologies for key experiments.
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol is used to quantify the reduction in the levels of a target protein following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.[1][9]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Prepare serial dilutions of the PROTAC in fresh culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).[9] A vehicle control (e.g., DMSO) should be included.[1]
-
Treat the cells with the PROTAC dilutions and incubate for a specific duration (e.g., 24 hours).[1]
2. Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Quantify the total protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1][12]
4. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.[1] A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[1]
Protocol 2: In Vitro Ubiquitination Assay
This assay provides direct evidence of a PROTAC's ability to induce the ubiquitination of its target protein in a reconstituted system.[3][13]
1. Reagents and Setup:
-
Purified proteins: POI, E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase complex (e.g., CUL3/KEAP1).
-
Other reagents: Ubiquitin, ATP, and reaction buffer.
-
Assemble the reactions on ice. A typical reaction might include:
-
E1 enzyme (e.g., 50-100 nM)
-
E2 enzyme (e.g., 0.2-1 µM)
-
E3 ligase complex (e.g., 100-400 nM)
-
POI (e.g., 200-500 nM)
-
Ubiquitin (e.g., 5-10 µM)
-
ATP (e.g., 2 mM)
-
PROTAC at various concentrations (and a DMSO vehicle control).[3]
-
2. Ubiquitination Reaction:
-
Initiate the reaction by adding ATP and incubating at 37°C for a specified time (e.g., 30-90 minutes).[15]
-
Terminate the reaction by adding SDS-PAGE loading buffer.
3. Detection of Ubiquitinated Protein:
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the POI.
-
The appearance of a high-molecular-weight smear or ladder of bands above the unmodified POI indicates successful poly-ubiquitination.[13]
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of ternary complex formation (POI-PROTAC-E3 ligase), which is a critical determinant of PROTAC efficacy.[7][14][15]
1. Immobilization of E3 Ligase:
-
Immobilize the purified E3 ligase complex (e.g., KEAP1) onto an SPR sensor chip.[14]
2. Binary Interaction Analysis:
-
Flow a series of concentrations of the PROTAC over the sensor surface to measure the binary binding affinity between the PROTAC and the E3 ligase.[14]
-
In a separate experiment, inject the POI alone to assess for any non-specific binding to the E3 ligase.[14]
3. Ternary Complex Analysis:
-
To measure the formation of the ternary complex, inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-immobilized surface.[14]
-
Alternatively, inject the POI over a surface that has been saturated with the PROTAC-E3 ligase binary complex.[14]
4. Data Analysis:
-
Analyze the resulting sensorgrams to determine the association (kₐ) and dissociation (kₑ) rate constants.
-
Calculate the equilibrium dissociation constant (Kₑ) for both binary and ternary interactions.
-
A significant increase in the binding response and a lower Kₑ in the presence of all three components indicate the formation of a stable ternary complex.[14] The cooperativity (α) of the complex can be calculated as the ratio of the binary Kₑ to the ternary Kₑ.[15]
Conclusion
The targeting of this compound-containing E3 ligases, particularly KEAP1, is a rapidly advancing area in the field of targeted protein degradation. The development of novel ligands and PROTACs for these E3 ligases is expanding the druggable proteome and offering new therapeutic strategies. The quantitative data and detailed protocols provided in these application notes serve as a valuable resource for researchers working to design, synthesize, and characterize the next generation of potent and selective protein degraders. As our understanding of the intricacies of different E3 ligases grows, so too will our ability to rationally design PROTACs with improved efficacy and safety profiles.
References
- 1. biorxiv.org [biorxiv.org]
- 2. BTB Protein KLHL12 Targets the Dopamine D4 Receptor for Ubiquitination by a Cul3-based E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Kinase Degradation via the KLHDC2 Ubiquitin E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted protein degradation by KLHDC2 ligands identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A synthetic KLHL20 ligand to validate CUL3KLHL20 as a potent E3 ligase for targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ora.ox.ac.uk [ora.ox.ac.uk]
- 9. arvinas.com [arvinas.com]
- 10. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Permeable PROTAC Degraders against KEAP1 Efficiently Suppress Hepatic Stellate Cell Activation through the Antioxidant and Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arvinas.com [arvinas.com]
- 14. researchgate.net [researchgate.net]
- 15. Exploring the target scope of KEAP1 E3 ligase-based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking Protein Interactions: A Guide to Identifying Substrates of KLHL E3 Ligases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Kelch-like (KLHL) family of proteins are crucial substrate adaptors for Cullin 3 (CUL3)-based E3 ubiquitin ligases, playing a pivotal role in a myriad of cellular processes by targeting specific proteins for ubiquitination and subsequent degradation. The identification of KLHL E3 ligase substrates is paramount for understanding their biological functions and for the development of novel therapeutic strategies. This document provides a comprehensive overview of established and cutting-edge methodologies for the robust identification and validation of KLHL E3 ligase substrates.
Introduction to KLHL E3 Ligases
KLHL proteins are characterized by an N-terminal BTB (Bric-a-brac, Tramtrack, and Broad complex) domain, which interacts with CUL3, and a C-terminal Kelch repeat domain that is responsible for substrate recognition.[1][2] The CUL3-KLHL complex forms a functional E3 ubiquitin ligase that catalyzes the transfer of ubiquitin to specific substrate proteins, marking them for proteasomal degradation.[1][2] Dysregulation of KLHL-mediated ubiquitination has been implicated in various diseases, including cancer and hypertension, making them attractive targets for drug discovery.[1][3]
Core Methodologies for Substrate Identification
Several powerful techniques can be employed to identify the substrates of KLHL E3 ligases. These methods can be broadly categorized into those that identify interacting partners and those that quantify changes in protein abundance or ubiquitination upon manipulation of the E3 ligase.
1. Immunoprecipitation coupled with Mass Spectrometry (IP-MS): This classic technique involves the immunoprecipitation of a tagged or endogenous KLHL protein, followed by the identification of co-precipitating proteins by mass spectrometry. This method is effective for identifying stable and relatively abundant interactors.
2. Proximity-Dependent Biotinylation (BioID): BioID utilizes a promiscuous biotin (B1667282) ligase fused to the KLHL protein of interest.[4] This enzyme biotinylates proteins in close proximity, which can then be captured and identified by mass spectrometry. BioID is particularly useful for identifying transient or weak interactions that may not be captured by traditional IP-MS.[4]
3. Yeast Two-Hybrid (Y2H) Screening: Y2H is a genetic method used to discover protein-protein interactions.[5] It involves the screening of a cDNA library for proteins that interact with a "bait" protein (the KLHL protein). While powerful for initial large-scale screening, Y2H can have a higher rate of false positives and requires subsequent validation in a more physiological context.[6]
4. Quantitative Proteomics: This approach involves comparing the proteome of cells with normal KLHL function to cells where the KLHL protein is knocked down, knocked out, or inhibited.[7] Substrates of the KLHL E3 ligase are expected to accumulate in the absence of its function. This method directly identifies proteins whose stability is regulated by the KLHL ligase.
5. In Vitro Ubiquitination Assays: This biochemical assay reconstitutes the ubiquitination cascade in a test tube to confirm that a candidate protein is a direct substrate of the KLHL E3 ligase complex.[8]
6. Tandem Ubiquitin Binding Entities (TUBEs): TUBEs are engineered proteins with a high affinity for polyubiquitin (B1169507) chains.[9][10][11] They can be used to enrich ubiquitinated proteins from cell lysates, which can then be analyzed by mass spectrometry to identify substrates of a specific E3 ligase, often in combination with genetic manipulation of the ligase.
Data Presentation: Comparison of Substrate Identification Methods
The following table summarizes the key features and provides a semi-quantitative comparison of the different methodologies for identifying KLHL E3 ligase substrates. The scoring is based on a qualitative assessment of literature findings.
| Method | Principle | Throughput | False Positives | False Negatives | Physiological Relevance | Resource Intensity |
| IP-MS | Co-immunoprecipitation of interacting proteins | High | Moderate | High | High | Moderate |
| BioID | Proximity-dependent biotinylation of nearby proteins | High | Moderate | Moderate | High | High |
| Y2H | Reconstitution of a transcription factor in yeast | Very High | High | High | Low | Low |
| Quantitative Proteomics | Differential protein abundance upon ligase perturbation | High | Low | Moderate | High | High |
| In Vitro Ubiquitination | Reconstitution of ubiquitination in a test tube | Low | Very Low | High | Low | Moderate |
| TUBE-MS | Enrichment of ubiquitinated proteins | High | Moderate | Moderate | High | High |
Experimental Protocols
This section provides detailed protocols for the key experimental methods used to identify and validate KLHL E3 ligase substrates.
Protocol 1: Immunoprecipitation-Mass Spectrometry (IP-MS) for KLHL Substrate Identification
This protocol describes the immunoprecipitation of a FLAG-tagged KLHL protein expressed in mammalian cells, followed by mass spectrometry to identify interacting proteins.
Materials:
-
HEK293T cells
-
Expression vector for FLAG-tagged KLHL protein
-
Lipofectamine 3000 (Thermo Fisher Scientific)
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)
-
Anti-FLAG M2 magnetic beads (Sigma-Aldrich)
-
3xFLAG peptide (Sigma-Aldrich)
-
SDS-PAGE gels and buffers
-
Mass spectrometry compatible silver stain kit
-
Mass spectrometer (e.g., Orbitrap Fusion Lumos)
Procedure:
-
Transfection: Transfect HEK293T cells with the FLAG-tagged KLHL expression vector using Lipofectamine 3000 according to the manufacturer's instructions. A vector expressing only the FLAG tag should be used as a negative control.
-
Cell Lysis: 48 hours post-transfection, wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Immunoprecipitation:
-
Pre-wash the anti-FLAG M2 magnetic beads with lysis buffer.
-
Incubate the cleared lysate with the beads for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with lysis buffer.
-
-
Elution: Elute the bound proteins by incubating the beads with 3xFLAG peptide in lysis buffer for 1 hour at 4°C.
-
Sample Preparation for Mass Spectrometry:
-
Separate the eluted proteins on an SDS-PAGE gel and visualize with a mass spectrometry-compatible silver stain.
-
Excise the entire protein lane and perform in-gel trypsin digestion.
-
Extract the peptides and desalt them using a C18 StageTip.
-
-
Mass Spectrometry Analysis: Analyze the peptides by LC-MS/MS.
-
Data Analysis: Identify the proteins using a database search algorithm (e.g., Mascot or Sequest) against a human protein database. Potential substrates will be enriched in the KLHL-FLAG IP compared to the FLAG-only control.
Protocol 2: Proximity-Dependent Biotinylation (BioID) for Identifying KLHL Interactors
This protocol outlines the use of BioID to identify proteins in close proximity to a KLHL protein in living cells.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vector for KLHL protein fused to BirA* (a promiscuous biotin ligase)
-
Expression vector for BirA* alone (negative control)
-
Doxycycline-inducible expression system (optional, for tighter control)
-
Biotin
-
RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail)
-
Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)
-
SDS-PAGE gels and buffers
-
Western blot reagents
-
Mass spectrometer
Procedure:
-
Generation of Stable Cell Lines: Generate stable cell lines expressing the KLHL-BirA* fusion protein and the BirA* control, preferably under an inducible promoter.
-
Biotin Labeling: Induce protein expression (if applicable) and supplement the culture medium with 50 µM biotin for 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer.
-
Capture of Biotinylated Proteins:
-
Incubate the cleared cell lysate with streptavidin-coated magnetic beads overnight at 4°C.
-
Wash the beads extensively with RIPA buffer, followed by washes with high salt buffer and urea (B33335) buffer to reduce non-specific binding.
-
-
On-Bead Digestion: Perform on-bead trypsin digestion of the captured proteins.
-
Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify and quantify the biotinylated proteins. True interactors will be significantly enriched in the KLHL-BirA* sample compared to the BirA* control.
Protocol 3: Validation of KLHL Substrates using siRNA Knockdown and Western Blot
This protocol describes how to validate a candidate substrate by observing its accumulation upon knockdown of the corresponding KLHL E3 ligase.
Materials:
-
Mammalian cell line endogenously expressing the KLHL protein and the candidate substrate.
-
siRNA targeting the KLHL mRNA (and a non-targeting control siRNA).
-
Lipofectamine RNAiMAX (Thermo Fisher Scientific).
-
Cell lysis buffer (as in Protocol 1).
-
Primary antibodies against the KLHL protein and the candidate substrate protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Procedure:
-
siRNA Transfection: Transfect the cells with the KLHL-targeting siRNA or the non-targeting control siRNA using Lipofectamine RNAiMAX.
-
Cell Harvesting: Harvest the cells 48-72 hours post-transfection.
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the KLHL protein (to confirm knockdown) and the candidate substrate.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Analysis: A significant increase in the protein level of the candidate substrate in the KLHL-knockdown cells compared to the control cells validates it as a likely substrate.
Protocol 4: In Vitro Ubiquitination Assay
This assay confirms direct ubiquitination of a substrate by the CUL3-KLHL complex.
Materials:
-
Recombinant purified E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), and ubiquitin.
-
Recombinant purified CUL3-RBX1 complex and the specific KLHL protein.
-
Recombinant purified candidate substrate protein.
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 1 mM DTT).
-
SDS-PAGE gels and buffers.
-
Antibody against the substrate protein or a tag on the substrate.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, ubiquitin, CUL3-RBX1, KLHL protein, and the substrate protein in the ubiquitination reaction buffer. As a negative control, set up a reaction lacking the E3 ligase complex or ATP.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a western blot using an antibody against the substrate protein.
-
-
Interpretation: The appearance of higher molecular weight bands corresponding to ubiquitinated forms of the substrate in the complete reaction mixture, but not in the negative controls, confirms direct ubiquitination.[8]
Visualization of Workflows and Pathways
To aid in the conceptual understanding of the methodologies and the underlying biological processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for Immunoprecipitation-Mass Spectrometry (IP-MS).
Caption: Workflow for Proximity-Dependent Biotinylation (BioID).
Caption: CUL3-KLHL E3 Ligase Ubiquitination Pathway.
Conclusion
The identification of KLHL E3 ligase substrates is a critical step in elucidating their roles in health and disease. The methods described in these application notes provide a robust toolkit for researchers to discover and validate novel substrates. A combination of approaches, starting with a broad screening method like IP-MS or BioID, followed by validation with quantitative proteomics and in vitro ubiquitination assays, will yield the most reliable and comprehensive results. This knowledge will undoubtedly accelerate the development of therapeutics targeting the CUL3-KLHL E3 ligase system.
References
- 1. Targeting Cul3-scaffold E3 ligase complex via KLHL substrate adaptors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal Structure of KLHL3 in Complex with Cullin3 | PLOS One [journals.plos.org]
- 3. Sequence and structural variations determining the recruitment of WNK kinases to the KLHL3 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Understanding Cullin-RING E3 Biology through Proteomics-based Substrate Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cullin 3 substrate adaptor KLHL20 mediates DAPK ubiquitination to control interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUBE (Tandem Ubiquitin Binding Entity) (LifeSensors)ï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 10. lifesensors.com [lifesensors.com]
- 11. Tandem Ubiquitin Binding Entities (TUBEs) as Tools to Explore Ubiquitin-Proteasome System and PROTAC Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Silico Prediction and Validation of Kelch Domain Interaction Partners
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kelch-like (KLHL) proteins constitute a large family of substrate adaptors for Cullin3-RING E3 ubiquitin ligases, playing critical roles in a vast array of cellular processes through proteasomal degradation of specific substrates.[1][2] The defining feature of these proteins is the Kelch domain, a β-propeller structure typically composed of five to seven "blades."[3][4] This domain is responsible for recognizing and binding specific protein substrates, making it a crucial determinant of the E3 ligase's function and a prime target for therapeutic intervention.[5][6] For instance, the interaction between the Keap1 this compound and the Nrf2 transcription factor is a key regulatory mechanism in the oxidative stress response and a target for drug discovery.[4][7]
Predicting the interaction partners of the numerous and diverse Kelch domains is essential for elucidating their biological functions and identifying new drug targets.[8] High-throughput experimental methods for detecting protein-protein interactions (PPIs) can be costly and labor-intensive.[9] In contrast, in silico or computational prediction methods offer a rapid and cost-effective approach to generate hypotheses and narrow down candidate interactors for experimental validation.[8][10]
These application notes provide a comprehensive overview and detailed protocols for the in silico prediction of this compound interaction partners, followed by experimental validation.
Section 1: In Silico Prediction Workflow
The computational prediction of this compound interactors generally follows a multi-step process that integrates sequence, structure, and network-based approaches. The goal is to identify proteins that contain motifs likely to be recognized by the specific this compound of interest.
Core Concepts of Prediction
-
Homology-Based Methods: These methods are founded on the principle that proteins with similar sequences or structures are likely to have similar interaction partners. If a known interactor of a homologous this compound exists, this information can be used to predict interactions for the target protein.[11]
-
Sequence Motif/Domain-Based Approach: This is a highly relevant approach for Kelch domains. Many Kelch domains recognize short linear motifs (SLiMs) in their substrates.[12] For example, the Keap1 this compound binds to 'ETGE' and 'DLG' motifs in its substrate Nrf2.[13] The prediction process involves searching a proteome database for proteins containing similar consensus motifs.[12]
-
Structure-Based Methods (Protein Docking): If the 3D structure of the this compound is known or can be reliably modeled, molecular docking simulations can be used to predict how candidate proteins or peptides might bind.[10][14] This method provides structural insights into the interaction interface.
-
Machine Learning & Integrated Approaches: Modern methods often integrate multiple data sources (e.g., sequence, gene expression, functional annotations) using machine learning algorithms to improve prediction accuracy.[15][16] Tools like STRING database combine evidence from various sources to provide a confidence score for predicted interactions.[17]
Diagram: General Workflow for Prediction and Validation
References
- 1. Kelch-like proteins: Physiological functions and relationships with diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Kelch protein - Wikipedia [en.wikipedia.org]
- 4. Kelch-like protein - Proteopedia, life in 3D [proteopedia.org]
- 5. Termbites [termbites.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Crystal Structure of the this compound of Human Keap1* | Semantic Scholar [semanticscholar.org]
- 8. In Silico Protein-protein Interactions Prediction - Profacgen [profacgen.com]
- 9. Computational methods for predicting protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Methods for Predicting Protein-Protein Interactions Using Various Protein Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Novel Bioinformatics Tool for In Silico Validation of Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Computational prediction of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insights into therapeutic discovery through the this compound structure of Keap1 at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. In silico discovery and experimental validation of new protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Kelch Domain Interaction Modulators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of small-molecule modulators targeting protein-protein interactions (PPIs) mediated by Kelch domains. The primary focus is on the well-characterized interaction between the Kelch-like ECH-associated protein 1 (KEAP1) and the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2), a critical pathway in cellular defense against oxidative stress.[1] Additionally, this guide presents information on other Kelch family proteins and their associated signaling pathways to offer a broader perspective on targeting this important class of PPIs.
Introduction to Kelch Domains
Kelch domains are highly conserved structural motifs found in a large family of proteins known as Kelch-like (KLHL) proteins.[2][3] These domains typically consist of five to seven repeating "Kelch motifs," which fold into a β-propeller structure. This structure serves as a platform for protein-protein interactions.[4] Many KLHL proteins function as substrate adaptors for Cullin 3 (CUL3)-based E3 ubiquitin ligase complexes.[5][6][7] In this context, the Kelch domain is responsible for recognizing and binding specific substrate proteins, thereby targeting them for ubiquitination and subsequent proteasomal degradation.[8] The dysregulation of these interactions is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and hypertension, making them attractive targets for therapeutic intervention.[2][3][9]
Key Signaling Pathways Involving Kelch Domains
The KEAP1-Nrf2 Pathway
Under basal conditions, the KLHL protein KEAP1 binds to the transcription factor Nrf2 via its this compound.[10] This interaction leads to the ubiquitination and degradation of Nrf2, keeping its cellular levels low.[10][11] Upon exposure to oxidative or electrophilic stress, reactive cysteines in KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction.[12] This allows Nrf2 to translocate to the nucleus, where it activates the transcription of a battery of antioxidant and cytoprotective genes.[1][11] Small-molecule inhibitors of the KEAP1-Nrf2 interaction can mimic the effect of oxidative stress, leading to the stabilization and activation of Nrf2, which is a promising therapeutic strategy for diseases characterized by chronic oxidative stress.[10]
Other Notable KLHL Signaling Pathways
-
KLHL3-WNK Pathway: KLHL3 is another member of the Kelch-like protein family that plays a crucial role in regulating blood pressure.[2][3][7] It acts as a substrate adaptor for a CUL3 E3 ubiquitin ligase complex, targeting with-no-lysine (WNK) kinases for ubiquitination and degradation.[2][3][7][13] Mutations in KLHL3 or WNK kinases can disrupt this interaction, leading to the accumulation of WNKs and causing familial hyperkalemic hypertension.[3][13]
-
KLHL12 in Wnt Signaling and ER-Golgi Transport: KLHL12 functions as a negative regulator of the Wnt signaling pathway by targeting the key signaling component Dishevelled (DVL) for ubiquitination and degradation.[5][6][14] Additionally, the KLHL12-CUL3 complex is involved in regulating the size of COPII coats, which is essential for collagen export from the endoplasmic reticulum (ER).[6]
-
KLHL20 in Hypoxia Signaling and Cancer: KLHL20 is involved in the cellular response to hypoxia.[15][16] As a substrate adaptor for a CUL3 E3 ligase, it targets proteins such as promyelocytic leukemia (PML) protein and Unc-51 Like Autophagy Activating Kinase 1 (ULK1) for degradation.[9][15][16] The degradation of PML by the KLHL20-CUL3 complex potentiates HIF-1α signaling, which is a key driver of tumor progression in some cancers.[15][16]
High-Throughput Screening for this compound Modulators
A variety of HTS assays can be employed to identify small-molecule modulators of this compound interactions. The most common formats are homogeneous, proximity-based assays such as Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen.
Quantitative Data from HTS Campaigns
The following table summarizes representative data for small-molecule inhibitors of the KEAP1-Nrf2 interaction identified through various HTS assays.
| Compound ID | Assay Type | IC50 (µM) | Reference |
| Compound 1 | 2D-FIDA | 2.7 | [17] |
| Compound 2 | FP | 3.0 | [17] |
| Compound 5 | FCS | 35.7 | [18] |
| Compound 6 | FCS | 37.9 | [18] |
| ML334 (9 ) | FP | 1.58 | [19] |
| Compound 19 | FP | 0.0183 | [18] |
| Compound 20 | FP | 0.0631 | [18] |
| Compound 49 | FP | 0.258 | [10] |
| Compound 50 | FP | 2.7 | [10] |
| Compound 51 | FP | 38.2 | [10] |
| Compound 52 | FP | 14.2 | [10] |
| DMF | ELISA | 6.34 | [20] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Assay
This protocol is designed to identify inhibitors of the KEAP1 this compound interaction with a fluorescently labeled Nrf2-derived peptide.
Materials:
-
Purified recombinant human KEAP1 this compound (His-tagged)
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-LDEETGEFL-NH2)
-
Assay Buffer: 50 mM Tris (pH 7.4), 150 mM NaCl, 0.05% BSA, 0.02% Tween-20, 1 mM DTT
-
Test compounds dissolved in 100% DMSO
-
Black, low-volume 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Thaw KEAP1 protein and fluorescent Nrf2 peptide on ice.
-
Prepare a 2X working solution of KEAP1 in Assay Buffer.
-
Prepare a 2X working solution of the fluorescent Nrf2 peptide in Assay Buffer.
-
Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these compounds into Assay Buffer to create a 4X working solution. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup (per well):
-
Test Wells: Add 5 µL of 4X test compound solution.
-
Positive Control (No Inhibition): Add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Negative Control (No KEAP1): Add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
-
Add Fluorescent Peptide:
-
To all wells except the blank, add 10 µL of the 2X fluorescent Nrf2 peptide solution.
-
-
Initiate Reaction:
-
To the "Test Wells" and "Positive Control" wells, add 5 µL of the 2X KEAP1 protein solution.
-
To the "Negative Control" wells, add 5 µL of Assay Buffer.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 30 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where:
-
mP_sample is the millipolarization value of the test well.
-
mP_min is the average millipolarization of the negative control (peptide only).
-
mP_max is the average millipolarization of the positive control (peptide + KEAP1).
-
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol describes a TR-FRET assay to screen for inhibitors of the His-tagged KEAP1 this compound and a biotinylated Nrf2 peptide interaction.
Materials:
-
Purified recombinant human KEAP1 this compound (His-tagged)
-
Biotinylated Nrf2 peptide
-
Terbium (Tb)-cryptate conjugated anti-His antibody (Donor)
-
Streptavidin-conjugated XL665 (Acceptor)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1 mg/mL BSA, 0.05% Tween-20
-
Test compounds dissolved in 100% DMSO
-
White, low-volume 384-well microplates
-
TR-FRET-compatible microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of KEAP1, biotinylated Nrf2 peptide, Tb-anti-His antibody, and Streptavidin-XL665 in Assay Buffer. Optimal concentrations should be determined empirically through titration experiments.
-
Prepare serial dilutions of test compounds in 100% DMSO and then dilute into Assay Buffer.
-
-
Assay Plate Setup (per well):
-
Add test compound or control vehicle to the wells.
-
Add the KEAP1-Tb-anti-His antibody mix.
-
Add the biotinylated Nrf2 peptide-Streptavidin-XL665 mix.
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with appropriate settings for Terbium donor and XL665 acceptor (e.g., excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor, with a time delay).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate the percent inhibition based on the TR-FRET ratio of the controls.
-
Determine IC50 values as described for the FP assay.
-
Protocol 3: AlphaScreen Assay
This protocol provides a general framework for an AlphaScreen assay to detect inhibitors of the interaction between a GST-tagged this compound-containing protein and a biotinylated binding partner.
Materials:
-
Purified GST-tagged this compound protein
-
Biotinylated peptide or protein binding partner
-
Streptavidin-coated Donor beads
-
Anti-GST Acceptor beads
-
AlphaScreen Assay Buffer (e.g., 100 mM Tris pH 8.0, 25 mM NaCl, 0.1% BSA)
-
Test compounds dissolved in 100% DMSO
-
White, opaque 384-well microplates (e.g., ProxiPlate)
-
AlphaScreen-capable plate reader
Procedure:
-
Prepare Reagents:
-
Titrate the proteins and beads to determine optimal concentrations.
-
Prepare a mix of the GST-tagged Kelch protein with the anti-GST Acceptor beads in Assay Buffer.
-
Prepare a mix of the biotinylated binding partner with the Streptavidin-coated Donor beads in Assay Buffer.
-
Prepare serial dilutions of test compounds.
-
-
Assay Plate Setup (in subdued light):
-
Add the test compound or control vehicle to the wells.
-
Add the GST-Kelch protein/Acceptor bead mix.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the biotinylated partner/Donor bead mix.
-
-
Incubation:
-
Seal the plate and incubate in the dark at room temperature for 1-3 hours.
-
-
Measurement:
-
Read the plate on an AlphaScreen-capable reader (excitation at 680 nm, emission detected between 520-620 nm).
-
-
Data Analysis:
-
The signal is directly proportional to the extent of the PPI. Calculate percent inhibition relative to controls.
-
Determine IC50 values as previously described.
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for establishing robust HTS campaigns to identify and characterize modulators of this compound interactions. The KEAP1-Nrf2 system serves as an excellent starting point, with well-established assays and a wealth of available literature. The principles and methods described can be adapted to other this compound-mediated PPIs, paving the way for the discovery of novel therapeutics for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Evidence for Functional Regulation of the KLHL3/WNK Pathway by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Cell Proliferation and Nrf2-Mediated Antioxidant Defense: Conservation of Keap1 Cysteines and Nrf2 Binding Site in the Context of the Evolution of KLHL Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KLHL12-Cullin-3 ubiquitin ligase negatively regulates the Wnt-beta-catenin pathway by targeting Dishevelled for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Structural and biochemical characterization of the KLHL3–WNK kinase interaction important in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New strategies to inhibit KEAP1 and the Cul3-based E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KLHL20 and its role in cell homeostasis: A new perspective and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KLHL3 Knockout Mice Reveal the Physiological Role of KLHL3 and the Pathophysiology of Pseudohypoaldosteronism Type II Caused by Mutant KLHL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Cullin3-KLHL20 Ubiquitin ligase-dependent pathway targets PML to potentiate HIF-1 signaling and prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
Generating Mutations to Study Kelch Domain Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch domain is a highly conserved structural motif found in a large family of proteins that are involved in a multitude of cellular processes, including protein ubiquitination, cytoskeletal organization, and signal transduction. These domains typically form a β-propeller structure that mediates protein-protein interactions. Consequently, this compound-containing proteins act as substrate adaptors for Cullin-RING E3 ubiquitin ligases, targeting specific proteins for degradation. Dysregulation of this compound function through mutation is implicated in various diseases, including cancer and inherited disorders. This document provides detailed protocols and application notes for generating and characterizing mutations to investigate the function of Kelch domains. A primary example used throughout is the well-characterized interaction between the this compound of KEAP1 and the transcription factor NRF2.
Key Signaling Pathway: The KEAP1-NRF2 Pathway
The Kelch-like ECH-associated protein 1 (KEAP1)-Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of the cellular antioxidant response.[1][2][3][4] Under basal conditions, the this compound of KEAP1 binds to NRF2, leading to its ubiquitination and subsequent proteasomal degradation, thus keeping NRF2 levels low.[3][4] Upon exposure to oxidative or electrophilic stress, reactive cysteines in KEAP1 are modified, inducing a conformational change that disrupts the KEAP1-NRF2 interaction. This stabilizes NRF2, allowing it to translocate to the nucleus, bind to Antioxidant Response Elements (AREs), and activate the transcription of a battery of cytoprotective genes.[3][4]
Somatic mutations in the this compound of KEAP1 are frequently observed in various cancers and can lead to constitutive activation of NRF2, providing cancer cells with a growth and survival advantage.[1][5][6] Therefore, studying these mutations is crucial for understanding cancer pathogenesis and developing targeted therapies.
Figure 1: Simplified KEAP1-NRF2 signaling pathway.
Generating Mutations in Kelch Domains
Site-directed mutagenesis is a powerful technique to introduce specific mutations into a gene of interest, enabling the study of the functional consequences of these changes.[7] PCR-based methods are commonly employed for this purpose.
Experimental Workflow for Generating and Analyzing this compound Mutations
Figure 2: General experimental workflow for studying this compound mutations.
Data Presentation: Functionally Characterized this compound Mutations
The following tables summarize known mutations in different this compound-containing proteins and their functional impact.
Table 1: Functionally Characterized Mutations in the KEAP1 this compound
| Mutation | Location in this compound | Functional Effect on NRF2 Interaction | Consequence for NRF2 Activity | Associated Disease |
| G333C | Blade I | Attenuated binding | Increased | Lung Cancer |
| G364C | Blade II | Disrupts interaction | Increased | Lung Cancer |
| G430C | Blade III | Disrupts interaction | Increased | Lung Cancer |
| R470C | Blade IV | Augmented binding ("super-binder") | Increased (impaired degradation) | Lung Cancer |
| D236H | N/A | N/A | Increased | Lung Cancer |
Data compiled from multiple sources.[6][7][8][9]
Table 2: Functionally Characterized Mutations in the KLHL3 this compound
| Mutation | Location in this compound | Functional Effect on WNK Kinase Interaction | Consequence for WNK Kinase Levels | Associated Disease |
| R528H | Blade V | Disrupts binding | Increased | Gordon's Hypertension Syndrome |
| L378P | N/A | Disrupts binding | Increased | Gordon's Hypertension Syndrome |
Data compiled from multiple sources.[10][11][12][13][14]
Table 3: Functionally Characterized Mutations in the Gigaxonin (GAN) this compound
| Mutation Type | Location in this compound | Functional Effect on Intermediate Filament Interaction | Consequence for Intermediate Filaments | Associated Disease |
| Frameshift, Nonsense, Missense | Distributed throughout | Impaired interaction | Accumulation and aggregation | Giant Axonal Neuropathy |
Data compiled from multiple sources.[3][15][16][17][18]
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis by PCR
This protocol is for introducing a point mutation into a this compound-encoding sequence cloned into a plasmid vector.
Materials:
-
Plasmid DNA containing the wild-type this compound gene
-
Two complementary mutagenic primers
-
High-fidelity DNA polymerase (e.g., Pfu or KOD)
-
dNTPs
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar (B569324) plates with appropriate antibiotic
Procedure:
-
Primer Design: Design two complementary primers, 15-25 nucleotides in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL 10x reaction buffer
-
1 µL dNTP mix (10 mM each)
-
1.25 µL forward primer (10 µM)
-
1.25 µL reverse primer (10 µM)
-
1 µL template DNA (10-50 ng)
-
1 µL high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 2 minutes
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 5 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme directly to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.[19][20]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select individual colonies, culture them, and isolate the plasmid DNA. Verify the desired mutation by DNA sequencing.
Protocol 2: Mammalian Cell Transfection
This protocol describes the transient transfection of mammalian cells with a plasmid encoding a mutant this compound protein.
Materials:
-
Healthy, sub-confluent mammalian cells (e.g., HEK293T, HeLa)
-
Plasmid DNA encoding the mutant this compound protein
-
Transfection reagent (e.g., Lipofectamine, FuGENE)
-
Serum-free medium (e.g., Opti-MEM)
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.
-
Complex Formation:
-
In a sterile tube, dilute the plasmid DNA in serum-free medium.
-
In a separate sterile tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the DNA-transfection reagent complexes dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After incubation, the cells can be harvested for downstream applications such as Western blotting, co-immunoprecipitation, or functional assays.
Protocol 3: Co-Immunoprecipitation (Co-IP)
This protocol is for determining the interaction between a mutant this compound protein and its binding partner.[2][5][21][22]
Materials:
-
Transfected cells expressing the mutant this compound protein and its binding partner
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Antibody specific to the this compound protein or its epitope tag
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing (Optional): Add protein A/G beads to the supernatant and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
Add the specific antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the protein complexes.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the this compound protein and its expected binding partner.
Protocol 4: In Vivo Ubiquitination Assay
This protocol is to assess the ability of a mutant this compound protein to mediate the ubiquitination of its substrate.[23]
Materials:
-
Cells co-transfected with plasmids for the mutant this compound protein, its substrate, and HA-tagged ubiquitin.
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)
-
Dilution buffer (e.g., RIPA buffer without SDS)
-
Antibody against the substrate protein
-
Protein A/G beads
-
Antibody against HA-tag
Procedure:
-
Cell Treatment: Treat the transfected cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in denaturing lysis buffer and boil for 10 minutes to dissociate protein-protein interactions.
-
Lysate Dilution: Dilute the lysate 10-fold with dilution buffer to reduce the SDS concentration.
-
Immunoprecipitation: Perform immunoprecipitation of the substrate protein as described in the Co-IP protocol.
-
Western Blotting: Analyze the immunoprecipitated substrate by Western blotting using an anti-HA antibody to detect the presence of a high molecular weight smear, which is indicative of polyubiquitination.
Protocol 5: NRF2-ARE Luciferase Reporter Assay
This assay is used to quantify the activity of the NRF2 transcription factor.[4][24][25][26][27]
Materials:
-
Cells co-transfected with a plasmid for the mutant KEAP1, a firefly luciferase reporter plasmid under the control of an ARE promoter, and a Renilla luciferase plasmid (for normalization).
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Transfect the cells with the three plasmids as described in the cell transfection protocol.
-
Cell Lysis: After 24-48 hours, lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Assay:
-
Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in cells expressing the mutant KEAP1 to that in cells expressing wild-type KEAP1.
Conclusion
The generation and functional analysis of mutations in Kelch domains are essential for elucidating their roles in health and disease. The protocols outlined in this document provide a comprehensive framework for researchers to investigate the impact of specific mutations on protein-protein interactions, ubiquitination, and downstream signaling pathways. By applying these methods, scientists can gain valuable insights into the molecular mechanisms underlying diseases driven by this compound dysfunction and identify potential targets for therapeutic intervention.
References
- 1. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. The gene encoding gigaxonin, a new member of the cytoskeletal BTB/kelch repeat family, is mutated in giant axonal neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cancer-derived mutations in KEAP1 impair NRF2 degradation but not ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KEAP1 gene mutations and NRF2 activation are common in pulmonary papillary adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of Keap1 interactions with Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detection of mutations in KLHL3 and CUL3 in families with FHHt (familial hyperkalaemic hypertension or Gordon's syndrome) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The CUL3–KLHL3 E3 ligase complex mutated in Gordon's hypertension syndrome interacts with and ubiquitylates WNK isoforms: disease-causing mutations in KLHL3 and WNK4 disrupt interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Three cases of Gordon syndrome with dominant KLHL3 mutations [pubmed.ncbi.nlm.nih.gov]
- 13. The Molecular Genetics of Gordon Syndrome | MDPI [mdpi.com]
- 14. [PDF] Detection of mutations in KLHL3 and CUL3 in families with FHHt (familial hyperkalaemic hypertension or Gordon's syndrome) | Semantic Scholar [semanticscholar.org]
- 15. Gigaxonin, mutated in Giant Axonal Neuropathy, interacts with TDP-43 and other RNA binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound of Gigaxonin Interacts with Intermediate Filament Proteins Affected in Giant Axonal Neuropathy | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. Gigaxonin - Wikipedia [en.wikipedia.org]
- 19. static.igem.org [static.igem.org]
- 20. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 21. assaygenie.com [assaygenie.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 26. indigobiosciences.com [indigobiosciences.com]
- 27. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Probing Kelch Domain Binding Sites with Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelch-like (KLHL) proteins constitute a large family of substrate adaptors for Cullin 3 (CUL3)-based E3 ubiquitin ligase complexes.[1][2] These proteins are characterized by the presence of a C-terminal Kelch domain, which typically forms a six-bladed β-propeller structure that mediates protein-protein interactions (PPIs).[1][3] The this compound is responsible for recognizing and binding specific substrates, thereby targeting them for ubiquitination and subsequent proteasomal degradation.[2]
A well-characterized example is the interaction between Kelch-like ECH-associated protein 1 (Keap1) and the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[4] Keap1 acts as a negative regulator of Nrf2 by targeting it for degradation.[5] Disrupting this PPI is a promising therapeutic strategy for diseases involving oxidative stress and inflammation.[6][7]
Peptide inhibitors, often designed based on the native binding motifs of substrate proteins, are invaluable tools for probing the binding sites of Kelch domains.[8][9] They offer high specificity and affinity, enabling detailed investigation of these interactions and serving as a foundation for the development of peptidomimetics and small-molecule drugs.[10][11] This document provides an overview of the key signaling pathways, detailed experimental protocols for utilizing peptide inhibitors, and a summary of quantitative binding data.
The Keap1-Nrf2 Signaling Pathway: A Model System
Under basal conditions, a Keap1 dimer binds to Nrf2 through its Kelch domains, recognizing two distinct motifs in the Nrf2 Neh2 domain: a high-affinity ETGE motif and a lower-affinity DLG motif.[5][6] This interaction facilitates the ubiquitination of Nrf2 by the CUL3-E3 ligase complex, leading to its continuous degradation by the proteasome. In response to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[6] This leads to the stabilization of Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, which encode for cytoprotective proteins.[4][5]
References
- 1. Kelch protein - Wikipedia [en.wikipedia.org]
- 2. Kelch proteins: emerging roles in skeletal muscle development and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Termbites [termbites.com]
- 4. mdpi.com [mdpi.com]
- 5. Insights into therapeutic discovery through the this compound structure of Keap1 at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Emerging Substrate Proteins of Kelch-like ECH Associated Protein 1 (Keap1) and Potential Challenges for the Development of Small-Molecule Inhibitors of the Keap1-Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptide inhibitors of the Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions [frontiersin.org]
- 11. Peptidomimetics open new opportunities in drug discovery | EurekAlert! [eurekalert.org]
Label-Free Methods for Analyzing Kelch Domain Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kelch domains are evolutionarily conserved protein-protein interaction modules found in a diverse range of proteins across many species. These domains typically fold into a β-propeller structure, creating a platform for recognizing and binding to specific substrate proteins. The interactions mediated by Kelch domains are critical for a multitude of cellular processes, including signal transduction, cytoskeletal organization, and protein ubiquitination. A prominent example is the interaction between the Kelch domain of Kelch-like ECH-associated protein 1 (Keap1) and the transcription factor Nrf2, a master regulator of the antioxidant response.[1][2][3] Dysregulation of this compound interactions is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.
This document provides detailed application notes and protocols for several powerful label-free methods to quantitatively and qualitatively analyze this compound interactions. These techniques, including Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Affinity Purification-Mass Spectrometry (AP-MS), offer real-time, in-solution analysis of binding events without the need for fluorescent or radioactive labels, thus minimizing potential artifacts and preserving the native conformation of the interacting partners.
I. Featured Application: Keap1-Nrf2 Interaction
The Keap1-Nrf2 signaling pathway is a cornerstone of cellular defense against oxidative and electrophilic stress.[3][4] Under basal conditions, the dimeric Keap1 protein binds to Nrf2 via its Kelch domains, leading to the ubiquitination and subsequent proteasomal degradation of Nrf2.[3][4] Upon exposure to stress, reactive cysteines in Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of a battery of antioxidant and cytoprotective genes.[4]
Keap1-Nrf2 Signaling Pathway
References
- 1. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Tandem Affinity Purification of Kelch Protein Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and characterization of Kelch protein complexes using tandem affinity purification (TAP) coupled with mass spectrometry (MS). This powerful technique allows for the isolation of protein complexes under near-physiological conditions, enabling the identification of novel protein-protein interactions and providing insights into the dynamic regulation of cellular processes.
Introduction to Kelch Proteins and Tandem Affinity Purification
The Kelch-like (KLHL) family of proteins is characterized by the presence of a BTB/POZ domain and multiple Kelch repeat domains, which form a β-propeller structure. These proteins often function as substrate adaptors for Cullin-3 (CUL3)-based E3 ubiquitin ligase complexes, playing crucial roles in a variety of cellular processes, including cytoskeletal organization, cell morphology, gene expression, and protein degradation. Dysregulation of Kelch protein function has been implicated in various diseases, including cancer and neurodegenerative disorders.
Tandem affinity purification is a robust protein purification method that involves the fusion of a dual-affinity tag to a protein of interest.[1] This two-step purification process significantly reduces the background of non-specifically bound proteins, resulting in a highly purified protein complex suitable for downstream analysis by mass spectrometry.[2] The classic TAP tag consists of a Calmodulin Binding Peptide (CBP) and a Protein A domain, separated by a Tobacco Etch Virus (TEV) protease cleavage site.[3]
Application: Unraveling the Keap1-Nrf2 Signaling Pathway
A prominent example of a Kelch protein is Keap1 (Kelch-like ECH-associated protein 1), a key regulator of the Nrf2 antioxidant response pathway. Keap1 acts as a substrate adaptor for a CUL3-based E3 ubiquitin ligase complex that targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[4][5] Under conditions of oxidative stress, conformational changes in Keap1 inhibit Nrf2 ubiquitination, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven gene expression.[6] Understanding the composition and dynamics of the Keap1-Nrf2 complex is critical for developing therapeutics that target this pathway.
Experimental Workflow
The general workflow for TAP-MS analysis of a Kelch protein complex involves several key steps, from the generation of a tagged protein to the bioinformatic analysis of identified interactors.
Quantitative Data Presentation
Following mass spectrometry analysis, identified proteins are quantified to distinguish bona fide interactors from background contaminants. Label-free quantification (LFQ) intensities or spectral counts are commonly used metrics. The data is typically presented in tables, comparing the abundance of proteins in the TAP-tagged sample versus a negative control.
Table 1: Representative Quantitative Proteomics Data for TAP of Keap1
This table presents a hypothetical dataset of proteins identified in a TAP-MS experiment using TAP-tagged Keap1 as bait, with a mock purification from untagged cells serving as a negative control. The data includes UniProt accession numbers, gene names, the number of unique peptides identified for each protein, and their respective label-free quantification (LFQ) intensities. A calculated fold change and p-value indicate the enrichment and statistical significance of the interaction.
| UniProt Acc. | Gene Name | Unique Peptides (Keap1-TAP) | Unique Peptides (Control) | LFQ Intensity (Keap1-TAP) | LFQ Intensity (Control) | Fold Change (log2) | p-value |
| Q14145 | KEAP1 | 55 | 0 | 1.8E+11 | 0 | - | - |
| Q16236 | NFE2L2 (Nrf2) | 28 | 1 | 9.5E+09 | 2.1E+06 | 12.1 | < 0.001 |
| Q13618 | CUL3 | 35 | 2 | 1.2E+10 | 5.5E+06 | 11.1 | < 0.001 |
| P62877 | RBX1 | 12 | 0 | 5.4E+08 | 0 | - | < 0.001 |
| P63261 | ACTB | 15 | 18 | 2.5E+10 | 3.0E+10 | -0.26 | 0.654 |
| P08670 | VIM | 22 | 25 | 1.1E+10 | 1.5E+10 | -0.45 | 0.432 |
| Q9Y265 | SQSTM1/p62 | 18 | 2 | 7.8E+08 | 4.2E+06 | 7.5 | < 0.01 |
Note: This is a representative table. Actual data will vary depending on the specific Kelch protein, cell type, and experimental conditions.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the TAP-MS analysis of a Kelch protein complex. A modified protocol using an S-protein, FLAG, and Streptavidin Binding Peptide (SFB) tag is also described, which can be beneficial for achieving high-purity complexes from mammalian cells.[7]
Protocol 1: Tandem Affinity Purification using a classic TAP-tag
This protocol is adapted from standard TAP procedures.[8]
1. Generation of a Stable Cell Line Expressing the TAP-tagged Kelch Protein: a. Clone the full-length cDNA of the Kelch protein of interest into a suitable mammalian expression vector containing a C-terminal or N-terminal TAP tag (e.g., pNTAP or pCTAP). b. Transfect the expression vector into the desired cell line (e.g., HEK293T, HeLa). c. Select for stable integrants using the appropriate antibiotic selection. d. Expand and verify the expression of the full-length TAP-tagged Kelch protein by Western blotting using an antibody against the Protein A portion of the TAP tag.
2. Cell Lysis and Lysate Preparation: a. Grow a large-scale culture of the stable cell line (e.g., 10-20 x 15 cm dishes). b. Harvest the cells by scraping and wash twice with ice-cold PBS. c. Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors). d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
3. First Affinity Purification (IgG Resin): a. Equilibrate IgG-sepharose beads with lysis buffer. b. Add the clarified cell lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with gentle rotation. c. Pellet the beads by centrifugation and discard the supernatant. d. Wash the beads extensively with lysis buffer followed by a wash with TEV cleavage buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT).
4. TEV Protease Cleavage: a. Resuspend the washed beads in TEV cleavage buffer containing TEV protease. b. Incubate for 2 hours at 16°C with gentle rotation to release the protein complex from the IgG beads. c. Pellet the beads and carefully collect the supernatant containing the eluted complex.
5. Second Affinity Purification (Calmodulin Resin): a. Add CaCl2 to the eluate from the first purification to a final concentration of 2 mM. b. Equilibrate calmodulin affinity resin with calmodulin binding buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM CaCl2, 0.1% NP-40). c. Add the eluate to the equilibrated calmodulin resin and incubate for 1-2 hours at 4°C with gentle rotation. d. Pellet the resin and discard the supernatant. e. Wash the resin with calmodulin binding buffer.
6. Elution of the Purified Complex: a. Elute the purified protein complex from the calmodulin resin using an elution buffer containing a calcium chelator (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM Mg-acetate, 1 mM imidazole, 2 mM EGTA, 0.1% NP-40). b. The eluted complex is now ready for analysis by SDS-PAGE and subsequent mass spectrometry.
Protocol 2: Tandem Affinity Purification using an SFB-tag
This protocol utilizes a tag composed of S-protein, FLAG, and Streptavidin Binding Peptide for efficient purification from mammalian cells.[7][9]
1. Generation of SFB-tagged Kelch Protein Expression Vector: a. Clone the Kelch protein cDNA into a destination vector containing a C-terminal SFB tag (e.g., pDEST-cSFB) using a gateway cloning system.[9]
2. Establishment of Stable Cell Lines and Cell Lysis: a. Follow steps 1a-2e as described in Protocol 1, using the SFB-tagged expression vector.
3. First Affinity Purification (Streptavidin Beads): a. Equilibrate high-capacity streptavidin agarose (B213101) beads with lysis buffer. b. Incubate the clarified lysate with the beads for 2 hours at 4°C. c. Wash the beads with lysis buffer.
4. Elution from Streptavidin Beads: a. Elute the bound proteins by incubating the beads with lysis buffer containing 2 mg/mL biotin (B1667282) for 1 hour at 4°C.
5. Second Affinity Purification (S-protein Beads): a. Equilibrate S-protein agarose beads with lysis buffer. b. Incubate the biotin eluate with the S-protein beads for 2 hours at 4°C. c. Wash the beads with lysis buffer.
6. Final Elution: a. Elute the purified complex by boiling the beads in 2x SDS-PAGE sample buffer. The sample is now ready for SDS-PAGE and in-gel digestion for mass spectrometry.
Protocol 3: Sample Preparation for Mass Spectrometry
1. SDS-PAGE and In-Gel Digestion: a. Run the final eluate on a 4-12% gradient SDS-PAGE gel. b. Stain the gel with a mass spectrometry-compatible silver stain or Coomassie blue. c. Excise the entire protein lane and cut it into small pieces. d. Destain the gel pieces. e. Reduce the proteins with DTT and alkylate with iodoacetamide. f. Digest the proteins overnight with trypsin at 37°C.
2. Peptide Extraction and LC-MS/MS Analysis: a. Extract the peptides from the gel pieces using a series of acetonitrile (B52724) and formic acid washes. b. Dry the pooled extracts in a speed-vac. c. Resuspend the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid). d. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
3. Data Analysis: a. Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Proteome Discoverer. b. Perform label-free quantification and statistical analysis to identify proteins that are significantly enriched in the TAP-tagged sample compared to the control.
Signaling Pathway Visualization
Understanding the context in which Kelch protein complexes function is essential. The following diagrams illustrate key signaling pathways involving Kelch proteins.
Keap1-Nrf2 Signaling Pathway
This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[10]
KLHL12 in Wnt Signaling
KLHL12 is a component of a CUL3-based E3 ligase complex that negatively regulates the Wnt signaling pathway by targeting Dishevelled (DVL) for ubiquitination and degradation.[11][12]
Conclusion
Tandem affinity purification coupled with mass spectrometry is an invaluable tool for elucidating the composition of Kelch protein complexes. The detailed protocols and application examples provided here serve as a guide for researchers to design and execute experiments aimed at understanding the intricate roles of Kelch proteins in cellular signaling and disease. The ability to identify novel interactors and characterize the dynamics of these complexes will undoubtedly pave the way for the development of new therapeutic strategies.
References
- 1. Item - Structure-Function Studies of the Cul3/Rbx1:Keap1 E3 Ubiquitin Ligase Complex - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 2. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.tulane.edu [www2.tulane.edu]
- 4. Keap1 is a redox-regulated substrate adaptor protein for a Cul3-dependent ubiquitin ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Keap1 Is a Redox-Regulated Substrate Adaptor Protein for a Cul3-Dependent Ubiquitin Ligase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keap1 Regulates the Oxidation-Sensitive Shuttling of Nrf2 into and out of the Nucleus via a Crm1-Dependent Nuclear Export Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 10. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Elucidation of Peptide Binding to KLHL-12, a Substrate Specific Adapter Protein in a Cul3-Ring E3 Ligase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BTB Protein KLHL12 Targets the Dopamine D4 Receptor for Ubiquitination by a Cul3-based E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Yeast Two-Hybrid Screening of Kelch Domain Interactors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Yeast Two-Hybrid (Y2H) system for the identification and characterization of proteins that interact with Kelch domains. Kelch domain-containing proteins are involved in a multitude of cellular processes, including protein ubiquitination, cytoskeletal organization, and signal transduction. Consequently, they represent a significant class of targets for therapeutic intervention. A thorough understanding of their protein-protein interaction networks is crucial for elucidating their molecular functions and for the development of novel drugs.
Introduction to Yeast Two-Hybrid (Y2H) Screening
The Yeast Two-Hybrid (Y2H) system is a powerful in vivo genetic method used to detect binary protein-protein interactions.[1][2] The principle of the assay is based on the modular nature of eukaryotic transcription factors, which typically consist of a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1] When these two domains are brought into close proximity, they can activate the transcription of a downstream reporter gene.[2]
In a Y2H screen, the protein of interest, in this case, a this compound-containing protein, is fused to the DBD, creating the "bait." A library of potential interacting partners ("prey") is fused to the AD. If the bait and a prey protein interact within the yeast nucleus, the DBD and AD are brought together, reconstituting a functional transcription factor. This event triggers the expression of reporter genes, allowing for the selection and identification of interacting proteins.[2]
Special Considerations for this compound Proteins in Y2H Screening
Screening for interactors of this compound proteins using the Y2H system requires special attention to certain aspects due to the structural and functional characteristics of this domain.
-
Structural Integrity: The this compound forms a β-propeller structure composed of multiple "Kelch repeats."[3] It is crucial that the entire this compound is correctly folded to maintain its interaction interface. Therefore, it is recommended to use the full-length this compound or the entire protein as bait whenever possible. Deletion of even a single Kelch repeat can abolish interactions, highlighting the importance of the intact propeller structure.
-
Auto-activation: A common pitfall in Y2H screens is the "auto-activation" of reporter genes by the bait protein alone. This compound proteins, like many other proteins, can sometimes possess intrinsic transcriptional activation activity. It is therefore essential to test the bait construct for auto-activation before proceeding with a library screen. This is done by transforming the yeast strain with the bait plasmid alone and assessing the expression of the reporter genes. If auto-activation is observed, strategies to mitigate it include using a lower-copy-number bait plasmid or truncating the bait protein to remove the activating region, while ensuring the this compound remains intact.
-
Subcellular Localization: The standard Y2H system requires the bait-prey interaction to occur in the nucleus for the reporter genes to be activated. While many this compound proteins are cytoplasmic, they may need to be imported into the nucleus for the assay to work. Fortunately, the fusion to the DBD often contains a nuclear localization signal (NLS). However, if a this compound protein is an integral membrane protein, a modified Y2H system, such as the split-ubiquitin system, should be considered.[1][2]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general workflow of a yeast two-hybrid screen and a key signaling pathway involving a this compound protein.
Data Presentation: Quantitative Analysis of Interactions
The strength of protein-protein interactions identified in a Y2H screen can be quantified by measuring the activity of a reporter enzyme, such as β-galactosidase. This allows for the ranking of interactors and helps to distinguish between strong and weak interactions.
| Bait | Prey | β-Galactosidase Activity (Miller Units) | Interaction Strength |
| Kelch-Domain Protein (Full-length) | Interactor A | 150.5 ± 12.3 | Strong |
| Kelch-Domain Protein (Full-length) | Interactor B | 45.2 ± 5.8 | Moderate |
| Kelch-Domain Protein (Full-length) | Interactor C | 10.1 ± 2.1 | Weak |
| Kelch-Domain Protein (ΔKelch Repeat 1) | Interactor A | 2.3 ± 0.5 | Negligible |
| Empty Bait Vector | Interactor A | 1.8 ± 0.4 | Background |
| Kelch-Domain Protein (Full-length) | Empty Prey Vector | 2.0 ± 0.6 | Background |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific proteins and experimental conditions.
Experimental Protocols
Protocol 1: Bait Plasmid Construction and Auto-activation Test
-
Cloning of the this compound Bait:
-
The coding sequence for the this compound-containing protein (or the this compound itself) is amplified by PCR.
-
The PCR product is cloned in-frame with the DNA-binding domain (e.g., GAL4-DBD or LexA) in a suitable bait vector (e.g., pGBKT7).
-
The sequence of the resulting construct is verified by DNA sequencing.
-
-
Yeast Transformation:
-
A suitable yeast reporter strain (e.g., AH109 or Y2HGold) is transformed with the bait plasmid using the lithium acetate (B1210297) method.[4]
-
As controls, the yeast strain is also transformed with an empty bait vector and a positive control bait plasmid.
-
-
Auto-activation Assay:
-
Transformed yeast cells are plated on selective media lacking the appropriate nutrient (e.g., SD/-Trp for a TRP1-marked bait plasmid).
-
Colonies are then replica-plated onto selective media that also tests for reporter gene activation (e.g., SD/-Trp/-His and SD/-Trp/-Ade).
-
The plates are incubated at 30°C for 3-5 days.
-
Growth on the higher stringency media in the absence of a prey protein indicates auto-activation. A β-galactosidase filter lift assay can also be performed to check for auto-activation of the lacZ reporter gene.
-
Protocol 2: Yeast Two-Hybrid Library Screening
-
Library Transformation:
-
The yeast strain containing the non-auto-activating bait plasmid is transformed with a prey cDNA library (fused to a transcriptional activation domain, e.g., GAL4-AD).
-
The transformation efficiency should be calculated to ensure sufficient library coverage.
-
-
Selection of Positive Clones:
-
The transformed yeast cells are plated on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade).
-
Plates are incubated at 30°C for 5-10 days, and colonies that grow are considered primary positive interactors.
-
-
Confirmation of Positive Interactions:
-
Positive colonies are picked and re-streaked on fresh high-stringency selective plates to confirm the phenotype.
-
A β-galactosidase assay (filter lift or liquid culture) is performed to confirm the activation of the lacZ reporter gene.
-
Protocol 3: Identification of Interacting Proteins
-
Prey Plasmid Rescue:
-
Yeast colonies that are confirmed positive are grown in liquid selective media.
-
The prey plasmids are isolated from the yeast cells.
-
-
Transformation of E. coli and Plasmid Purification:
-
The rescued plasmids are used to transform E. coli for plasmid amplification.
-
The prey plasmids are then purified from the E. coli cultures.
-
-
Sequencing and Bioinformatic Analysis:
-
The cDNA insert of the prey plasmid is sequenced.
-
The sequence is used to identify the interacting protein using bioinformatics tools such as BLAST.
-
Protocol 4: Quantitative β-Galactosidase Liquid Assay
-
Yeast Culture Preparation:
-
Single colonies of diploid yeast expressing the bait and prey constructs are inoculated into liquid selective medium (e.g., SD/-Trp/-Leu) and grown overnight at 30°C with shaking.
-
The overnight cultures are diluted and grown to mid-log phase (OD600 of 0.5-0.8).
-
-
Cell Lysis:
-
A defined number of yeast cells are pelleted by centrifugation.
-
The cells are resuspended in Z-buffer and lysed by freeze-thaw cycles or by using lyticase.
-
-
Enzymatic Reaction:
-
The cell lysate is mixed with a solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) in Z-buffer.
-
The reaction is incubated at 30°C and monitored for the development of a yellow color.
-
-
Measurement and Calculation:
-
The reaction is stopped by adding Na2CO3.
-
The absorbance of the solution is measured at 420 nm.
-
The β-galactosidase activity is calculated in Miller units, which normalizes for the reaction time, culture volume, and cell density.[5]
-
References
- 1. Mapping the Protein-Protein Interactome Networks Using Yeast Two-Hybrid Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative beta-galactosidase assay suitable for high-throughput applications in the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Keap1 represses nuclear activation of antioxidant responsive elements by Nrf2 through binding to the amino-terminal Neh2 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recombinant Kelch Domain Expression and Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with recombinant Kelch domains. Our aim is to help you overcome common challenges and optimize your experimental workflow for improved yield, solubility, and purity of your target protein.
Troubleshooting Guides
Problem 1: Low or No Expression of the Kelch Domain Protein
Symptoms:
-
No visible band of the expected molecular weight on SDS-PAGE after induction.
-
Very faint band of the correct size on a Western blot.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Codon Bias | The codons in your this compound construct may be rare for the E. coli expression host. This can hinder translation efficiency. Solution: Use an E. coli strain supplemented with tRNAs for rare codons, such as BL21(DE3)-RIL or Rosetta(DE3).[1] Alternatively, synthesize a codon-optimized gene for your this compound. |
| mRNA Secondary Structure | Stable secondary structures in the 5' end of the mRNA can inhibit ribosome binding and translation initiation.[2] Solution: Re-design the 5' end of your gene to reduce secondary structure, for instance, by making silent mutations. |
| Protein Toxicity | The expressed this compound might be toxic to the host cells, leading to cell death or reduced growth.[2][3] Solution: Use a tightly regulated promoter system (e.g., pLysS or pLysE hosts for the T7 system) to minimize basal expression before induction.[2][3] Lower the induction temperature and inducer concentration. |
| Plasmid Integrity | Errors in the cloned sequence (frameshifts, premature stop codons) can prevent the expression of a full-length protein.[4] Solution: Sequence your expression vector to confirm the correct open reading frame and the absence of mutations.[3] |
| Inefficient Induction | Suboptimal induction conditions can lead to poor expression. Solution: Optimize the inducer concentration (e.g., IPTG) and the cell density (OD600) at the time of induction. Test a range of conditions to find the optimal balance. |
Problem 2: this compound Protein is Insoluble (Inclusion Bodies)
Symptoms:
-
A strong band of the correct molecular weight is present in the insoluble fraction (pellet) after cell lysis, but little to no protein is in the soluble fraction (supernatant).[5]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Expression Rate | Rapid, high-level expression can overwhelm the cellular folding machinery, leading to protein aggregation.[6][7] Solution: Lower the expression temperature to 15-25°C and reduce the inducer concentration.[6][7] This slows down protein synthesis, allowing more time for proper folding. |
| Lack of Chaperones | Eukaryotic proteins like Kelch domains may require specific chaperones for proper folding that are absent or insufficient in E. coli. Solution: Co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in the folding process.[8] |
| Suboptimal Lysis Buffer | The composition of the lysis buffer may not be conducive to maintaining the solubility of the this compound. Solution: Optimize the lysis buffer by varying the pH, salt concentration (e.g., 300-500 mM NaCl), and adding stabilizing agents like glycerol (B35011) (5-10%).[6][9] |
| Fusion Tag Issues | The chosen fusion tag may not be effective at enhancing solubility or could even contribute to aggregation. Solution: Experiment with different solubility-enhancing fusion tags such as Maltose Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO).[10] |
| Intrinsic Properties of the Domain | Some Kelch domains are inherently prone to aggregation due to their structure.[11] Solution: Consider expressing a smaller, more stable sub-domain if the full this compound is problematic. Additionally, the presence of additives like L-arginine (0.2-0.5 M) in the culture medium can sometimes improve solubility.[8][12] |
Problem 3: Poor Purity of the this compound Protein After Purification
Symptoms:
-
Multiple bands are visible on a Coomassie-stained SDS-PAGE gel after the final purification step.
-
Low specific activity of the purified protein.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Ineffective Affinity Chromatography | The affinity tag may not be binding efficiently to the resin, or contaminants may be binding non-specifically. Solution: Ensure the lysis and wash buffers are optimized for your specific affinity tag (e.g., appropriate imidazole (B134444) concentration for His-tags).[13] Consider a tandem affinity purification approach if a single step is insufficient. |
| Co-purification of Host Proteins | Host proteins may interact with your this compound or the affinity tag. Solution: Increase the stringency of your wash steps by increasing the salt concentration or adding a mild non-ionic detergent.[14] |
| Protein Degradation | Proteases released during cell lysis can degrade the target protein, leading to multiple smaller bands. Solution: Add a protease inhibitor cocktail to your lysis buffer and keep the protein sample on ice or at 4°C throughout the purification process.[15] |
| Aggregation During Purification | The protein may be aggregating during the purification process, leading to a heterogeneous sample. Solution: Perform a size-exclusion chromatography (gel filtration) step as a final "polishing" step to separate monomers from aggregates and other impurities.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best E. coli strain for expressing Kelch domains?
A1: The optimal strain can vary depending on the specific this compound. However, for eukaryotic proteins, it is often beneficial to start with a strain that addresses potential codon bias. Strains like BL21(DE3)-RIL or Rosetta(DE3) are good choices as they contain a plasmid that supplies tRNAs for codons that are rare in E. coli.[1] If you suspect protein toxicity, a strain with tighter control over basal expression, such as BL21-AI , which is induced by L-arabinose, can be beneficial.[4]
Q2: How can I optimize the induction conditions for my this compound expression?
A2: Optimization of induction is crucial for maximizing soluble protein yield. Key parameters to consider are:
-
Cell Density (OD600): Inducing at a mid-log phase (OD600 of 0.4-0.6) is a common starting point.
-
Inducer Concentration: For IPTG, test a range from 0.1 mM to 1 mM. Lower concentrations can sometimes improve solubility by slowing down expression.[6][8]
-
Induction Temperature and Duration: Lowering the temperature to 18-25°C and inducing for a longer period (e.g., 16-24 hours) often enhances the yield of soluble protein.[4][6][7]
Q3: What lysis buffer composition is recommended for Kelch domains?
A3: A good starting point for a lysis buffer for Kelch domains is a well-buffered solution with sufficient ionic strength to minimize non-specific interactions. For example, a buffer containing 50 mM Tris-HCl (pH 8.0-8.5), 300-500 mM NaCl, 20 mM Imidazole (for His-tagged proteins), 5% glycerol, and 0.1% Triton X-100 can be effective.[6][9] Always add a protease inhibitor cocktail and a nuclease (like DNase I) to the lysis buffer.[14]
Q4: What is a typical purification strategy for a His-tagged this compound?
A4: A multi-step purification strategy is often necessary to achieve high purity.
-
Capture Step: Immobilized Metal Affinity Chromatography (IMAC) using a Ni-NTA or similar resin to capture the His-tagged this compound.[6]
-
Intermediate Step (Optional): If further purification is needed, Ion Exchange Chromatography (IEX) can be used to separate proteins based on charge.
-
Polishing Step: Size-Exclusion Chromatography (SEC) is highly recommended as a final step to separate your monomeric this compound from aggregates and other remaining contaminants.[6]
Experimental Protocols
Protocol 1: Small-Scale Expression Trial for this compound Solubility Screening
-
Transform your this compound expression plasmid into different E. coli expression strains (e.g., BL21(DE3), BL21(DE3)-RIL, Rosetta(DE3)).
-
Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the cultures at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Take a 1 mL "pre-induction" sample.
-
Cool the cultures to the desired induction temperature (e.g., 18°C, 25°C, or 37°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM, 0.5 mM, or 1.0 mM.
-
Incubate with shaking for the desired time (e.g., 4 hours for 37°C, 16-24 hours for 18°C).
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 2 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1x Protease Inhibitor Cocktail).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble and insoluble fractions.
-
Analyze the pre-induction sample, total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility.
Protocol 2: Purification of a His-Tagged this compound
-
Cell Lysis: Resuspend the cell pellet from a large-scale culture (e.g., 1 L) in 30-40 mL of His-Binding Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole). Add DNase I and a protease inhibitor cocktail. Lyse the cells using a sonicator or a French press. Clarify the lysate by centrifugation at 27,000 x g for 30 minutes at 4°C.[14]
-
IMAC (Capture): Equilibrate a Ni-NTA column with His-Binding Buffer. Load the clarified lysate onto the column. Wash the column with 10-20 column volumes of His-Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 40-60 mM Imidazole). Elute the protein with His-Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250-500 mM Imidazole).
-
Dialysis/Buffer Exchange (Optional): If the affinity tag needs to be removed, dialyze the eluted protein against a buffer suitable for protease cleavage (e.g., TEV protease buffer). After cleavage, the sample can be passed back over the Ni-NTA column to remove the cleaved tag and the protease.
-
SEC (Polishing): Concentrate the protein from the IMAC step and load it onto a size-exclusion chromatography column (e.g., Superdex 75 or Superdex 200) pre-equilibrated with the final storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT). Collect the fractions corresponding to the monomeric this compound.
-
Analysis and Storage: Analyze the purified fractions by SDS-PAGE for purity. Pool the pure fractions, concentrate to the desired concentration, flash-freeze in liquid nitrogen, and store at -80°C.
Visualizations
Caption: A typical workflow for recombinant this compound expression and purification.
Caption: A decision tree for troubleshooting common this compound expression issues.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neb.com [neb.com]
- 3. goldbio.com [goldbio.com]
- 4. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Insights into therapeutic discovery through the this compound structure of Keap1 at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Flanking domain stability modulates the aggregation kinetics of a polyglutamine disease protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Purification, crystallization and preliminary X-ray diffraction analysis of the Kelch-like motif region of mouse Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Kelch Domain Protein Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the low yield of Kelch domain-containing proteins.
Frequently Asked Questions (FAQs)
Q1: My this compound protein is not expressing at all or at very low levels. What are the first things I should check?
A1: When facing low or no expression of your this compound protein, it's crucial to systematically evaluate your expression system.[1][2] Start by verifying the integrity of your expression vector sequence, ensuring the start codon (ATG) is in frame with any tags.[3] Confirm that your DNA template is pure and free from contaminants like ethanol (B145695) or RNases, which can inhibit transcription and translation.[3] It is also beneficial to perform a pre-induction and post-induction SDS-PAGE analysis to confirm if the protein is being expressed at all.[4]
Here is a basic workflow to diagnose expression issues:
Q2: I've confirmed my construct is correct, but the expression of my Kelch protein is still low. What's the next step?
A2: If the basic checks are fine, the next step is to optimize the expression conditions and consider the genetic makeup of your expression construct.
-
Codon Optimization: The genetic code is degenerate, and different organisms have preferences for certain codons.[5][6] If your this compound protein is from a eukaryotic source and you are expressing it in E. coli, codon bias can lead to translational stalling and low protein yield.[7] Consider synthesizing a codon-optimized version of your gene to better match the tRNA pool of E. coli.[6][8][9][10]
-
Expression Host: Not all E. coli strains are created equal for protein expression. Strains like BL21(DE3) are common, but others are genetically modified to enhance the expression of difficult proteins.[11] For instance, some strains are engineered to supply tRNAs for rare codons.[7]
-
Induction Conditions: Overly strong or leaky expression can be toxic to the host cells, leading to poor growth and low protein yield.[12] Fine-tuning the inducer concentration (e.g., IPTG) and the optical density (OD) at which you induce can significantly impact expression levels.
Q3: My this compound protein is expressing, but it's insoluble and forming inclusion bodies. How can I improve its solubility?
A3: Inclusion body formation is a common problem when overexpressing recombinant proteins in E. coli, often due to misfolding and aggregation.[4][13] The β-propeller structure of the this compound can be prone to misfolding if not given the proper conditions.
Here are strategies to enhance the solubility of your this compound protein:
-
Lower Expression Temperature: Reducing the expression temperature to 15-25°C slows down cellular processes, including protein synthesis.[7] This can give the this compound more time to fold correctly.[4][12]
-
Solubility-Enhancing Fusion Tags: Fusing your protein to a highly soluble partner, such as Maltose Binding Protein (MBP) or Glutathione (B108866) S-transferase (GST), can improve its solubility.[13][14]
-
Co-expression of Chaperones: Molecular chaperones assist in proper protein folding.[13] Co-expressing chaperones like GroEL/GroES or DnaK/DnaJ can help prevent the aggregation of your Kelch protein.[13]
-
Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility.[15] Consider adding stabilizing agents like glycerol, non-ionic detergents (e.g., Triton X-100), or certain amino acids like arginine and glutamate.[16][17]
| Strategy | Typical Parameters | Expected Outcome |
| Lower Temperature | 15-20°C overnight induction | Increased proportion of soluble protein |
| Fusion Tags | N-terminal or C-terminal MBP, GST, SUMO | Enhanced solubility and potential for affinity purification |
| Chaperone Co-expression | Co-transform with chaperone-encoding plasmid | Improved folding and reduced aggregation |
| Lysis Buffer Additives | 5-10% Glycerol, 0.1-1% Triton X-100, 50-100 mM Arginine/Glutamate | Stabilization of the protein in the soluble fraction |
Q4: I have a large amount of my Kelch protein in inclusion bodies. Is it possible to recover active protein from them?
A4: Yes, it is often possible to recover functional protein from inclusion bodies through a process of denaturation and refolding.[18][19] This involves first solubilizing the aggregated protein using strong denaturants and then gradually removing the denaturant to allow the protein to refold into its native conformation.
Here is a generalized workflow for protein refolding:
Q5: My Kelch protein is soluble, but I'm losing a lot of it during purification. What could be the issue?
A5: Protein loss during purification can be due to several factors, including instability, non-specific binding, or issues with the chromatography steps.[20][21][22]
-
Protein Instability: Kelch domains, like many proteins, can be sensitive to buffer conditions such as pH and ionic strength.[16][23] Ensure your purification buffers are within a stable pH range for your protein and consider adding stabilizing agents.[24]
-
Protease Degradation: Host cell proteases can degrade your target protein.[2] Always add protease inhibitors to your lysis buffer and keep your samples cold.
-
Chromatography Optimization: If using affinity chromatography (e.g., His-tag), ensure the tag is accessible. For ion-exchange chromatography, start with a low salt concentration to promote binding.[17] With size-exclusion chromatography, a higher salt concentration can prevent non-specific interactions.[17]
Detailed Experimental Protocols
Protocol 1: Small-Scale Expression Trial for Solubility Screening
This protocol is designed to quickly assess the expression and solubility of your this compound protein under different conditions.
-
Transformation: Transform your expression plasmid into at least two different E. coli expression strains (e.g., BL21(DE3) and a strain supplemented with rare tRNAs).
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony from each transformation. Grow overnight at 37°C with shaking.
-
Induction: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C to an OD600 of 0.6-0.8.
-
Split and Induce: Split each 50 mL culture into two 25 mL cultures. Induce one with a standard concentration of IPTG (e.g., 1 mM) and the other with a lower concentration (e.g., 0.1 mM). Grow one set of cultures at 37°C for 3-4 hours and the other at 18°C overnight.
-
Harvest and Lyse: Harvest 1 mL from each of the four conditions. Resuspend the cell pellet in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, protease inhibitors). Lyse the cells by sonication.
-
Solubility Analysis: Centrifuge the lysate at maximum speed for 15 minutes at 4°C. Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction). Resuspend the pellet in 100 µL of lysis buffer.
-
SDS-PAGE: Analyze equivalent volumes of the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility under each condition.
Protocol 2: General Protein Refolding by Dilution
This protocol provides a starting point for refolding your this compound protein from inclusion bodies.
-
Inclusion Body Isolation and Wash: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet at least twice with a buffer containing a mild detergent (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100) to remove contaminating proteins.
-
Solubilization: Resuspend the washed inclusion bodies in a solubilization buffer containing a strong denaturant (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 8 M Urea or 6 M Guanidine-HCl, 10 mM DTT). Incubate at room temperature with gentle agitation for 1-2 hours.
-
Clarification: Centrifuge the solubilized protein at high speed to remove any remaining insoluble material.
-
Refolding: Rapidly dilute the denatured protein into a large volume of ice-cold refolding buffer (at least a 1:100 dilution). A typical refolding buffer might be 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M L-Arginine, and a redox system like 5 mM reduced glutathione (GSH) and 0.5 mM oxidized glutathione (GSSG).
-
Incubation: Allow the protein to refold overnight at 4°C with gentle stirring.
-
Concentration and Analysis: Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration) and analyze its folding and activity.
Signaling Pathways and Logical Relationships
The stability of some this compound proteins can be influenced by post-translational modifications. For instance, mutations in the this compound of KLHL3, which is involved in blood pressure regulation, can disrupt its interaction with its substrate, WNK4.[25] This highlights the importance of the structural integrity of the this compound for its function.
References
- 1. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. Cell-Free Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. Codon influence on protein expression in E. coli correlates with mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abyntek.com [abyntek.com]
- 12. neb.com [neb.com]
- 13. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 14. biomatik.com [biomatik.com]
- 15. Solubilization of Proteins: The Importance of Lysis Buffer Choice | Springer Nature Experiments [experiments.springernature.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. biomatik.com [biomatik.com]
- 18. researchgate.net [researchgate.net]
- 19. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Unveiling the distinct mechanisms by which disease-causing mutations in the this compound of KLHL3 disrupt the interaction with the acidic motif of WNK4 through molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of Kelch Domain Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the specificity of Kelch domain inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing specific this compound inhibitors?
A1: The main challenge is achieving selectivity for the target this compound over other structurally similar Kelch domains in the human genome. Off-target binding can lead to unintended side effects and toxicity, making specificity a critical aspect of inhibitor development.[1] Non-covalent inhibitors are being explored as a promising alternative to covalent inhibitors, as they may offer greater specificity.[2]
Q2: Which signaling pathway is most commonly targeted by this compound inhibitors?
A2: The Keap1-Nrf2 signaling pathway is a major focus for the development of this compound inhibitors.[1][3] Under normal conditions, Keap1, a Kelch-domain-containing protein, targets the transcription factor Nrf2 for degradation.[1][4] Inhibiting the Keap1-Nrf2 protein-protein interaction (PPI) stabilizes Nrf2, allowing it to activate genes involved in cellular defense against oxidative stress.[1][5]
Q3: What are the key quantitative parameters for assessing inhibitor specificity and potency?
A3: The primary parameters are the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).[1] Lower IC50 and Kd values indicate higher potency and stronger binding to the target protein.[1] It is crucial to assess these values against a panel of off-target this compound proteins to determine selectivity.
Q4: What are the essential experimental assays for evaluating the specificity of a new this compound inhibitor?
A4: A multi-faceted approach is necessary.[1] This includes biophysical assays like Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) to quantify binding affinity to the target.[1] Additionally, cellular assays are needed to confirm on-target pathway activation and to assess off-target effects.[1][6]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound inhibitors.
Issue 1: High variability in IC50 or Kd values between experiments.
-
Potential Cause: Inconsistent inhibitor concentration due to improper storage or handling.
-
Troubleshooting Steps:
-
Prepare fresh serial dilutions of the inhibitor for each experiment from a new aliquot of a concentrated stock solution.
-
Ensure complete solubilization of the inhibitor in the assay buffer.
-
Verify the stability of the inhibitor under your specific experimental conditions (e.g., temperature, light exposure).
-
-
Potential Cause: Variability in protein quality or concentration.
-
Troubleshooting Steps:
-
Use highly purified, recombinant this compound protein.
-
Accurately determine the protein concentration before each experiment.
-
Avoid repeated freeze-thaw cycles of the protein stock.
-
-
Potential Cause: Fluctuations in assay conditions.
-
Troubleshooting Steps:
-
Maintain consistent buffer composition, pH, and temperature across all experiments.
-
Ensure consistent incubation times.
-
Use calibrated pipettes and high-quality assay plates to minimize volume errors.
-
Issue 2: Discrepancy between biophysical assay results (FP, SPR) and cellular activity.
-
Potential Cause: Poor cell permeability of the inhibitor.
-
Troubleshooting Steps:
-
Assess the physicochemical properties of your compound (e.g., lipophilicity, molecular weight) to predict cell permeability.
-
Perform cell-based permeability assays.
-
Consider medicinal chemistry strategies to improve the drug-like properties of your inhibitor.
-
-
Potential Cause: The inhibitor is a substrate for cellular efflux pumps.
-
Troubleshooting Steps:
-
Use cell lines with known expression levels of common efflux pumps (e.g., P-glycoprotein).
-
Co-incubate with known efflux pump inhibitors to see if cellular activity is restored.
-
-
Potential Cause: The inhibitor is rapidly metabolized in cells.
-
Troubleshooting Steps:
-
Conduct metabolic stability assays using liver microsomes or hepatocytes.
-
Identify potential metabolic "soft spots" in the inhibitor's structure and modify them through medicinal chemistry.
-
Issue 3: Off-target effects observed in cellular assays despite high in vitro specificity.
-
Potential Cause: The inhibitor may bind to an unrelated protein class that was not included in the initial specificity screening panel.
-
Troubleshooting Steps:
-
Perform broader profiling against a larger panel of proteins, including other enzyme classes or receptor families.
-
Utilize chemoproteomics approaches to identify cellular targets of your inhibitor in an unbiased manner.
-
-
Potential Cause: The observed cellular phenotype is an indirect effect of on-target activity.
-
Troubleshooting Steps:
-
Use genetic knockout or knockdown of the intended target to confirm that the observed phenotype is target-dependent.
-
Investigate downstream signaling pathways to understand the full cellular consequences of target inhibition.
-
Data Presentation
Table 1: Quantitative Comparison of Representative Keap1-Nrf2 Inhibitors
| Inhibitor | Binding Affinity (IC50) | Binding Affinity (Kd) | Assay Method(s) |
| CPUY192018 | 14.4 nM | 39.8 nM | Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC) |
| ML334 (LH601A) | 1.6 µM | 1.0 µM | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR) |
Note: Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.[1]
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to disrupt the interaction between a this compound and a fluorescently labeled peptide derived from its binding partner (e.g., Nrf2 for Keap1).[1]
-
Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger this compound protein, its tumbling slows, leading to a high polarization signal. A competitive inhibitor will displace the fluorescent peptide, causing a decrease in polarization.[1]
-
Methodology:
-
Reagents: Purified recombinant Keap1 this compound, fluorescently labeled Nrf2 'ETGE' motif peptide, test inhibitor, and assay buffer.[1]
-
Preparation: Prepare serial dilutions of the test inhibitor.[1]
-
Reaction Setup: In a multi-well plate, add the Keap1 this compound protein and the fluorescent Nrf2 peptide probe at fixed concentrations. Add the test inhibitor at various concentrations.[1][7]
-
Controls:
-
Measurement: Incubate the plate to reach binding equilibrium. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the decrease in polarization as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Surface Plasmon Resonance (SPR) Competition Assay
This assay provides real-time, label-free analysis of binding interactions.
-
Principle: A peptide derived from the natural binding partner (e.g., Nrf2) is immobilized on a sensor chip. A solution containing the this compound protein is passed over the surface, and binding is detected as a change in the refractive index. The inhibitor competes with the immobilized peptide for binding to the this compound, leading to a reduced SPR signal.[1]
-
Methodology:
-
Immobilization: Covalently attach a peptide containing the binding motif (e.g., Nrf2 'ETGE' motif) to the sensor chip surface.
-
Analyte Preparation: Prepare a solution of purified Keap1 this compound protein at a constant concentration. Prepare serial dilutions of the test inhibitor.[1]
-
Competition Assay: Pre-incubate the constant concentration of Keap1 with each dilution of the test inhibitor. Inject these mixtures sequentially over the Nrf2-functionalized sensor surface.[1]
-
Regeneration: Between each injection, regenerate the sensor surface using a suitable buffer to remove all bound protein.[1]
-
Data Analysis: Measure the binding response at equilibrium for each inhibitor concentration. Plot the response against the inhibitor concentration to determine the IC50 or Kd value.
-
Visualizations
Caption: Keap1-Nrf2 signaling pathway and inhibitor mechanism.
Caption: Fluorescence Polarization (FP) competition assay workflow.
Caption: Troubleshooting logic for this compound inhibitor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Fragment‐Based Drug Discovery of Novel High‐affinity, Selective, and Anti‐inflammatory Inhibitors of the Keap1‐Nrf2 Protein‐Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Development of Kelch-like ECH-Associated Protein 1. Nuclear Factor Erythroid 2-Related Factor 2 (KEAP1:NRF2) Protein-Protein Interaction Inhibitors: Achievements, Challenges, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into therapeutic discovery through the this compound structure of Keap1 at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Crystallizing Kelch Domain Complexes
Welcome to the technical support center for overcoming challenges in the crystallization of Kelch domain complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the crystallization of these important protein complexes.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during your crystallization experiments with this compound complexes.
Problem: My this compound protein is expressed but is insoluble or aggregates.
Answer:
Protein insolubility and aggregation are common hurdles in the initial stages of protein production. Here are several strategies to address this:
-
Construct Optimization:
-
Domain Boundaries: The full-length Kelch-containing protein may be prone to misfolding. It is often beneficial to express only the stable this compound. Use secondary structure prediction and sequence alignment with successfully crystallized homologs to guide the selection of domain boundaries.
-
Solubilization Tags: Fusion tags such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can enhance the solubility of your this compound construct. It is advisable to include a protease cleavage site (e.g., TEV or PreScission Protease) between the tag and your protein to allow for tag removal after purification.
-
-
Expression Conditions:
-
Lower Temperature: Reducing the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation.
-
Codon Optimization: Optimizing the codon usage of your expression construct for the expression host (e.g., E. coli) can improve translational efficiency and protein folding.
-
-
Lysis and Purification Buffer Optimization:
-
Additives: Including additives in your lysis and purification buffers can help stabilize the protein. Consider adding:
-
Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol (BME) at 1-5 mM to prevent oxidation-induced aggregation.
-
Glycerol (B35011): 5-10% (v/v) glycerol can act as a cryoprotectant and osmolyte, stabilizing the protein.
-
Salts: Sodium chloride (NaCl) at 150-500 mM can help to mitigate non-specific electrostatic interactions.
-
Ligands/Substrates: If your this compound has a known binding partner, including the purified ligand or a small molecule mimic in the buffer can stabilize the protein in a specific conformation.[1]
-
-
Problem: I have purified my this compound complex, but it is not pure enough for crystallization.
Answer:
High purity (>95%) and homogeneity are critical for successful crystallization.[2] If you are observing contaminants or multiple species after initial purification, consider the following:
-
Multi-Step Chromatography: A single affinity chromatography step is often insufficient. A combination of purification techniques is recommended:
-
Affinity Chromatography: (e.g., Ni-NTA for His-tagged proteins, Glutathione for GST-tagged proteins) for initial capture.
-
Ion-Exchange Chromatography (IEX): To separate proteins based on charge.
-
Size-Exclusion Chromatography (SEC): As a final polishing step to separate your protein complex from aggregates and remaining contaminants. A single, symmetrical peak on the SEC chromatogram is a good indicator of homogeneity.
-
-
Tag Cleavage and Removal: After the initial affinity step, cleave the solubility tag and perform a second affinity chromatography step (or ion-exchange) to remove the cleaved tag and any uncleaved protein.
Problem: My this compound complex is pure, but I am not getting any crystal hits in my initial screens.
Answer:
If initial sparse matrix screens do not yield any crystals, several factors could be at play. Here’s a systematic approach to troubleshooting:
-
Protein Concentration: The optimal protein concentration for crystallization is protein-dependent.[3]
-
If you observe clear drops in most of your screening conditions, your protein concentration may be too low.[3] Try concentrating your protein further. A typical starting range is 5-15 mg/mL.
-
If you see heavy precipitation in a majority of the drops, your protein concentration is likely too high.[3] Try diluting your protein.
-
-
Buffer Optimization: The buffer in which your protein is stored can significantly impact crystallization.
-
Minimal Buffer: It is often best to have your final protein sample in a simple buffer with minimal additives (e.g., 20 mM HEPES/Tris pH 7.5, 150 mM NaCl, 1 mM DTT). This prevents interference from storage buffer components with the crystallization reagents.
-
Buffer Screening: Use techniques like Differential Scanning Fluorimetry (DSF) or Dynamic Light Scattering (DLS) to screen a variety of buffers, pH levels, and salt concentrations to find conditions that maximize the thermal stability and monodispersity of your protein.[4]
-
-
Crystal-Contact Engineering: A common issue with Kelch domains, particularly the well-studied Keap1, is that the substrate-binding site can be blocked by crystal contacts, preventing the formation of a well-ordered crystal lattice or hindering ligand soaking experiments.[5][6]
-
Identify Problematic Residues: Analyze the crystal packing of homologous structures if available, or use surface entropy reduction servers to predict residues that may be involved in non-productive crystal contacts.
-
Site-Directed Mutagenesis: Mutating surface residues (e.g., glutamate (B1630785) to alanine) can disrupt these contacts and promote the formation of a different, more favorable crystal lattice. A notable success story is the E540A/E542A double mutant of the Keap1 this compound, which crystallized in a new form with an accessible binding site.[5][6]
-
-
Seeding: If you have any microcrystals, precipitate, or even a promising clear drop that has undergone phase separation, you can use seeding to promote crystal growth.
-
Microseeding: Crush existing small crystals to create a seed stock and add a small volume of this to new crystallization drops.
-
Streak Seeding: Use a fine probe (like an animal whisker) to touch an existing crystal and then streak it through a new drop.
-
Problem: I have crystals, but they are too small or of poor quality (e.g., needles, plates).
Answer:
Optimizing initial crystal hits is a crucial step. Here are some strategies to improve crystal size and quality:
-
Refine Crystallization Conditions:
-
Fine-tune Precipitant and Salt Concentration: Systematically vary the concentration of the primary precipitant and any salts in the condition around the initial hit.
-
Vary pH: Test a range of pH values (e.g., in 0.2 unit increments) around the initial condition.
-
Additive Screens: Use commercially available or custom-made additive screens to test the effect of small molecules on crystal growth. Additives can sometimes dramatically improve crystal quality.[7]
-
-
Seeding: As mentioned above, seeding is a powerful technique for improving crystal size and morphology. Seeding into conditions with slightly lower precipitant concentrations can often lead to fewer nucleation events and the growth of larger, single crystals.
-
Control Nucleation and Growth:
-
Temperature: Vary the incubation temperature. Lower temperatures can slow down crystal growth, which can sometimes lead to better-ordered crystals.
-
Protein:Precipitant Ratio: Experiment with different ratios of protein to precipitant solution in your crystallization drops.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical structure of a this compound?
A1: The this compound is characterized by a β-propeller fold. It is composed of typically six "blades," with each blade being a four-stranded anti-parallel β-sheet. These domains are known to be involved in protein-protein interactions.
Q2: What is the function of the BTB and BACK domains that are often found with Kelch domains?
A2: Kelch-like (KLHL) proteins often contain an N-terminal BTB (Broad-Complex, Tramtrack, and Bric-a-brac) domain and a BACK (BTB and C-terminal Kelch) domain.[8] The BTB domain facilitates protein dimerization and interaction with Cullin 3 (Cul3), a component of the Cullin-RING E3 ubiquitin ligase complex.[9][10] The function of the BACK domain is less well understood, but it is considered functionally important as mutations in this domain are linked to disease.[8]
Q3: How do I choose which crystallization method to use (hanging drop, sitting drop, microbatch)?
A3:
-
Hanging Drop Vapor Diffusion: A widely used method where a drop of protein-precipitant mixture hangs from a coverslip over a reservoir of precipitant solution.[11][12] It is excellent for initial screening and optimization.
-
Sitting Drop Vapor Diffusion: Similar to hanging drop, but the drop sits (B43327) on a pedestal within the well.[13][14][15] This can be easier to set up, especially with robotic systems, and can sometimes yield different crystal forms.
-
Microbatch: The protein and precipitant are mixed in a small drop and covered with oil to prevent evaporation.[1][16][17] This method is particularly useful for membrane proteins and can sometimes produce crystals when vapor diffusion methods fail.
Q4: What are some common cryoprotectants and how do I use them?
A4: Cryoprotectants are essential to prevent ice crystal formation when flash-cooling crystals for X-ray data collection. Common cryoprotectants include glycerol, ethylene (B1197577) glycol, and polyethylene (B3416737) glycols (PEGs) of low molecular weight.[18][19][20] The cryoprotectant is typically added to the crystallization mother liquor at a concentration of 15-30% (v/v). The crystal is then briefly soaked in this cryoprotectant solution before being flash-cooled in liquid nitrogen.
Q5: My this compound is part of a membrane protein complex. Are there special considerations?
A5: Yes, crystallizing membrane proteins presents unique challenges. The protein must be extracted from the membrane and kept soluble using detergents.[4][5][21] The choice of detergent is critical and often requires extensive screening to find one that maintains the stability and integrity of the protein complex.[22][23] Lipidic cubic phase (LCP) crystallization is another powerful technique for membrane proteins.
Data Presentation
Table 1: Summary of Reported Crystallization Conditions for Kelch Domains
| Protein | PDB ID | Protein Conc. (mg/mL) | Precipitant | Buffer | Additives | Method | Temp (°C) |
| Human KLHL2 (Mayven) this compound | 4APF | 10.5 | 1.6 M Ammonium sulfate | 0.1 M MES pH 6.5 | 0.2 M Potassium chloride | - | - |
| Human KLHL7 this compound | 4APG | 13.6 | 0.1 M Ammonium sulfate | 0.1 M Bis-Tris propane (B168953) pH 7.5 | 20% w/v PEG 3350 | - | - |
| Human KLHL12 this compound | 4APH | 10.8 | 1.6 M Sodium citrate (B86180) | 0.1 M Bis-Tris propane pH 7.5 | - | - | - |
| Human KBTBD5 this compound | 4ASC | 11.2 | 2.0 M Ammonium sulfate | 0.1 M Sodium acetate (B1210297) pH 4.6 | 0.2 M Ammonium acetate | - | - |
| Human Keap1 this compound (E540A/E542A) | - | 9.5 | 4.0 M Ammonium acetate | 0.1 M Sodium acetate pH 4.6 | 0.01 M Taurine, 0.01 M NiCl2, 4% γ-butyrolactone, or 0.025% Dichloromethane | - | - |
| Mouse Keap1-DC | - | 4 | 1.0 M Lithium sulfate, 0.5 M Ammonium sulfate | 0.1 M Sodium citrate pH 5.6 | - | Hanging Drop | - |
Data for KLHL2, KLHL7, KLHL12, and KBTBD5 are from PDB entries and associated publications.[10][24] Data for Keap1 mutants are from published studies.[5][6] Data for mouse Keap1-DC is from a published study.[25]
Experimental Protocols
Protocol 1: General Protein Purification of a His-tagged this compound
-
Expression: Express the His-tagged this compound construct in E. coli BL21(DE3) cells. Induce expression with IPTG and grow cells at a reduced temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM imidazole (B134444), 5% glycerol, 1 mM TCEP, and protease inhibitors). Lyse cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g) for 45 minutes to pellet cell debris.
-
Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column. Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 40 mM). Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 300 mM).
-
Tag Cleavage (Optional): If a protease cleavage site is present, dialyze the eluted protein against a low-imidazole buffer and add the appropriate protease (e.g., TEV). Incubate overnight at 4°C.
-
Reverse Ni-NTA: Pass the cleavage reaction over a Ni-NTA column to remove the cleaved His-tag and any uncleaved protein. The flow-through will contain your purified this compound.
-
Size-Exclusion Chromatography (SEC): As a final polishing step, load the protein onto an SEC column (e.g., Superdex 75 or 200) equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Pool the fractions corresponding to the monomeric protein peak.
-
Concentration and Storage: Concentrate the purified protein to the desired concentration for crystallization trials. Aliquot the protein, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Hanging Drop Vapor Diffusion Crystallization
-
Prepare the Plate: Use a 24-well crystallization plate. Pipette 500 µL of the crystallization screen solution into each reservoir well.[12]
-
Prepare the Coverslip: On a siliconized coverslip, pipette 1 µL of your purified this compound complex solution.[12][26]
-
Mix the Drop: Pipette 1 µL of the reservoir solution from the corresponding well and mix it with the protein drop on the coverslip.[12][26] Avoid introducing bubbles.
-
Seal the Well: Invert the coverslip and place it over the reservoir well, ensuring a good seal with the grease on the well rim.[12][26]
-
Incubate: Store the plate in a constant temperature environment (e.g., 20°C) and monitor for crystal growth over time.[12]
Visualizations
Caption: A typical experimental workflow for protein crystallization.
Caption: A troubleshooting decision tree for protein crystallization.
Caption: Simplified Keap1-Nrf2 signaling pathway.
References
- 1. Protein Crystallization for X-ray Crystallography [jove.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. biocompare.com [biocompare.com]
- 4. Membrane proteins, detergents and crystals: what is the state of the art? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detergents in Membrane Protein Purification and Crystallisation. | Semantic Scholar [semanticscholar.org]
- 6. Crystal-contact engineering to obtain a crystal form of the this compound of human Keap1 suitable for ligand-soaking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchmap.jp [researchmap.jp]
- 10. Structural Basis for Cul3 Protein Assembly with the BTB-Kelch Family of E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. Chapter 10 Lab Overview and Background Information – BBS OER Lab Manual [ecampusontario.pressbooks.pub]
- 15. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 16. hamptonresearch.com [hamptonresearch.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 20. hamptonresearch.com [hamptonresearch.com]
- 21. Detergents in Membrane Protein Purification and Crystallisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. youtube.com [youtube.com]
- 24. rcsb.org [rcsb.org]
- 25. Matrix Seeding – Biomolecular Crystallisation and Characterisation [research.csiro.au]
- 26. m.youtube.com [m.youtube.com]
Technical Support Center: Reducing Off-Target Effects of Small Molecules Targeting Kelch Domains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of small molecules designed to target Kelch domains.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects for small molecules targeting Kelch domains?
A1: The primary causes of off-target effects for small molecules targeting Kelch domains, such as the one in Keap1, include:
-
Homology with other Kelch-domain containing proteins: The human genome contains a number of proteins with Kelch domains that share structural similarities with the target domain. Small molecules may bind to these other Kelch domains, leading to unintended biological consequences.[1]
-
Reactivity of covalent inhibitors: Covalent inhibitors, which form a permanent bond with the target protein, can sometimes react with unintended proteins, particularly those with reactive cysteine residues. This lack of selectivity can lead to undesired side effects.[2]
-
Poorly defined structure-activity relationship (SAR): If the key interactions driving binding to the intended Kelch domain are not well understood, it is more likely that a small molecule will have unforeseen off-target interactions.
Q2: What is the first step I should take if I suspect my this compound inhibitor has off-target effects?
A2: The first step is to confirm that the observed cellular phenotype is a direct result of on-target engagement. This can be achieved by:
-
Verifying target engagement in cells: Use techniques like cellular thermal shift assays (CETSA) or immunoprecipitation followed by mass spectrometry to confirm that your compound binds to the intended this compound in a cellular context.
-
Using a negative control compound: Synthesize a structurally similar but inactive analog of your inhibitor. This compound should not bind to the target this compound. If the cellular effects are still observed with the negative control, it strongly suggests off-target effects.
-
Performing target knockdown/knockout experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target Kelch-domain containing protein. If the phenotype is lost upon target knockdown, it supports an on-target mechanism.
Q3: How can I proactively design small molecules with higher selectivity for my target this compound?
A3: Proactive design strategies to enhance selectivity include:
-
Structure-based drug design: Utilize X-ray co-crystal structures of your target this compound with your inhibitor or fragment hits to understand the key binding interactions.[2][3] This allows for the rational design of modifications that enhance affinity for the target while minimizing interactions with off-target proteins.
-
Computational modeling and docking: Use molecular docking simulations to predict the binding modes of your compounds in the target this compound and in the binding sites of known off-target proteins.[3]
-
Fragment-based screening: Identify small, low-affinity fragments that bind to specific "hot spots" on the this compound. These fragments can then be grown or linked to generate more potent and selective inhibitors.
Troubleshooting Guides
Guide 1: Investigating Unexpected Cellular Phenotypes
Issue: My small molecule inhibitor of the Keap1 this compound shows the expected biochemical activity (e.g., disrupts Keap1-Nrf2 interaction) but produces an unexpected or undesirable phenotype in cellular assays.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Confirm On-Target Pathway Modulation | Ensure the observed cellular phenotype is correlated with the intended pathway modulation. For Keap1 inhibitors, this means confirming the activation of the Nrf2 pathway. | Perform a quantitative PCR (qPCR) or a reporter gene assay (e.g., ARE-luciferase) to measure the upregulation of Nrf2 target genes.[1][2] |
| 2. Assess Cytotoxicity | The unexpected phenotype could be a result of general cellular toxicity rather than a specific off-target effect. | Perform a standard cytotoxicity assay (e.g., MTT, LDH) to determine the concentration range at which the compound is toxic. Ensure all other cellular assays are performed at non-toxic concentrations. |
| 3. Profile Against Other Kelch Domains | The inhibitor may be binding to other structurally related this compound-containing proteins. | Screen the inhibitor against a panel of recombinant Kelch domains from other proteins using a primary binding assay like Fluorescence Polarization or Surface Plasmon Resonance.[1] |
| 4. Proteome-Wide Off-Target Identification | To broadly identify potential off-target proteins. | Employ unbiased proteomic approaches such as affinity purification-mass spectrometry (AP-MS) or chemical proteomics with a tagged version of your compound to pull down interacting proteins from cell lysates.[4][5][6] |
Guide 2: Reducing Off-Target Binding of a Promising Hit Compound
Issue: A hit compound from a primary screen shows good potency for the target this compound but also binds to several other Kelch domains in a selectivity panel.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Obtain a Co-crystal Structure | Visualizing the binding mode of your compound in the target this compound is crucial for understanding the molecular basis of its affinity and for planning modifications to improve selectivity.[3] | Perform X-ray crystallography to solve the co-crystal structure of your compound bound to the target this compound. |
| 2. Structure-Guided Medicinal Chemistry | Use the structural information to design modifications that enhance interactions with unique residues in the target's binding pocket or disrupt interactions with residues present in off-target Kelch domains. | Synthesize a focused library of analogs based on the structural insights and re-evaluate their potency and selectivity. |
| 3. Employ Bioisosteric Replacements | Replacing certain chemical groups with bioisosteres can alter the compound's properties, including its selectivity profile, without drastically changing its core structure. | For example, if a carboxylic acid moiety is responsible for broad activity, consider replacing it with other acidic groups or carboxamides to fine-tune interactions.[3] |
| 4. Iterative Screening and Optimization | Continuously screen new analogs against the panel of off-target Kelch domains to monitor changes in the selectivity profile. | Maintain a tight feedback loop between chemical synthesis, biochemical screening, and cellular assays to guide the optimization process. |
Quantitative Data Summary
The following tables summarize binding affinity and inhibitory concentration data for select small molecules targeting the Keap1 this compound. Note that direct comparison of absolute values between different studies should be done with caution due to potential variations in experimental conditions.[1]
Table 1: Binding Affinities and Inhibitory Concentrations of Keap1-Nrf2 Interaction Inhibitors
| Inhibitor | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Assay Method(s) | Reference(s) |
| CPUY192018 | 39.8 nM | 14.4 nM | Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC) | [1] |
| ML334 (LH601A) | 1.0 µM | 1.6 µM | Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR) | [1][7] |
| Compound 1 | 0.037 µM | Homogeneous Time-Resolved Fluorescence (HTRF) | [8] | |
| Racemic Compound 2 | 0.077 µM | Homogeneous Time-Resolved Fluorescence (HTRF) | [8] |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay for Keap1-Nrf2 Interaction
This assay measures the ability of a test compound to disrupt the interaction between the Keap1 this compound and a fluorescently labeled peptide derived from Nrf2.[1]
Principle: A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 this compound protein, its tumbling slows, leading to a high polarization signal. A competitive inhibitor will displace the fluorescent peptide from Keap1, causing a decrease in polarization.[1]
Methodology:
-
Reagents:
-
Purified recombinant Keap1 this compound protein.
-
Fluorescently labeled Nrf2 peptide (e.g., based on the 'ETGE' motif).
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
-
Procedure: a. Prepare serial dilutions of the test compound in assay buffer. b. In a microplate, add the Keap1 this compound protein and the fluorescent Nrf2 peptide probe at fixed concentrations (determined through prior optimization). c. Add the test compound at various concentrations. d. Include controls:
- Positive Control (Maximum Polarization): Keap1 + Fluorescent Peptide (no inhibitor).
- Negative Control (Minimum Polarization): Fluorescent Peptide only (no Keap1). e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium. f. Measure fluorescence polarization using a suitable plate reader.
-
Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) Competition Assay
SPR is a label-free technique to measure real-time binding interactions and can be used in a competition format to determine the binding affinity of an inhibitor.[1]
Principle: A ligand (e.g., a biotinylated Nrf2 peptide) is immobilized on a sensor chip. The analyte (Keap1 protein) is flowed over the surface, and its binding is detected as a change in the refractive index. In a competition assay, the inhibitor is pre-incubated with Keap1, and the reduction in Keap1 binding to the immobilized Nrf2 peptide is measured.[1]
Methodology:
-
Immobilization: a. Covalently immobilize a biotinylated Nrf2 peptide onto a streptavidin-coated sensor chip.
-
Analyte Preparation: a. Prepare a solution of purified Keap1 this compound protein at a constant concentration. b. Prepare serial dilutions of the test inhibitor.
-
Competition Assay: a. Pre-incubate the constant concentration of Keap1 with each dilution of the test inhibitor. b. Inject these mixtures sequentially over the Nrf2-functionalized sensor surface. c. Measure the binding response (in Response Units, RU).
-
Regeneration: a. Between each injection, regenerate the sensor surface using a suitable buffer (e.g., a high salt buffer) to remove all bound protein.
-
Data Analysis: a. Plot the equilibrium binding response against the inhibitor concentration. b. Fit the data to a suitable competition binding model to determine the Kd or IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into therapeutic discovery through the this compound structure of Keap1 at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of ubiquitin ligase KEAP1 reveals associated proteins that inhibit NRF2 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Design and characterization of a heterobifunctional degrader of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Kelch-like Protein Solubility
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with Kelch-like proteins.
Frequently Asked Questions (FAQs)
Q1: What are Kelch-like (KLHL) proteins, and why is solubility often a challenge?
Kelch-like proteins are a large family of substrate adaptors for Cullin-RING E3 ubiquitin ligases, characterized by the presence of a BTB/POZ domain and a series of Kelch repeats that form a β-propeller structure. These proteins are crucial in regulating numerous cellular processes by targeting specific substrates for ubiquitination. Solubility issues often arise from the complex, multi-domain nature of these proteins, which can lead to improper folding, exposure of hydrophobic patches, and aggregation when expressed recombinantly, particularly in prokaryotic systems like E. coli.[1]
Q2: What are the primary strategies to enhance the solubility of a recombinant Kelch-like protein?
The main strategies can be categorized into three groups:
-
Optimization of Expression Conditions: Modifying culture conditions such as temperature, induction time, and inducer concentration can slow down protein synthesis, allowing more time for proper folding.[2]
-
Protein Engineering: This includes fusing the target protein to a highly soluble partner protein or a small peptide tag (solubility-enhancing tags) or performing site-directed mutagenesis to replace aggregation-prone surface residues.[3][4]
-
In Vitro Refolding and Buffer Optimization: For proteins that form insoluble aggregates (inclusion bodies), protocols involving denaturation followed by refolding in optimized buffer conditions are necessary.[5][6] Screening for optimal buffer pH, ionic strength, and stabilizing excipients can also maintain the solubility of purified proteins.[7]
Q3: How can I quickly assess the solubility of my expressed protein?
A common method is to perform a small-scale expression and lysis. After cell disruption, the lysate is centrifuged to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). Both fractions are then analyzed by SDS-PAGE. The relative intensity of the protein band in the supernatant versus the pellet gives a qualitative measure of its solubility. For higher throughput and quantitative assessment, biophysical methods like Dynamic Light Scattering (DLS) or Differential Scanning Fluorimetry (DSF) can be employed to detect aggregation and assess protein stability in various conditions.[8][9]
Troubleshooting Guide
Q1: My Kelch-like protein is almost entirely in the insoluble fraction (inclusion bodies). What is the first thing I should try?
The most straightforward initial step is to optimize the expression conditions to promote proper folding in vivo.
-
Lower Induction Temperature: Reduce the expression temperature to 16-20°C. This slows down the rate of protein synthesis, which can prevent the accumulation of misfolded intermediates and give cellular chaperones more time to assist in folding.[2]
-
Reduce Inducer Concentration: Lower the concentration of the inducing agent (e.g., IPTG to 0.1 mM). This also reduces the transcription and translation rates.
-
Co-expression with Chaperones: Transform your expression host with a separate plasmid encoding molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ).[10][11] These proteins can assist in the proper folding of your target protein and prevent aggregation.[10][12]
Q2: I've optimized expression conditions, but a significant portion of my protein is still insoluble. What is the next logical step?
Using a solubility-enhancing fusion tag is a widely successful strategy.[13][14] These tags are highly soluble proteins or peptides that are genetically fused to the N- or C-terminus of your protein of interest.
-
Commonly Used Tags: Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), and Small Ubiquitin-like Modifier (SUMO) are large protein tags known to significantly improve the solubility of their fusion partners.[3][15]
-
Mechanism: These tags are thought to act as a folding nucleus or chaperone for the attached protein.[16] The SUMO tag, in particular, has been noted for its ability to promote correct folding.
-
Consideration: A potential downside is that the large tag may need to be cleaved post-purification, which adds an extra step and can sometimes lead to the target protein precipitating once the tag is removed.[17]
Q3: My fusion protein is soluble, but it precipitates after I cleave off the solubility tag. What can I do?
This common issue indicates that the native Kelch-like protein is inherently unstable or prone to aggregation in the purification buffer. The solution is to find a buffer composition that stabilizes the protein.
-
Buffer Screening: Systematically screen different pH values, salt concentrations (e.g., NaCl, KCl from 50 mM to 500 mM), and stabilizing additives.[18]
-
Use of Additives: Include excipients like L-arginine (typically 0.5-1 M), glycerol (B35011) (5-20%), or non-detergent sulfobetaines in the buffer during and after cleavage. These agents can help prevent aggregation by masking hydrophobic patches or altering the solution properties.[4]
-
On-Column Cleavage: If possible, perform the tag cleavage while the fusion protein is still bound to the affinity resin. This can prevent aggregation by keeping the protein molecules separated from each other.
Q4: I have a large amount of pure inclusion bodies. What is the most effective way to recover active protein?
Recovering protein from inclusion bodies requires a denaturation and refolding process. While traditional methods like dialysis or rapid dilution exist, on-column refolding is often more efficient and yields higher recovery of active protein.[5][19]
-
Solubilization: Isolate and wash the inclusion bodies to remove contaminants.[6] Solubilize them in a strong denaturant like 6 M Guanidine-HCl or 8 M Urea (B33335).
-
Binding: Bind the solubilized, unfolded protein to an affinity column (e.g., a Ni-NTA column for a His-tagged protein).
-
Refolding: Gradually exchange the denaturing buffer with a refolding buffer on the column using a linear gradient. This slow removal of the denaturant allows the protein to refold while immobilized, which minimizes aggregation.[5][19]
-
Elution: Once refolding is complete, elute the now-soluble, folded protein from the column.
Data Presentation
Table 1: Comparison of Common Solubility-Enhancing Fusion Tags
| Tag | Size (kDa) | Common Affinity Resin | Cleavage Protease | Key Advantages |
| GST (Glutathione S-transferase) | ~26 | Glutathione Agarose | Thrombin, PreScission | High expression levels, good solubility enhancement.[16] |
| MBP (Maltose-Binding Protein) | ~42 | Amylose Resin | TEV, Factor Xa | Excellent solubility enhancement, can act as a chaperone.[3][17] |
| SUMO (Small Ubiquitin-like Modifier) | ~11 | N/A (often used with His-tag) | SUMO Protease | Promotes correct folding, protease is highly specific.[3] |
| Trx (Thioredoxin) | ~12 | Thiobond Resin | Enterokinase | Thermally stable, can enhance solubility.[16] |
| Polyionic Peptides (e.g., Poly-Arg, Poly-Asp) | < 2 | N/A (used with other tags) | N/A (often retained) | Small size, enhances solubility through charge repulsion.[16][20] |
Table 2: Common Buffer Additives to Enhance Protein Solubility
| Additive | Typical Concentration | Proposed Mechanism of Action |
| L-Arginine | 0.5 - 1.0 M | Suppresses aggregation by interacting with hydrophobic patches and aromatic residues.[4] |
| Glycerol | 5 - 20% (v/v) | Increases solvent viscosity and stabilizes protein structure through preferential hydration.[18] |
| NaCl / KCl | 150 - 500 mM | Shields surface charges, preventing non-specific electrostatic interactions that can lead to aggregation.[21] |
| Non-detergent Sulfobetaines (NDSBs) | 0.5 - 1.0 M | Stabilize the native state of proteins and can aid in refolding. |
| Polyethylene Glycol (PEG) | 1 - 5% (w/v) | Excluded volume effect that favors compact, folded protein states. |
Mandatory Visualizations
Caption: A decision-making workflow for troubleshooting insoluble Kelch-like proteins.
Caption: A step-by-step workflow for on-column refolding of proteins from inclusion bodies.
Experimental Protocols
Protocol 1: Small-Scale Expression Screening to Optimize Solubility
This protocol is designed to test different temperatures and inducer concentrations to find the optimal conditions for soluble expression.
Materials:
-
Expression strain of E. coli (e.g., BL21(DE3)) transformed with your Kelch-like protein expression plasmid.
-
LB Broth and appropriate antibiotic.
-
IPTG stock solution (1 M).
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1x Protease Inhibitor Cocktail).
-
Culture tubes and shaking incubator.
Methodology:
-
Inoculate 5 mL of LB broth (with antibiotic) with a single colony and grow overnight at 37°C.
-
The next day, use the overnight culture to inoculate four 10 mL cultures to an OD₆₀₀ of 0.1. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Label the tubes and induce expression as follows:
-
Tube 1: Induce with 1.0 mM IPTG, incubate at 37°C for 4 hours.
-
Tube 2: Induce with 0.1 mM IPTG, incubate at 37°C for 4 hours.
-
Tube 3: Move to a 25°C shaker, induce with 0.1 mM IPTG, incubate overnight (16 hours).
-
Tube 4: Move to an 18°C shaker, induce with 0.1 mM IPTG, incubate overnight (16 hours).
-
-
Harvest 1 mL from each culture by centrifugation at 10,000 x g for 5 minutes.
-
Resuspend the cell pellet in 200 µL of Lysis Buffer.
-
Lyse the cells by sonication on ice (e.g., 3 cycles of 15 seconds ON, 30 seconds OFF).
-
Take a 20 µL "Total" sample.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (this is the "Soluble" fraction).
-
Resuspend the remaining pellet in 200 µL of Lysis Buffer (this is the "Insoluble" fraction).
-
Analyze 15 µL of the Total, Soluble, and Insoluble fractions for each condition by SDS-PAGE to determine which condition yields the most protein in the soluble fraction.
Protocol 2: On-Column Refolding of a His-tagged Protein from Inclusion Bodies
This protocol describes the recovery of a His-tagged Kelch-like protein from inclusion bodies using a Ni-NTA column.
Materials:
-
Washed inclusion body pellet.
-
Denaturing Buffer (Binding Buffer): 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 8 M Urea (or 6 M GdnHCl), 20 mM Imidazole.
-
Refolding Buffer (Wash/Elution Buffer): 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 500 mM L-Arginine, 20 mM Imidazole.
-
Elution Buffer: Refolding Buffer containing 300 mM Imidazole.
-
Ni-NTA affinity resin and chromatography column.
-
Peristaltic pump or FPLC system.
Methodology:
-
Solubilization: Resuspend the inclusion body pellet in Denaturing Buffer. Stir for 1-2 hours at room temperature to ensure complete solubilization.
-
Clarification: Centrifuge the solution at high speed (>15,000 x g) for 30 minutes to pellet any remaining insoluble material. Filter the supernatant through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CVs) of Denaturing Buffer.
-
Binding: Load the clarified, denatured protein onto the column at a slow flow rate (e.g., 0.5 mL/min for a 1 mL column).
-
Refolding Gradient: Set up a linear gradient over 10-20 CVs from 100% Denaturing Buffer to 100% Refolding Buffer. This slow removal of urea allows the protein to refold while bound to the resin.
-
Wash: Wash the column with an additional 5 CVs of 100% Refolding Buffer to remove any remaining denaturant and non-specifically bound proteins.
-
Elution: Elute the refolded protein from the column using Elution Buffer. Collect fractions and analyze by SDS-PAGE.
-
Dialysis & Concentration: Pool the fractions containing your pure protein and dialyze against a suitable final storage buffer. Concentrate the protein as needed.
Protocol 3: High-Throughput Buffer Screening with Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid method to assess protein thermal stability. A higher melting temperature (Tm) generally correlates with a more stable protein, which is less likely to aggregate.[8][9]
Materials:
-
Purified Kelch-like protein (at ~0.1-0.2 mg/mL).
-
SYPRO Orange dye (5000x stock in DMSO).
-
A 96-well plate containing a buffer screen (varying pH, salts, and additives).
-
A quantitative PCR (qPCR) machine capable of performing a melt-curve analysis.
Methodology:
-
Prepare Master Mix: Dilute the SYPRO Orange dye to a 50x working stock in your protein's current buffer. Prepare a master mix of your protein and the 50x dye. For a 20 µL final reaction, you might use 18 µL of protein and 2 µL of 50x dye.
-
Set up Plate: In each well of a 96-well qPCR plate, add a small volume of a unique buffer condition from your screen (e.g., 2 µL).
-
Add Protein: Add 18 µL of the protein/dye master mix to each well, bringing the final volume to 20 µL. Seal the plate.
-
Run DSF Experiment: Place the plate in the qPCR instrument. Set up a melt-curve experiment:
-
Ramp the temperature from 25°C to 95°C at a rate of approximately 1°C per minute.
-
Set the instrument to monitor fluorescence of the SYPRO Orange dye (e.g., using FAM or SYBR Green channels).
-
-
Data Analysis: The instrument will generate a melt curve (fluorescence vs. temperature) for each well. The midpoint of the sharp transition in fluorescence is the melting temperature (Tm). The buffer condition that results in the highest Tm is considered the most stabilizing for your protein.[9]
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Tagging recombinant proteins to enhance solubility and aid purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. leukocare.com [leukocare.com]
- 8. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. The role of molecular chaperones in protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chaperone (protein) - Wikipedia [en.wikipedia.org]
- 12. How chaperones fold proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification | Springer Nature Experiments [experiments.springernature.com]
- 14. Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimization of buffer solutions for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. Improving protein solubility and activity by introducing small peptide tags designed with machine learning models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. utsouthwestern.edu [utsouthwestern.edu]
Optimizing Buffer Conditions for Kelch Domain Binding Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Kelch domain binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing high non-specific binding in my this compound binding assay. How can I reduce it?
A1: Non-specific binding can obscure true interactions and lead to inaccurate results. Here are several strategies to mitigate it:
-
Adjust Ionic Strength: Increasing the salt concentration (e.g., NaCl) in your buffer can minimize non-specific electrostatic interactions.[1][2] Higher salt concentrations shield charges on both the protein and the binding surface.[1][2]
-
Optimize pH: The pH of the buffer affects the charge of your protein.[1] Consider adjusting the buffer pH to be near the isoelectric point (pI) of your this compound or the interacting partner to reduce charge-based non-specific binding.[1]
-
Include Additives:
-
Blocking Proteins: Adding a blocking protein like Bovine Serum Albumin (BSA) at around 0.1% to 1% can help prevent your protein of interest from binding to surfaces non-specifically.[1][2]
-
Detergents: Non-ionic detergents such as Tween-20 or Triton X-100 at low concentrations (e.g., 0.005% to 0.1%) can disrupt hydrophobic interactions that contribute to non-specific binding.[1][2][3]
-
Glycerol (B35011): Including 5-10% glycerol can help to stabilize the protein and reduce non-specific binding.
-
Q2: My this compound protein is aggregating in the assay buffer. What can I do to improve its solubility and stability?
A2: Protein aggregation can lead to loss of activity and inaccurate binding measurements. Consider the following solutions:
-
Modify Buffer pH: Proteins are often least soluble at their isoelectric point (pI).[4] Adjusting the buffer pH to be at least one unit away from the pI of your this compound can improve solubility.[4]
-
Screen Different Salts: The type and concentration of salt can impact protein stability.[3][4] Experiment with different salts (e.g., KCl instead of NaCl) and vary the concentration to find the optimal condition for your protein.[3]
-
Use Reducing Agents: If aggregation is due to the formation of intermolecular disulfide bonds, include a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in your buffer, typically at 1-5 mM.[3][5] TCEP has a longer half-life and can be more effective over extended experiments.[3]
-
Incorporate Stabilizing Additives:
Q3: What are the key buffer components to consider when starting to optimize for a new this compound binding assay?
A3: A systematic approach to buffer optimization is crucial. Here are the primary components to evaluate:
-
Buffering Agent and pH: Choose a buffer with a pKa close to the desired experimental pH to ensure stable pH control. Common choices include HEPES, Tris, and Phosphate buffers.[6] The optimal pH will be protein-dependent, so screening a range is recommended.[4]
-
Salt Type and Concentration: Salt is critical for mimicking physiological conditions and modulating electrostatic interactions.[7][8] Start with a physiological concentration (e.g., 150 mM NaCl) and then titrate up or down to find the best signal-to-noise ratio.[7][8][9]
-
Additives: Based on the specific challenges you face (non-specific binding, aggregation), systematically test the effect of blocking agents (BSA), detergents (Tween-20), and reducing agents (DTT, TCEP).[1][2][3]
Quantitative Data Summary
The following tables summarize common buffer components and their typical concentration ranges for optimizing this compound binding assays, particularly for techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Table 1: Common Buffer Components and Recommended Concentration Ranges
| Component | Typical Concentration Range | Purpose |
| Buffering Agent | 10 - 50 mM | Maintain stable pH |
| (e.g., HEPES, Tris-HCl, PBS) | ||
| Salt | 50 - 500 mM | Modulate ionic strength, reduce non-specific binding |
| (e.g., NaCl, KCl) | ||
| Reducing Agent | 1 - 10 mM | Prevent disulfide bond formation and aggregation |
| (e.g., DTT, TCEP) | ||
| Detergent | 0.005% - 0.1% (v/v) | Reduce non-specific hydrophobic interactions |
| (e.g., Tween-20, Triton X-100) | ||
| Blocking Agent | 0.1% - 1% (w/v) | Minimize binding to surfaces |
| (e.g., BSA) | ||
| Stabilizer | 5% - 20% (v/v) | Improve protein stability and solubility |
| (e.g., Glycerol) |
Table 2: Example Buffer Compositions for Specific this compound Binding Assays
| Assay Type | Example Buffer Composition |
| Surface Plasmon Resonance (SPR) | 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% (v/v) Tween-20, 1 mM TCEP.[10] |
| Isothermal Titration Calorimetry (ITC) | 10 mM HEPES pH 7.4, 150 mM NaCl.[11] |
| Fluorescence Polarization (FP) | 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100. |
Experimental Protocols
Protocol 1: General Buffer Screening for Optimal this compound Stability
This protocol uses a thermal shift assay (TSA) or Thermofluor assay to rapidly screen for buffer conditions that enhance the thermal stability of the this compound protein, which often correlates with improved behavior in binding assays.
-
Prepare a master mix of your purified this compound protein at a final concentration of 0.15 mg/mL in a base buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).[12]
-
Add a fluorescent dye (e.g., SYPRO Orange) to the protein master mix at a 1:1000 dilution.[12]
-
Prepare a 96-well plate with 10 µL of various screen buffers per well. The screen should cover a range of pH values, salt concentrations, and additives.
-
Add 10 µL of the protein-dye master mix to each well.[12]
-
Seal the plate and centrifuge briefly to mix the contents.
-
Run the thermal shift assay in a real-time PCR instrument, gradually increasing the temperature and monitoring the fluorescence.
-
Analyze the data to determine the melting temperature (Tm) in each buffer condition. Higher Tm values indicate greater protein stability.
Protocol 2: Isothermal Titration Calorimetry (ITC) for Nrf2 peptide binding to Keap1 this compound
This protocol outlines the determination of binding affinity between an Nrf2-derived peptide and the Keap1 this compound.[11]
-
Protein and Peptide Preparation:
-
Express and purify the Keap1 this compound.[11]
-
Synthesize the Nrf2 peptide.[11]
-
Thoroughly dialyze both the protein and peptide against the same assay buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl) to minimize heats of dilution.[11]
-
Accurately determine the concentrations of the protein and peptide solutions.[11]
-
-
ITC Experiment:
-
Load the Keap1 this compound solution (e.g., 0.005 mM) into the sample cell of the ITC instrument.[11]
-
Load the Nrf2 peptide solution (e.g., 0.05 mM) into the injection syringe.[11]
-
Set the experimental temperature (e.g., 25 °C).[11]
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the peptide into the protein solution, recording the heat change after each injection.[11]
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.[11]
-
Plot the heat per mole of injectant against the molar ratio of peptide to protein.[11]
-
Fit the resulting binding isotherm to a suitable model (e.g., single-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.[11]
-
Visualizations
Caption: The Nrf2-Keap1 signaling pathway under basal and oxidative stress conditions.
Caption: A general workflow for a this compound binding assay.
Caption: A troubleshooting decision tree for common binding assay issues.
References
- 1. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 2. nicoyalife.com [nicoyalife.com]
- 3. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical strategies for the evaluation of high-affinity protein/nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of the Nature and Concentration of Salt on the Interaction of the HIV-1 Nucleocapsid Protein with SL3 RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Surface Plasmon Resonance Technique for Studies of Inter-domain Interactions in Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Identification of Buffer Conditions for Optimal Thermostability and Solubility of Herpesviral Protein UL37 Using the Thermofluor Assay - PMC [pmc.ncbi.nlm.nih.gov]
How to deal with non-specific binding in co-immunoprecipitation of Kelch proteins.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the co-immunoprecipitation (Co-IP) of Kelch proteins, with a specific focus on mitigating non-specific binding.
Troubleshooting Guide: Non-Specific Binding in Kelch Protein Co-IP
High background and non-specific binding are common challenges in Co-IP experiments. This guide provides a systematic approach to troubleshooting these issues when working with Kelch proteins.
Problem: High background or multiple non-specific bands in the final elution.
This is often due to proteins binding non-specifically to the beads, the antibody, or other components of the IP system. Kelch proteins, as components of larger complexes and potentially interacting with the cytoskeleton, may present unique challenges.
Initial Checks and Key Controls
Before extensive troubleshooting, ensure the following controls have been included in your experiment. These are essential for diagnosing the source of non-specific binding.
| Control Type | Description | Purpose |
| Isotype Control | A non-immune antibody of the same isotype and from the same host species as the primary antibody is used in a parallel IP.[1] | To identify non-specific binding of proteins to the immunoglobulin (IgG) itself. |
| Beads-Only Control | The cell lysate is incubated with beads alone, without the primary antibody. | To identify proteins that bind non-specifically to the bead matrix. |
| Input Control | A small fraction (1-5%) of the initial cell lysate is run on the gel alongside the IP samples. | To confirm that the target protein and its potential interactors are expressed in the lysate. |
| Negative Control Lysate | Lysate from cells known not to express the bait protein (e.g., knockout/knockdown cell line) is used. | To confirm the specificity of the antibody for the target protein. |
Troubleshooting Strategies
If the controls indicate significant non-specific binding, consider the following optimization steps. The effectiveness of each strategy can be protein- and interaction-dependent.
1. Optimization of Lysis and Wash Buffers
The composition of your lysis and wash buffers is critical for maintaining specific protein-protein interactions while minimizing non-specific binding.
| Parameter | Recommendation | Rationale |
| Detergent Choice | Start with a mild, non-ionic detergent like NP-40 or Triton X-100 (0.1-1.0%). For membrane-associated Kelch protein complexes, consider zwitterionic detergents like CHAPS. Avoid harsh ionic detergents like SDS unless strong interactions are expected. | Non-ionic detergents are less likely to disrupt native protein-protein interactions.[2] Zwitterionic detergents can be more effective at solubilizing membrane proteins while preserving interactions. |
| Salt Concentration | Optimize the salt concentration (e.g., NaCl) in your wash buffer. Start with a physiological concentration (150 mM) and test a range (e.g., 200-500 mM). | Increasing the ionic strength of the wash buffer can disrupt weak, non-specific electrostatic interactions. |
| Additives | Consider adding low concentrations of reducing agents (e.g., 1-2 mM DTT or β-mercaptoethanol) to the wash buffer. | Can help to disrupt non-specific interactions mediated by disulfide bonds. |
2. Pre-clearing the Lysate
This step aims to remove proteins from the lysate that are prone to non-specifically binding to the IP components.
| Method | Description |
| Beads-Only Pre-clearing | Incubate the cell lysate with protein A/G beads for 30-60 minutes at 4°C before adding the primary antibody.[3] |
| Isotype Control Pre-clearing | Incubate the lysate with an isotype control antibody and beads, then collect the supernatant for the actual IP. |
3. Antibody and Bead Considerations
| Aspect | Recommendation | Rationale |
| Antibody Concentration | Use the lowest concentration of antibody that efficiently pulls down the target protein. Titrate the antibody to find the optimal amount. | Excess antibody can lead to increased non-specific binding. |
| Bead Type | Magnetic beads are often preferred over agarose (B213101) beads as they can exhibit lower non-specific binding.[4] | Magnetic beads have a solid surface, which can lead to less entrapment of non-specific proteins compared to the porous structure of agarose beads. |
| Bead Blocking | Pre-block the beads with a blocking agent like 1-5% BSA or non-fat milk before adding the lysate.[2] | This saturates non-specific binding sites on the beads. |
Frequently Asked Questions (FAQs)
Q1: I am seeing a strong band at the same molecular weight as my Kelch protein in my isotype control lane. What does this mean and how can I fix it?
A1: A band in the isotype control lane at the same size as your target protein indicates that other proteins in the lysate are non-specifically binding to the immunoglobulin used in the IP. To address this, you can:
-
Increase the stringency of your washes: Gradually increase the salt (e.g., NaCl up to 500 mM) and/or detergent (e.g., up to 1% NP-40 or Triton X-100) concentration in your wash buffer.
-
Perform a pre-clearing step: Incubate your lysate with an isotype control antibody and beads to remove these non-specific binders before proceeding with your specific antibody.
-
Reduce the amount of primary antibody: Using an excessive amount of antibody can increase the chances of non-specific interactions.
Q2: My Co-IP with a known interactor of my Kelch protein is not working, but the pulldown of the Kelch protein itself is successful. What could be the problem?
A2: This suggests that the interaction between your Kelch protein and its partner is being disrupted during the Co-IP procedure. Consider the following:
-
Lysis buffer composition: The detergent in your lysis buffer might be too harsh and disrupting the protein-protein interaction. Try a milder detergent or a lower concentration.
-
Wash conditions: Your wash buffer may be too stringent. Try reducing the salt or detergent concentration.
-
Epitope masking: The antibody you are using to pull down the Kelch protein might be binding to a site that is also involved in the interaction with its partner, thus blocking the interaction. Try using an antibody that targets a different epitope on your Kelch protein.
-
Transient interaction: The interaction may be weak or transient. Consider performing in vivo cross-linking before cell lysis to stabilize the interaction.
Q3: Since many Kelch proteins are involved in ubiquitination, are there any special considerations for Co-IP of ubiquitinated proteins?
A3: Yes, when studying the interaction of Kelch proteins with their ubiquitinated substrates, it is crucial to preserve the ubiquitin chains.
-
Inhibit deubiquitinases (DUBs): Add DUB inhibitors, such as N-ethylmaleimide (NEM) or PR-619, to your lysis buffer immediately before use.
-
Proteasome inhibition: If you are interested in polyubiquitinated substrates that are targeted for degradation, treat the cells with a proteasome inhibitor (e.g., MG132) for a few hours before harvesting. This will lead to an accumulation of polyubiquitinated proteins.
Q4: Kelch proteins can associate with the cytoskeleton. How does this affect the Co-IP protocol?
A4: The association with the cytoskeleton can make complete solubilization challenging.
-
Lysis buffer optimization: You may need to use a slightly more stringent lysis buffer or include mechanical disruption (e.g., sonication) to efficiently extract your Kelch protein and its interactors from the cytoskeleton. However, be mindful that excessive sonication can disrupt protein complexes.
-
Pre-clearing: Cytoskeletal components can be "sticky" and contribute to high background. A thorough pre-clearing step is highly recommended.
Experimental Protocols
Detailed Co-Immunoprecipitation Protocol for Kelch Proteins
This protocol is a starting point and may require optimization for your specific Kelch protein and its interacting partners.
1. Cell Lysis
-
Culture cells to ~80-90% confluency. If applicable, treat with a proteasome inhibitor (e.g., 10-20 µM MG132 for 4-6 hours) before harvesting.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with freshly added protease and phosphatase inhibitors. For ubiquitination studies, also add a DUB inhibitor (e.g., 10 mM NEM).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube. Determine the protein concentration using a standard assay (e.g., BCA).
2. Pre-clearing the Lysate
-
To 1 mg of total protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
3. Immunoprecipitation
-
To the pre-cleared lysate, add the appropriate amount of your primary antibody against the Kelch protein (typically 1-5 µg, but this should be optimized).
-
In a parallel tube, add the same amount of a corresponding isotype control antibody to an equal amount of pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of a 50% slurry of Protein A/G beads to each tube.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (this can be the same as the lysis buffer or a modified version with a higher salt concentration). After each wash, pellet the beads and discard the supernatant.
5. Elution
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Pellet the beads by centrifugation and transfer the supernatant (eluate) to a new tube for analysis by Western blotting or mass spectrometry.
Visualizations
Logical Workflow for Troubleshooting Non-Specific Binding
Caption: A logical workflow for troubleshooting non-specific binding in Co-IP.
Experimental Workflow for Kelch Protein Co-IP
Caption: A streamlined experimental workflow for Co-IP of Kelch proteins.
Signaling Pathway: Kelch Protein as a Cul3 E3 Ligase Adaptor
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. The Cul3/Klhdc5 E3 Ligase Regulates p60/Katanin and Is Required for Normal Mitosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Kelch Domain Crystal Structures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystal structure determination of Kelch domain-containing proteins. Our goal is to help you overcome common challenges and improve the resolution of your diffraction data.
Frequently Asked Questions (FAQs)
Q1: What is the minimum recommended purity for a this compound protein sample to obtain high-resolution crystals?
A1: For successful crystallization experiments that yield high-resolution diffraction data, it is recommended that the this compound protein sample be ≥95% pure.[1] Homogeneity of the protein sample, where all protein molecules are identical, is a critical factor that significantly increases the likelihood of forming well-ordered crystals.[1][2] Techniques such as size-exclusion chromatography (SEC) are excellent for assessing the homogeneity of the sample; a single, symmetrical Gaussian peak is a good indicator of a monodisperse sample.[1]
Q2: My this compound protein is pure, but it won't crystallize. What are the first parameters I should optimize?
A2: If your pure this compound protein is not crystallizing, the first parameters to systematically vary are:
-
Protein Concentration: The optimal concentration is protein-specific and must be determined empirically. Typical starting concentrations for screening range from 2-50 mg/mL.[2] Some proteins may crystallize at concentrations as low as 1-2 mg/ml, while others may require 20-30 mg/ml or higher.[1]
-
Precipitant Concentration: Fine-tuning the concentration of your precipitating agent is crucial. Small, incremental changes can have a significant impact on nucleation and crystal growth.[3]
-
pH: The pH of the crystallization solution affects the surface charge of the protein, which can influence crystal packing. It is advisable to screen a broad pH range (e.g., pH 3-9) in one-unit increments initially.[3]
-
Temperature: Temperature influences protein solubility and the kinetics of crystallization.[4] Testing different temperatures, such as 4°C and 18-20°C, can be beneficial.[5][6]
Q3: What are Kelch domains and why are they important targets for structural studies?
A3: Kelch domains are structural motifs composed of repeating sequences of about 50 amino acids, which fold into a β-propeller structure.[7][8] These domains are crucial for mediating protein-protein interactions.[9] A prominent example is the this compound of Keap1, which interacts with the transcription factor Nrf2.[7] This interaction is a key regulatory point in the cellular response to oxidative stress, making Keap1 an attractive drug target for inflammatory diseases.[10] Understanding the three-dimensional structure of Kelch domains at high resolution is vital for structure-based drug design.[7]
Troubleshooting Guides
Issue 1: Poorly diffracting crystals or high mosaicity
If you have obtained this compound crystals, but they diffract poorly or exhibit high mosaicity, consider the following troubleshooting steps.
Initial Assessment Workflow
Caption: Troubleshooting workflow for poorly diffracting this compound crystals.
Possible Cause & Solution
| Possible Cause | Suggested Solution | Experimental Protocol |
| Internal Crystal Disorder | Perform crystal annealing to reduce disorder induced by flash-cooling.[11][12] | Protocol: After flash-cooling the crystal in the cryostream, block the stream for 1-2 seconds to allow the crystal to warm slightly, then re-expose it to the cold stream.[5] Alternatively, for a more controlled approach, remove the crystal from the cryostream, pass it through a cryoprotectant solution for a few seconds, and then re-flash-cool it.[12] |
| High Solvent Content / Loose Molecular Packing | Dehydrate the crystal to encourage tighter packing of the protein molecules.[12] | Protocol: Transfer the crystal to a solution containing a higher concentration of the precipitant or a high molecular weight PEG for a short period (seconds to minutes). Alternatively, expose the crystal to a controlled stream of dry air or nitrogen. The rate and extent of dehydration need to be carefully optimized for each crystal system.[12] |
| Suboptimal Cryoprotection | The cryoprotectant may be causing crystal damage or ice formation.[13] | Protocol: Screen a variety of cryoprotectants (see table below) at different concentrations. A common method is to incrementally increase the cryoprotectant concentration in the mother liquor by 5-10% and test for ice-free flash-cooling by observing the drop under a microscope after plunging it into liquid nitrogen. A clear, transparent drop indicates successful vitrification.[13][14] |
| Radiation Damage | This compound crystals, like all protein crystals, are susceptible to X-ray radiation damage, which can degrade diffraction quality over time.[15] | Protocol: Collect data at cryogenic temperatures (around 100 K) to mitigate radiation damage.[16] If using micro-focus beamlines, it may be necessary to merge data from multiple crystals to obtain a complete dataset.[17] Consider collecting data at different spots on a larger crystal if possible. |
Table 1: Common Cryoprotectants and Starting Concentrations
| Cryoprotectant | Typical Starting Concentration | Notes |
| Glycerol | 20-30% (v/v)[14] | Very gentle to most proteins and highly soluble.[14] |
| Ethylene Glycol | 20-30% (v/v)[14] | Effective but can sometimes be harsh on crystals. |
| Sucrose / Glucose | 25-30% (w/v)[14] | Gentle cryoprotectants, suitable for a wide range of conditions.[14] |
| Polyethylene Glycols (PEGs) | 25-40% (v/v or w/v)[14] | If PEGs are already in the crystallization condition, increasing their concentration is a convenient option.[14] |
| MPD (2-Methyl-2,4-pentanediol) | 25-30% (v/v)[14] | A common and effective cryoprotectant. |
Issue 2: The this compound binding site is occluded by crystal contacts
In some crystal forms, the functionally important binding sites of the this compound can be blocked by neighboring molecules in the crystal lattice. This prevents the soaking of ligands or binding partners, which is crucial for drug development studies.
Signaling Pathway and Experimental Strategy
The Keap1-Nrf2 pathway is a canonical example of this compound-mediated protein interaction. Keap1 targets Nrf2 for ubiquitination and subsequent degradation. Under oxidative stress, this interaction is inhibited, leading to the activation of cytoprotective genes.
References
- 1. biocompare.com [biocompare.com]
- 2. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving crystal quality - CCP4 wiki [wiki.uni-konstanz.de]
- 7. Crystallization and initial crystallographic analysis of the this compound from human Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure of the this compound of human Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of the this compound of human NS1-binding protein at 1.98 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal-contact engineering to obtain a crystal form of the this compound of human Keap1 suitable for ligand-soaking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 14. pages.vassar.edu [pages.vassar.edu]
- 15. ruppweb.org [ruppweb.org]
- 16. Practical macromolecular cryocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clustering procedures for the optimal selection of data sets from multiple crystals in macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for designing constructs for Kelch domain studies.
This guide provides best practices, troubleshooting tips, and frequently asked questions for researchers designing and working with Kelch domain constructs.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and what is its primary function?
The this compound is a highly conserved structural motif found in a wide range of organisms, from viruses to mammals.[1] It is characterized by a series of "Kelch repeats," typically 50-60 amino acids long, which fold into a four-stranded β-sheet structure known as a "blade."[1][2] Five to seven of these blades assemble into a circular, fan-like β-propeller structure.[1][3] The primary function of the this compound is to mediate protein-protein interactions, often acting as a substrate recognition module for E3 ubiquitin ligase complexes.[1][4][5] For example, the this compound of Keap1 binds to the transcription factor Nrf2, targeting it for ubiquitination and degradation.[6][7]
Q2: What are the key considerations when defining the boundaries for a this compound construct?
Defining the correct domain boundaries is critical for expressing a stable and soluble protein. Here are key considerations:
-
Structural Information: If a crystal structure of your protein or a close homolog exists, use it to define the start and end residues of the β-propeller fold.[7]
-
Sequence Alignments: Use multiple sequence alignment tools (like Clustal Omega) to compare your protein with other known this compound proteins.[8] This helps identify the conserved repeat motifs and define the core domain.
-
Secondary Structure Prediction: Tools available through resources like the Expasy server can predict the locations of β-strands, helping to ensure that you include all the blades of the propeller.[8]
-
Flanking Regions: While the core β-propeller is essential, sometimes short flanking sequences are required for stability. However, long, flexible regions outside the core domain can interfere with crystallization and should generally be excluded if the isolated domain is the target.[9][10]
Q3: Which affinity tag should I use for my this compound construct?
The choice of affinity tag depends on the expression system and downstream application. The most common choice is an N-terminal hexahistidine (6xHis) tag, often combined with a protease cleavage site (like TEV or Thrombin) to allow for its removal after purification.[6][11]
| Tag | Typical Location | Advantages | Considerations |
| 6xHis-tag | N- or C-terminus | Small, generally non-perturbing. Allows for purification via Immobilized Metal Affinity Chromatography (IMAC).[11] | Elution with imidazole (B134444) may require a subsequent dialysis or gel filtration step. |
| GST-tag | N-terminus | Can enhance solubility.[12] Larger size may aid in pulling down interaction partners. | Large size ( ~26 kDa) may interfere with protein function or structure. Must be cleaved. |
| MBP-tag | N-terminus | Significantly enhances solubility of difficult-to-express proteins. | Very large size (~42 kDa) makes cleavage essential for most structural and functional studies. |
| Strep-tag II | N- or C-terminus | High specificity binding and gentle elution conditions preserve protein activity. | Lower binding capacity compared to His-tags. |
Q4: My Kelch protein is part of a larger, multi-domain protein. Should I include other domains like BTB or BACK in my construct?
This depends on your research question.
-
For structural or biochemical studies of the this compound itself: Expressing the isolated this compound is usually sufficient.[13]
-
For studying interactions with Cullin3: The BTB (or POZ) domain is required for Cullin3 binding.[1][4]
-
For studying the full E3 ligase complex assembly: A construct including the BTB, BACK, and Kelch domains may be necessary. The BACK domain acts as a linker and can be important for the overall architecture of the complex.[9][14]
Note that expressing larger, multi-domain constructs can be more challenging and may lead to lower solubility or yield.[14] It is often strategic to design multiple constructs (e.g., this compound alone, BTB-BACK, BTB-BACK-Kelch) to find a soluble, stable version.[15]
Troubleshooting Guides
Problem 1: My this compound protein is expressed in inclusion bodies or aggregates during purification.
Protein aggregation is a common issue, often caused by the exposure of hydrophobic surfaces during overexpression or purification.[16][17][18]
Initial Checks:
-
Lower Expression Temperature: After inducing expression, lower the culture temperature (e.g., from 37°C to 18-25°C). This slows down protein synthesis, allowing more time for proper folding.[19]
-
Optimize Lysis Buffer: Ensure your lysis buffer contains additives that can help stabilize the protein.
Troubleshooting Decision Tree for Aggregation
Caption: A decision tree for troubleshooting protein aggregation.
Problem 2: The purified this compound protein has low yield.
Low yield can stem from issues in expression, cell lysis, or purification steps.[17][20]
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Expression | Optimize codon usage for your expression host (e.g., E. coli).[11] | Ensures efficient translation by providing the necessary tRNAs. |
| Test different E. coli strains (e.g., BL21(DE3), Rosetta 2).[11] | Some strains can better handle proteins with rare codons or complex folding requirements. | |
| Inefficient Lysis | Compare different lysis methods (sonication vs. microfluidizer vs. chemical). | Ensures maximum release of soluble protein from the cells. |
| Add lysozyme (B549824) and DNase to the lysis buffer. | Lysozyme aids in breaking the cell wall; DNase reduces viscosity from released DNA, improving purification. | |
| Loss during IMAC | Check the pH of your lysis and wash buffers (typically 7.5-8.0). | The His-tag's affinity for the resin is pH-dependent. |
| Increase the imidazole concentration in wash steps gradually. | A step-gradient wash can remove weakly bound contaminants without eluting the target protein prematurely. | |
| Precipitation on Column | Run purification at 4°C. | Lower temperatures can increase the stability of many proteins. |
| Add 5-10% glycerol to all buffers.[11] | Glycerol is a cryoprotectant and osmolyte that can stabilize proteins. |
Problem 3: My this compound does not bind to its known interaction partner in my assay.
If your purified protein is stable and monomeric but inactive, consider the following:
-
Protease Cleavage: If you cleaved an affinity tag, ensure the protease was fully removed. Residual protease can degrade your protein over time.
-
Buffer Conditions: The binding interaction may be sensitive to pH, salt concentration, or the presence of co-factors. Test a range of buffer conditions.
-
Oxidation: Cysteine residues can form incorrect disulfide bonds. Always include a reducing agent like DTT or TCEP (1-5 mM) in your final storage buffer.[21]
-
Construct Design: The binding site might be occluded. In structural studies of Keap1, mutations were introduced to break crystal contacts that blocked the Nrf2 binding site, demonstrating that accessibility is key.[6] If the N- or C-terminus is involved in binding, an affinity tag at that location could cause steric hindrance.
-
Protein Integrity: Confirm the protein is folded correctly using techniques like Circular Dichroism (CD) spectroscopy.[22]
Experimental Protocols & Workflows
General Workflow for this compound Studies
Caption: A typical experimental workflow for this compound studies.
Protocol 1: Expression and Purification of His-tagged Keap1 this compound
This protocol is adapted from methodologies used for the human and mouse Keap1 this compound.[6][11][19]
-
Construct: Human Keap1 (residues 321-609) cloned into a pET vector with an N-terminal 6xHis-tag followed by a TEV protease cleavage site.[6]
-
Transformation: Transform the plasmid into an E. coli expression strain like BL21(DE3) or Rosetta 2.
-
Expression:
-
Grow cells in LB media with appropriate antibiotics at 37°C until OD600 reaches 0.6-0.8.
-
Induce protein expression with 0.5 mM IPTG.
-
Reduce the temperature to 20°C and continue shaking for 16-18 hours.
-
-
Lysis:
-
Harvest cells by centrifugation and resuspend in Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20 mM Imidazole, 5% Glycerol, 1 mM TCEP).
-
Lyse cells by sonication or microfluidization on ice.
-
Clarify the lysate by centrifugation at >20,000 x g for 45 minutes at 4°C.
-
-
Purification:
-
IMAC: Load the supernatant onto a Ni-NTA column equilibrated with Lysis Buffer. Wash with 10-20 column volumes of Wash Buffer (Lysis Buffer with 40 mM Imidazole). Elute with Elution Buffer (Lysis Buffer with 250-300 mM Imidazole).[11]
-
Tag Cleavage (Optional): Dialyze the eluted protein against a low-imidazole buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM TCEP) overnight at 4°C in the presence of His-tagged TEV protease.
-
Reverse IMAC (Optional): Pass the dialyzed sample back over a Ni-NTA column to remove the cleaved His-tag and the His-tagged TEV protease. The flow-through contains your tagless protein.
-
Size Exclusion Chromatography (SEC): As a final polishing step, load the protein onto a gel filtration column (e.g., Superdex 75 or 200) equilibrated in a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This step separates monomers from aggregates and removes remaining impurities.[22]
-
-
Quality Control: Analyze the final protein by SDS-PAGE for purity and confirm its mass by mass spectrometry.
Protocol 2: Fluorescence Anisotropy (FA) Binding Assay
This assay measures the binding of your this compound protein to a fluorescently labeled peptide derived from its substrate.[22]
-
Materials:
-
Purified this compound protein of known concentration.
-
Fluorescently labeled peptide (e.g., FITC-labeled Nrf2 peptide for Keap1).[22]
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP).
-
-
Procedure:
-
Prepare a series of dilutions of your unlabeled Kelch protein in Assay Buffer.
-
In a black, low-volume 384-well plate, add a fixed, low concentration (e.g., 5 nM) of the fluorescently labeled peptide to each well.
-
Add the varying concentrations of your Kelch protein to the wells. Include a "peptide only" control.
-
Incubate at room temperature for 30-60 minutes to reach equilibrium.
-
Measure fluorescence anisotropy using a plate reader with appropriate filters for your fluorophore.
-
-
Data Analysis:
-
Plot the change in anisotropy as a function of the Kelch protein concentration.
-
Fit the data to a suitable binding equation (e.g., a quadratic binding equation) to determine the dissociation constant (KD).[22]
-
Signaling Pathway Example
The Keap1-Nrf2 Signaling Pathway
Under normal conditions, the Keap1 homodimer uses its two Kelch domains to bind to the DLG and ETGE motifs of the Nrf2 transcription factor.[9][23] This interaction allows the Cul3-RBX1 E3 ligase, bound to the BTB domain of Keap1, to polyubiquitinate Nrf2, targeting it for proteasomal degradation.[24] Under oxidative stress, reactive cysteines in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-containing genes.[24]
Caption: Simplified diagram of the Keap1-Nrf2 signaling pathway.
References
- 1. Characteristics of the this compound containing (KLHDC) subfamily and relationships with diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. Crystal structure of the this compound of human NS1-binding protein at 1.98 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kelch proteins: emerging roles in skeletal muscle development and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Termbites [termbites.com]
- 6. Crystal-contact engineering to obtain a crystal form of the this compound of human Keap1 suitable for ligand-soaking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of the this compound of human Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategy and construct design – Protein Expression and Purification Core Facility [embl.org]
- 9. thesgc.org [thesgc.org]
- 10. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into therapeutic discovery through the this compound structure of Keap1 at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsouthwestern.edu [utsouthwestern.edu]
- 13. Crystallization and initial crystallographic analysis of the this compound from human Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural Basis for Cul3 Protein Assembly with the BTB-Kelch Family of E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural and biochemical characterization establishes a detailed understanding of KEAP1-CUL3 complex assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. A guide to studying protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Purification, crystallization and preliminary X-ray diffraction analysis of the Kelch-like motif region of mouse Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bioradiations.com [bioradiations.com]
- 21. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 22. Interaction Energetics and Druggability of the Protein-Protein Interaction between Kelch-like ECH-associated Protein 1 (KEAP1) and Nuclear Factor, Erythroid 2 Like 2 (Nrf2) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Protein-Protein Interaction Assays with Kelch Domains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with protein-protein interaction (PPI) assays involving Kelch domain proteins. The content is tailored for scientists and drug development professionals working with common PPI techniques such as Yeast Two-Hybrid (Y2H), Co-Immunoprecipitation (Co-IP), and Surface Plasmon Resonance (SPR).
Frequently Asked Questions (FAQs)
Q1: What are Kelch domains and why can they be challenging for PPI assays?
A1: Kelch domains are evolutionarily conserved protein-protein interaction modules characterized by a β-propeller structure. This structure is typically composed of five to seven "blades," each made of four anti-parallel β-strands. The loops connecting these strands form a binding surface for interacting partners. Challenges in PPI assays can arise from:
-
Structural Integrity: The proper folding of the β-propeller is crucial for its function. Expression in heterologous systems (like yeast or bacteria) can sometimes lead to misfolding and aggregation, resulting in non-functional protein.
-
Steric Hindrance: The relatively large and complex structure of the this compound can cause steric hindrance in assays like Y2H, where the domain is fused to other proteins (e.g., a DNA-binding or activation domain). This can prevent the interaction from occurring or disrupt the reporter system.[1]
-
Accessibility of Binding Sites: The binding site for interacting partners is often located in the central pore or on the surface of the propeller. The fusion of tags or other proteins can obstruct these sites.
-
Dimerization: Some this compound proteins, like Keap1, can form dimers. This dimerization can be critical for their function and interaction with binding partners.[2][3] Assays that disrupt this dimerization may fail to detect biologically relevant interactions.
Q2: My this compound protein is expressed at very low levels or is insoluble. What can I do?
A2: Low expression and insolubility are common problems when working with recombinant proteins, including those with Kelch domains. Here are some troubleshooting steps:
-
Optimize Expression Conditions:
-
Temperature: Lowering the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing the formation of insoluble inclusion bodies.[4][5]
-
Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG) to find the optimal level that balances expression with solubility.[4][6]
-
Host Strain: For bacterial expression, consider using host strains that are better suited for expressing challenging proteins, such as those containing chaperones or strains that reduce leaky expression.[4]
-
-
Vector and Construct Design:
-
Codon Optimization: Ensure the coding sequence of your this compound is optimized for the expression host to avoid issues with rare codons.[4]
-
Solubility Tags: Fuse a highly soluble protein tag (e.g., MBP, GST, or SUMO) to the N-terminus of your this compound construct. These tags can act as solubility enhancers.
-
-
Lysis and Purification:
-
Lysis Buffer: Use a lysis buffer with optimized detergent and salt concentrations to improve protein solubility. Additives like glycerol (B35011) can also help stabilize the protein.
-
Purification Strategy: If the protein is in inclusion bodies, you may need to use a denaturation/renaturation protocol.
-
Q3: I am not detecting an interaction that has been previously reported. What are the general reasons for this?
A3: Failure to detect a known interaction (a false negative) can be due to a variety of factors across different PPI assays:
-
Y2H: The fusion partners (DNA-binding or activation domains) may sterically hinder the interaction. The interaction may also require post-translational modifications that do not occur in yeast.[1]
-
Co-IP: The antibody may be binding to an epitope that is part of the interaction interface, thus blocking the interaction. The lysis and wash buffers may be too stringent, disrupting a weak or transient interaction.
-
SPR: The immobilization of the ligand (your Kelch protein or its partner) on the sensor chip may have altered its conformation and rendered it inactive. The interaction may also be too weak to be detected under the experimental conditions.
Yeast Two-Hybrid (Y2H) Troubleshooting Guide
Issue 1: High number of false positives or "sticky" preys.
-
Question: My bait protein seems to interact with many unrelated prey proteins. How can I reduce these non-specific interactions?
-
Answer: False positives are a known issue in Y2H screens. Here’s how to address them:
-
Increase Stringency: Use more stringent selective media. For example, if you are using a HIS3 reporter, add 3-amino-1,2,4-triazole (3-AT) to the media to suppress low-level, non-specific activation.
-
Multiple Reporters: Use a yeast strain with multiple reporter genes (e.g., HIS3, ADE2, lacZ). A true interaction should activate all reporters.
-
Bait Controls: Perform a control experiment by transforming the bait plasmid alone and testing for auto-activation of the reporter genes. If the bait auto-activates, you may need to use a different bait construct (e.g., a truncated version).
-
Validate Interactions: Always validate putative interactions with an independent method, such as Co-IP or an in vitro binding assay.
-
Issue 2: No interaction detected with a known or expected binding partner (False Negative).
-
Question: I am not seeing an interaction between my this compound bait and its known partner. What could be wrong?
-
Answer: False negatives in Y2H can be particularly common with large, structured domains like the Kelch β-propeller.
-
Steric Hindrance: The fusion of the DNA-binding domain (DBD) or activation domain (AD) to your proteins can physically block the interaction site.[1]
-
Solution: Try swapping the fusion partners. If your Kelch protein was the bait (fused to DBD), try making it the prey (fused to AD) and vice-versa. Also, consider creating N-terminal and C-terminal fusion constructs for both bait and prey to find a configuration that allows for interaction.
-
-
Protein Expression and Localization: Verify that both the bait and prey fusion proteins are expressed and localized to the yeast nucleus. You can do this by Western blotting of yeast cell lysates using antibodies against the fusion tags.
-
Protein Misfolding: The this compound may not be folding correctly in yeast.
-
Solution: Consider using a different Y2H system, such as a mammalian two-hybrid system, where the protein may fold more natively. Alternatively, using fragments of the Kelch protein as bait might be successful if the full-length protein is problematic.[1]
-
-
Y2H Experimental Workflow
Yeast Two-Hybrid (Y2H) experimental workflow.
Co-Immunoprecipitation (Co-IP) Troubleshooting Guide
Issue 1: High background or non-specific binding.
-
Question: My Western blot shows many bands in the negative control lane (e.g., beads only or IgG control). How can I reduce this background?
-
Answer: Non-specific binding is a frequent issue in Co-IP. Here are several strategies to minimize it:
-
Pre-clearing the Lysate: Before adding your specific antibody, incubate the cell lysate with beads (e.g., Protein A/G agarose) for 30-60 minutes. This will capture proteins that non-specifically bind to the beads.
-
Optimize Wash Buffers: The stringency of your wash buffer is critical.
-
Start with a base buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 0.1% Tween-20).
-
To increase stringency, you can increase the salt concentration (e.g., up to 500 mM NaCl) or the detergent concentration. Be cautious, as overly harsh conditions can disrupt your specific interaction.
-
-
Antibody Concentration: Use the minimal amount of antibody required to efficiently pull down your bait protein. Excess antibody can lead to increased non-specific binding.
-
Blocking: Block the beads with a protein like BSA before adding them to the lysate to reduce non-specific protein adherence.
-
Issue 2: No prey protein is detected in the eluate.
-
Question: I can successfully pull down my bait Kelch protein, but its interacting partner is not present on the Western blot. What could be the problem?
-
Answer: If the bait is successfully immunoprecipitated, the issue likely lies with the interaction itself or the stability of the prey protein.
-
Weak or Transient Interaction: The interaction may be too weak to survive the Co-IP procedure.
-
Solution: Use a gentler lysis buffer with lower detergent concentrations. Reduce the number and stringency of the wash steps. Consider performing a cross-linking Co-IP by treating cells with a cross-linker like formaldehyde (B43269) before lysis to stabilize the protein complex.
-
-
Antibody Interference: The antibody's epitope on the bait protein might overlap with the binding site for the prey protein.
-
Solution: Try a different antibody that targets a different region of the bait protein. If your bait protein is tagged, use an antibody against the tag.
-
-
Low Abundance of Prey: The prey protein may be expressed at very low levels.
-
Solution: Overexpress the prey protein if possible. Start with a larger amount of cell lysate.
-
-
Protein Degradation: The prey protein may be degraded by proteases during the experiment.
-
Solution: Ensure that a fresh protease inhibitor cocktail is added to your lysis buffer and that all steps are performed at 4°C.
-
-
Co-IP Troubleshooting Logic
Troubleshooting logic for Co-Immunoprecipitation (Co-IP).
Surface Plasmon Resonance (SPR) Troubleshooting Guide
Issue 1: Low signal or no binding response.
-
Question: I have immobilized my this compound protein, but I see very little or no response when I inject the analyte. What should I do?
-
Answer: A low or absent signal can be due to several factors, from an inactive ligand to issues with the analyte.
-
Ligand Inactivity: The immobilization process may have denatured your Kelch protein.
-
Solution: Try a different immobilization chemistry. If you used amine coupling, which can be harsh, consider a capture-based method (e.g., using an antibody to capture a tagged ligand) which is often gentler. Also, ensure the protein buffer is optimal for its stability.
-
-
Low Ligand Density: You may not have immobilized enough ligand to generate a detectable signal.
-
Solution: Increase the concentration of the ligand during immobilization or increase the contact time. However, be aware that very high ligand densities can lead to other artifacts like mass transport limitations.
-
-
Analyte Issues: The analyte may be inactive, at too low a concentration, or aggregated.
-
Solution: Confirm the concentration and purity of your analyte. Run a size-exclusion chromatography (SEC) column to ensure it is monomeric. Perform a concentration series to ensure you are injecting at concentrations around the expected dissociation constant (KD).
-
-
Weak Interaction: The binding affinity may be very low (high KD), requiring high concentrations of analyte to see a response.
-
Issue 2: High non-specific binding.
-
Question: I see a large signal when I inject my analyte over the reference flow cell, making it difficult to analyze the data. How can I reduce non-specific binding?
-
Answer: Non-specific binding (NSB) can obscure your true binding signal.
-
Buffer Optimization:
-
Salt Concentration: Increase the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) in your running buffer to reduce electrostatic interactions.
-
Detergent: Add a non-ionic detergent like Tween-20 (e.g., 0.005-0.05%) to the running buffer to minimize hydrophobic interactions.
-
-
Surface Chemistry: Use a sensor chip with a surface chemistry designed to reduce NSB, such as a carboxymethyl dextran (B179266) surface with a polyethylene (B3416737) glycol (PEG) brush layer.
-
Blocking Agents: Add blocking agents like bovine serum albumin (BSA) or casein to the running buffer, but be cautious as these can sometimes interfere with the specific interaction.
-
Quantitative Data Summary
The binding affinity of protein-protein interactions is typically reported as the equilibrium dissociation constant (KD). A lower KD value indicates a stronger binding affinity. The table below summarizes reported KD values for some this compound-containing proteins, providing a reference for expected binding affinities.
| This compound Protein | Interacting Partner | Technique | Reported KD |
| Keap1 | Nrf2 (ETGE motif peptide) | SPR | ~23.9 nM (in solution) |
| Keap1 | Nrf2 (DLG motif peptide) | ITC | ~2.4 µM |
| KLHL3 | WNK4 (degron motif peptide) | Fluorescence Polarization | ~1.3 µM |
| KLHL2 | WNK4 (degron motif peptide) | Fluorescence Polarization | ~2.5 µM |
Note: KD values can vary depending on the specific experimental conditions, constructs used, and the technique employed.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Pre-clearing (Optional but Recommended):
-
Transfer the supernatant to a new tube.
-
Add 20-30 µL of Protein A/G beads and incubate with rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add 1-5 µg of your primary antibody (specific to the bait Kelch protein) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute).
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the protein complex from the beads by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform a Western blot to detect both the bait (Kelch protein) and the putative prey (interacting partner).
-
Yeast Two-Hybrid (Y2H) Mating Protocol
-
Transformation:
-
Transform a haploid yeast strain of one mating type (e.g., MATa) with your bait plasmid (e.g., pGBKT7-Kelch).
-
Transform a haploid yeast strain of the opposite mating type (e.g., MATα) with your prey plasmid or a prey library (e.g., pGADT7-Partner).
-
Select for successful transformants on appropriate single dropout media (e.g., SD/-Trp for bait, SD/-Leu for prey).
-
-
Mating:
-
Grow liquid cultures of both the bait and prey strains overnight.
-
Mix equal amounts of the bait and prey cultures in a sterile tube.
-
Pellet the cells, resuspend in a small volume of YPDA media, and spot onto a YPDA plate.
-
Incubate at 30°C for 4-6 hours to allow mating to occur.
-
-
Selection of Diploids:
-
Scrape the mating mixture from the YPDA plate and resuspend in sterile water.
-
Plate serial dilutions onto double dropout media (e.g., SD/-Leu/-Trp) to select for diploid cells that contain both plasmids.
-
-
Screening for Interactions:
-
Replica-plate the diploid colonies onto high-stringency quadruple dropout media (e.g., SD/-Leu/-Trp/-His/-Ade).
-
Incubate at 30°C for 3-7 days and look for colony growth, which indicates a positive interaction.
-
-
Confirmation (e.g., LacZ Assay):
-
Perform a β-galactosidase filter lift assay on the positive colonies to confirm the activation of the lacZ reporter gene.
-
Surface Plasmon Resonance (SPR) Protocol for Kinetic Analysis
-
System Preparation:
-
Equilibrate the SPR instrument with a suitable running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
-
Ligand Immobilization (Amine Coupling Example):
-
Activate the carboxyl groups on a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject your Kelch protein (ligand) diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.
-
-
Analyte Binding:
-
Prepare a series of dilutions of your analyte (interacting partner) in running buffer. A typical concentration range might be from 0.1x to 10x the expected KD.
-
Inject each analyte concentration over the ligand and reference flow cells for a set association time, followed by an injection of running buffer for a dissociation time.
-
Include several buffer-only injections (blanks) for double referencing.
-
-
Regeneration:
-
If the interaction is stable, inject a regeneration solution (e.g., a low pH glycine (B1666218) solution or a high salt buffer) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active flow cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
SPR Experimental Design
General experimental design for a Surface Plasmon Resonance (SPR) assay.
References
- 1. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 2. Insights into therapeutic discovery through the this compound structure of Keap1 at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving analytical methods for protein-protein interaction through implementation of chemically inducible dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 6. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]
Technical Support Center: Refinement of Protocols for Cross-linking Kelch Domain Complexes
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the cross-linking of Kelch domain protein complexes. Kelch domains mediate a wide range of protein-protein interactions (PPIs), often acting as substrate adaptors for Cullin 3 E3 ubiquitin ligases.[1][2] Capturing these interactions, which can be transient, is crucial for understanding their biological function and for therapeutic development.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-linking efficiency low, with no or very faint high-molecular-weight bands on my gel?
A: Low cross-linking efficiency is a common issue that can stem from several factors:
-
Inappropriate Buffer Composition: Amine-reactive cross-linkers (e.g., those with NHS esters) will react with primary amines in buffers like Tris or glycine (B1666218), quenching the reagent before it can cross-link your proteins of interest.[3][4] Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS) or HEPES.[4]
-
Inaccessible Reactive Sites: The targeted amino acid residues (e.g., lysines for NHS esters) on the interacting protein surfaces may not be spatially close enough for the cross-linker's spacer arm to bridge, or they may be buried within the protein structure.[3]
-
Suboptimal Reagent Concentration: The molar excess of the cross-linker to the protein may be too low. An empirical titration is often necessary to find the optimal concentration that maximizes cross-linking without causing aggregation.[3][5]
-
Protein-Specific Issues: Some protein complexes are notoriously difficult to cross-link with certain reagents like formaldehyde (B43269).[6]
Q2: My protein complex precipitates or aggregates after I add the cross-linker. How can I prevent this?
A: Aggregation is often caused by excessive or non-specific cross-linking. Consider the following solutions:
-
Reduce Cross-linker Concentration: High molar ratios of cross-linker to protein can lead to uncontrolled reactions and the formation of large, insoluble aggregates.[4] Perform a titration to find the lowest effective concentration.[4]
-
Optimize Protein Concentration: High protein concentrations increase the probability of intermolecular cross-linking, which can lead to aggregation.[4] Try reducing the protein concentration.
-
Use a Water-Soluble Cross-linker: Many cross-linkers are hydrophobic and can reduce the solubility of the modified protein, causing it to precipitate.[4] Using a water-soluble analog (e.g., Sulfo-SMCC instead of SMCC) can mitigate this issue.[4]
-
Shorten Reaction Time: Reducing the incubation time may be sufficient to capture the desired interaction while minimizing the formation of larger aggregates.[5]
Q3: My antibody is not working for immunoprecipitation (IP) after in vivo formaldehyde cross-linking. What is the problem?
A: Formaldehyde is a zero-length cross-linker that can modify any reactive amino acid side chain, including those within an antibody's epitope. This epitope masking can prevent the antibody from binding to its target protein.[7][8]
-
Solution: Test a panel of different monoclonal or polyclonal antibodies that recognize various epitopes on your target protein. Some epitopes may remain accessible after fixation.[8][9] Alternatively, consider using a cross-linker with a longer spacer arm that is less likely to modify residues within the epitope itself.
Q4: How do I choose the right cross-linking reagent for my this compound complex?
A: The choice depends on whether the experiment is in vitro or in vivo and the downstream application (e.g., Western blot vs. mass spectrometry). Key factors include cell permeability, spacer arm length, reactive groups, and cleavability.[5][10]
| Cross-linker Type | Reactive Groups | Spacer Arm Length (Å) | Key Features | Best For... |
| Formaldehyde | Primary Amines, etc. | 0 | Cell-permeable, reversible with heat.[7][11] | In vivo cross-linking to capture transient interactions in a cellular context. |
| Homobifunctional NHS Esters (e.g., DSS, BS3) | Primary Amines | 11.4 | DSS is membrane-permeable; BS3 is water-soluble and membrane-impermeable.[5][10] | Cross-linking lysine (B10760008) residues. BS3 is ideal for cell-surface proteins.[10] |
| Heterobifunctional (e.g., SMCC) | Amine + Sulfhydryl | 8.3 | Allows for sequential, controlled cross-linking between different functional groups. | Conjugating two different proteins with known available amine and sulfhydryl groups. |
| Photoreactive (e.g., Sulfo-SANPAH) | Amine + Non-specific (UV activated) | 18.2 | Can capture interactions by forming a covalent bond with any nearby C-H or N-H bond upon UV activation.[10][12] | Capturing transient or weak interactions where specific reactive groups are unknown or unavailable.[12] |
| MS-Cleavable (e.g., DSSO) | Primary Amines | 10.1 | Contains a bond that can be cleaved in the mass spectrometer, simplifying spectral analysis.[13][14] | Protein interaction mapping and structural analysis using mass spectrometry. |
Q5: What is the best way to quench the cross-linking reaction? Glycine or Tris?
A: Both glycine and Tris are commonly used to quench formaldehyde and amine-reactive cross-linkers by providing an excess of primary amines.[11][15] While both are effective, they have different properties. Tris is chemically a more efficient quencher than glycine; however, at high concentrations, it can also promote the reversal of formaldehyde cross-links.[11][16][17]
| Quencher | Mechanism | Typical Final Concentration | Advantages | Disadvantages |
| Glycine | Reacts with formaldehyde to terminate cross-linking activity.[11][15] | 125 mM (for 1% Formaldehyde)[17] | Widely used and well-documented.[11] | Less chemically efficient than Tris.[11] |
| Tris | Forms a stable cyclic product with formaldehyde.[11] | 750 mM (for 1% Formaldehyde)[17] | More efficient quenching reaction.[11][16] | Can facilitate cross-link reversal, potentially reducing yield.[11][17] |
Q6: I can't detect my cross-linked peptides by mass spectrometry. How can I improve detection?
A: Cross-linked peptides are typically of very low abundance (<1% of total peptides), making their detection challenging.[14][18][19] Enrichment is almost always necessary.
-
Enrichment Strategies: Use techniques like size exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX) to enrich for the larger, more highly charged cross-linked peptides.[19][20]
-
Affinity Purification: Employ cross-linkers that contain a biotin (B1667282) tag, allowing for highly specific enrichment on streptavidin-coated beads.[18][21]
-
Cleavable Cross-linkers: Use MS-cleavable cross-linkers. These reagents simplify data analysis because the fragmentation of the linker itself provides a signature that helps identify cross-linked peptide pairs.[14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No cross-linked product observed on SDS-PAGE. | 1. Inactive cross-linking reagent.2. Buffer contains interfering substances (e.g., Tris, glycine).[3]3. Insufficient cross-linker concentration or reaction time.4. Reactive groups on proteins are not accessible or in proximity.[3] | 1. Use fresh or newly prepared reagent.2. Switch to a non-interfering buffer like PBS or HEPES.[4]3. Increase cross-linker concentration and/or incubation time.4. Try a cross-linker with a longer spacer arm or different reactive groups (e.g., a photoreactive cross-linker).[10] |
| High molecular weight smear at the top of the gel. | 1. Excessive cross-linking due to high reagent concentration.2. High protein concentration leading to intermolecular cross-linking.[4]3. Reaction time is too long. | 1. Perform a titration to find the optimal, lower concentration of the cross-linker.[4]2. Reduce the protein concentration.3. Optimize by testing shorter incubation times. |
| Low yield after immunoprecipitation (IP). | 1. Epitope is masked by the cross-linker (common with formaldehyde).[7][8]2. Protein complex is not efficiently solubilized from the cell lysate.3. Cross-linked complex is too large to be efficiently captured by the beads. | 1. Test multiple antibodies targeting different epitopes.2. Optimize lysis buffer with stronger detergents; sonication may be required to shear chromatin and solubilize complexes.3. Ensure adequate mixing and incubation time during the IP step. |
| Difficulty identifying cross-linked peptides by Mass Spectrometry. | 1. Very low abundance of cross-linked species.[14][18]2. Complex fragmentation spectra from non-cleavable cross-linkers.[18][22]3. Inefficient fragmentation of large cross-linked peptides. | 1. Implement an enrichment strategy (SCX, SEC, or affinity-based).[19][20]2. Use an MS-cleavable cross-linker (e.g., DSSO) to simplify spectral analysis.[13][14]3. Optimize MS acquisition parameters for larger precursors and consider different fragmentation methods (ETD, HCD). |
Experimental Protocols
Protocol: In Vivo Formaldehyde Cross-linking and Immunoprecipitation
This protocol provides a general framework for capturing this compound complexes in mammalian cells. Optimization of formaldehyde concentration and incubation time is critical.
1. Cell Preparation and Cross-linking:
-
Culture cells to approximately 80-90% confluency.
-
Aspirate the culture medium. Wash the cell monolayer once with 1X PBS at room temperature.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Add 37% formaldehyde to a final concentration of 1% (a range of 0.5% to 2% can be tested). Swirl the plate gently to mix.
-
Incubate for 10 minutes at room temperature with gentle agitation.[7][23]
-
Quenching: Add 2.5 M Glycine to a final concentration of 125 mM to quench the reaction.[17] Swirl gently and incubate for 5 minutes at room temperature.[23]
-
Place the dish on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
2. Cell Lysis:
-
Scrape the cells into an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
To ensure solubilization of nuclear complexes and shear chromatin, sonicate the lysate on ice. The sonication parameters (power, duration, cycles) must be optimized for your specific cell type and equipment.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
3. Immunoprecipitation (IP):
-
Determine the protein concentration of the clarified lysate.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody specific to your Kelch protein of interest. Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by gentle centrifugation. Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).
4. Elution and Cross-link Reversal:
-
Elute the protein complexes from the beads by adding 1X SDS-PAGE loading buffer and heating at 95-100°C for 10-15 minutes. This step also reverses the formaldehyde cross-links.[7][9] For mass spectrometry applications, use a non-SDS elution buffer followed by overnight heating at 65°C to reverse cross-links.[23]
-
Pellet the beads, and collect the supernatant for analysis by Western blotting or mass spectrometry.
Visualizations
References
- 1. Kelch protein - Wikipedia [en.wikipedia.org]
- 2. Kelch proteins: emerging roles in skeletal muscle development and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of formaldehyde cross-linking for protein interaction analysis of non-tagged integrin beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. korambiotech.com [korambiotech.com]
- 11. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. researchgate.net [researchgate.net]
- 21. Photo-Assisted Peptide Enrichment in Protein Complex Cross-Linking Analysis of a Model Homodimeric Protein Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. cusabio.com [cusabio.com]
Technical Support Center: Studying Transient Kelch Domain Interactions
Welcome to the technical support center for researchers, scientists, and drug development professionals studying transient Kelch domain interactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in studying transient this compound interactions?
A1: The primary challenges stem from the inherent nature of these interactions:
-
Low Affinity and High Dissociation Rates: Transient interactions are often weak, with dissociation constants (Kd) in the micromolar range, making them difficult to detect and stabilize.[1]
-
Short Half-Life: The brief duration of these interactions (seconds or less) makes capturing them challenging with traditional methods.[1]
-
Context-Dependence: These interactions are often influenced by specific cellular conditions, such as post-translational modifications (PTMs) and the presence of other binding partners.[1][2][3]
-
Protein Expression and Stability: this compound-containing proteins can be difficult to express and purify in a stable, functional form.[4][5]
Q2: How do post-translational modifications (PTMs) affect this compound interactions?
A2: PTMs can significantly modulate the binding affinities and specificities of this compound interactions.[2][3] For example, phosphorylation, ubiquitination, or glycosylation of either the Kelch protein or its binding partner can act as a molecular switch, turning the interaction on or off.[2][6] It is crucial to consider the PTM status of your proteins of interest, as this can dramatically impact experimental outcomes.[2]
Q3: What are the advantages of using non-covalent small molecule inhibitors for studying this compound interactions?
A3: Non-covalent small molecule inhibitors offer a reversible means to probe the function of this compound interactions without the risk of off-target effects associated with covalent modifiers.[7][8] This approach is valuable for validating the role of a specific interaction in a signaling pathway and for developing potential therapeutics with improved specificity and reduced toxicity.[7][9]
Troubleshooting Guides
This section provides troubleshooting for common experimental techniques used to study transient this compound interactions.
Co-Immunoprecipitation (Co-IP)
Issue: Weak or no co-immunoprecipitation of the interacting partner.
| Possible Cause | Troubleshooting Suggestion |
| Transient interaction is too weak to survive the Co-IP procedure. | - Perform in vivo cross-linking with agents like formaldehyde (B43269) or disuccinimidyl suberate (B1241622) (DSS) to stabilize the interaction before cell lysis.[10] - Optimize lysis and wash buffers with lower salt concentrations and milder detergents (e.g., NP-40 instead of RIPA buffer) to minimize disruption of the complex.[11][12] |
| Low expression of the bait or prey protein. | - Verify protein expression levels in the input lysate by Western blot.[13] - Increase the amount of starting material (cell lysate).[13] |
| Antibody is not efficiently capturing the bait protein. | - Ensure the antibody is validated for immunoprecipitation. - Titrate the antibody concentration to find the optimal amount.[11] - Use a different antibody targeting a different epitope of the bait protein. |
| Epitope of the bait protein is masked by the interaction. | - Use a tag (e.g., HA, Myc, FLAG) on the bait protein and a corresponding high-affinity antibody for immunoprecipitation. |
Yeast Two-Hybrid (Y2H)
Issue: High number of false positives or false negatives.
| Possible Cause | Troubleshooting Suggestion |
| Bait protein is a "sticky" protein that non-specifically interacts with many preys (False Positives). | - Perform a "bait-alone" control experiment by co-transforming the bait plasmid with an empty prey vector. If the reporter genes are activated, the bait is likely a self-activator.[14] - Use more stringent selective media (e.g., higher concentrations of 3-amino-1,2,4-triazole [3-AT]) to reduce background growth.[14] |
| Interaction is too weak to be detected (False Negatives). | - Use a more sensitive Y2H system with stronger activation domains.[15] - Express the proteins of interest as fusions with different parts of the transcription factor (N- or C-terminus). |
| Bait or prey protein is not properly folded or localized to the nucleus. | - Verify the expression and nuclear localization of the fusion proteins using Western blotting and fluorescence microscopy (if using fluorescently tagged proteins). |
| The interaction requires a specific post-translational modification not present in yeast. | - Consider using a mammalian two-hybrid system if specific PTMs are known to be critical. |
Surface Plasmon Resonance (SPR)
Issue: Difficulty in detecting a reliable binding signal for a low-affinity interaction.
| Possible Cause | Troubleshooting Suggestion |
| Low signal-to-noise ratio due to weak binding. | - Increase the concentration of the analyte in the mobile phase.[16] - Use a higher density of the immobilized ligand on the sensor chip.[17] However, be cautious of mass transport limitations. |
| Mass transport limitation is affecting the binding kinetics. | - Decrease the ligand immobilization density.[17] - Increase the flow rate of the analyte.[17] - Use a kinetic model that accounts for mass transport effects during data analysis.[17] |
| Non-specific binding to the sensor surface. | - Add a blocking agent (e.g., bovine serum albumin, BSA) to the running buffer. - Use a reference flow cell to subtract non-specific binding signals. |
| Instability of the immobilized ligand. | - Ensure the immobilization chemistry is appropriate for the ligand and that the protein is stable under the experimental conditions. |
FRET/BRET
Issue: Low or no energy transfer signal.
| Possible Cause | Troubleshooting Suggestion |
| Distance between the donor and acceptor fluorophores is greater than the Förster radius (typically <10 nm). [18][19] | - Fuse the donor and acceptor fluorophores to different termini of the interacting proteins to find an orientation that brings them closer upon interaction. |
| Low expression or incorrect localization of the fusion proteins. | - Verify the expression and co-localization of the donor and acceptor fusion proteins using fluorescence microscopy.[20] |
| Spectral overlap between donor emission and acceptor excitation is not optimal. | - Choose a donor-acceptor pair with a good spectral overlap.[18] |
| High background fluorescence (in FRET). | - Use Bioluminescence Resonance Energy Transfer (BRET), which does not require an external light source for donor excitation, thereby reducing background noise.[18][20] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound interactions, primarily focusing on the well-characterized Keap1-Nrf2 interaction.
Table 1: Binding Affinities of Nrf2-derived Peptides to Keap1 this compound
| Nrf2 Peptide/Fragment | Assay Method | Dissociation Constant (Kd) | Reference |
| FITC-Nrf2 (9-mer) | Fluorescence Anisotropy | 11 ± 1 nM | [21] |
| Nrf2 (residues 76-84) | Fluorescence Anisotropy | 10 ± 1 nM | [21] |
| Nrf2 (residues 34-100) | Fluorescence Anisotropy | 10 ± 2 nM | [21] |
| ETGE peptide | Isothermal Titration Calorimetry (ITC) | Not explicitly stated, but shown to bind | [22] |
| Nrf2 peptides with ETGE motif | Surface Plasmon Resonance (SPR) | Varies depending on the specific peptide | [8] |
Table 2: IC50 Values of Small Molecule Inhibitors of the Keap1-Nrf2 Interaction
| Compound | Assay Method | IC50 | Reference |
| Compound 13 | Not specified | 63 nM | [23] |
| Compound 9 | Homogeneous Confocal Fluorescence Anisotropy | 2.7 µM | [23] |
| RA839 | Not specified | 6 µM (Kd) | [22] |
Experimental Protocols
Detailed Protocol for Co-Immunoprecipitation (Co-IP)
-
Cell Culture and Lysis:
-
Culture cells expressing the proteins of interest to ~80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Pre-clearing the Lysate:
-
Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the bait protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait and putative interacting proteins.
-
Detailed Protocol for Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a sensor chip appropriate for your ligand (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface according to the manufacturer's instructions (e.g., with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for amine coupling).
-
Inject the purified ligand (e.g., this compound protein) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active groups on the surface with ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with running buffer (e.g., HBS-EP+).
-
Inject a series of concentrations of the analyte (e.g., interacting peptide or small molecule) over the ligand-immobilized surface and a reference flow cell.
-
Monitor the change in resonance units (RU) in real-time to observe the association phase.
-
Switch back to running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
If the interaction is strong, inject a regeneration solution (e.g., low pH glycine (B1666218) or high salt buffer) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizations
Caption: The Keap1-Nrf2 signaling pathway.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Logical troubleshooting for undetected interactions.
References
- 1. Challenges In Studying Transient Protein-protein Interactions [depixus.com]
- 2. Post-translational modifications of Keap1: the state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Post-translational Modifications in the Context of Protein Interaction Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bioradiations.com [bioradiations.com]
- 6. Investigation of stable and transient protein-protein interactions: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules inhibit the interaction of Nrf2 and the Keap1 this compound through a non-covalent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 12. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. kmdbioscience.com [kmdbioscience.com]
- 14. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Yeast Two-Hybrid: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of surface plasmon resonance for the measurement of low affinity binding interactions between HSP72 and measles virus nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nicoyalife.com [nicoyalife.com]
- 18. mdpi.com [mdpi.com]
- 19. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interaction Energetics and Druggability of the Protein-Protein Interaction between Kelch-like ECH-associated Protein 1 (KEAP1) and Nuclear Factor, Erythroid 2 Like 2 (Nrf2) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating Novel Kelch Domain-Substrate Interactions
For researchers, scientists, and drug development professionals, rigorously validating a newly identified interaction between a Kelch domain-containing protein and its putative substrate is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. This guide provides a comparative overview of key experimental approaches to confirm such interactions, complete with detailed protocols, quantitative data presentation, and workflow visualizations.
This compound proteins typically function as substrate adaptors for Cullin-RING E3 ubiquitin ligases, mediating the ubiquitination and subsequent degradation of their target proteins.[1][2] The this compound itself, characterized by a β-propeller structure, is responsible for substrate recognition.[3][4] Validating a direct interaction between the this compound and a novel substrate is therefore paramount.
Comparison of Validation Methodologies
Here, we compare three widely used techniques to validate a novel this compound-substrate interaction: Co-immunoprecipitation (Co-IP) to demonstrate in vivo association, GST Pull-Down Assay for in vitro confirmation of a direct interaction, and Förster Resonance Energy Transfer (FRET) to visualize the interaction in living cells.
| Method | Principle | Advantages | Disadvantages | Quantitative Readout |
| Co-immunoprecipitation (Co-IP) | An antibody targets the Kelch protein, pulling it down from a cell lysate along with any interacting proteins, which are then detected by Western blotting.[5][6] | - Demonstrates interaction in a cellular context.- Can identify endogenous protein interactions.[7] | - Does not definitively prove a direct interaction; other proteins may bridge the association.[8] - Dependent on antibody specificity and availability.[6] | - Relative band intensity of the co-precipitated substrate on a Western blot. |
| GST Pull-Down Assay | A recombinant GST-tagged this compound protein is immobilized on glutathione (B108866) beads and incubated with a lysate containing the putative substrate or a purified recombinant substrate. Bound proteins are detected by Western blotting.[9] | - Confirms a direct physical interaction in a controlled, in vitro setting.[10] - Can be used to map the specific binding domains. | - Interaction may not reflect the physiological context within a cell.- Requires production of purified recombinant proteins. | - Relative band intensity of the pulled-down substrate.- Can be adapted to determine the dissociation constant (Kd).[10] |
| Förster Resonance Energy Transfer (FRET) | Two fluorescent proteins with overlapping emission/excitation spectra are fused to the Kelch protein and its substrate. Energy transfer occurs when the two proteins are in close proximity (<10 nm), indicating an interaction.[11][12][13] | - Allows for the detection and localization of protein interactions in living cells in real-time.[12][14] - Provides spatial information about the interaction. | - Requires fusion of fluorescent tags, which may interfere with protein function.- Sensitive to the orientation and distance between the fluorophores.[14] | - FRET efficiency, calculated from the fluorescence intensity of the donor and acceptor fluorophores.[12] |
Experimental Protocols
Co-immunoprecipitation (Co-IP)
This protocol describes the co-immunoprecipitation of a FLAG-tagged Kelch protein and its putative interacting partner.
Materials:
-
Cells expressing FLAG-tagged Kelch protein and the substrate of interest.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Anti-FLAG antibody and control IgG.
-
Protein A/G agarose (B213101) or magnetic beads.[15]
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Antibodies against the substrate for Western blotting.
Procedure:
-
Cell Lysis: Lyse the cells in cold lysis buffer.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.[15]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-FLAG antibody or control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.[6]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the putative substrate.
GST Pull-Down Assay
This protocol details an in vitro binding assay using a GST-tagged this compound.
Materials:
-
Purified GST-tagged this compound and a purified potential substrate protein (e.g., with a His-tag).
-
Glutathione-agarose beads.
-
Binding buffer (e.g., PBS with 1 mM DTT and 0.5% Triton X-100).
-
Wash buffer (e.g., binding buffer with increased salt concentration).
-
Elution buffer (e.g., binding buffer with reduced glutathione).
Procedure:
-
Bead Preparation: Wash the glutathione-agarose beads with binding buffer.
-
Bait Immobilization: Incubate the beads with the purified GST-Kelch domain protein to immobilize it. Use GST alone as a negative control.
-
Binding: Add the purified substrate protein to the beads and incubate to allow for binding.
-
Washing: Wash the beads extensively with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins using elution buffer.
-
Analysis: Analyze the eluates by SDS-PAGE and Western blotting using an antibody against the substrate's tag (e.g., anti-His).
Förster Resonance Energy Transfer (FRET)
This protocol outlines the detection of protein-protein interactions using FRET in live cells.
Materials:
-
Expression vectors for the Kelch protein fused to a donor fluorophore (e.g., CFP) and the substrate fused to an acceptor fluorophore (e.g., YFP).
-
Mammalian cell line suitable for transfection.
-
Transfection reagent.
-
Fluorescence microscope equipped for FRET imaging.
Procedure:
-
Transfection: Co-transfect the cells with the CFP-Kelch and YFP-substrate expression vectors. Include controls with each fusion protein alone and with non-interacting protein pairs.
-
Cell Culture: Culture the cells for 24-48 hours to allow for protein expression.
-
Imaging: Image the cells using a fluorescence microscope. Acquire images in the donor, acceptor, and FRET channels.
-
FRET Analysis: Calculate the FRET efficiency. A common method is acceptor photobleaching, where an increase in donor fluorescence after photobleaching the acceptor indicates FRET.[12] The net FRET can also be calculated by subtracting the background fluorescence from cells expressing only the donor.[16]
Visualizing the Workflow and Signaling Context
To better understand the process of validating a Kelch-substrate interaction and its biological relevance, the following diagrams illustrate a general experimental workflow and a representative signaling pathway.
Caption: A flowchart illustrating the parallel experimental paths to validate a hypothesized Kelch-substrate interaction.
References
- 1. [PDF] Ubiquitination of Keap1, a BTB-Kelch Substrate Adaptor Protein for Cul3, Targets Keap1 for Degradation by a Proteasome-independent Pathway* | Semantic Scholar [semanticscholar.org]
- 2. Ubiquitination of Keap1, a BTB-Kelch substrate adaptor protein for Cul3, targets Keap1 for degradation by a proteasome-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of the this compound containing (KLHDC) subfamily and relationships with diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into therapeutic discovery through the this compound structure of Keap1 at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Protein–Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 7. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 8. Methods for Analyzing Protein-Protein Interactions - Creative Proteomics Blog [creative-proteomics.com]
- 9. An Overview of Current Methods to Confirm Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging protein-protein interactions using fluorescence resonance energy transfer microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Fluorescence Resonance Energy Transfer (FRET) Microscopy [evidentscientific.com]
- 14. mdpi.com [mdpi.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Affinities of Nrf2-Derived Peptides to KEAP1
For Researchers, Scientists, and Drug Development Professionals
The interaction between the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) and its negative regulator Kelch-like ECH-associated protein 1 (KEAP1) is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2][3][4][5] Under basal conditions, KEAP1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[2][5][6] However, upon exposure to stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a suite of cytoprotective genes.[1][2][6] Consequently, the KEAP1-Nrf2 protein-protein interaction (PPI) has emerged as a promising therapeutic target for diseases characterized by oxidative stress.
This guide provides an objective comparison of the binding affinities of various Nrf2-derived peptides to the Kelch domain of KEAP1, supported by experimental data from the literature. We present a summary of quantitative binding data, detailed experimental protocols for key assays, and visualizations to elucidate the signaling pathway and experimental workflows.
Quantitative Comparison of Binding Affinities
The binding affinity of Nrf2-derived peptides to the KEAP1 this compound is a key determinant of their potential as inhibitors of this PPI. The dissociation constant (Kd), inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify this interaction. The following table summarizes the binding affinities of several Nrf2-derived peptides reported in the literature.
| Peptide Sequence/Name | Length (amino acids) | Assay Method | Binding Affinity (Kd, Ki, or IC50) | Reference |
| Nrf2 (Neh2 domain) | Full-length domain | Nuclear Magnetic Resonance (NMR) | ~5 nM (Kd) | [7] |
| 16-mer (encompassing ETGE motif) | 16 | Isothermal Titration Calorimetry (ITC) | 20 nM (Kd) | [8] |
| 16-mer (encompassing ETGE motif) | 16 | Surface Plasmon Resonance (SPR) | 23.9 nM (Kd in solution) | [9][10] |
| Acetylated 9-mer | 9 | Surface Plasmon Resonance (SPR) | ~23.5 nM (Kd) | [7] |
| 14-mer (p2) | 14 | Pull-down assay | Effective displacement | [11] |
| 12-mer | 12 | Surface Plasmon Resonance (SPR) | High affinity | [12] |
| 10-mer (LDEETGEFLP; residues 76-85) | 10 | Competitive Displacement Assay | Less effective than 16-mer | [7][8] |
| 9-mer (LDEETGEFL) | 9 | Surface Plasmon Resonance (SPR) | 352 nM (Kd in solution) | [9][10] |
| 8-mer | 8 | Fluorescence Polarization (FP) | >20-fold weaker than 9-mer | [12] |
| Cyclic 7-mer (c[(D)-β-homoAla-DPETGE]) | 7 | Not specified | Recapitulates full 20 nM affinity | [13][14][15] |
| Linear 7-mer (GDEETGE) | 7 | Not specified | 4.3 µM (Kd) | [13][14][15] |
| P8-H (cyclic peptide with fatty acid tag) | Not specified | Surface Plasmon Resonance (SPR) | Nanomolar affinity | [16] |
Visualizing the Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, KEAP1 acts as a substrate adaptor for a Cullin 3-based E3 ubiquitin ligase complex, targeting the Neh2 domain of Nrf2 for ubiquitination and subsequent degradation by the proteasome.[17] This process maintains low intracellular levels of Nrf2. In response to oxidative or electrophilic stress, reactive cysteine sensors within KEAP1 are modified, leading to a conformational change that disrupts the KEAP1-Nrf2 interaction. This allows newly synthesized Nrf2 to bypass KEAP1-mediated degradation, accumulate in the cytoplasm, and translocate to the nucleus. Inside the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[1][2][18]
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Experimental Protocols
Accurate determination of binding affinities is crucial for the comparative analysis of Nrf2-derived peptides. The following are detailed methodologies for key experiments cited in the literature.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[7][19]
Methodology:
-
Protein and Peptide Preparation:
-
Express and purify the this compound of KEAP1, often using bacterial expression systems followed by affinity and size-exclusion chromatography.[7]
-
Synthesize the Nrf2-derived peptide of interest.
-
Thoroughly dialyze or dissolve both the protein and peptide in the identical buffer (e.g., 10 mM HEPES, pH 7.4) to minimize heats of dilution.[7][20]
-
Accurately determine the concentrations of both the protein and peptide solutions.[6][7]
-
Degas both solutions immediately before the experiment to prevent the formation of air bubbles.[6]
-
-
ITC Experiment:
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2 µL aliquots) of the Nrf2 peptide solution into the sample cell containing the KEAP1 protein.[20]
-
Allow the system to reach equilibrium after each injection while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Correct for the heat of dilution by subtracting the heat change observed from injecting the peptide into buffer alone.[19]
-
Plot the corrected heat change per mole of injectant against the molar ratio of peptide to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte (e.g., KEAP1) to a ligand (e.g., Nrf2 peptide) immobilized on a sensor surface in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
Methodology:
-
Sensor Chip Preparation:
-
Immobilize the synthesized Nrf2-derived peptide onto the surface of a sensor chip (e.g., via amine coupling).
-
-
SPR Experiment:
-
Inject a continuous flow of running buffer over the sensor surface to establish a stable baseline.
-
Inject a series of concentrations of the KEAP1 this compound solution (analyte) over the sensor surface.
-
Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of protein bound to the immobilized peptide.
-
-
Data Analysis:
-
Generate sensorgrams by plotting the response units (RU) against time for each analyte concentration.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the Kd as the ratio of kd/ka.
-
-
Competition Assay (for solution-phase affinity):
-
To determine the binding affinity in solution and avoid potential artifacts from immobilization, a competition assay can be performed.[9][10]
-
A fixed concentration of KEAP1 is pre-incubated with varying concentrations of the Nrf2 peptide in solution before being injected over the sensor chip with immobilized Nrf2 peptide.
-
The decrease in the binding signal of KEAP1 to the immobilized peptide is used to determine the IC50 of the peptide in solution, which can then be used to calculate the solution-phase Kd.[9]
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7][21] A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger KEAP1 protein, the complex tumbles more slowly, leading to an increase in fluorescence polarization.[7]
Methodology:
-
Probe and Protein Preparation:
-
FP Assay:
-
In a multi-well plate, add a fixed concentration of the fluorescently labeled Nrf2 peptide and the KEAP1 this compound.
-
For competitive binding assays, add varying concentrations of an unlabeled competitor Nrf2 peptide or small molecule inhibitor.[6]
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.[6]
-
-
Measurement:
-
Data Analysis:
-
For direct binding, plot the change in fluorescence polarization against the concentration of KEAP1 to determine the Kd.
-
For competitive binding, plot the change in fluorescence polarization against the concentration of the competitor to determine the IC50, which can be converted to a Ki or Kd value.[6]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the binding affinity of a novel Nrf2-derived peptide to KEAP1 using a competitive fluorescence polarization assay.
Caption: A typical workflow for a competitive fluorescence polarization assay.
This guide provides a foundational comparison of Nrf2-derived peptides based on their binding affinities to KEAP1. Researchers can use this information to select appropriate peptides for their studies and to design new, more potent inhibitors of the KEAP1-Nrf2 interaction for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the Keap1:Nrf2 interface provides mechanistic insight into Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recapitulating the Binding Affinity of Nrf2 for KEAP1 in a Cyclic Heptapeptide, Guided by NMR, X-ray Crystallography, and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 17. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 20. rsc.org [rsc.org]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Structural Comparison of Kelch Domain β-Propellers: A Guide for Researchers
A comprehensive guide to the structural diversity of Kelch domain β-propellers, offering a comparative analysis for researchers, scientists, and drug development professionals.
The this compound is a ubiquitous structural motif characterized by a β-propeller architecture, typically composed of six or seven "blades." Each blade is a four-stranded anti-parallel β-sheet. These domains are crucial mediators of protein-protein interactions and are frequently found in substrate adaptor proteins of Cullin-RING E3 ubiquitin ligases. Understanding the structural nuances of different this compound β-propellers is vital for elucidating their specific functions and for the development of targeted therapeutics. This guide provides a structural comparison of several well-characterized this compound-containing proteins.
Quantitative Structural Data
The following table summarizes key structural parameters of various this compound β-propellers. These proteins were selected to represent the diversity within this superfamily. Data has been compiled from X-ray crystallography and cryo-electron microscopy studies.
| Protein | PDB ID | Organism | Number of Kelch Repeats | Number of β-Propeller Blades | Propeller Diameter (Å) | Central Pore Diameter (Å) |
| Keap1 | 1U6D | Homo sapiens | 6 | 6 | Data not available | Data not available |
| KLHL3 | 4CH9 | Homo sapiens | 6 | 6 | Data not available | Data not available |
| KLHL12 | 2VPJ | Homo sapiens | 6 | 6 | Data not available | Data not available |
| KLHL20 | 6GY5 | Homo sapiens | 6 | 6 | Data not available | Data not available |
| Krp1 (KLHL41) | 2WOZ | Rattus norvegicus | 5 | 6 | ~43 | ~9[1] |
| Galactose Oxidase | 1GOF | Dactylium dendroides | 7 | 7 | Data not available | Data not available |
Experimental Protocols
The structural data presented in this guide are primarily derived from X-ray crystallography and cryo-electron microscopy (cryo-EM). Below are detailed overviews of the typical methodologies employed in these experiments.
X-ray Crystallography
X-ray crystallography is a high-resolution technique for determining the three-dimensional structure of molecules, including proteins.[2][3][4] The process involves several key stages:
-
Protein Expression and Purification: The target this compound-containing protein is overexpressed, typically in bacterial (e.g., E. coli) or insect cell systems. The protein is then purified to homogeneity using a series of chromatography techniques, such as affinity, ion-exchange, and size-exclusion chromatography.[2] Purity is assessed by methods like SDS-PAGE.[2]
-
Crystallization: Purified protein is subjected to crystallization screening under a wide range of conditions (e.g., varying pH, precipitant concentration, temperature).[2] Vapor diffusion (hanging or sitting drop) is a common method where a drop containing the protein and precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution.[5]
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled in liquid nitrogen to minimize radiation damage and mounted on a goniometer in an X-ray beam, often at a synchrotron source for high-intensity X-rays.[6] As the crystal is rotated, it diffracts the X-rays, and the diffraction patterns are recorded on a detector.[2][6]
-
Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., multi-wavelength anomalous dispersion - MAD).[2] An initial electron density map is generated, into which a model of the protein is built and subsequently refined against the experimental data to yield a final, high-resolution structure.[2]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful technique for determining the structure of large protein complexes and molecules that are difficult to crystallize.[7][8]
-
Sample Preparation and Vitrification: A small volume of the purified protein solution is applied to an electron microscopy grid.[9] The grid is then blotted to create a thin film of the sample, which is rapidly plunged into a cryogen (typically liquid ethane) to vitrify the water, embedding the protein particles in a layer of non-crystalline ice.[7][9][10] This preserves the native conformation of the protein.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope (TEM) under cryogenic conditions.[8] A low electron dose is used to minimize radiation damage to the biological sample.[7] A large number of two-dimensional projection images of the randomly oriented protein particles are collected.[8]
-
Image Processing and 3D Reconstruction: The individual particle images are computationally extracted, aligned, and classified.[8] These 2D images are then used to reconstruct a three-dimensional electron density map of the protein.
-
Model Building and Refinement: An atomic model of the protein is built into the 3D density map and refined using specialized software to produce the final structure.
Visualizations of this compound Protein Architecture and Signaling
The following diagrams, generated using the DOT language for Graphviz, illustrate the general structure of Kelch-like (KLHL) proteins and a key signaling pathway involving a this compound protein.
Caption: General architecture of a Kelch-like (KLHL) protein and its role as a substrate adaptor in a Cullin3-RING E3 ligase complex.
Caption: The Keap1-Nrf2 signaling pathway, a key cellular stress response mechanism mediated by the this compound of Keap1.[11]
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. proteopedia.org [proteopedia.org]
- 4. wwPDB: pdb_00004ch9 [wwpdb.org]
- 5. Structure of the Keap1:Nrf2 interface provides mechanistic insight into Nrf2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwPDB: pdb_00001gof [wwpdb.org]
- 7. wwPDB: pdb_00002vpj [wwpdb.org]
- 8. OCA:1U6D [oca.weizmann.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
Comparative analysis of KLHL, KBTBD, and KLHDC subfamilies.
A Comparative Analysis of the KLHL, KBTBD, and KLHDC Protein Subfamilies
Introduction
The Kelch superfamily of proteins represents a large and evolutionarily conserved group of molecules characterized by the presence of the Kelch motif, a sequence of approximately 50 amino acids that forms a β-propeller structure crucial for protein-protein interactions.[1][2] This superfamily is broadly classified into three main subfamilies based on domain architecture: the Kelch-like (KLHL), Kelch-repeat and BTB domain-containing (KBTBD), and Kelch domain-containing (KLHDC) proteins.[3][4][5] Members of these subfamilies are critical regulators of numerous cellular processes, primarily by functioning as substrate-specific adaptors for Cullin-RING E3 ubiquitin ligase complexes, which target proteins for ubiquitination and subsequent proteasomal degradation.[6][7][8]
Dysregulation of these proteins has been implicated in a wide range of human diseases, including cancers, neurodegenerative disorders, and congenital myopathies, making them attractive targets for drug development.[6][9] This guide provides a comparative analysis of the KLHL, KBTBD, and KLHDC subfamilies, detailing their structural differences, functional roles, and involvement in key signaling pathways, supported by experimental methodologies for their study.
Structural Comparison: The Defining Domains
The primary distinction between the KLHL, KBTBD, and KLHDC subfamilies lies in their domain composition. The BTB (Broad-Complex, Tramtrack, and Bric-à-brac) domain is a versatile protein-protein interaction module, the BACK (BTB and C-terminal Kelch) domain is a conserved region of unknown function that may be important for structural integrity, and the Kelch repeats form the substrate-binding β-propeller structure.[10][11][12]
-
KLHL Subfamily: These proteins are considered the canonical members, typically containing an N-terminal BTB domain, a BACK domain, and five to six C-terminal Kelch repeats.[12][13] There are 42 identified KLHL genes in humans.[14][15]
-
KBTBD Subfamily: Members of this subfamily possess an N-terminal BTB domain and a variable number of Kelch repeats (typically two to four), but they generally lack the BACK domain.[9][11][13]
-
KLHDC Subfamily: This is the most structurally divergent group, characterized by the presence of Kelch repeats (three to seven) but lacking both the BTB and BACK domains.[7][13] Some KLHDC members contain other unique domains, such as transmembrane or glycine-rich regions.[7][8] The human genome contains 10 KLHDC genes.[3][13]
References
- 1. Kelch-like protein - Proteopedia, life in 3D [proteopedia.org]
- 2. Kelch protein - Wikipedia [en.wikipedia.org]
- 3. Characteristics of the this compound containing (KLHDC) subfamily and relationships with diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of the this compound containing (KLHDC) subfamily and relationships with diseases : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. The dual nature of KLHL proteins: From cellular regulators to disease drivers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kelch proteins: emerging roles in skeletal muscle development and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Kelch Repeat and BTB Domain Containing Protein 5 (Kbtbd5) Regulates Skeletal Muscle Myogenesis through the E2F1-DP1 Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Update on the Kelch-like (KLHL) gene family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. The roles of KLHL family members in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Silico Predictions of Kelch Domain Interactions: A Comparative Guide to Experimental Techniques
For researchers, scientists, and drug development professionals, the computational prediction of protein-protein interactions is a powerful tool for hypothesis generation. However, the journey from an in silico prediction to a validated biological interaction requires rigorous experimental confirmation. This guide provides a comparative overview of four widely used experimental techniques for validating predicted interactions with Kelch domain-containing proteins: Co-Immunoprecipitation (Co-IP), Pull-Down Assay, Yeast Two-Hybrid (Y2H), and Surface Plasmon Resonance (SPR). We present quantitative comparisons, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
This compound proteins are involved in a diverse range of cellular processes, including signal transduction, cytoskeletal organization, and protein ubiquitination. Their function is intrinsically linked to their ability to bind specific substrate proteins. The Keap1-Nrf2 pathway, where the this compound of Keap1 binds to the Nrf2 transcription factor, is a prime example of the therapeutic relevance of these interactions in oxidative stress and disease.[1][2] Validating the predicted interactors of Kelch domains is therefore a critical step in both fundamental research and drug discovery.
Comparative Analysis of Validation Techniques
Choosing the right experimental approach is crucial for obtaining reliable validation data. The following table summarizes the key characteristics of four commonly employed methods for studying protein-protein interactions.
| Feature | Co-Immunoprecipitation (Co-IP) | Pull-Down Assay | Yeast Two-Hybrid (Y2H) | Surface Plasmon Resonance (SPR) |
| Interaction Environment | In vivo / Endogenous | In vitro | In vivo (Yeast nucleus) | In vitro |
| Interaction Type | Primarily qualitative (can be semi-quantitative) | Primarily qualitative | Primarily qualitative (can be quantitative) | Quantitative (Kinetics & Affinity) |
| Direct vs. Indirect | Can detect indirect interactions within a complex | Primarily detects direct interactions | Detects direct binary interactions | Detects direct interactions |
| Throughput | Low to medium | Medium | High | Low to medium |
| Sensitivity | Moderate to high | Moderate | Can detect weak and transient interactions | High |
| False Positives | Can be high due to non-specific antibody binding | Lower than Co-IP, but non-specific binding can occur | Can be high due to non-physiological context | Low |
| False Negatives | Can occur if antibody masks binding site | Can occur if protein folding is incorrect in vitro | High, due to various cellular and protein-specific factors | Can occur if protein immobilization affects binding |
| Typical Output | Western Blot band indicating co-precipitated protein | Western Blot or Mass Spectrometry identification of pulled-down proteins | Reporter gene activation (e.g., growth on selective media) | Sensorgram showing association and dissociation kinetics (KD, ka, kd) |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the biological context is essential for understanding and implementing these validation techniques. The following diagrams, created using the Graphviz DOT language, illustrate a general experimental workflow, a hypothetical signaling pathway involving a this compound protein, and the logical flow for selecting a validation method.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for each of the four validation methods. These protocols are generalized and may require optimization for your specific this compound protein and its predicted interactor.
Co-Immunoprecipitation (Co-IP) Protocol
Co-IP is used to study protein-protein interactions in their native cellular environment by using an antibody to precipitate a protein of interest and its binding partners.[3][4][5][6][7]
Materials:
-
Cells expressing the this compound protein of interest.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody specific to the this compound protein (bait).
-
Protein A/G magnetic beads or agarose (B213101) resin.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer).
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents.
-
Antibody specific to the predicted interacting protein (prey).
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the primary antibody against the Kelch "bait" protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling the beads in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the predicted "prey" protein.
GST Pull-Down Assay Protocol
The GST pull-down assay is an in vitro method to confirm direct protein-protein interactions using a GST-tagged "bait" protein.[8][9][10][11][12]
Materials:
-
Expression vector for GST-tagged this compound protein (bait).
-
Expression system (e.g., E. coli) for the GST-bait and the untagged "prey" protein.
-
Glutathione-agarose or magnetic beads.
-
Lysis buffer for protein extraction.
-
Binding/Wash buffer.
-
Elution buffer (containing reduced glutathione).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Protein Expression and Purification: Express the GST-tagged Kelch protein in E. coli and purify it by affinity chromatography using glutathione (B108866) beads.
-
Prey Protein Preparation: Express the untagged prey protein and prepare a cell lysate.
-
Bait Immobilization: Incubate the purified GST-bait protein with glutathione beads to immobilize it.
-
Binding: Add the prey protein lysate to the immobilized GST-bait and incubate for 1-3 hours at 4°C with gentle rotation to allow for interaction.
-
Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer containing a high concentration of reduced glutathione.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.
Yeast Two-Hybrid (Y2H) Protocol
The Y2H system is a genetic method used to discover binary protein-protein interactions in the nucleus of yeast.[13][14][15][16][17][18][19]
Materials:
-
Yeast expression vectors (one with a DNA-binding domain, DB; the other with an activation domain, AD).
-
Appropriate yeast host strain with reporter genes (e.g., HIS3, lacZ).
-
Yeast transformation reagents.
-
Selective media for yeast growth.
Procedure:
-
Vector Construction: Clone the this compound "bait" into the DB vector and the predicted interactor "prey" into the AD vector.
-
Yeast Transformation: Co-transform the bait and prey plasmids into the yeast host strain.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine) to select for colonies where the bait and prey proteins interact, leading to the activation of the reporter gene.
-
Confirmation: Perform a secondary screen, such as a β-galactosidase assay, to confirm the interaction.
-
Controls: Include appropriate positive and negative controls to ensure the specificity of the observed interaction.
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that allows for the real-time, quantitative analysis of biomolecular interactions, providing kinetic and affinity data.[20][21][22][23]
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Purified this compound protein (ligand) and predicted interactor (analyte).
-
Immobilization buffer (e.g., sodium acetate, pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., glycine-HCl, pH 2.0).
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified this compound protein (ligand) onto the surface of a sensor chip.
-
Analyte Injection: Inject a series of concentrations of the purified interactor protein (analyte) over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate a sensorgram, which shows the association and dissociation phases of the interaction.
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Conclusion
The experimental validation of in silico predicted this compound interactions is a multifaceted process that requires careful consideration of the strengths and limitations of each available technique. Co-IP and Y2H are excellent for initial in vivo validation and high-throughput screening, respectively. Pull-down assays provide a straightforward in vitro confirmation of direct interactions. For a detailed, quantitative understanding of the binding kinetics and affinity, SPR is the method of choice. By combining the predictive power of computational methods with the empirical evidence from these experimental techniques, researchers can confidently map the intricate network of this compound interactions, paving the way for novel therapeutic interventions.
References
- 1. Direct Keap1-kelch inhibitors as potential drug candidates for oxidative stress-orchestrated diseases: A review on In silico perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into therapeutic discovery through the this compound structure of Keap1 at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 9. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 11. Pull Down Assay Technical - Profacgen [profacgen.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Yeast Two-Hybrid, a Powerful Tool for Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 17. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 18. youtube.com [youtube.com]
- 19. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. dhvi.duke.edu [dhvi.duke.edu]
- 23. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of KLHL Proteins
For Researchers, Scientists, and Drug Development Professionals
The Kelch-like (KLHL) family of proteins represents a large and functionally diverse group of substrate adaptors for the Cullin 3 (CUL3)-RING E3 ubiquitin ligase complex.[1] This complex plays a critical role in cellular regulation by targeting specific proteins for ubiquitination and subsequent proteasomal degradation. The substrate specificity of the CUL3-RING ligase is dictated by the particular KLHL protein incorporated into the complex, with the C-terminal Kelch domain being the primary determinant of substrate recognition.[1] Understanding the distinct substrate preferences of different KLHL proteins is crucial for elucidating their roles in various signaling pathways and for the development of targeted therapeutics.
This guide provides a comparative overview of the substrate specificity of several well-characterized KLHL proteins, supported by quantitative binding data and detailed experimental protocols.
Data Presentation: KLHL Protein-Substrate Interactions
The following table summarizes known substrates for a selection of KLHL proteins, including available quantitative data on their binding affinities. The dissociation constant (Kd) is a measure of the binding affinity between the KLHL protein and its substrate, with a lower Kd value indicating a stronger interaction.
| KLHL Protein | Substrate(s) | Binding Affinity (Kd) | Cellular Process/Function |
| KEAP1 (KLHL19) | NRF2, IKKβ, BCL-2 | NRF2 (ETGE peptide): Low nanomolar range | Oxidative stress response, inflammation, apoptosis |
| KLHL3 | WNK1, WNK4 | WNK3 (degron peptide): 0.67 µM; WNK4 (degron peptide): 0.3-0.9 µM | Blood pressure regulation, ion homeostasis |
| KLHL12 | Dishevelled (DVL1, DVL3), Dopamine (B1211576) D4 Receptor, KHSRP, Sec31 | DVL1 (peptide): Low micromolar affinity | Wnt signaling pathway, dopamine receptor regulation, RNA processing, ER-to-Golgi transport |
| KLHL20 | DAPK1, PML, ULK1 | DAPK1 (peptide): Low micromolar affinity | Autophagy, tumor suppression, apoptosis |
| KLHL22 | PLK1 | Not Quantified | Mitotic progression |
Mandatory Visualization
Signaling Pathway: CUL3-KLHL E3 Ubiquitin Ligase Complex
Caption: The CUL3-RING E3 ubiquitin ligase complex targets substrates for degradation.
Experimental Workflow: Identification of KLHL Substrates
Caption: A typical workflow for identifying and validating KLHL protein substrates.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible identification and characterization of KLHL protein-substrate interactions.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in a cellular context by using an antibody to isolate a specific protein and its binding partners.
a. Cell Lysis:
-
Culture and harvest cells expressing the KLHL protein of interest.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
b. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
Add the primary antibody specific to the KLHL protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
c. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
d. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Analyze the separated proteins by Western blotting using an antibody against the putative substrate protein. The presence of a band corresponding to the substrate confirms the interaction.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method used to identify direct physical interactions between two proteins.
a. Plasmid Construction:
-
Clone the coding sequence of the KLHL protein into a "bait" vector, which fuses the KLHL protein to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
Clone the coding sequence of the potential substrate protein into a "prey" vector, which fuses the substrate to the activation domain (AD) of the transcription factor.
b. Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast reporter strain. This strain contains reporter genes (e.g., HIS3, lacZ) under the control of a promoter that is recognized by the DBD.
c. Interaction Screening:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine).
-
If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor.
-
This reconstituted transcription factor then activates the expression of the reporter genes, allowing the yeast to grow on the selective media and/or exhibit a color change (e.g., blue colonies in the presence of X-gal for the lacZ reporter).
Mass Spectrometry-Based Proteomics for Ubiquitinated Substrate Identification
Mass spectrometry (MS) is a powerful tool for identifying and quantifying ubiquitination sites on a proteome-wide scale.
a. Sample Preparation:
-
Lyse cells or tissues under denaturing conditions to inactivate proteases and deubiquitinases.
-
Digest the proteome with a protease, typically trypsin. This digestion leaves a di-glycine (GG) remnant from ubiquitin on the modified lysine (B10760008) residue of the substrate protein.
b. Enrichment of Ubiquitinated Peptides:
-
Enrich for the GG-modified peptides using an antibody that specifically recognizes the K-ε-GG remnant. This is a crucial step to increase the detection sensitivity of the low-abundance ubiquitinated peptides.
c. LC-MS/MS Analysis:
-
Separate the enriched peptides by liquid chromatography (LC).
-
Analyze the separated peptides by tandem mass spectrometry (MS/MS). The MS/MS spectra provide information on the amino acid sequence of the peptides and the precise location of the GG modification.
d. Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the ubiquitinated proteins and the specific lysine residues that are modified.
-
Quantitative proteomics approaches, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be employed to compare the abundance of ubiquitinated substrates between different conditions (e.g., with and without functional KLHL protein).
References
A Comparative Guide to Orthologous Kelch-Nrf2 Systems in Lower Vertebrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Kelch-like ECH-associated protein (Keap1)-Nrf2 signaling pathway in three key lower vertebrate models: zebrafish (Danio rerio), African clawed frog (Xenopus laevis), and Japanese rice fish (Oryzias latipes, medaka). This pathway is a critical regulator of cellular responses to oxidative and electrophilic stress, making its orthologous systems valuable models for studying stress response mechanisms and for the development of novel therapeutics.
Executive Summary
The Keap1-Nrf2 pathway is evolutionarily conserved across vertebrates. However, lower vertebrates, particularly fish and amphibians, possess duplicate keap1 genes, designated keap1a and keap1b, which exhibit both redundant and distinct functions. This guide summarizes the current understanding of these systems, presenting available quantitative and functional data, detailed experimental protocols, and visual representations of the key molecular interactions and workflows. While direct quantitative data on protein-protein binding affinities in these organisms is limited, functional studies provide valuable insights into the comparative activities of these orthologous systems.
Comparative Analysis of Keap1-Nrf2 System Components
Lower vertebrates present a unique opportunity to study the functional divergence of duplicated genes within a highly conserved signaling pathway. The presence of two Keap1 paralogs in zebrafish, and likely other teleosts, adds a layer of complexity and specialization to the regulation of the Nrf2-mediated stress response.
Quantitative Data Summary
| Feature | Zebrafish (Danio rerio) | African Clawed Frog (Xenopus laevis) | Japanese Rice Fish (Oryzias latipes) |
| Nrf2 Orthologs | Nrf2a, Nrf2b[1] | Nrf2[2] | Nrf2 |
| Keap1 Orthologs | Keap1a, Keap1b[3][4][5] | Keap1 | Keap1 |
| Functional Redundancy of Keap1s | Both Keap1a and Keap1b can inhibit Nrf2a activity.[3][4][5] | Single Keap1 gene. | To be determined. |
| Functional Divergence of Keap1s | Keap1b is the primary sensor for the Nrf2 activator sulforaphane, suggesting different stress-sensing capabilities between Keap1a and Keap1b.[3][4] Keap1a has a lower affinity for Cys151-targeting electrophiles compared to Keap1b.[4] | Not applicable. | To be determined. |
| Nrf2 Target Genes | gstp1, prdx1, gclc, hmox1a, nqo1[6] | NQO1, SOD2[2] | Homologs of mammalian Nrf2 targets are expected. |
Signaling Pathways and Regulatory Mechanisms
The canonical Keap1-Nrf2 signaling pathway is conserved in lower vertebrates. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, bind to Antioxidant Response Elements (AREs), and activate the transcription of a battery of cytoprotective genes.
In zebrafish, the presence of Keap1a and Keap1b adds another layer of regulation. While both can repress Nrf2a, they exhibit different sensitivities to various inducers, suggesting a specialization in responding to different types of cellular stress.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Keap1-Nrf2 pathway in lower vertebrates.
Co-Immunoprecipitation (Co-IP) of Keap1 and Nrf2 in Zebrafish Embryos
This protocol is adapted from standard Co-IP procedures and optimized for zebrafish embryos.[7]
1. Lysate Preparation:
-
Homogenize 100-200 dechorionated zebrafish embryos (24-48 hpf) in 1 mL of ice-cold IP Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, 1 mM DTT, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate). Determine protein concentration using a BCA assay.
2. Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G agarose (B213101) beads to 1 mg of total protein and incubating for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-Keap1 or anti-Nrf2 antibody to the pre-cleared lysate. As a negative control, use a corresponding amount of normal IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads 3-5 times with 1 mL of ice-cold IP Lysis Buffer.
3. Elution and Western Blotting:
-
Elute the protein complexes by adding 40 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted proteins by SDS-PAGE and western blotting using antibodies against Keap1 and Nrf2.
Luciferase Reporter Assay for Nrf2 Activity in Xenopus Oocytes or Cell Lines
This protocol describes a method to quantify Nrf2 transcriptional activity.[8][9][10]
1. Plasmid Constructs:
-
ARE-Luciferase Reporter: A firefly luciferase gene under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE).
-
Renilla Luciferase Control: A constitutively expressed Renilla luciferase plasmid for normalization of transfection efficiency.
-
Xenopus Nrf2 and Keap1 expression plasmids (optional, for overexpression studies).
2. Microinjection of Xenopus Oocytes or Transfection of Cell Lines:
-
For oocytes: Microinject the ARE-luciferase and Renilla luciferase plasmids into the cytoplasm of Stage VI oocytes.
-
For cell lines (e.g., A6): Transfect cells using a suitable transfection reagent with the reporter and control plasmids.
3. Treatment and Lysis:
-
Incubate the oocytes or cells for 24-48 hours to allow for plasmid expression.
-
Treat with test compounds or vehicle control for the desired duration (e.g., 6-24 hours).
-
Lyse the oocytes or cells using a passive lysis buffer.
4. Luciferase Assay:
-
Use a dual-luciferase reporter assay system.
-
Measure firefly luciferase activity, which corresponds to Nrf2-dependent transcription.
-
Measure Renilla luciferase activity for normalization.
-
Calculate the fold change in luciferase activity relative to the vehicle-treated control.
Western Blot Analysis of Nrf2 and Keap1 in Medaka
This protocol can be adapted for medaka tissues or cell lines.[11][12][13][14]
1. Protein Extraction:
-
Homogenize medaka tissues or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against Nrf2 and Keap1 (using antibodies with cross-reactivity to medaka orthologs) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
Conclusion
The Keap1-Nrf2 systems in lower vertebrates, particularly in zebrafish, provide powerful models for dissecting the complexities of the cellular stress response. The duplication of the keap1 gene in teleosts offers a unique in vivo system to study the functional specialization of paralogous genes. While quantitative data on the direct binding affinities of the orthologous proteins are still needed, the available functional data, combined with the genetic tractability of these organisms, make them invaluable tools for both basic research and drug discovery. Further comparative studies, especially in Xenopus and medaka, will undoubtedly provide deeper insights into the evolution and regulation of this critical cytoprotective pathway.
References
- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Generation and characterization of keap1a- and keap1b-knockout zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generation and characterization of keap1a- and keap1b-knockout zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of compounds that inhibit the binding of Keap1a/Keap1b Kelch DGR domain with Nrf2 ETGE/DLG motifs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development of Neh2-Luciferase Reporter and Its Application for High Throughput Screening and Real-Time Monitoring of Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ZFIN: Zebrafish Book: Molecular Methods [zfin.org]
- 12. zfin.atlassian.net [zfin.atlassian.net]
- 13. researchgate.net [researchgate.net]
- 14. Stain-Free Approach for Western Blot Analysis of Zebrafish Embryos | Springer Nature Experiments [experiments.springernature.com]
Comparing covalent vs. non-covalent inhibitors of the KEAP1-Nrf2 interaction.
For Researchers, Scientists, and Drug Development Professionals
The Kelch-like ECH-associated protein 1 (KEAP1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Dysregulation of this pathway is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a prime target for therapeutic intervention.[4][5] Small molecule inhibitors that disrupt the KEAP1-Nrf2 protein-protein interaction (PPI) can unleash the therapeutic potential of Nrf2 activation. These inhibitors fall into two primary categories: covalent and non-covalent. This guide provides an objective comparison of their mechanisms, performance, and the experimental methodologies used to evaluate them.
The KEAP1-Nrf2 Signaling Pathway
Under basal conditions, the homodimeric KEAP1 protein acts as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex.[6] KEAP1 sequesters Nrf2 in the cytoplasm by binding to its DLG and ETGE motifs, facilitating its continuous ubiquitination and subsequent proteasomal degradation.[6] This process maintains low intracellular levels of Nrf2.[7]
In response to oxidative or electrophilic stress, reactive cysteine residues within KEAP1 are modified, leading to a conformational change that abrogates its ability to ubiquitinate Nrf2.[6] Consequently, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus.[2] There, it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1][3] This transcriptional activation leads to the expression of a battery of cytoprotective genes, including those involved in detoxification and antioxidant defense.[5]
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of protein interaction data from different methods.
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of robust biological inquiry. The selection of appropriate validation methods is critical for confirming novel interactions, elucidating cellular pathways, and identifying potential therapeutic targets. This guide provides a comparative overview of common experimental and computational methods for cross-validating PPI data, complete with experimental protocols and workflow visualizations.
The multifaceted nature of protein interactions necessitates a multi-pronged approach to validation. Data generated from a single method can be prone to artifacts and biases. Therefore, cross-validation using orthogonal techniques is essential to build a high-confidence map of the interactome. This guide will delve into the principles, strengths, and limitations of widely-used experimental techniques—Yeast Two-Hybrid (Y2H) and Co-immunoprecipitation (Co-IP)—and provide an overview of computational validation approaches.
Experimental Validation Methods: A Head-to-Head Comparison
Two of the most prevalent techniques for studying binary and complex protein interactions are the Yeast Two-Hybrid (Y2H) system and Co-immunoprecipitation (Co-IP). While both are powerful, they are based on different principles and possess distinct advantages and disadvantages.
Quantitative Performance Metrics
The performance of PPI detection methods can be evaluated using several key metrics. While exact figures can vary significantly between studies and specific experimental setups, the following table provides a generalized comparison based on extensive literature review.
| Performance Metric | Yeast Two-Hybrid (Y2H) | Co-immunoprecipitation (Co-IP) | Notes |
| Principle | In vivo reconstitution of a transcription factor | In vitro or in vivo pull-down of protein complexes | Y2H detects binary interactions within the yeast nucleus, while Co-IP can identify members of a larger complex from cell lysates. |
| Interaction Type | Primarily binary | Binary and complex | Co-IP is well-suited for identifying multiple binding partners of a protein of interest. |
| Nature of Interaction | Can detect transient and weak interactions | Favors stable interactions | The multiple washing steps in Co-IP may disrupt weaker interactions. |
| False Positive Rate | High[1] | Moderate | Y2H is known for a higher rate of false positives due to the artificial nuclear environment and potential for "sticky" proteins.[1] |
| False Negative Rate | Moderate to High[1] | Moderate | False negatives in Y2H can occur if the fusion proteins misfold or if the interaction requires post-translational modifications absent in yeast. Co-IP can miss transient interactions. |
| Sensitivity | High | Moderate to High | Y2H's sensitivity allows for the detection of interactions that might be missed by other methods. |
| Specificity | Moderate | High | The use of specific antibodies in Co-IP generally leads to higher specificity. |
| Throughput | High | Low to Medium | Y2H is readily scalable for large-scale screening of entire libraries. |
Experimental Protocols
Detailed methodologies for both Y2H and Co-IP are provided below to facilitate experimental design and execution.
The Yeast Two-Hybrid system is a genetic method for detecting binary protein-protein interactions in vivo.[2] The principle relies on the reconstitution of a functional transcription factor when two proteins of interest interact.
Materials:
-
Yeast strains (e.g., AH109, Y187)
-
Bait and prey plasmids (e.g., pGBKT7 and pGADT7)
-
cDNA library or arrayed prey library
-
Yeast transformation reagents (e.g., lithium acetate, PEG)
-
Appropriate selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
X-α-Gal for blue/white screening
Procedure:
-
Bait Plasmid Construction: Clone the gene encoding the "bait" protein into a DNA-binding domain (DBD) vector.
-
Bait Autoactivation Test: Transform the bait plasmid into a suitable yeast strain and plate on selective media with and without a reporter gene inhibitor (e.g., 3-AT) to ensure the bait alone does not activate the reporter genes.
-
Prey Library Screening:
-
Library Transformation: Transform a cDNA or ORF "prey" library, cloned into an activation domain (AD) vector, into a yeast strain of the opposite mating type.
-
Mating: Mate the bait-expressing yeast strain with the prey library strain.
-
Selection: Plate the diploid yeast on highly selective media lacking multiple nutrients (e.g., tryptophan, leucine, histidine, and adenine) to select for colonies where an interaction has occurred.
-
-
Identification of Positive Clones:
-
Pick surviving colonies and perform a reporter gene assay (e.g., β-galactosidase assay) for further confirmation.
-
Isolate the prey plasmids from positive colonies.
-
Sequence the prey plasmid insert to identify the interacting protein.
-
-
Validation: Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
Co-immunoprecipitation is a powerful technique to identify and validate protein interactions from cell lysates. It involves using a specific antibody to pull down a protein of interest ("bait") along with its interacting partners ("prey").
Materials:
-
Cultured cells expressing the proteins of interest
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody specific to the bait protein
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer (e.g., low pH buffer or SDS-PAGE loading buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in an appropriate lysis buffer on ice to release cellular proteins while preserving protein complexes.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding of proteins to the beads.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein to form antibody-antigen complexes.
-
Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.
-
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer.
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the suspected interacting protein ("prey") to confirm its presence in the complex.
-
Alternatively, the entire eluate can be analyzed by mass spectrometry to identify all interacting partners.
-
Visualizing Experimental Workflows
To better understand the procedural flow of these techniques, the following diagrams illustrate the key steps in Y2H and Co-IP.
Yeast Two-Hybrid (Y2H) experimental workflow.
Co-immunoprecipitation (Co-IP) experimental workflow.
The Principle of Cross-Validation
Cross-validation involves using at least two distinct methods to confirm a protein-protein interaction. A positive result from orthogonal techniques significantly increases the confidence in the validity of the interaction.
Logical flow of cross-validation for PPIs.
Computational Approaches for PPI Validation
In addition to experimental methods, a variety of computational approaches can be used to predict and validate protein-protein interactions. These in silico methods are often used to prioritize candidates for experimental validation or to provide supporting evidence for experimentally observed interactions.
Comparison of Computational Methods
| Method Type | Principle | Strengths | Limitations |
| Sequence-Based | Predicts interactions based on protein sequence features, such as co-evolutionary signals, domain-domain interactions, and sequence motifs.[3] | High-throughput, does not require protein structures. | Can have lower accuracy than structure-based methods, may not capture the full complexity of 3D interactions. |
| Structure-Based | Utilizes the 3D structures of proteins to predict interactions through docking simulations and interface analysis.[4][5][6] | Provides detailed insights into the binding interface, generally higher accuracy. | Requires known or accurately predicted protein structures, computationally intensive. |
| Network-Based | Infers interactions based on the topological properties of known PPI networks, assuming that proteins with similar interaction patterns may also interact. | Can identify novel interactions within the context of biological pathways. | Performance depends on the completeness and quality of the existing interaction network. |
| Integrated Approaches | Combine data from multiple sources, including sequence, structure, gene expression, and functional annotations, often using machine learning models.[3] | Can achieve higher accuracy and robustness by leveraging diverse evidence. | Can be complex to implement and may require large, high-quality training datasets. |
Visualizing Computational Workflows
The following diagrams illustrate the general workflows for sequence-based and structure-based computational validation of protein-protein interactions.
Sequence-based computational PPI validation workflow.
Structure-based computational PPI validation workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence-Based Protein–Protein Interaction Prediction and Its Applications in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Inhibition of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Approaches for Protein-Protein Interaction Prediction Using Machine Learning and Deep Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
The Kelch-like (KLHL) family of proteins, characterized by their conserved BTB/POZ, BACK, and Kelch repeat domains, are critical substrate adaptors for Cullin3 (CUL3)-based E3 ubiquitin ligase complexes. This role places them at the heart of cellular protein degradation pathways, influencing a vast array of physiological and pathological processes. While structurally similar, closely related KLHL family members exhibit remarkable functional diversity, primarily driven by the specificity of their Kelch repeat domains for distinct substrate proteins. This guide provides an in-depth comparison of the functional differences between select, closely related Kelch family members, supported by experimental data, detailed protocols, and visual diagrams to illuminate their unique roles in cellular signaling.
KEAP1 (KLHL19) vs. KLHL20: Guardians of Cellular Stress and Autophagy
KEAP1 and KLHL20 are two well-characterized members of the KLHL family that, despite sharing the same core architecture, regulate fundamentally different cellular processes: the oxidative stress response and autophagy, respectively. Their functional divergence is a clear illustration of how subtle differences in substrate recognition can lead to profoundly different biological outcomes.
Data Presentation: Quantitative Comparison
| Parameter | KEAP1 (KLHL19) | KLHL20 | Reference(s) |
| Primary Substrate | Nrf2 (Nuclear factor erythroid 2-related factor 2) | ULK1 (Unc-51 like autophagy activating kinase 1), DAPK1 (Death-associated protein kinase 1), PML (Promyelocytic leukemia protein) | [1][2][3][4][5][6][7][8] |
| Binding Affinity (Kd) | Nrf2 (ETGE motif): ~23.9 nM (SPR), ~2.8 nM (peptide inhibitor) Nrf2 (DLG motif): ~100-fold lower than ETGE motif | DAPK1 ('LPDLV' motif): 13.7 µM | [1][6][9][10] |
| Biological Process | Regulation of oxidative stress response | Termination of autophagy, regulation of apoptosis and tumorigenesis | [7][11][12][13] |
| Key Regulatory Mechanism | Sequesters Nrf2 in the cytoplasm, leading to its ubiquitination and proteasomal degradation under basal conditions. Oxidative stress modifies reactive cysteines in KEAP1, disrupting the interaction and stabilizing Nrf2. | Targets activated, autophosphorylated ULK1 for ubiquitination and degradation, thus providing a negative feedback loop to terminate autophagy. Also implicated in degrading tumor suppressor proteins DAPK1 and PML. | [2][3][5][7][8][11] |
Signaling Pathways
KEAP1-Nrf2 Signaling Pathway
Caption: The KEAP1-Nrf2 pathway regulates the cellular response to oxidative stress.
KLHL20-ULK1 Signaling Pathway
Caption: KLHL20 mediates the termination of autophagy by targeting activated ULK1 for degradation.
KLHL3 vs. KLHL24: Regulators of Ion Homeostasis and Skin Integrity
KLHL3 and KLHL24 exemplify how Kelch family members with high sequence homology can evolve to regulate distinct physiological processes through the recognition of different substrates. KLHL3 is a key regulator of blood pressure and electrolyte balance, while KLHL24 is essential for maintaining skin integrity.
Data Presentation: Quantitative Comparison
| Parameter | KLHL3 | KLHL24 | Reference(s) |
| Primary Substrate(s) | WNK kinases (WNK1, WNK2, WNK3, WNK4) | Keratin (B1170402) 14 (KRT14), Keratin 7, 8, 17, 18 | [14][15][16][17][18][19][20][21][22][23][24] |
| Binding Affinity (Kd) | WNK4 (degron motif): 0.3–0.9 µM WNK3 (degron motif): 0.67 µM | Not yet quantitatively determined for keratin binding. | [14][15][16] |
| Biological Process | Regulation of blood pressure and electrolyte homeostasis | Maintenance of skin integrity and epidermal structure | [14][24] |
| Disease Association | Pseudohypoaldosteronism type II (Gordon's syndrome) | Epidermolysis bullosa simplex | [14][19][23] |
| Key Regulatory Mechanism | Binds to a conserved degron motif in WNK kinases, leading to their ubiquitination and degradation. This pathway controls the activity of ion co-transporters in the kidney. | Targets keratin 14 and other keratins for ubiquitination and degradation. Gain-of-function mutations in KLHL24 lead to a more stable protein, excessive keratin degradation, and skin fragility. | [14][18][19][20][24] |
Experimental Workflows
Workflow for Determining Substrate Binding Affinity using Fluorescence Polarization
Caption: A generalized workflow for measuring the binding affinity between a Kelch domain and its substrate peptide.
Workflow for In Vitro Ubiquitination Assay
Caption: A standard workflow to assess the in vitro ubiquitination of a substrate by a CUL3-KLHL E3 ligase complex.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Measuring Protein-Protein Interaction Affinity
Objective: To quantitatively determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between a Kelch protein and its substrate.
Materials:
-
Purified Kelch protein (e.g., KEAP1 this compound)
-
Purified substrate protein or peptide (e.g., Nrf2 peptide)
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
Syringes and sample cells for ITC
Procedure:
-
Protein Preparation: Dialyze both the Kelch protein and the substrate peptide extensively against the same batch of dialysis buffer to minimize buffer mismatch effects.
-
Concentration Determination: Accurately determine the concentrations of both protein solutions using a reliable method (e.g., UV-Vis spectrophotometry at 280 nm with calculated extinction coefficients).
-
ITC Experiment Setup:
-
Load the sample cell with the Kelch protein at a concentration typically 10-20 times lower than the expected Kd.
-
Load the injection syringe with the substrate peptide at a concentration 10-20 times higher than the protein in the cell.
-
-
Titration: Perform a series of small, sequential injections of the substrate peptide into the sample cell containing the Kelch protein while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks for each injection and fit the data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, ΔH, and ΔS.
In Vitro Ubiquitination Assay
Objective: To determine if a specific Kelch protein can mediate the ubiquitination of a putative substrate in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CUL3/RBX1 complex
-
Recombinant Kelch protein (e.g., KLHL3)
-
Recombinant substrate protein (e.g., WNK4)
-
Recombinant ubiquitin
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies against the substrate and ubiquitin
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, CUL3/RBX1, Kelch protein, substrate, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Initiate Reaction: Add ATP to the reaction mixture to start the ubiquitination cascade.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using a primary antibody specific to the substrate to detect higher molecular weight species corresponding to ubiquitinated forms.
-
A parallel Western blot with an anti-ubiquitin antibody can confirm the presence of ubiquitin on the substrate.
-
Co-Immunoprecipitation (Co-IP) for Identifying In Vivo Interactions
Objective: To determine if a Kelch protein and a putative substrate interact within a cellular context.
Materials:
-
Cells expressing tagged versions of the Kelch protein (e.g., FLAG-KLHL20) and/or the substrate protein.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody against the tag (e.g., anti-FLAG antibody) or the endogenous protein.
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., TBS with 0.1% Tween-20).
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies against the Kelch protein and the putative substrate.
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer to release cellular proteins.
-
Immunoprecipitation:
-
Incubate the cell lysate with the antibody against the bait protein (e.g., anti-FLAG) to form immune complexes.
-
Add Protein A/G beads to capture the immune complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the putative interacting protein to determine if it was co-immunoprecipitated with the bait protein.
-
This guide provides a foundational understanding of the functional distinctions between closely related Kelch family members. The provided data, diagrams, and protocols serve as a resource for researchers to further investigate the intricate roles of these E3 ligase adaptors in health and disease. The continued exploration of the Kelch family holds significant promise for the development of novel therapeutic strategies targeting a wide range of human pathologies.
References
- 1. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cul3-KLHL20 ubiquitin ligase: physiological functions, stress responses, and disease implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of autophagy through CUL3-KLHL20-mediated turnover of the ULK1 and PIK3C3/VPS34 complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KLHL20 links the ubiquitin-proteasome system to autophagy termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for Recruitment of DAPK1 to the KLHL20 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Regulation of Cell Proliferation and Nrf2-Mediated Antioxidant Defense: Conservation of Keap1 Cysteines and Nrf2 Binding Site in the Context of the Evolution of KLHL Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding thermodynamics and kinetics guided optimization of potent Keap1–Nrf2 peptide inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. biorxiv.org [biorxiv.org]
- 11. New strategies to inhibit KEAP1 and the Cul3-based E3 ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] New strategies to inhibit KEAP1 and the Cul3-based E3 ubiquitin ligases | Semantic Scholar [semanticscholar.org]
- 14. Structural and biochemical characterization of the KLHL3–WNK kinase interaction important in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sequence and structural variations determining the recruitment of WNK kinases to the KLHL3 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Proteasome-mediated degradation of keratins 7, 8, 17 and 18 by mutant KLHL24 in a foetal keratinocyte model: Novel insight in congenital skin defects and fragility of epidermolysis bullosa simplex with cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stabilizing mutations of KLHL24 ubiquitin ligase cause loss of keratin 14 and human skin fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Monoallelic Mutations in the Translation Initiation Codon of KLHL24 Cause Skin Fragility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Proteasome-mediated degradation of keratins 7, 8, 17 and 18 by mutant KLHL24 in a foetal keratinocyte model: Novel insight in congenital skin defects and fragility of epidermolysis bullosa simplex with cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stabilizing mutations of KLHL24 ubiquitin ligase cause loss of keratin 14 and human skin fragility | Semantic Scholar [semanticscholar.org]
- 23. The roles of KLHL family members in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kelch-like 3 and Cullin 3 regulate electrolyte homeostasis via ubiquitination and degradation of WNK4 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Energetic Landscape of Keap1-Ligand Interactions: A Comparative Thermodynamic Guide
For researchers, scientists, and drug development professionals, understanding the nuanced forces that govern the binding of ligands to the Keap1 Kelch domain is paramount for the rational design of novel therapeutics targeting the Keap1-Nrf2 pathway. This guide provides a comparative analysis of the thermodynamics of various ligands, offering insights into the enthalpic and entropic drivers of these interactions and their implications for drug discovery.
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the Cul3-Rbx1 E3 ubiquitin ligase adaptor protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[4][5] This interaction is mediated by the binding of Nrf2 to the this compound of Keap1.[4][6][7] Small molecules that competitively inhibit the Keap1-Nrf2 protein-protein interaction (PPI) can stabilize Nrf2, leading to its nuclear translocation and the transcriptional activation of a battery of cytoprotective genes.[1][8] This mechanism holds significant therapeutic promise for a range of diseases characterized by oxidative stress, including cancer, neurodegenerative disorders, and chronic inflammatory conditions.[9]
Comparative Thermodynamic Data of Ligand Binding to Keap1 this compound
The thermodynamic signature of a ligand-protein interaction provides a deeper understanding of the binding mechanism beyond simple affinity. The dissociation constant (Kd) reflects the affinity, while the change in enthalpy (ΔH) and entropy (ΔS) reveals the nature of the forces driving the association. Enthalpically driven interactions are typically characterized by strong hydrogen bonds and van der Waals interactions, whereas entropically driven binding is often associated with the release of ordered solvent molecules from the binding interface.
The following table summarizes the thermodynamic parameters for a selection of ligands binding to the Keap1 this compound, as determined by Isothermal Titration Calorimetry (ITC).
| Ligand | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Peptides | |||||
| Nrf2 DLGex (Met17-Gln51) | 280 | -9.0 | -5.7 | -3.3 | [10] |
| Nrf2 ETGE (9-mer) | 352 | -8.8 | -11.2 | 2.4 | [11][12] |
| Ac-LDEETGEFL-NH2 (Ac-9-mer) | 23.9 | -10.4 | - | - | [11][12] |
| Peptide 5 (cyclic) | 2.8 | -11.6 | - | - | [13] |
| Small Molecules | |||||
| RA839 | 6000 | -7.1 | -11.4 | 4.3 | [14] |
| MIND4 | 22800 | -6.3 | - | - | [8] |
| MIND17 | 16500 | -6.5 | - | - | [8] |
| Compound 10 | 28.6 | -10.3 | - | - | [8] |
| Compound 18e | - | - | - | - |
Note: A comprehensive thermodynamic breakdown for all listed compounds was not available in the cited literature. Some studies primarily report affinity (Kd or IC50) values.
Visualizing Key Processes
To better illustrate the biological context and experimental approaches, the following diagrams are provided.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of inhibitor action.
Caption: A generalized workflow for Isothermal Titration Calorimetry (ITC) experiments.
Experimental Protocols
Accurate thermodynamic characterization relies on meticulous experimental execution. Below are detailed methodologies for two key techniques used to study Keap1-ligand binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[15][16][17]
1. Protein and Ligand Preparation:
-
Express and purify the Keap1 this compound. Ensure the protein is properly folded and free of aggregates.
-
Dialyze the protein extensively against the final ITC buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP).
-
Dissolve the ligand in the final dialysis buffer. If the ligand is dissolved in a solvent like DMSO, ensure the final concentration of the solvent is identical in both the protein and ligand solutions to minimize heats of dilution.
-
Accurately determine the concentrations of both the protein and the ligand.
2. ITC Experiment Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Degas both the protein and ligand solutions for 5-10 minutes immediately before the experiment to prevent air bubbles.[18]
-
Load the Keap1 this compound solution (typically 5-20 µM) into the sample cell.
-
Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.[18]
-
Set the experimental temperature (e.g., 25°C).
3. Titration and Data Collection:
-
Perform an initial small injection (e.g., 0.4 µL) to be discarded during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow the system to return to baseline.[19]
-
The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells.
4. Data Analysis:
-
Integrate the raw titration peaks to obtain the heat change per injection.
-
Subtract the heat of dilution, determined from the final injections after saturation is reached or from a separate control experiment titrating ligand into buffer.[16]
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) using the manufacturer's software (e.g., MicroCal Origin) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[14][19] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time. It is a powerful tool for determining the kinetics (association and dissociation rate constants, kon and koff) and affinity (Kd) of an interaction.[20][21]
1. Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the Keap1 this compound protein (the ligand) to the activated surface via amine coupling. A control flow cell should be prepared by activating and deactivating the surface without protein immobilization or by immobilizing an irrelevant protein.
-
Deactivate any remaining active esters with an injection of ethanolamine.
2. SPR Binding Analysis:
-
Prepare a series of dilutions of the analyte (the ligand of interest) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor and control flow cells at a constant flow rate. The binding is observed as an increase in the response units (RU).
-
After the association phase, switch to flowing only the running buffer to monitor the dissociation of the analyte from the immobilized ligand.
-
Between binding cycles, if necessary, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., low pH glycine) without denaturing the immobilized ligand.
3. Data Analysis:
-
The response data from the control flow cell is subtracted from the active flow cell to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams (plots of RU versus time) are globally fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software.[22]
-
This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[11][12]
By employing these robust biophysical techniques, researchers can gain a comprehensive understanding of the thermodynamic and kinetic profiles of Keap1-ligand interactions, thereby facilitating the development of more potent and selective Nrf2 activators.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors – An insight into the atomistic mechanisms of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Insights into therapeutic discovery through the this compound structure of Keap1 at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are KEAP1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Kinetic, Thermodynamic, and Structural Characterizations of the Association between Nrf2-DLGex Degron and Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Binding thermodynamics and kinetics guided optimization of potent Keap1–Nrf2 peptide inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 17. youtube.com [youtube.com]
- 18. benchchem.com [benchchem.com]
- 19. rsc.org [rsc.org]
- 20. proteomic-basics.eu [proteomic-basics.eu]
- 21. bioradiations.com [bioradiations.com]
- 22. path.ox.ac.uk [path.ox.ac.uk]
Distinguishing Direct vs. Indirect Kel-ch Domain Interactions: A Comparative Guide for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on differentiating between direct and indirect interactions involving Kelch domains. This guide provides a comparative overview of key experimental techniques, detailed protocols, and quantitative data to aid in the accurate characterization of these protein-protein interactions.
Kelch domains are highly conserved protein-protein interaction modules found in a wide range of organisms. They typically fold into a β-propeller structure, providing a platform for binding to specific substrate proteins. As substrate adaptors for Cullin-RING E3 ubiquitin ligases, Kelch-domain-containing proteins play crucial roles in a multitude of cellular processes, including cell morphology, signaling, and protein degradation. Understanding whether a Kelch domain interacts directly with a protein of interest or as part of a larger complex is fundamental to elucidating its biological function and for the development of targeted therapeutics.
This guide outlines a systematic approach to distinguish between direct and indirect this compound interactions, presenting a workflow from initial discovery to final validation.
Experimental Workflow for Characterizing this compound Interactions
A multi-faceted approach is essential to confidently determine the nature of a protein-protein interaction. The following workflow outlines a logical progression of experiments to differentiate between direct and indirect binding of a this compound to a protein of interest.
Comparison of Key Experimental Techniques
The choice of experimental method is critical in determining the nature of a protein-protein interaction. The table below compares the primary techniques used to investigate this compound interactions.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a "bait" protein from a cell lysate, pulling down its interacting "prey" proteins. | Identifies interaction partners within a cellular context. | Physiologically relevant; captures interactions in a native environment. | Does not distinguish between direct and indirect interactions. |
| Yeast Two-Hybrid (Y2H) | Interaction between two proteins in yeast activates a reporter gene. | Suggests a direct interaction between two proteins. | High-throughput screening for novel interactors. | Prone to false positives and negatives; interactions occur in a non-native (yeast nucleus) environment. |
| GST Pull-Down Assay | A GST-tagged "bait" protein is immobilized on beads and incubated with a purified "prey" protein. | Confirms a direct physical interaction in vitro. | Relatively simple and definitive for direct binding. | Requires purified proteins; may miss interactions that depend on post-translational modifications or other cellular factors. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two purified molecules. | Provides a complete thermodynamic profile of the interaction (Kd, stoichiometry, ΔH, ΔS). | Label-free; provides detailed thermodynamic data. | Requires large amounts of pure, soluble protein; not suitable for very high or very low affinity interactions. |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Determines the dissociation constant (Kd) of the interaction. | High-throughput; requires small amounts of material. | One binding partner needs to be fluorescently labeled; significant size difference between partners is required for a good signal. |
Quantitative Data on this compound Interactions
Quantifying the binding affinity is crucial for understanding the strength and specificity of an interaction. The following table summarizes dissociation constants (Kd) for several well-characterized this compound interactions.
| Kelch Protein | Interacting Partner | Interaction Motif/Peptide | Method | Dissociation Constant (Kd) | Reference |
| KLHL3 | WNK4 peptide (549-567) | GPPSVFPPEPEEPEADQHQ | Fluorescence Polarization | 0.3–0.9 μM | [1] |
| KLHL3 | WNK3 peptide | ECEETEVDQHV | Fluorescence Polarization | 0.67 μM | [2] |
| KLHL2 | WNK1/4 degron motif | Not specified | Fluorescence Polarization | Similar affinity to KLHL3 | [1] |
| KLHL20 | DAPK1 peptide (1329-1349) | LGLPDLVAKYN | Surface Plasmon Resonance (SPR) | 13.7 μM | [3][4] |
| KLHL20 | Macrocyclic peptide (CPDLC) | Cyclized LPDLV motif | Fluorescence Polarization | ~600 nM | [5] |
| KLHL11 | Cullin3 NTD | Not applicable | Isothermal Titration Calorimetry (ITC) | 20 nM | [6] |
| KLHL11 | Cullin3 NTDΔ22 | Not applicable | Isothermal Titration Calorimetry (ITC) | 0.65 μM | [6] |
Signaling Pathways Involving this compound Proteins
This compound proteins are integral components of numerous signaling pathways, often acting as substrate adaptors for Cullin3-based E3 ubiquitin ligases. Below are diagrams of key signaling pathways regulated by Kelch-like proteins.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, the this compound of Keap1 binds to Nrf2, leading to its ubiquitination and proteasomal degradation.[2] Oxidative stress disrupts this interaction, allowing Nrf2 to accumulate and activate the transcription of antioxidant genes.[2][3]
Wnt/β-catenin Pathway Regulation by KLHL12
KLHL12 acts as a negative regulator of the Wnt/β-catenin signaling pathway.[7][8][9] It forms a complex with Cullin-3 to mediate the ubiquitination and subsequent degradation of Dishevelled (Dvl), a key component of the Wnt signaling cascade.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and accurate interpretation of experimental results. Below are generalized protocols for key experiments used to distinguish between direct and indirect this compound interactions.
Co-Immunoprecipitation (Co-IP)
This protocol is for identifying in vivo interaction partners.
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against the bait protein (or a control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative prey protein.
GST Pull-Down Assay
This protocol is for validating a direct interaction in vitro using purified proteins.
1. Protein Purification:
-
Express and purify the GST-tagged this compound protein (bait) and the potential interacting protein (prey) from a suitable expression system (e.g., E. coli).
2. Immobilization of Bait Protein:
-
Incubate the purified GST-Kelch protein with glutathione-agarose beads for 1-2 hours at 4°C.
-
Wash the beads with binding buffer (e.g., PBS with 0.1% Tween 20) to remove unbound protein.
3. Binding Reaction:
-
Incubate the beads with the immobilized GST-Kelch protein with the purified prey protein for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate the prey protein with beads bound only to GST.
4. Washing and Elution:
-
Wash the beads extensively with binding buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer or by competition with excess free glutathione.
5. Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting with an antibody against the prey protein.
Isothermal Titration Calorimetry (ITC)
This protocol provides quantitative thermodynamic data for a direct interaction.
1. Sample Preparation:
-
Purify the this compound protein and the interacting partner to a high degree of purity (>95%).
-
Dialyze both proteins extensively against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Accurately determine the concentration of both protein solutions.
2. ITC Experiment:
-
Load the this compound protein into the sample cell of the ITC instrument (typically at a concentration of 10-20 µM).
-
Load the interacting partner into the injection syringe (typically at a concentration 10-20 times that of the cell protein).
-
Perform a series of small injections of the syringe solution into the sample cell while monitoring the heat change.
3. Data Analysis:
-
Integrate the heat change peaks and plot them against the molar ratio of the two proteins.
-
Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Fluorescence Polarization (FP) Assay
This protocol is used to determine the binding affinity of a direct interaction.
1. Sample Preparation:
-
Purify the this compound protein.
-
Synthesize or purchase a fluorescently labeled peptide corresponding to the putative binding motif of the interacting partner.
-
Prepare a series of dilutions of the this compound protein in a suitable binding buffer.
2. FP Measurement:
-
In a microplate, mix a fixed concentration of the fluorescent peptide with the different concentrations of the this compound protein.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
3. Data Analysis:
-
Plot the change in fluorescence polarization as a function of the this compound protein concentration.
-
Fit the resulting sigmoidal curve to a one-site binding equation to determine the dissociation constant (Kd).
References
- 1. portlandpress.com [portlandpress.com]
- 2. Sequence and structural variations determining the recruitment of WNK kinases to the KLHL3 E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thesgc.org [thesgc.org]
- 4. Structural Basis for Recruitment of DAPK1 to the KLHL20 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis for Cul3 Protein Assembly with the BTB-Kelch Family of E3 Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Giant axonal neuropathy–associated gigaxonin mutations impair intermediate filament protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for Recruitment of DAPK1 to the KLHL20 E3 Ligase. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 9. KLHL20 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
The Druggability Landscape of Kelch Domain Binding Pockets: A Comparative Guide
A detailed analysis of the structural and chemical features governing the ligandability of Kelch domain binding pockets in KEAP1, KLHL3, KLHL12, and KLHL20, providing a roadmap for targeting this important protein family.
The Kelch-like (KLHL) family of proteins, characterized by the presence of a highly conserved this compound, plays a critical role in cellular homeostasis by acting as substrate adaptors for Cullin 3-RING E3 ubiquitin ligases. This function positions them as key regulators of protein degradation, and their dysregulation is implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. The central pocket of the this compound, responsible for substrate recognition, has emerged as an attractive target for the development of small molecule inhibitors that can modulate these protein-protein interactions (PPIs). However, the druggability of these pockets varies significantly across the family. This guide provides a comparative analysis of the binding pockets of four prominent KLHL proteins—KEAP1, KLHL3, KLHL12, and KLHL20—supported by structural data, quantitative binding affinities, and detailed experimental protocols.
Comparative Analysis of this compound Binding Pockets
The druggability of a protein target is intrinsically linked to the structural and chemical characteristics of its binding sites. While all Kelch domains share a canonical six-bladed β-propeller fold, the central substrate-binding pocket exhibits remarkable diversity in terms of shape, size, and electrostatic potential. This diversity dictates the mode of substrate binding and presents both opportunities and challenges for inhibitor design.
KEAP1 (KLHL19): The Archetype of a Druggable this compound
The this compound of KEAP1, which recognizes the Nrf2 transcription factor, is the most extensively studied and successfully drugged member of the family. The binding pocket is relatively shallow, accommodating the β-turn conformation of the Nrf2-derived 'ETGE' motif.[1][2] This interaction has been successfully targeted by a multitude of small molecule inhibitors, demonstrating the tractability of this pocket for therapeutic intervention.
KLHL3: A Divergent Pocket with a Unique Binding Mode
In contrast to KEAP1, the binding pocket of KLHL3 exhibits a different architecture. Structural studies of KLHL3 in complex with its substrate, WNK4 kinase, reveal that the WNK4 peptide binds in an orientation opposite to that of the Nrf2 peptide in KEAP1, interacting with different regions of the this compound.[3] This results in a markedly different binding pocket shape, suggesting that inhibitors developed for KEAP1 are unlikely to be effective against KLHL3, necessitating a distinct drug discovery approach.[3]
KLHL20: A Deep, Hydrophobic Pocket Primed for Inhibition
The KLHL20 this compound presents a deep, hydrophobic central pocket.[4][5] Its substrate, DAPK1, inserts a loose helical turn deep into this pocket, making contact with all six blades of the β-propeller.[4][5] The hydrophobic nature and enclosed structure of this pocket are considered highly favorable features for the development of potent and selective small molecule inhibitors.[4] The presence of a cysteine residue within the pocket also opens the door for the design of covalent inhibitors.[4][5]
KLHL12: A Broad Interface for a U-Shaped Substrate
The KLHL12 this compound recognizes a 'PGXPP' motif in its substrates, such as Dishevelled (Dvl).[6][7] The substrate peptide adopts a U-shaped conformation, creating a broad interaction surface that engages all six blades of the β-propeller.[6] While challenging to target with small molecules due to the extensive interface, the identification of peptides with low micromolar affinity provides a starting point for fragment-based and peptidomimetic approaches.[6]
Quantitative Comparison of Ligand Binding Affinities
The following table summarizes the binding affinities of various ligands to their respective this compound targets. This data highlights the differences in ligand recognition and provides a quantitative basis for comparing the druggability of these pockets.
| Target Protein | Ligand Type | Ligand/Peptide Sequence | Affinity (Kd / Ki / IC50) | Assay Method |
| KEAP1 | Small Molecule | Tetrahydroisoquinoline-based inhibitor (cpd 57) | Ki = 13 nM | Fluorescence Polarization |
| KLHL3 | Peptide | WNK3 degron motif (ECEETEVDQHV) | Kd = 0.67 µM | Fluorescence Polarization |
| KLHL12 | Peptide | Dvl3-derived peptide | Low micromolar | X-ray crystallography/NMR |
| KLHL20 | Peptide | DAPK1 degron motif (residues 1329-1349) | Kd = 13.7 µM | Not specified |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental procedures is crucial for understanding the context of druggability. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a common experimental workflow.
Detailed Experimental Protocols
Reproducible and robust experimental data are the cornerstone of drug discovery. Below are detailed methodologies for two key assays commonly used to assess the binding of ligands to Kelch domains.
Protocol 1: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This protocol describes a competitive binding assay to determine the IC50 value of a test compound that disrupts the interaction between a biotinylated this compound protein and a FLAG-tagged substrate peptide.
Principle: The AlphaScreen technology relies on the proximity of two types of beads: a Donor bead and an Acceptor bead.[8] When in close proximity (within ~200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal emitted between 520-620 nm.[8][9] In this assay, the Kelch protein is captured on a Streptavidin-coated Donor bead via a biotin (B1667282) tag, and the substrate peptide is captured on an anti-FLAG antibody-conjugated Acceptor bead. A test compound that inhibits the protein-peptide interaction will prevent the beads from coming into proximity, resulting in a decrease in the light signal.[8]
Materials:
-
Biotinylated this compound protein
-
FLAG-tagged substrate peptide
-
Streptavidin-coated Donor beads (e.g., from Revvity)
-
Anti-FLAG Acceptor beads (e.g., from Revvity)
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Test compounds dissolved in DMSO
-
384-well white opaque microplates (e.g., ProxiPlate)
-
An AlphaScreen-capable plate reader (e.g., EnVision Multilabel Plate Reader)
Procedure:
-
Reagent Preparation:
-
Thaw protein and peptide stocks on ice.
-
Prepare working solutions of the biotinylated Kelch protein and FLAG-tagged peptide in Assay Buffer at 2x the final desired concentration. The optimal concentrations should be determined empirically through titration experiments but are typically in the low nanomolar range.
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer to a 4x final concentration.
-
Prepare a suspension of Donor and Acceptor beads in Assay Buffer in subdued light, as they are light-sensitive.
-
-
Assay Protocol (for a 20 µL final volume):
-
Add 5 µL of the 4x test compound solution to the wells of the microplate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2x biotinylated Kelch protein solution to all wells.
-
Add 5 µL of the 2x FLAG-tagged peptide solution to all wells.
-
Incubate the plate at room temperature for 30-60 minutes to allow the protein-peptide interaction to reach equilibrium.
-
Add 5 µL of a pre-mixed solution of Streptavidin-Donor and anti-FLAG Acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader with excitation at 680 nm and emission detection between 520-620 nm.
-
-
Data Analysis:
-
The data is typically normalized to high (no inhibitor) and low (no peptide or excess unlabeled peptide) controls.
-
Plot the normalized signal against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization (FP) Assay
This protocol outlines a competitive binding assay using fluorescence polarization to measure the inhibition of a this compound-peptide interaction.
Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescent molecule.[10] A small, fluorescently labeled molecule (the "tracer," in this case, a fluorescent peptide) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low polarization value.[10] When this tracer binds to a larger molecule (the this compound protein), the resulting complex tumbles much more slowly. This slower rotation leads to the emission of more polarized light, and thus a higher polarization value. An unlabeled test compound that competes with the fluorescent peptide for binding to the protein will displace the tracer, causing a decrease in the polarization signal.
Materials:
-
Purified this compound protein
-
Fluorescently labeled substrate peptide (e.g., with FITC or TAMRA)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100)
-
Test compounds dissolved in DMSO
-
384-well black, low-volume microplates
-
A plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a 2x working solution of the this compound protein in Assay Buffer. The optimal concentration should be determined by a saturation binding experiment and is typically around the Kd of the protein-peptide interaction.
-
Prepare a 2x working solution of the fluorescently labeled peptide in Assay Buffer. The concentration should be low (typically 1-10 nM) to ensure that it is the limiting reagent.
-
Prepare a serial dilution of the test compound in DMSO, and then dilute further in Assay Buffer to a 2x final concentration.
-
-
Assay Protocol (for a 20 µL final volume):
-
Add 10 µL of the 2x test compound solution to the wells of the microplate. For control wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.
-
Prepare a master mix of the 2x Kelch protein and 2x fluorescent peptide.
-
Add 10 µL of the protein/peptide master mix to all wells.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Analysis:
-
Measure the fluorescence polarization (in milli-polarization units, mP) using the plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
The data is normalized to high polarization (protein + peptide, no inhibitor) and low polarization (peptide only) controls.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data using a suitable binding model to determine the IC50 of the test compound. This can be converted to a Ki value using the Cheng-Prusoff equation if the Kd of the fluorescent peptide is known.
-
Conclusion
The druggability of this compound binding pockets is highly variable, a direct consequence of the structural and chemical diversity across the family. KEAP1 stands as a testament to the fact that these PPI interfaces can be successfully targeted, with its relatively shallow pocket being amenable to small molecule inhibition. In contrast, targets like KLHL3 and KLHL12 present more complex interfaces, requiring more sophisticated drug design strategies. The deep, hydrophobic pocket of KLHL20, however, represents a particularly promising, yet underexplored, opportunity for inhibitor development. A thorough understanding of the unique topography of each Kelch pocket, combined with robust biophysical and biochemical assays, is paramount for the successful development of novel therapeutics targeting this critical protein family.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis for Recruitment of DAPK1 to the KLHL20 E3 Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Recruitment of DAPK1 to the KLHL20 E3 Ligase. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 5. Structural Elucidation of Peptide Binding to KLHL-12, a Substrate Specific Adapter Protein in a Cul3-Ring E3 Ligase Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
The Kelch Repeat Superfamily: A Phylogenetic and Functional Comparison
A Guide for Researchers, Scientists, and Drug Development Professionals
The Kelch repeat superfamily represents a large and evolutionarily conserved group of proteins characterized by the presence of the Kelch motif, a structural element of approximately 50 amino acids.[1][2] These proteins are implicated in a vast array of cellular processes, making them attractive targets for therapeutic intervention. This guide provides a comparative phylogenetic analysis of the Kelch repeat superfamily, details key experimental methodologies, and visualizes associated signaling pathways to support research and drug development efforts.
Comparative Analysis of the Kelch Repeat Superfamily
The number of Kelch repeat proteins varies significantly across different species, reflecting the diverse evolutionary pressures and functional expansions of this superfamily. The following table summarizes the approximate number of Kelch repeat proteins identified in the genomes of representative organisms from different kingdoms.
| Kingdom | Species | Common Name | Number of Kelch Repeat Proteins |
| Bacteria | Escherichia coli | E. coli | Present, but not extensively cataloged as a distinct family |
| Archaea | Methanocaldococcus jannaschii | M. jannaschii | Present, but not extensively cataloged as a distinct family |
| Fungi | Saccharomyces cerevisiae | Brewer's Yeast | ~5-8[1] |
| Schizosaccharomyces pombe | Fission Yeast | ~5-8[1] | |
| Plantae | Arabidopsis thaliana | Thale Cress | >100 (F-box with Kelch repeats)[3] |
| Oryza sativa | Rice | >150 (F-box with Kelch repeats) | |
| Animalia | Caenorhabditis elegans | Nematode | ~18[1] |
| Drosophila melanogaster | Fruit Fly | ~18[1] | |
| Danio rerio | Zebrafish | ~70-80 | |
| Mus musculus | Mouse | ~70[2] | |
| Homo sapiens | Human | ~71[1] |
Phylogenetic Analysis Methods: A Comparative Overview
The evolutionary relationships within the Kelch repeat superfamily are typically elucidated through phylogenetic analysis. The choice of method can significantly impact the resulting phylogenetic tree. Below is a comparison of commonly used methods for the analysis of large protein families like the Kelch repeats.
| Method | Principle | Advantages | Disadvantages |
| Maximum Likelihood (ML) | Infers a phylogeny based on a probabilistic model of evolution, finding the tree that maximizes the likelihood of observing the given sequence data. | Statistically robust, can incorporate complex models of evolution, generally provides high accuracy.[4] | Computationally intensive, sensitive to the choice of the evolutionary model. |
| Bayesian Inference (BI) | Uses a probabilistic framework to infer a posterior probability distribution of possible phylogenetic trees. | Provides probabilities for clades (posterior probabilities), can handle complex models, and can incorporate prior information. | Computationally very intensive, can be sensitive to the choice of prior probabilities.[4] |
| Neighbor-Joining (NJ) | A distance-matrix method that iteratively joins the closest pairs of taxa into a new node until the tree is complete. | Fast and computationally efficient, suitable for large datasets. | Less accurate than character-based methods like ML and BI, assumes a constant rate of evolution. |
| Maximum Parsimony (MP) | Infers the phylogenetic tree that requires the fewest evolutionary changes (mutations) to explain the observed data. | Conceptually simple, does not require an explicit model of evolution. | Can be misled by long-branch attraction, less accurate for divergent sequences.[4] |
Experimental Protocols
Phylogenetic Analysis of the Human Kelch Repeat Superfamily
This protocol outlines the steps for a comprehensive phylogenetic analysis of the Kelch repeat superfamily, adapted from methodologies used in published studies.[5]
1.1. Sequence Retrieval and Domain Identification:
-
Kelch repeat protein sequences are retrieved from the National Center for Biotechnology Information (NCBI) protein database.
-
The SMART (Simple Modular Architecture Research Tool) and Pfam databases are used to identify and confirm the presence of Kelch repeat domains and other associated domains (e.g., BTB/POZ, F-box).[1]
1.2. Multiple Sequence Alignment (MSA):
-
The amino acid sequences of the identified Kelch repeat domains are aligned using a multiple sequence alignment program such as ClustalW or MAFFT.
-
The alignment is manually inspected and edited to remove poorly aligned regions and gaps.
1.3. Phylogenetic Tree Construction:
-
A phylogenetic tree is constructed from the aligned sequences using the Maximum Likelihood (ML) method implemented in software like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML.[5]
-
The appropriate amino acid substitution model (e.g., JTT, WAG) is determined using model selection tools like ProtTest.
-
The reliability of the tree topology is assessed using bootstrap analysis with 1000 replicates.
1.4. Tree Visualization and Interpretation:
-
The resulting phylogenetic tree is visualized using software such as FigTree or iTOL (Interactive Tree Of Life).
-
The branching patterns and clade support values are interpreted to infer evolutionary relationships and classify the proteins into subfamilies.
Identification of Kelch Protein Substrates
This protocol describes a common workflow for identifying the interaction partners and substrates of a specific Kelch repeat protein.[6]
2.1. Tandem Affinity Purification (TAP):
-
The Kelch protein of interest is tagged with a tandem affinity tag (e.g., TAP-tag, Strep-tag II).
-
The tagged protein is expressed in a suitable cell line or organism.
-
Cell lysates are prepared, and the tagged protein along with its interacting partners is purified through two successive affinity chromatography steps.
2.2. Mass Spectrometry (MS):
-
The purified protein complexes are separated by SDS-PAGE.
-
Protein bands are excised, digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
2.3. Data Analysis and Validation:
-
The MS data is searched against a protein database to identify the proteins present in the complex.
-
Candidate interacting proteins are validated through co-immunoprecipitation and Western blotting.
-
Functional assays are performed to confirm the identified interactors as bona fide substrates of the Kelch-containing E3 ubiquitin ligase complex.
Signaling Pathways and Experimental Workflows
Cullin-RING E3 Ligase (CRL) Pathway involving Kelch-like (KLHL) Proteins
Many Kelch repeat proteins, particularly those belonging to the KLHL subfamily, function as substrate adaptors for Cullin 3 (CUL3)-based E3 ubiquitin ligases.[7] These complexes play a crucial role in protein ubiquitination and subsequent degradation by the proteasome.
References
- 1. Molecular phylogeny of the kelch-repeat superfamily reveals an expansion of BTB/kelch proteins in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kelch protein - Wikipedia [en.wikipedia.org]
- 3. Phylogenetic, Structural and Functional Relationships between WD-and Kelch-Repeat Proteins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. PhyloBench: A Benchmark for Evaluating Phylogenetic Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phylogenetic Analysis of Protein Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted substrate degradation by Kelch controls the actin cytoskeleton during ring canal expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kelch proteins: emerging roles in skeletal muscle development and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Kelch Domain Proteins
Essential guidelines for the safe and compliant disposal of Kelch domain proteins, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to proper waste disposal protocols is a critical component of laboratory safety and operational integrity. While specific regulations for the disposal of this compound proteins are not individually established, a risk-based approach grounded in established best practices for non-hazardous biological materials provides a clear and safe path forward. This guide outlines the necessary steps for the proper disposal of this compound proteins, ensuring a safe and compliant laboratory environment.
Risk Assessment: The Foundation of Safe Disposal
Before initiating any disposal procedure, a thorough risk assessment is paramount. The primary factor to consider is the nature of the this compound protein waste. For the purposes of this guide, it is assumed that the proteins themselves are non-hazardous. However, the context of their use can alter their disposal category.
Key Considerations for Risk Assessment:
-
Biological Origin: Was the protein expressed in a benign host (e.g., E. coli K-12) or a biohazardous organism (e.g., BSL-2 bacteria, viral vectors)?
-
Chemical Admixtures: Is the protein in a simple, non-hazardous buffer (e.g., PBS, Tris), or is it mixed with hazardous chemicals such as solvents, detergents, or heavy metals?
-
Potential Bioactivity: While this compound proteins are intracellular and not infectious, consider any potential for unforeseen biological activity outside of a controlled environment.
Based on this assessment, the waste can be categorized, and the appropriate disposal pathway can be determined.
Disposal Procedures for Non-Hazardous this compound Protein Waste
For this compound proteins in non-hazardous buffers and expressed in non-pathogenic organisms, the following step-by-step procedures ensure safe disposal.
Step 1: Inactivation of Protein Solutions
Inactivation is a crucial precautionary step to denature the protein, eliminating any residual biological activity before disposal. Two primary methods are recommended: chemical inactivation and heat inactivation.
Table 1: Inactivation Methods for Non-Hazardous Protein Solutions
| Method | Procedure | Contact Time | Final Disposal |
| Chemical Inactivation | Add a 10% bleach solution to the protein solution to achieve a final concentration of at least 1% bleach. | Minimum 30 minutes | Drain disposal with copious amounts of water. |
| Heat Inactivation | Heat the protein solution to 100°C in a heat-resistant container. | Minimum 30 minutes | Drain disposal with copious amounts of water. |
Note: If local regulations require the neutralization of bleach, a suitable quenching agent like sodium thiosulfate (B1220275) should be used before drain disposal.
Step 2: Disposal of Solid Waste
Solid waste contaminated with this compound proteins, such as gels, gloves, tubes, and paper towels, should be disposed of based on the initial risk assessment.
-
Non-Hazardous Solid Waste: If the protein is deemed non-hazardous, these materials can typically be disposed of in the regular laboratory trash.
-
Chemically Contaminated Solid Waste: If the solid waste is contaminated with hazardous chemicals, it must be placed in a designated and clearly labeled hazardous waste container for professional disposal.
-
Biohazardous Solid Waste: If the protein was used in conjunction with biohazardous materials, the solid waste must be decontaminated, typically by autoclaving, before being disposed of as regulated medical waste.
Experimental Protocols for Inactivation
Protocol 1: Chemical Inactivation using Bleach
-
Preparation: Prepare a fresh 10% bleach solution (sodium hypochlorite).
-
Application: In a well-ventilated area, add the 10% bleach solution to the this compound protein solution to achieve a final bleach concentration of at least 1%. For example, add 1 part of 10% bleach solution to 9 parts of protein solution.
-
Incubation: Gently mix and allow the solution to stand for a minimum of 30 minutes at room temperature.
-
Neutralization (if required): If required by your institution's EHS guidelines, neutralize the bleach with an appropriate quenching agent.
-
Disposal: Pour the inactivated solution down the drain, followed by a large volume of running water.
Protocol 2: Heat Inactivation
-
Preparation: Transfer the protein solution to a heat-resistant container (e.g., a borosilicate glass flask) that can be securely covered but not sealed to avoid pressure buildup.
-
Heating: Place the container in a water bath or on a hot plate and heat the solution to 100°C.
-
Incubation: Maintain the temperature at 100°C for at least 30 minutes.
-
Cooling: Allow the solution to cool completely to room temperature before handling.
-
Disposal: Pour the inactivated solution down the drain with a large volume of running water.
Visualizing Key Processes
To further clarify the procedures and the biological context of this compound proteins, the following diagrams are provided.
Caption: Workflow for the proper disposal of this compound protein waste.
Caption: Simplified signaling pathway involving a Kelch-like protein in substrate ubiquitination.
By adhering to these general yet crucial safety protocols, laboratories can ensure the responsible management of this compound protein waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for local regulations and requirements.
Safeguarding Your Research: A Guide to Handling Kelch Domain Proteins
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Kelch domain-containing proteins. The following procedural guidance is based on standard laboratory practices for handling purified, non-hazardous recombinant proteins. It is imperative to conduct a formal risk assessment for your specific protein and experimental context, as potential hazards can vary based on the protein's source, activity, and concentration.[1][2]
Risk Assessment: The Foundation of Laboratory Safety
Before beginning any experiment, a thorough risk assessment is crucial.[1] This involves evaluating the characteristics of the specific this compound protein and the procedures being performed. Key considerations include:
-
Source Organism: Is the protein derived from a pathogenic source?
-
Biological Function: Does the protein have known or suspected toxic, enzymatic, or signaling activities that could be harmful?
-
Purity and Concentration: Higher concentrations may increase the risk of immunological or other biological reactions.
-
Aerosol Generation: Procedures like sonicating, vortexing, or vigorous pipetting can generate aerosols, increasing inhalation risk.[3]
Personal Protective Equipment (PPE): Your Primary Barrier
Consistent and correct use of PPE is the most direct way to protect yourself from potential exposure.[4] The minimum recommended PPE for handling purified proteins in a Biosafety Level 1 (BSL-1) or BSL-2 laboratory setting is outlined below.[5][6]
Summary of Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Body Protection | Laboratory Coat | Protects skin and clothing from minor splashes and spills.[7][8] |
| Hand Protection | Disposable Nitrile Gloves | Prevents direct skin contact with the protein solution.[7][8] |
| Eye Protection | Safety Glasses with Side Shields | Shields eyes from splashes during routine handling.[7][8] |
| Eye & Face Protection | Goggles or Face Shield | Recommended during procedures with a high risk of splashing (e.g., large volume transfers).[7] |
Operational Plan: Step-by-Step Handling Protocol
This protocol details a standard procedure for safely handling a purified this compound protein sample from storage through experimental use.
Experimental Protocol: Safe Handling of Purified Protein
-
Preparation:
-
Review the Safety Data Sheet (SDS) if available for the protein or any buffer components.
-
Ensure the work area is clean and decontaminated.[9]
-
Prepare all necessary tubes, buffers, and equipment in advance.
-
Label all tubes clearly.
-
-
Donning PPE:
-
Put on a lab coat and ensure it is fully buttoned.
-
Put on safety glasses.
-
Wash hands thoroughly and then put on nitrile gloves, ensuring they cover the cuffs of the lab coat.[10]
-
-
Sample Retrieval and Thawing:
-
Handling and Aliquoting:
-
Perform all manipulations on a designated and clean bench surface.
-
To prevent aerosol generation, avoid vigorous pipetting or vortexing.[3] Mix by gently flicking the tube or brief, low-speed centrifugation.
-
Use low-retention pipette tips to ensure accurate transfer and minimize waste.
-
Immediately cap all tubes after use.
-
-
Post-Handling:
-
Securely store the remaining protein sample at the recommended temperature.
-
Decontaminate the work surface with an appropriate disinfectant, such as 70% ethanol (B145695) or a freshly prepared 10% bleach solution followed by a water rinse.[9][12]
-
Properly dispose of all contaminated waste as described in the disposal plan below.
-
-
Doffing PPE:
-
Remove gloves first, peeling them off without touching the outside surface.
-
Remove the lab coat.
-
Remove eye protection.
-
Wash hands thoroughly with soap and water.[5]
-
Disposal Plan: Managing Protein-Related Waste
Proper waste segregation and decontamination are critical to maintaining a safe laboratory environment.[13][14]
Protocol: Decontamination and Disposal
-
Liquid Waste:
-
Collect all liquid waste containing the protein (e.g., unused samples, contaminated buffers) in a designated, leak-proof container.
-
Decontaminate the liquid waste by adding bleach to a final concentration of 10% or another appropriate chemical disinfectant.[15]
-
Allow a contact time of at least 30 minutes before neutralizing (if necessary) and disposing down the sanitary sewer in accordance with institutional guidelines.[5]
-
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., pipette tips, microcentrifuge tubes, gloves) in a biohazard bag.[16][17]
-
Do not dispose of sharp objects like needles or razor blades in these bags; use a designated sharps container.[18]
-
Once the bag is full, it should be securely closed and decontaminated, typically by autoclaving, before being disposed of in the general waste stream.[16] Ensure the biohazard symbol is defaced after decontamination.[16]
-
-
Glassware:
-
Reusable glassware should be soaked in a 10% bleach solution or other disinfectant before being washed, rinsed, and sterilized.
-
Workflow Visualization
The following diagram illustrates the standard workflow for safely handling and disposing of a purified protein sample.
Caption: Workflow for Safe Handling of Purified Proteins.
References
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. toxicology.org [toxicology.org]
- 3. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 4. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 5. biosafety.utk.edu [biosafety.utk.edu]
- 6. bdu.ac.in [bdu.ac.in]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 10. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. genextgenomics.com [genextgenomics.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. uab.cat [uab.cat]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. qcbr.queens.org [qcbr.queens.org]
- 16. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. uml.edu [uml.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
